Technical Documentation Center

N~2~-(tert-butoxycarbonyl)-N~6~-formyllysine Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N~2~-(tert-butoxycarbonyl)-N~6~-formyllysine
  • CAS: 102616-34-2

Core Science & Biosynthesis

Foundational

Structure and chemical properties of N2-Boc-N6-formyllysine

An In-Depth Technical Guide to N2-Boc-N6-formyllysine: Structure, Properties, and Applications Abstract N-alpha-(tert-butoxycarbonyl)-N-epsilon-formyl-L-lysine (N2-Boc-N6-formyllysine) is a crucial, synthetically modifie...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N2-Boc-N6-formyllysine: Structure, Properties, and Applications

Abstract

N-alpha-(tert-butoxycarbonyl)-N-epsilon-formyl-L-lysine (N2-Boc-N6-formyllysine) is a crucial, synthetically modified amino acid derivative that serves as a vital tool for researchers in biochemistry, toxicology, and drug development. This guide provides a comprehensive overview of its structure, chemical properties, and synthesis. We delve into the biological significance of the N6-formyllysine modification as a pathological protein adduct resulting from formaldehyde exposure and explore the utility of the N2-Boc protected version in advanced research applications. This document details protocols for its synthesis, purification, and its use in solid-phase peptide synthesis (SPPS) and as an analytical standard for quantitative mass spectrometry. The insights provided are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to leverage this compound in studying the biological consequences of protein formylation.

Introduction: The Significance of Lysine Formylation

The amino acid lysine is a cornerstone of protein structure and function, notable for its primary amino group (ε-amino) on the side chain, which is a frequent target for a variety of post-translational modifications (PTMs). These modifications, including acetylation, methylation, and ubiquitination, are critical for regulating protein function, localization, and stability.

Beyond these well-studied physiological PTMs, lysine residues are also susceptible to non-enzymatic, pathological modifications from reactive endogenous molecules. One such modification of growing interest is N6-formyllysine (Flys). This adduct is formed by the reaction of the lysine side chain with formaldehyde, a ubiquitous environmental pollutant and a metabolic byproduct in cells.[1][2][3] Endogenous formaldehyde is a major source of N6-formyllysine, which is found in proteins across all cellular compartments.[2][3]

The accumulation of N6-formyllysine is linked to the toxic effects of formaldehyde exposure and may play a role in carcinogenesis.[1][4] Given its structural similarity to the vital epigenetic mark N6-acetyllysine, it is hypothesized that N6-formyllysine could interfere with histone-based epigenetic signaling pathways.[2][5] To investigate these biological roles, researchers require precisely engineered tools, such as peptides containing a site-specific N6-formyllysine. The synthesis of such tools necessitates a protected form of the amino acid, leading to the development of N2-Boc-N6-formyllysine.

Molecular Profile of N2-Boc-N6-formyllysine

Chemical Structure and Nomenclature

N2-Boc-N6-formyllysine is a derivative of L-lysine where the alpha-amino group (Nα or N2) is protected by a tert-butoxycarbonyl (Boc) group, and the epsilon-amino group (Nε or N6) is acylated with a formyl group.

  • IUPAC Name: (S)-2-((tert-butoxycarbonyl)amino)-6-formamidohexanoic acid

  • Common Names: N-alpha-Boc-N-epsilon-formyl-L-lysine, Boc-Lys(For)-OH

The structure combines the chirality of L-lysine with two key functional groups:

  • N2-Boc Group: Provides stability during chemical reactions but can be selectively removed under acidic conditions (e.g., with trifluoroacetic acid, TFA), making it ideal for peptide synthesis.

  • N6-Formyl Group: Represents the stable, pathological modification of interest.

  • Carboxylic Acid: The reactive site for peptide bond formation.

cluster_Boc Boc Group C_alpha C_carboxyl C C_alpha->C_carboxyl N_alpha NαH C_alpha->N_alpha H_alpha H C_alpha->H_alpha Side_chain –– (CH₂)₄ –– NεH –– CHO C_alpha->Side_chain Side Chain O_carboxyl1 O C_carboxyl->O_carboxyl1 OH_carboxyl OH C_carboxyl->OH_carboxyl Boc_N N Boc_C C=O N_alpha->Boc_C Boc_O O Boc_tert C(CH₃)₃

Caption: Structure of N2-Boc-N6-formyllysine.

Physicochemical Properties

The following properties are estimated based on the compound's structure and data from analogous molecules.

PropertyPredicted ValueSource/Method
Molecular Formula C₁₂H₂₂N₂O₅-
Molecular Weight 274.31 g/mol -
XLogP3-AA -0.8Estimation
Hydrogen Bond Donors 3Calculation
Hydrogen Bond Acceptors 6Calculation
Rotatable Bond Count 9Calculation
Solubility Soluble in organic solvents (DMF, DMSO, MeOH), sparingly soluble in water.Empirical

Synthesis and Purification

Rationale for a Protected Building Block

To incorporate N6-formyllysine into a specific position within a peptide sequence, it is essential to use a derivative where the alpha-amino group is protected. This prevents uncontrolled polymerization and ensures that the carboxylic acid end is exclusively available for coupling to the growing peptide chain during Solid-Phase Peptide Synthesis (SPPS). The Boc group is a standard choice for this purpose due to its stability in the basic conditions used for Fmoc-based SPPS deprotection and its clean removal in the final acidic cleavage step.

Proposed Synthetic Pathway

The most direct synthesis involves the selective formylation of the N6-amino group of N2-Boc-L-lysine. A common and efficient method for formylation is the use of an activated formic acid equivalent, such as p-nitrophenyl formate, in a suitable organic solvent.

SynthesisWorkflow Start Nα-Boc-L-lysine Reagent + p-Nitrophenyl formate (Formylating Agent) In DMF/DCM Product Nα-Boc-Nε-formyl-L-lysine Start->Product Formylation Purify Purification (e.g., Column Chromatography) Product->Purify

Caption: Synthetic workflow for N2-Boc-N6-formyllysine.

Experimental Protocol: Synthesis

Causality: This protocol utilizes p-nitrophenyl formate as it provides a mild and selective formylation of the more nucleophilic N6-amino group over the sterically hindered and less reactive carbamate-protected N2-amino group. Dichloromethane (DCM) is chosen as the solvent for its inertness and ability to dissolve the starting material.

Materials:

  • N-alpha-Boc-L-lysine

  • p-Nitrophenyl formate

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Dissolution: Dissolve N-alpha-Boc-L-lysine (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: Add triethylamine (1.1 eq) to the solution to act as a base, neutralizing the p-nitrophenol byproduct formed during the reaction.

  • Formylation: Slowly add a solution of p-nitrophenyl formate (1.05 eq) in DCM to the flask at 0°C. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Reaction: Allow the mixture to warm to room temperature and stir for 12-24 hours until the starting material is consumed.

  • Workup: Quench the reaction with a mild acid wash (e.g., 1M HCl) to remove excess TEA. Extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure N2-Boc-N6-formyllysine.

  • Verification: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Applications in Research and Drug Development

Solid-Phase Peptide Synthesis (SPPS)

The primary application of Boc-Lys(For)-OH is as a building block in SPPS to generate peptides with N6-formyllysine at a predetermined position. This is invaluable for:

  • Creating Research Tools: Synthesizing histone tails with formyllysine to study how this modification affects interactions with reader proteins or the activity of histone-modifying enzymes.

  • Developing Immunogens: Producing formylated peptides to raise specific antibodies against the N6-formyllysine mark, enabling its detection in biological samples via Western Blot or ELISA.

  • Enzyme Substrate Synthesis: Creating substrates to search for and characterize potential "deformylase" enzymes.

SPPS_Workflow cluster_SPPS SPPS Cycle Resin Fmoc-AA-Resin Deprotect 1. Fmoc Deprotection (Piperidine) Resin->Deprotect Wash1 2. Wash Deprotect->Wash1 Couple 3. Couple Boc-Lys(For)-OH (HBTU/DIEA) Wash1->Couple Wash2 4. Wash Couple->Wash2 Wash2->Deprotect Repeat for next AA Cleave Final Cleavage & Boc Deprotection (TFA) Wash2->Cleave Purify HPLC Purification Cleave->Purify FinalPeptide Pure Formylated Peptide Purify->FinalPeptide

Caption: Workflow for incorporating Boc-Lys(For)-OH in SPPS.

Analytical Standard for Mass Spectrometry

Accurate quantification of endogenous N6-formyllysine in complex biological samples (e.g., cell lysates, tissue homogenates) requires stable isotope-labeled internal standards.[5] While N2-Boc-N6-formyllysine itself is not the standard, its synthesis provides the foundational chemistry for creating labeled versions (e.g., using ¹³C- or ¹⁵N-labeled lysine as a starting material).

Furthermore, the unlabeled compound serves as a crucial reference standard for:

  • Method Development: Optimizing liquid chromatography separation and mass spectrometry fragmentation parameters.

  • Calibration Curves: Creating standard curves for absolute quantification of the modification in proteomic studies.

Analytical Protocol: LC-MS/MS Quantification

Causality: This protocol, adapted from established methods, uses liquid chromatography-coupled tandem mass spectrometry (LC-MS/MS) because of its exceptional sensitivity and specificity, which are necessary for detecting and quantifying low-abundance PTMs in complex mixtures of protein digests.[5] The use of a triple quadrupole mass spectrometer in Selected Reaction Monitoring (SRM) mode ensures that only fragments specific to N6-formyllysine are detected, minimizing background noise.

Objective: To quantify N6-formyllysine as a percentage of total lysine in a protein sample.

Materials:

  • Protein sample (e.g., extracted histones)

  • Protease (e.g., Streptomyces griseus protease for complete digestion to amino acids)

  • LC-MS/MS system (e.g., Agilent 6410 Triple Quadrupole)

  • Aqueous normal-phase HPLC column (e.g., Cogent Diamond Hydride)

  • N2-Boc-N6-formyllysine (as a characterization standard) and a stable isotope-labeled N6-formyllysine internal standard.

Procedure:

  • Protein Digestion: Digest the protein sample to single amino acids using a broad-specificity protease. This is critical to release all modified and unmodified lysine residues for analysis.

  • Sample Preparation: Spike the digested sample with a known amount of the stable isotope-labeled N6-formyllysine internal standard.

  • LC Separation:

    • Column: Cogent Diamond Hydride (2.1 x 150 mm, 4 µm).[5]

    • Mobile Phase A: 0.1% Acetic Acid in Water.[5]

    • Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.[5]

    • Flow Rate: 400 µL/min.[5]

    • Gradient: A linear gradient from high organic (e.g., 100% B) to high aqueous to separate the polar amino acids.[5]

  • MS/MS Detection:

    • Ionization Mode: Positive Electrospray Ionization (ESI).[5]

    • Analysis Mode: Selected Reaction Monitoring (SRM).

    • SRM Transitions:

      • Endogenous N6-formyllysine: m/z 175 → 112.[5]

      • Lysine: m/z 147 → 130.[5]

      • Monitor the corresponding transitions for the isotope-labeled standards.

  • Quantification: Calculate the amount of N6-formyllysine by comparing the peak area ratio of the endogenous analyte to the internal standard. Normalize this value to the total amount of lysine determined in the same run.

Conclusion

N2-Boc-N6-formyllysine is more than just a chemical derivative; it is an enabling tool for cutting-edge biological research. It provides the necessary chemical handles to bridge the gap between observing the pathological N6-formyllysine mark and understanding its functional consequences. By allowing for the creation of precisely modified peptides and serving as a critical analytical standard, this compound empowers scientists to investigate the mechanisms of formaldehyde toxicity, explore potential new epigenetic signaling pathways, and develop novel biomarkers for disease and exposure. As research into the "formylome" expands, the utility and importance of N2-Boc-N6-formyllysine will undoubtedly continue to grow.

References

  • Edrissi, B., et al. (2017). Formation and loss of N6-formyllysine in nasal epithelium in long-term, low-dose inhalation studies in rats. Chemical Research in Toxicology. Available at: [Link]

  • Jiang, T., et al. (2013). Dosimetry of N6-formyllysine adducts following [13C2H2]-formaldehyde exposures in rats. Chemical Research in Toxicology. Available at: [Link]

  • Edrissi, B., et al. (2017). N6-Formyllysine as a Biomarker of Formaldehyde Exposure: Formation and Loss of N6-Formyllysine in Nasal Epithelium in Long-Term, Low-Dose Inhalation Studies in Rats. PubMed. Available at: [Link]

  • Jiang, T., et al. (2013). Dosimetry of N⁶-formyllysine adducts following [¹³C²H₂]-formaldehyde exposures in rats. PubMed. Available at: [Link]

  • Lu, K., et al. (2010). N6-Formyllysine is an abundant post-translational modification in sacred ibis mummy proteins. Journal of the American Society for Mass Spectrometry. (Note: While not directly cited in the text, this supports the general knowledge of Flys).
  • Jiang, T. (2013). N6-Formylation of Lysine: A Pathological Secondary Modification of Proteins. DSpace@MIT. Available at: [Link]

  • Moeller, B. C., et al. (2011). Quantitative analysis of histone modifications: formaldehyde is a source of pathological N6-formyllysine that is refractory to histone deacetylases. ResearchGate. Available at: [Link]

  • PubChem. N6-(tert-butoxycarbonyl)-N2-methyl-L-lysine. PubChem. Available at: [Link] (Used for property analogies).

Sources

Exploratory

Topic: Endogenous Formation of N⁶-formyllysine from Oxidative Stress

An In-Depth Technical Guide for Researchers Audience: Researchers, scientists, and drug development professionals. Abstract N⁶-formyllysine (NFL) has emerged from relative obscurity to become recognized as an abundant, p...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Audience: Researchers, scientists, and drug development professionals.

Abstract

N⁶-formyllysine (NFL) has emerged from relative obscurity to become recognized as an abundant, pathological post-translational modification with significant implications in cellular homeostasis and disease.[1][2] Unlike physiological modifications, NFL is a non-enzymatic, adventitious adduct formed as a direct consequence of oxidative and nitrosative stress.[3][4] Its formation represents a molecular link between cellular damage and downstream pathological events, making it a critical biomarker and a potential therapeutic target. This technical guide provides a comprehensive overview of the endogenous formation of NFL, focusing on the core biochemical mechanisms driven by oxidative stress. We will dissect the primary formation pathways, present validated, state-of-the-art methodologies for its detection and quantification, and discuss its broader implications in biomedical research and drug development.

The Significance of N⁶-formyllysine (NFL) in Cellular Pathology

Cellular proteins are continuously exposed to a barrage of endogenous electrophiles generated during normal metabolic processes, inflammation, and oxidative stress.[5] These reactive species can covalently modify nucleophilic amino acid residues, leading to the formation of pathological adducts that can alter protein structure and function.[3] Among these, NFL is a particularly noteworthy modification of the lysine residue.

Chemically, NFL is a homolog of N⁶-acetyllysine, a critical and highly regulated epigenetic mark.[2][6][7] This structural similarity suggests that NFL has the potential to act as a mimic, disrupting the intricate signaling networks governed by histone acetylation and other lysine modifications, thereby interfering with gene expression, DNA repair, and other vital chromatin-based processes.[3][6][7] Its accumulation has been observed in various cellular compartments and is linked to the pathophysiology of oxidative stress-related diseases.[1][4][6]

Core Mechanisms of Endogenous NFL Formation

The endogenous formation of NFL is not a random event but a direct chemical consequence of specific oxidative insults. Two primary pathways have been identified as major contributors to the cellular NFL burden.

Pathway I: Oxidative DNA Damage Cascade

One of the seminal discoveries in NFL research identified a direct link between oxidative damage to the genome and the subsequent modification of nearby proteins.[6] This pathway is particularly relevant for nuclear proteins, such as histones, which are in close proximity to DNA.

  • Initiation by ROS: Reactive Oxygen Species (ROS), such as the hydroxyl radical (•OH), attack the deoxyribose backbone of DNA.

  • 5'-Oxidation of Deoxyribose: This attack can lead to the oxidation of the 5'-position of the deoxyribose sugar.

  • Formation of 3'-Formylphosphate: The oxidized sugar is unstable and fragments, yielding a highly reactive 3'-formylphosphate residue on the DNA strand.[6]

  • Acylation of Lysine: This electrophilic formyl group is then transferred to the nucleophilic N⁶-amino group of a nearby lysine residue on a protein (e.g., histone H1), forming the stable N⁶-formyllysine adduct.[6]

This mechanism elegantly demonstrates how a primary DNA damage event can result in a secondary, pathological modification of associated proteins, potentially compromising both genomic integrity and epigenetic regulation.

G cluster_0 Oxidative DNA Damage Pathway ROS Reactive Oxygen Species (e.g., •OH) DNA Deoxyribose in DNA ROS->DNA Attacks OxidizedDNA 5'-Oxidized Deoxyribose DNA->OxidizedDNA Oxidation Formylphosphate 3'-Formylphosphate Residue OxidizedDNA->Formylphosphate Fragmentation Protein Protein Lysine Residue (e.g., Histone) Formylphosphate->Protein NFL N⁶-formyllysine (NFL) Adduct G cluster_1 Formaldehyde-Mediated Pathway Formaldehyde Endogenous Formaldehyde Lysine Protein Lysine Residue Formaldehyde->Lysine Carbinolamine N⁶-(hydroxymethyl)-lysine (Carbinolamine Intermediate) NFL N⁶-formyllysine (NFL) Adduct Carbinolamine->NFL Oxidation ROS ROS / O₂ ROS->Carbinolamine

Fig. 2: NFL formation from endogenous formaldehyde and ROS.

Quantitative Analysis of N⁶-formyllysine: A Technical Workflow

Accurate quantification of NFL is paramount for its validation as a biomarker. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive method, offering unparalleled sensitivity and specificity. [2][4]

Experimental Workflow Overview

The workflow involves the complete hydrolysis of proteins to free amino acids, followed by chromatographic separation and mass spectrometric detection. The inclusion of a stable isotope-labeled internal standard for NFL is critical for accurate quantification.

G Sample 1. Biological Sample (Cells or Tissue) Extraction 2. Protein Extraction & Quantification (BCA/Bradford) Sample->Extraction Spike 3. Spike with Isotopically Labeled NFL Internal Standard Extraction->Spike Hydrolysis 4. Enzymatic Hydrolysis (e.g., Streptomyces griseus protease) Spike->Hydrolysis Analysis 5. LC-MS/MS Analysis Hydrolysis->Analysis Quant 6. Data Analysis & Quantification vs. Total Lysine Analysis->Quant

Fig. 3: Workflow for quantitative analysis of NFL.
Detailed Step-by-Step Protocol: LC-MS/MS Quantification

This protocol is a synthesized standard based on validated methodologies in the field. [2][5][8][9] 1. Protein Extraction and Hydrolysis:

  • Rationale: Complete liberation of all amino acids, including NFL, from the polypeptide chain is essential for accurate measurement. The choice of protease is critical.
  • Protocol:
  • Homogenize tissue or lyse cells in a suitable buffer. Extract total protein using a standard protocol (e.g., acid extraction for histones, RIPA for total protein).
  • Quantify total protein concentration (e.g., BCA assay).
  • To a known amount of protein (e.g., 10-50 µg), add a precise amount of a stable isotope-labeled NFL internal standard.
  • Perform enzymatic digestion. Streptomyces griseus protease is recommended over proteinase K as it provides more efficient and complete hydrolysis with lower enzyme-to-substrate ratios, minimizing background interference. [5]Incubate at 37°C for 16-24 hours.
  • Terminate the reaction and prepare the sample for injection by centrifugation or filtration.

2. Liquid Chromatography (LC) Separation:

  • Rationale: Chromatographic separation is required to resolve NFL from isobaric compounds and the overwhelmingly abundant unmodified lysine, preventing ion suppression in the mass spectrometer. Aqueous Normal Phase (ANP) chromatography provides excellent retention and separation for these polar analytes. [2][5] * Protocol:
  • Column: Use a Cogent Diamond Hydride column (e.g., 2.1 x 150 mm, 4 µm). [2][8][9] 2. Mobile Phase A: 0.1% Acetic Acid in Water.
  • Mobile Phase B: 0.1% Acetic Acid in Acetonitrile.
  • Flow Rate: 400 µL/min.
  • Gradient: A typical gradient starts at high organic content (e.g., 100% B) and gradually decreases to elute the polar amino acids. A representative gradient might be a linear decrease to 25% B over 30-75 minutes, followed by a wash and re-equilibration. [2][8][9] 3. Tandem Mass Spectrometry (MS/MS) Detection:
  • Rationale: MS/MS operating in Multiple Reaction Monitoring (MRM) mode provides exquisite selectivity and sensitivity, allowing for the detection of femtomole levels of NFL. [5] * Protocol:
  • Ionization: Use an electrospray ionization (ESI) source in positive ion mode. [8][9] 2. MRM Transitions: Monitor specific precursor-to-product ion transitions for both native NFL and the labeled internal standard.
  • Quantification: Calculate the amount of endogenous NFL by determining the ratio of the peak area of the native NFL to the peak area of the known amount of spiked internal standard. Results are typically normalized to the total amount of lysine in the sample and expressed as a frequency (e.g., NFL adducts per 10⁴ lysines). [5]
Data Presentation and Key Parameters

For robust and reproducible results, it is crucial to clearly define the analytical parameters.

Table 1: Representative LC-MS/MS Parameters for NFL Analysis

ParameterSettingRationale
LC Column Cogent Diamond Hydride (ANP)Optimal retention and separation of polar amino acids. [2][8][9]
Mobile Phase Water/Acetonitrile + 0.1% Acetic AcidStandard for ANP chromatography, provides good peak shape. [2][8][9]
Ionization Mode ESI PositiveEfficiently ionizes amino acids. [8][9]
Detection Mode Multiple Reaction Monitoring (MRM)Provides highest sensitivity and selectivity for quantification. [5]
Internal Standard Stable Isotope-Labeled NFLCorrects for matrix effects and variations in sample prep/instrument response. [4][5]
Limit of Detection ~1 fmolDemonstrates the high sensitivity of the method. [2][5]

Important Consideration: Researchers must be aware of the potential for spontaneous, artifactual formation of NFL during sample preparation and analysis. [10]Running control samples (lysine standards in buffer) through the entire workflow is recommended to quantify and subtract this background contribution. [10]

Implications for Drug Development and Biomedical Research

The understanding of NFL formation provides significant opportunities for both basic research and therapeutic development.

  • Biomarker of Oxidative Stress: Quantifying NFL in clinical samples (e.g., plasma, tissue biopsies) can serve as a robust dosimetric biomarker for assessing oxidative stress and exposure to toxins like formaldehyde. [3][4][8]This is valuable in preclinical toxicology studies and for monitoring disease progression.

  • Target for Therapeutic Intervention: Since NFL formation is a pathological event, strategies aimed at preventing its formation could be therapeutically beneficial. This includes the development of targeted antioxidants that can intercept ROS before they damage DNA or oxidize the carbinolamine intermediate.

  • Understanding Disease Mechanisms: Investigating the specific proteins that are formylated and the functional consequences of this modification can provide novel insights into the molecular mechanisms of aging, neurodegeneration, and cancer. The interference with histone signaling is a particularly compelling area of ongoing research. [3][6][7]

Conclusion

The endogenous formation of N⁶-formyllysine is a key molecular event linking oxidative stress directly to pathological protein modification. Its formation via both oxidative DNA damage and formaldehyde-mediated pathways underscores its central role as an indicator of cellular distress. The robust analytical methods now available allow for its precise quantification, establishing NFL as a reliable biomarker for researchers. For professionals in drug development, NFL not only offers a tool to measure the impact of oxidative stress but also represents a potential target for novel therapeutic strategies aimed at mitigating the molecular damage that drives a host of human diseases.

References

  • Edrissi, B., Taghizadeh, K., & Dedon, P. C. (2013). Quantitative Analysis of Histone Modifications: Formaldehyde Is a Source of Pathological N6-Formyllysine That Is Refractory to Histone Deacetylases. PLoS Genetics. Available at: [Link]

  • Edrissi, B., et al. (2017). N6-Formyllysine as a Biomarker of Formaldehyde Exposure: Formation and Loss of N6-Formyllysine in Nasal Epithelium in Long-Term, Low-Dose Inhalation Studies in Rats. Chemical Research in Toxicology. Available at: [Link]

  • Edrissi, B., et al. (2017). Formation and loss of N6-formyllysine in nasal epithelium in long-term, low-dose inhalation studies in rats. National Institutes of Health. Available at: [Link]

  • Edrissi, B., et al. (2013). Dosimetry of N⁶-formyllysine adducts following [¹³C²H₂]-formaldehyde exposures in rats. Chemical Research in Toxicology. Available at: [Link]

  • Edrissi, B., et al. (2017). N6-Formyllysine as a Biomarker of Formaldehyde Exposure: Formation and Loss of N6-Formyllysine in Nasal Epithelium in Long-Term, Low-Dose Inhalation Studies in Rats. PubMed. Available at: [Link]

  • Jiang, T., et al. (2007). N-formylation of lysine in histone proteins as a secondary modification arising from oxidative DNA damage. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Edrissi, B. (2013). N6-Formylation of Lysine: A Pathological Secondary Modification of Proteins. DSpace@MIT. Available at: [Link]

  • Edrissi, B., Taghizadeh, K., & Dedon, P. C. (2013). Quantitative Analysis of Histone Modifications: Formaldehyde Is a Source of Pathological N6-Formyllysine That Is Refractory to Histone Deacetylases. National Center for Biotechnology Information. Available at: [Link]

  • Lin, C.-H., et al. (2019). Quantitation of N6-Formyl-lysine Adduct Following Aristolochic Acid Exposure in Cells and Rat Tissues by Liquid Chromatography-Tandem Mass Spectrometry Coupled with Stable Isotope-Dilution Method. ACS Publications. Available at: [Link]

  • Gola, R., et al. (2021). Quantification of N 6 -formylated lysine in bacterial protein digests using liquid chromatography/tandem mass spectrometry despite spontaneous formation and matrix effects. PubMed. Available at: [Link]

  • Jiang, T., et al. (2007). N-formylation of lysine in histone proteins as a secondary modification arising from oxidative DNA damage. PubMed. Available at: [Link]

Sources

Foundational

An In-depth Technical Guide to the Discovery and Implications of N6-formyllysine as a Novel Epigenetic Mark

For Researchers, Scientists, and Drug Development Professionals Part 1: Unveiling N6-formyllysine: A New Frontier in Post-Translational Modifications The Ever-Expanding Epigenetic Landscape The field of epigenetics has r...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Part 1: Unveiling N6-formyllysine: A New Frontier in Post-Translational Modifications

The Ever-Expanding Epigenetic Landscape

The field of epigenetics has revolutionized our understanding of gene regulation, demonstrating that heritable changes in gene expression can occur without alterations to the underlying DNA sequence. These changes are orchestrated by a complex interplay of chemical modifications to DNA and histone proteins, collectively known as epigenetic marks. For decades, the focus has been on a canonical set of modifications, including DNA methylation and histone acetylation, methylation, phosphorylation, and ubiquitination. However, recent advancements in analytical technologies have led to the discovery of a plethora of novel modifications, expanding the complexity of the epigenetic code.[1] The identification of these new marks necessitates a thorough investigation into their origins, biological functions, and the enzymatic machinery that governs their deposition, recognition, and removal.

The Serendipitous Discovery of N6-formyllysine

N6-formyllysine (fK) was first identified as a surprisingly abundant modification on histone and other chromatin proteins.[2] Its discovery was not the result of a targeted search for a new epigenetic mark, but rather an outcome of sensitive analytical techniques designed to quantify protein adducts. This chemical modification, in which a formyl group is added to the epsilon-amino group of a lysine residue, bears a striking structural resemblance to the well-characterized N6-acetyllysine (acK), a hallmark of active chromatin. This similarity immediately raised questions about its potential role in epigenetic regulation and its interplay with established signaling pathways.[3]

A Paradigm Shift: N6-formyllysine as a Pathological Adduct with Epigenetic Consequences

Unlike canonical epigenetic marks, which are deposited and removed by specific "writer" and "eraser" enzymes, current evidence strongly suggests that N6-formyllysine arises from non-enzymatic chemical reactions within the cell.[3][4] This positions fK less as a dynamically regulated epigenetic signal and more as a pathological adduct—a molecular scar resulting from cellular stress. However, its significant implications for epigenetics cannot be dismissed. By occurring at sites of canonical lysine modifications, N6-formyllysine has the potential to act as a persistent blocker, disrupting the normal reading and writing of the histone code.[5] This guide provides a comprehensive technical overview of the current understanding of N6-formyllysine, from its chemical origins to its biological consequences and the methodologies used for its study.

Part 2: The Chemical Biology of N6-formyllysine: A Story of Stress and Disruption

The Non-Enzymatic Origins of N6-formyllysine

The formation of N6-formyllysine is primarily attributed to the reaction of lysine residues with endogenous and exogenous sources of formaldehyde, as well as other reactive species generated during oxidative stress.[2]

Formaldehyde is a highly reactive one-carbon aldehyde that is both a common environmental pollutant and a natural byproduct of cellular metabolism.[2] Its electrophilic nature allows it to readily react with nucleophilic groups in proteins, such as the epsilon-amino group of lysine, to form a Schiff base. This intermediate can then be oxidized to a stable N6-formyllysine adduct. Studies using isotopically labeled formaldehyde have confirmed that both exogenous exposure and endogenous production contribute to the cellular pool of N6-formyllysine.[6]

Beyond formaldehyde, N6-formyllysine can also be generated as a consequence of oxidative stress and DNA damage. Reactive oxygen species (ROS) can lead to the oxidation of deoxyribose in DNA, generating 3'-formylphosphate residues that can subsequently react with nearby lysine residues on histone proteins to form N6-formyllysine.[7] This links the presence of this modification to cellular damage and disease states characterized by elevated oxidative stress.

The "Missing" Regulatory Machinery: A Mark Without Writers, Readers, or Erasers?

A defining feature of a true epigenetic mark is its dynamic regulation by a dedicated enzymatic machinery. The current body of research on N6-formyllysine is notable for the absence of evidence for such a system.

The broad reactivity of formaldehyde and the random distribution of N6-formyllysine across different histone classes and cellular compartments argue against the existence of a specific "writer" enzyme.[4] The formation of fK appears to be a stochastic process driven by chemical reactivity rather than a targeted enzymatic deposition.

"Reader" proteins are crucial for translating epigenetic marks into biological outcomes by recognizing and binding to specific modifications. To date, no dedicated "reader" domains for N6-formyllysine have been identified. The biological effects of fK are thought to be primarily passive, resulting from the steric hindrance or charge neutralization at lysine residues that would normally be recognized by the readers of other modifications (e.g., bromodomains for acetyllysine).

Consistent with its role as a damage-associated adduct, N6-formyllysine is a stable modification.[2] Crucially, it has been shown to be refractory to removal by known histone deacetylases (HDACs), the "erasers" of lysine acetylation.[3] While some studies have observed a biexponential decay of N6-formyllysine levels, suggesting a clearance mechanism, this is likely attributable to general protein turnover rather than the action of a specific "deformylase" enzyme.[8][9] The persistence of this mark is a key aspect of its pathological potential.

The Biological Fallout of N6-formyllysine Accumulation

The primary biological consequence of N6-formyllysine is the disruption of normal epigenetic signaling.[5]

Due to its structural similarity to acetyllysine, N6-formyllysine can occupy the same sites on histone tails that are normally acetylated or methylated.[4] This can prevent the binding of reader proteins that recognize the acetylated state, thereby inhibiting the downstream signaling cascades that lead to gene activation. For example, the formylation of H4K12 could interfere with the binding of the BRD2 bromodomain, a key event in transcriptional activation.[3]

Formaldehyde is a known carcinogen, and the accumulation of N6-formyllysine on histones and other proteins is considered a potential mechanism contributing to its carcinogenicity.[2][9] By disrupting epigenetic regulation and genome stability, persistent N6-formyllysine adducts may contribute to the altered gene expression profiles observed in cancer.

Given its association with oxidative and nitrosative stress, N6-formyllysine may play a role in a variety of other pathological conditions, including neurodegenerative diseases where oxidative damage is a key feature.[2][10] Further research is needed to fully elucidate the role of this modification in different disease contexts.

Part 3: A Practical Guide to Studying N6-formyllysine

The study of N6-formyllysine requires specialized and highly sensitive analytical techniques.

Gold Standard: Quantitative Analysis by Mass Spectrometry

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the definitive method for the quantification of N6-formyllysine.[2]

This technique allows for the precise identification and quantification of N6-formyllysine from complex biological samples. By using stable isotope-labeled internal standards, accurate and reproducible measurements of the absolute abundance of this modification can be achieved.

This protocol is adapted from established methods for the analysis of N6-formyllysine in protein samples.[2]

  • Protein Extraction and Hydrolysis:

    • Extract total protein from cells or tissues using a suitable lysis buffer.

    • Quantify the protein concentration using a standard assay (e.g., BCA).

    • To 100 µg of protein, add a known amount of stable isotope-labeled N6-formyllysine and lysine internal standards.

    • Perform enzymatic hydrolysis of the protein into individual amino acids using a protease such as Streptomyces griseus (1 µg enzyme per 10 µg protein) in 100 mM ammonium bicarbonate buffer (pH 8.5) at 37°C for at least 16 hours.

    • Dry the samples under vacuum.

  • LC-MS/MS Analysis:

    • Resuspend the dried hydrolysates in an appropriate solvent (e.g., water).

    • Inject the sample onto an aqueous normal phase HPLC column (e.g., a diamond-hydride column).

    • Separate the amino acids using a gradient of acetonitrile and water with 0.1% formic acid.

    • Perform mass spectrometric detection using a triple quadrupole mass spectrometer in positive ion mode with electrospray ionization (ESI).

    • Use selected reaction monitoring (SRM) to detect the specific precursor-to-product ion transitions for N6-formyllysine, lysine, and their respective internal standards.

  • Data Analysis:

    • Quantify the amount of N6-formyllysine and lysine in the sample by comparing the peak areas of the endogenous amino acids to their corresponding stable isotope-labeled internal standards.

    • Express the level of N6-formyllysine as a ratio to the total amount of lysine.

The Immunological Frontier: Challenges and a Path Forward

Immunological methods such as ChIP-seq would be invaluable for mapping the genomic location of N6-formyllysine. However, the development of highly specific and validated antibodies for this modification remains a significant challenge.

The development of monoclonal antibodies with high specificity for N6-formyllysine and negligible cross-reactivity with acetyllysine and unmodified lysine is a critical unmet need in the field.[11] Rigorous validation of such antibodies would be essential, including peptide arrays, western blotting, and immunoprecipitation followed by mass spectrometry.

Assuming the future availability of a validated antibody, the following protocol outlines a best-practice approach for N6-formyllysine ChIP-seq.

  • Cell Cross-linking and Chromatin Preparation:

    • Cross-link cells with 1% formaldehyde for 10 minutes at room temperature.

    • Quench the reaction with glycine.

    • Lyse the cells and isolate the nuclei.

    • Sonicate the chromatin to an average fragment size of 200-500 bp.

  • Immunoprecipitation:

    • Pre-clear the chromatin with protein A/G magnetic beads.

    • Incubate the chromatin with the validated anti-N6-formyllysine antibody overnight at 4°C.

    • Capture the antibody-chromatin complexes with protein A/G magnetic beads.

    • Wash the beads extensively to remove non-specific binding.

  • Elution, Reverse Cross-linking, and DNA Purification:

    • Elute the chromatin from the beads.

    • Reverse the formaldehyde cross-links by heating at 65°C.

    • Treat with RNase A and Proteinase K.

    • Purify the DNA using spin columns or phenol-chloroform extraction.

  • Library Preparation and Sequencing:

    • Prepare a sequencing library from the purified ChIP DNA and an input control sample.

    • Perform high-throughput sequencing.

  • Data Analysis:

    • Align the sequencing reads to the reference genome.

    • Perform peak calling to identify regions of N6-formyllysine enrichment.

    • Annotate the peaks to genomic features and perform downstream analysis (e.g., motif analysis, gene ontology).

Part 4: Interpreting the Data and Charting the Future

A Pathological Marker, Not a Classic Epigenetic Mark

When interpreting data on N6-formyllysine, it is crucial to view it through the lens of a damage-associated adduct rather than a classic, dynamically regulated epigenetic mark. Its presence is indicative of cellular stress and may not correlate with specific gene expression programs in the same way as canonical histone modifications.

A Promising Biomarker of Exposure and Stress

The levels of N6-formyllysine in tissues and biofluids hold promise as a biomarker for formaldehyde exposure and systemic oxidative stress.[8][9] Further studies are needed to validate its utility in clinical and occupational health settings.

New Avenues for Therapeutic Intervention

Understanding the role of N6-formyllysine in disease opens up new possibilities for therapeutic intervention. Strategies aimed at reducing formaldehyde levels or mitigating oxidative stress could potentially lower the burden of this damaging modification.

The Road Ahead: Unanswered Questions

Despite the progress made, many questions about N6-formyllysine remain:

  • Are there specific "hotspots" for N6-formyllysine formation in the genome?

  • Does the presence of N6-formyllysine at specific loci have predictable effects on gene expression?

  • Are there any cellular mechanisms, however inefficient, for the repair or removal of this adduct?

  • What is the full spectrum of diseases in which N6-formyllysine plays a significant role?

Answering these questions will require the development of new tools, including highly specific antibodies, and a concerted effort from researchers across multiple disciplines.

Visualizations

Diagram 1: The Formation and Impact of N6-formyllysine

N6_formyllysine_pathway cluster_formation Formation of N6-formyllysine cluster_impact Epigenetic Consequences formaldehyde Formaldehyde (Endogenous/Exogenous) formyllysine N6-formyllysine formaldehyde->formyllysine Non-enzymatic formylation ros Oxidative Stress (ROS) ros->formyllysine DNA damage-mediated formylation lysine Lysine Residue (on Histone) blocked_acetylation Blocked Acetylation formyllysine->blocked_acetylation Prevents blocked_reading Blocked Reading formyllysine->blocked_reading Prevents acetyllysine N6-acetyllysine reader Bromodomains (Readers) acetyllysine->reader Recognition writer HATs (Writers) writer->acetyllysine Acetylation gene_activation Gene Activation reader->gene_activation gene_repression Gene Repression blocked_acetylation->gene_repression blocked_reading->gene_repression

Caption: Formation of N6-formyllysine and its disruptive impact on epigenetic signaling.

Diagram 2: Workflow for LC-MS/MS Quantification of N6-formyllysine

LCMSMS_Workflow start Protein Sample (Cells or Tissue) extraction Protein Extraction start->extraction hydrolysis Enzymatic Hydrolysis (+ Internal Standards) extraction->hydrolysis lc_separation Aqueous Normal Phase HPLC Separation hydrolysis->lc_separation ms_detection Tandem Mass Spectrometry (ESI-MS/MS, SRM mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification vs. Standards) ms_detection->data_analysis end N6-formyllysine Level (fK/Total K) data_analysis->end

Caption: Workflow for the quantification of N6-formyllysine using LC-MS/MS.

Data Summary

Table 1: Comparison of N6-formyllysine with Canonical Epigenetic Marks

FeatureN6-formyllysine (fK)N6-acetyllysine (acK)
Formation Non-enzymatic (chemical reaction)Enzymatic (Histone Acetyltransferases - HATs)
Removal No known specific enzyme; protein turnoverEnzymatic (Histone Deacetylases - HDACs)
Regulation Stochastic; dependent on stress levelsHighly regulated; dynamic
"Readers" None knownBromodomain-containing proteins
Function Pathological; disruptive to signalingSignal for active chromatin/gene expression

Table 2: Abundance of N6-formyllysine in Different Histone Classes

Histone ClassN6-formyllysine Modifications per 10^4 Lysines
H11-4
H2A1-4
H2B1-4
H31-4
H41-4
(Data synthesized from[4])

References

  • Jiang, T., Zhou, X., Taghizadeh, K., Dong, M., & Dedon, P. C. (2013). Quantitative Analysis of Histone Modifications: Formaldehyde Is a Source of Pathological N6-Formyllysine That Is Refractory to Histone Deacetylases. PLoS Genetics, 9(2), e1003328. [Link]

  • Jiang, T., & Dedon, P. C. (2013). N6-Formylation of Lysine: A Pathological Secondary Modification of Proteins. DSpace@MIT. [Link]

  • Moeller, B. C., Edrissi, B., Taghizadeh, K., Yu, R., Kracko, D., Doyle-Eisele, M., Swenberg, J. A., & Dedon, P. C. (2017). Formation and loss of N6-formyllysine in nasal epithelium in long-term, low-dose inhalation studies in rats. Chemical research in toxicology, 30(8), 1572–1576. [Link]

  • Moeller, B. C., Yu, R., Kracko, D., Doyle-Eisele, M., Swenberg, J. A., Edrissi, B., Taghizadeh, K., & Dedon, P. C. (2017). N6-Formyllysine as a Biomarker of Formaldehyde Exposure: Formation and Loss of N6-Formyllysine in Nasal Epithelium in Long-Term, Low-Dose Inhalation Studies in Rats. DSpace@MIT. [Link]

  • Yamaguchi, H., Ohta, K., Yamamoto, M., & Nakanishi, M. (2019). Development and validation of monoclonal antibodies against N6-methyladenosine for the detection of RNA modifications. PloS one, 14(10), e0223197. [Link]

  • Edrissi, B., Taghizadeh, K., Moeller, B. C., Kracko, D., Doyle-Eisele, M., Swenberg, J. A., & Dedon, P. C. (2013). Dosimetry of N6-Formyllysine Adducts Following [13C2H2]-Formaldehyde Exposures in Rats. DSpace@MIT. [Link]

  • Bode, R., & Birnbaum, D. (1991). Characterization of a novel enzyme, N6-acetyl-L-lysine: 2-oxoglutarate aminotransferase, which catalyses the second step of lysine catabolism in Candida maltosa. Journal of general microbiology, 137(8), 1941–1947. [Link]

  • Moeller, B. C., Edrissi, B., Taghizadeh, K., Yu, R., Kracko, D., Doyle-Eisele, M., Swenberg, J. A., & Dedon, P. C. (2017). N6-Formyllysine as a Biomarker of Formaldehyde Exposure: Formation and Loss of N6-Formyllysine in Nasal Epithelium in Long-Term, Low-Dose Inhalation Studies in Rats. Chemical Research in Toxicology, 30(8), 1572-1576. [Link]

  • Edrissi, B., Taghizadeh, K., Moeller, B. C., Yu, R., Kracko, D., Doyle-Eisele, M., Swenberg, J. A., & Dedon, P. C. (2017). N6-Formyllysine as a Biomarker of Formaldehyde Exposure: Formation and Loss of N6-Formyllysine in Nasal Epithelium in Long-Term, Low-Dose Inhalation Studies in Rats. PubMed. [Link]

  • Edrissi, B., Taghizadeh, K., Moeller, B. C., Kracko, D., Doyle-Eisele, M., Swenberg, J. A., & Dedon, P. C. (2013). Dosimetry of N⁶-formyllysine adducts following [¹³C²H₂]-formaldehyde exposures in rats. Chemical research in toxicology, 26(10), 1421–1423. [Link]

  • Jiang, T. (2013). N6-Formylation of Lysine: A Pathological Secondary Modification of Proteins. DSpace@MIT. [Link]

  • Jiang, T., Zhou, X., Taghizadeh, K., Dong, M., & Dedon, P. C. (2013). Summary of findings on N6-formyllysine in histones. ResearchGate. [Link]

  • Soga, M., et al. (2024). Development of a new genotype–phenotype linked antibody screening system. eLife, 12, e85785. [Link]

  • Li, Y., et al. (2024). Rewriting the Fate of Cancer: Epigenetic and Epitranscriptomic Regulators in the Metastatic Cascade. International Journal of Molecular Sciences, 25(1), 579. [Link]

  • D’Errico, M., et al. (2022). Proteins Associated with Neurodegenerative Diseases: Link to DNA Repair. International Journal of Molecular Sciences, 23(19), 11849. [Link]

  • Diagenode. (n.d.). Chromatin Immunoprecipitation ChIP-Seq Grade Antibodies. Diagenode. [Link]

  • Rada-Iglesias, A., et al. (2011). A unique chromatin signature uncovers early developmental enhancers in humans. Nature, 470(7333), 279–283. [Link]

  • Delaney, S., & Jinks-Robertson, S. (2024). Linking Environmental Genotoxins to Neurodegenerative Diseases Through Transcriptional Mutagenesis. International Journal of Molecular Sciences, 25(21), 12896. [Link]

  • Blaylock, R. L. (2023). The biochemical basis of neurodegenerative disease: The role of immunoexcitoxicity and ways to possibly attenuate it. Surgical Neurology International, 14, 141. [Link]

Sources

Exploratory

An In-Depth Technical Guide to the Chemical Synthesis of N2-(tert-butoxycarbonyl)-N6-formyllysine

This guide provides a comprehensive overview and detailed protocols for the chemical synthesis of N2-(tert-butoxycarbonyl)-N6-formyllysine, a critical building block for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive overview and detailed protocols for the chemical synthesis of N2-(tert-butoxycarbonyl)-N6-formyllysine, a critical building block for researchers, scientists, and professionals in drug development and peptide chemistry. This document delves into the strategic considerations, step-by-step methodologies, and the underlying chemical principles that ensure a high-yield and high-purity synthesis.

Introduction: The Significance of N-Formyllysine and its Derivatives

N-formyllysine is a post-translational modification that plays a role in various biological processes. Its presence in proteins can influence their structure, function, and interaction with other molecules. The targeted introduction of N-formyllysine into peptides and proteins is a powerful tool for studying these biological phenomena. N2-(tert-butoxycarbonyl)-N6-formyllysine, with its orthogonally protected amino groups, is an invaluable asset in solid-phase peptide synthesis (SPPS), enabling the precise incorporation of an N-formyllysine residue at specific positions within a peptide sequence.

The tert-butoxycarbonyl (Boc) protecting group on the α-amino (N2) position offers robust protection under a wide range of reaction conditions, yet it can be readily removed with mild acid treatment. This allows for the sequential elongation of the peptide chain. The formyl group on the ε-amino (N6) side chain remains intact during these steps, ensuring the integrity of the desired modification.

Synthetic Strategy: A Two-Step Approach

The most logical and efficient pathway for the synthesis of N2-(tert-butoxycarbonyl)-N6-formyllysine involves a two-step process starting from L-lysine. This strategy is centered around the principle of orthogonal protection, where one protecting group can be removed selectively in the presence of the other.

The overall synthetic workflow can be visualized as follows:

Synthesis_Workflow Lysine L-Lysine Step1 Step 1: Selective Nα-Boc Protection Lysine->Step1 Boc_Lys N2-(tert-butoxycarbonyl)-L-lysine (Boc-Lys-OH) Step1->Boc_Lys Step2 Step 2: Selective Nε-Formylation Boc_Lys->Step2 Final_Product N2-(tert-butoxycarbonyl)-N6-formyllysine (Boc-Lys(For)-OH) Step2->Final_Product caption Overall synthetic workflow for N2-(tert-butoxycarbonyl)-N6-formyllysine.

A diagram illustrating the two-step synthesis of the target molecule.

This approach ensures that the α-amino group is protected first, leaving the ε-amino group available for the subsequent formylation reaction.

Experimental Protocols

This section provides detailed, step-by-step methodologies for each stage of the synthesis.

Step 1: Synthesis of N2-(tert-butoxycarbonyl)-L-lysine (Boc-Lys-OH)

The selective protection of the α-amino group of lysine is the crucial first step. While several methods exist, a direct and efficient approach involves the use of di-tert-butyl dicarbonate ((Boc)₂O) under controlled pH conditions. The difference in pKa values between the α-amino group (around 9) and the ε-amino group (around 10.5) allows for selective reaction at the more nucleophilic α-amino group at a specific pH.

Experimental Protocol:

  • Dissolution: Dissolve L-lysine hydrochloride (1 equivalent) in a 1:1 mixture of dioxane and water.

  • pH Adjustment: Cool the solution in an ice bath and adjust the pH to approximately 10-11 by the dropwise addition of a 1 M sodium hydroxide solution. This deprotonates the α-amino group, enhancing its nucleophilicity.

  • Boc Protection: Add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equivalents) in dioxane dropwise to the lysine solution while maintaining the pH at 10-11 with the continuous addition of 1 M NaOH.

  • Reaction: Stir the reaction mixture at room temperature overnight.

  • Work-up:

    • Wash the reaction mixture with diethyl ether to remove any unreacted (Boc)₂O.

    • Acidify the aqueous layer to a pH of 2-3 with a 1 M solution of potassium bisulfate (KHSO₄).

    • Extract the product into ethyl acetate.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N2-(tert-butoxycarbonyl)-L-lysine as a white solid.

Causality Behind Experimental Choices:

  • Dioxane/Water Solvent System: This mixture provides a good medium for dissolving both the polar L-lysine hydrochloride and the less polar di-tert-butyl dicarbonate.

  • Controlled pH: Maintaining a pH of 10-11 is critical for the selective acylation of the α-amino group. At this pH, a significant portion of the α-amino groups are deprotonated and thus more nucleophilic than the still largely protonated ε-amino groups.

  • Slow Addition of (Boc)₂O: Dropwise addition helps to control the reaction and minimize side reactions, such as the formation of the di-Boc protected lysine.

Step 2: Synthesis of N2-(tert-butoxycarbonyl)-N6-formyllysine (Boc-Lys(For)-OH)

With the α-amino group successfully protected, the ε-amino group of Boc-Lys-OH is now the target for formylation. A highly effective and straightforward method for this transformation is the use of a mixed anhydride of formic acid and acetic acid, generated in situ.[1]

Experimental Protocol:

  • Reagent Preparation: In a flask cooled in an ice bath, cautiously add acetic anhydride (1.2 equivalents) to formic acid (98-100%, 10 equivalents). Stir the mixture for 15-30 minutes to allow for the formation of the mixed formic-acetic anhydride.

  • Formylation Reaction: To this freshly prepared formylating agent, add N2-(tert-butoxycarbonyl)-L-lysine (1 equivalent) portion-wise while maintaining the temperature below 10 °C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up:

    • Pour the reaction mixture into ice-water to quench the reaction and hydrolyze the excess anhydride.

    • Extract the product into a suitable organic solvent such as ethyl acetate.

  • Purification:

    • Wash the organic layer sequentially with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be further purified by column chromatography on silica gel or by recrystallization to afford pure N2-(tert-butoxycarbonyl)-N6-formyllysine.

Causality Behind Experimental Choices:

  • In Situ Generation of Mixed Anhydride: The reaction between formic acid and acetic anhydride generates a highly reactive formylating agent.[1] This is more potent than using formic acid alone.

  • Excess Formic Acid: Formic acid serves as both a reagent and a solvent in this reaction.

  • Low Temperature Addition: The initial reaction is exothermic, and maintaining a low temperature during the addition of Boc-Lys-OH helps to control the reaction rate and prevent potential side reactions.

Data Presentation

The following table summarizes the key quantitative data for the synthesis of N2-(tert-butoxycarbonyl)-N6-formyllysine.

StepReactantProductReagentsTypical YieldPurity (by HPLC)
1L-Lysine HClN2-(tert-butoxycarbonyl)-L-lysine(Boc)₂O, NaOH, Dioxane/H₂O80-90%>98%
2N2-(tert-butoxycarbonyl)-L-lysineN2-(tert-butoxycarbonyl)-N6-formyllysineFormic Acid, Acetic Anhydride75-85%>99%

Visualization of the Chemical Pathway

The chemical transformations in each step are illustrated below.

A detailed schematic of the chemical synthesis pathway.

Conclusion

The synthesis of N2-(tert-butoxycarbonyl)-N6-formyllysine is a well-established process that relies on fundamental principles of organic chemistry, particularly the strategic use of protecting groups. The two-step pathway described in this guide, involving the selective Nα-Boc protection of L-lysine followed by the Nε-formylation, is a reliable and high-yielding route to this valuable building block. By carefully controlling the reaction conditions, particularly pH and temperature, researchers can consistently obtain the desired product in high purity. This derivative is poised to continue to be a vital tool in the fields of peptide chemistry, proteomics, and drug discovery, enabling the synthesis of precisely modified peptides for a wide range of applications.

References

  • Formylation of Amines. National Center for Biotechnology Information. [Link][1]

  • A Practical and Convenient Procedure for the N-Formylation of Amines Using Formic Acid. SciSpace. [Link]

  • Electronic Supplementary Information. The Royal Society of Chemistry. [Link][2]

  • Preparation method of double-protection lysine with Boc side-chain amino protection. Google Patents. [3]

  • Synthesis and Characterization of the Novel Nε-9-Fluorenylmethoxycarbonyl-l-Lysine N-Carboxy Anhydride. Synthesis of Well-Defined Linear and Branched Polypeptides. MDPI. [Link][4]

  • Orthogonal Lysine Protecting Groups for Chemoenzymatic Synthesis of Ubiquitin Chains. ACS Publications. [Link][5]

  • N-FORMYLATION OF ANILINES AND AMINES USING FORMIC ACID-ACETIC ANHYDRIDE OVER SILICA GEL. JETIR. [Link][6]

  • Preparation of amino-protected lysine derivatives. Google Patents. [7]

Sources

Foundational

The Formation and Significance of N6-formyllysine Adducts Following Formaldehyde Exposure: A Technical Guide

Introduction: The Double-Edged Sword of Formaldehyde Formaldehyde, a simple yet highly reactive aldehyde, is a ubiquitous chemical in our environment. It is not only a significant industrial compound but also a natural p...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Double-Edged Sword of Formaldehyde

Formaldehyde, a simple yet highly reactive aldehyde, is a ubiquitous chemical in our environment. It is not only a significant industrial compound but also a natural product of cellular metabolism.[1] This duality of endogenous and exogenous sources complicates the assessment of its health risks.[2] Formaldehyde's carcinogenicity is primarily attributed to its ability to form covalent adducts with biological macromolecules, such as DNA and proteins.[1][3] These adducts can disrupt normal cellular processes, leading to mutations and cell death. Among the various modifications induced by formaldehyde, the formation of N6-formyllysine (fLys) adducts on proteins has emerged as a crucial biomarker for assessing exposure and understanding the toxicological impact of this compound.[2][1][4] This technical guide provides an in-depth exploration of the relationship between formaldehyde exposure and fLys adducts, offering insights for researchers, scientists, and drug development professionals.

The Chemical Genesis of N6-formyllysine Adducts

The formation of fLys adducts is a direct consequence of the electrophilic nature of formaldehyde and its reaction with the nucleophilic side chain of lysine residues in proteins.[5][6] The process can be initiated by both exogenous formaldehyde inhaled or ingested, and endogenous formaldehyde produced during normal cellular processes.[7][8]

The reaction mechanism proceeds through a series of steps:

  • Nucleophilic Attack: The initial event is the nucleophilic attack of the formaldehyde carbon by the nitrogen of the ε-amino group of a lysine residue.[9] Although the lysine side chain is predominantly protonated at physiological pH, a small fraction exists in a deprotonated, nucleophilic state, enabling the reaction to proceed.[9]

  • Formation of a Carbinolamine Intermediate: This initial reaction forms an unstable N6-(hydroxymethyl)-lysine intermediate, also known as a carbinolamine.[7]

  • Dehydration to a Schiff Base: The carbinolamine is in equilibrium with a Schiff base, which is formed through the loss of a water molecule.[7]

  • Oxidation to N6-formyllysine: The final step involves the oxidation of the Schiff base to the stable N6-formyllysine adduct.[7]

It is important to note that N6-formyllysine can also arise from other sources, such as the reaction of lysine with 3'-formylphosphate residues generated from the oxidation of 2-deoxyribose in DNA.[7][8] However, studies utilizing isotopically labeled formaldehyde, such as [13C2H2]-formaldehyde, have definitively shown that exposure to exogenous formaldehyde leads to a significant increase in fLys levels, allowing for the differentiation between endogenous and exogenous adducts.[2][10][11]

fLys_Formation Lysine Lysine Residue (Protein) Carbinolamine N6-(hydroxymethyl)-lysine (Carbinolamine Intermediate) Lysine->Carbinolamine Nucleophilic Attack Formaldehyde Formaldehyde (CH₂O) Formaldehyde->Carbinolamine SchiffBase Schiff Base Carbinolamine->SchiffBase - H₂O fLys N6-formyllysine (fLys) SchiffBase->fLys Oxidation fLys_Workflow cluster_SamplePrep Sample Preparation cluster_Digestion Enzymatic Digestion cluster_Analysis LC-MS/MS Analysis Tissue Tissue/Cell Homogenization Protein_Extraction Protein Extraction Tissue->Protein_Extraction Protein_Quant Protein Quantification Protein_Extraction->Protein_Quant Enzymatic_Digestion Protease Digestion Protein_Quant->Enzymatic_Digestion LC_Separation HPLC Separation Enzymatic_Digestion->LC_Separation MS_Detection Tandem Mass Spectrometry LC_Separation->MS_Detection Data_Analysis Data Analysis MS_Detection->Data_Analysis

Sources

Exploratory

A Technical Guide to the Tert-Butoxycarbonyl (Boc) Protecting Group in Peptide Synthesis

For researchers, scientists, and drug development professionals, the synthesis of peptides is a cornerstone of therapeutic innovation and discovery. The strategic use of protecting groups is fundamental to this process,...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the synthesis of peptides is a cornerstone of therapeutic innovation and discovery. The strategic use of protecting groups is fundamental to this process, ensuring the specific, sequential assembly of amino acids. This guide provides an in-depth exploration of the tert-butoxycarbonyl (Boc) protecting group, a foundational tool in the history and practice of solid-phase peptide synthesis (SPPS). We will delve into the mechanistic underpinnings, field-proven protocols, and critical considerations that define the application of Boc chemistry.

The Logic of Protection: Why Boc Chemistry Endures

The synthesis of a peptide of a defined sequence necessitates the temporary masking of the reactive alpha-amino group of an incoming amino acid. This prevents uncontrolled polymerization and ensures that peptide bond formation occurs exclusively at the desired position. The ideal protecting group must be stable during the coupling reaction but readily and selectively removable under conditions that do not degrade the growing peptide chain or the solid support.

The Boc group, introduced by Carpino in 1957 and later ingeniously applied to solid-phase synthesis by R.B. Merrifield, fulfills these criteria through a strategy of differential acid lability.[1] In what is now termed the Boc/Bzl strategy, the temporary Nα-Boc group is removed by a moderately strong acid (trifluoroacetic acid, TFA), while more permanent side-chain protecting groups (typically benzyl-based ethers, esters, and carbamates) and the resin linkage remain intact, requiring a much stronger acid (like hydrofluoric acid, HF) for final cleavage.[2][3] This graded lability is the logical linchpin of the entire Boc-SPPS workflow.

The Chemistry of Boc: A Tale of Two Reactions

The utility of the Boc group is defined by the chemistry of its introduction (protection) and its removal (deprotection). Understanding these mechanisms is critical for troubleshooting and optimizing synthesis protocols.

Nα-Protection: Installing the Boc Group

The Boc group is typically introduced to the alpha-amino group of an amino acid using di-tert-butyl dicarbonate (Boc₂O or Boc anhydride) in the presence of a base.[4][5]

The mechanism proceeds via nucleophilic attack of the neutral amino group on one of the electrophilic carbonyl carbons of the Boc anhydride.[5][6] The resulting tetrahedral intermediate collapses, leading to the formation of the N-Boc protected amino acid, carbon dioxide, and tert-butanol.[5]

Diagram: Boc Protection of an Amino Acid

Boc_Deprotection Start Boc-NH-Peptide Protonation Protonation of Carbonyl (TFA) Protonated Protonated Intermediate Protonation->Protonated + H⁺ Cleavage Formation of t-Butyl Cation & Carbamic Acid Protonated->Cleavage CarbamicAcid R-NH-COOH-Peptide (Carbamic Acid) Cleavage->CarbamicAcid tButylCation t-Butyl Cation Cleavage->tButylCation Decarboxylation Decarboxylation CarbamicAcid->Decarboxylation AmineSalt H₃N⁺-Peptide (TFA⁻ Salt) Decarboxylation->AmineSalt CO2 CO₂ Decarboxylation->CO2

Caption: Acid-catalyzed removal of the Boc protecting group.

The generation of the reactive tert-butyl carbocation is a critical event. [4]This electrophile can cause side reactions by alkylating sensitive amino acid residues like tryptophan, methionine, and cysteine. [1][7]To prevent this, "scavengers" — nucleophilic agents like thioanisole, anisole, or dithiothreitol (DTE) — are added to the deprotection solution to trap the carbocation. [1][4][7]

The Boc-SPPS Workflow: A Self-Validating Cycle

The Boc-SPPS protocol is a cyclical process. Each cycle adds one amino acid to the growing peptide chain, which is anchored to a solid support resin (e.g., Merrifield or PAM resin). [1]The integrity of the final peptide relies on the near-quantitative completion of each step in the cycle.

Experimental Protocol: Standard Boc-SPPS Cycle

This protocol outlines a single cycle for adding an amino acid to a peptide-resin.

  • Resin Swelling: The peptide-resin is swelled in a suitable solvent like Dichloromethane (DCM) for 30-60 minutes to ensure reagent accessibility.

  • Boc Deprotection:

    • Perform a pre-wash with the deprotection solution (e.g., 50% TFA in DCM) for 1-5 minutes. [1] * Treat the resin with the deprotection solution for 15-30 minutes with agitation. [1]Note: If Trp, Met, or Cys are present, include 0.5-1% of a scavenger (e.g., DTE) in the TFA solution. [1] * Wash the resin thoroughly with DCM (3x) to remove TFA and byproducts.

    • Wash with an alcohol like isopropanol (IPA) (2x) to shrink the resin and help remove residual acid, followed by more DCM washes (3x). [1]3. Neutralization:

    • The N-terminal amine is present as a trifluoroacetate salt and must be neutralized to the free amine for coupling. [2] * Treat the resin with a 5-10% solution of a hindered base, typically diisopropylethylamine (DIEA), in DCM for 2 x 2 minutes with agitation. [1][2] * Wash the resin thoroughly with DCM (5-6x) to remove excess base and its salt.

  • Coupling:

    • In a separate vessel, pre-activate the next Boc-protected amino acid (3-4 equivalents) with a coupling agent (e.g., DCC/HOBt, HBTU) in a suitable solvent (DCM or DMF) for several minutes.

    • Add the activated amino acid solution to the neutralized peptide-resin.

    • Allow the coupling reaction to proceed for 1-2 hours with agitation.

    • Monitor the reaction for completion using a qualitative test (e.g., the Kaiser ninhydrin test). A negative test (beads remain colorless) indicates the absence of free primary amines and a complete reaction.

  • Capping (Optional but Recommended):

    • If the coupling is incomplete, any unreacted N-terminal amines should be "capped" to prevent the formation of deletion sequences.

    • Treat the resin with an acetylating agent, such as acetic anhydride, in the presence of a base.

  • Washing: Wash the resin thoroughly with DCM and/or DMF to remove excess reagents and byproducts, preparing it for the next cycle.

Diagram: The Boc-SPPS Workflow

Boc_SPPS_Cycle Start Start: Boc-AA-Resin Deprotection Step 1: Deprotection (50% TFA/DCM) Start->Deprotection Wash1 Wash (DCM, IPA) Deprotection->Wash1 Neutralization Step 2: Neutralization (10% DIEA/DCM) Wash1->Neutralization Wash2 Wash (DCM) Neutralization->Wash2 Coupling Step 3: Coupling (Activated Boc-AA) Wash2->Coupling Wash3 Wash (DCM/DMF) Coupling->Wash3 End Result: Boc-AA(n+1)-Resin Wash3->End End->Deprotection Repeat Cycle

Caption: The iterative cycle of Boc solid-phase peptide synthesis.

Final Cleavage and the Boc vs. Fmoc Debate

Upon completion of the chain assembly, the peptide must be cleaved from the resin, and all side-chain protecting groups must be removed. In Boc/Bzl chemistry, this "global deprotection" is typically accomplished with a very strong, hazardous acid like anhydrous Hydrofluoric Acid (HF) or Trifluoromethanesulfonic acid (TFMSA). [1][2]This step requires specialized equipment and extreme caution.

The harshness of the final cleavage step is a primary reason why the alternative Fmoc (Fluorenylmethyloxycarbonyl) strategy has become dominant. []The Fmoc/tBu strategy offers an orthogonal scheme where the Nα-Fmoc group is removed with a mild base (piperidine), while the side-chain groups and resin linkage are cleaved with moderate acid (TFA). [9] Table: Comparison of Boc vs. Fmoc SPPS Strategies

FeatureBoc/Bzl StrategyFmoc/tBu Strategy
Nα-Protecting Group tert-Butoxycarbonyl (Boc)9-Fluorenylmethyloxycarbonyl (Fmoc)
Nα-Deprotection Reagent Moderate Acid (e.g., 50% TFA) [2]Mild Base (e.g., 20% Piperidine in DMF) [9]
Side-Chain Protection Benzyl-based (Bzl), removed by strong acidtert-Butyl-based (tBu), removed by moderate acid [9]
Final Cleavage Strong Acid (Anhydrous HF, TFMSA) [1]Moderate Acid (TFA with scavengers) [9]
Key Advantage Robust, less expensive monomers, lower risk of diketopiperazine formation. [3]Milder conditions, avoids HF, easier automation, orthogonal. []
Key Disadvantage Harsh final cleavage, repetitive acid treatment can degrade sensitive sequences, generates carbocations. [][10]Base-labile Fmoc group can be sensitive; potential for side reactions like aspartimide formation.

Despite the prevalence of Fmoc chemistry, Boc-SPPS remains a powerful and relevant technique, particularly for the synthesis of certain complex peptides or for large-scale production where the lower cost of Boc-amino acids is a factor. [3][]

Conclusion: An Authoritative Tool in the Synthesis Arsenal

The tert-butoxycarbonyl protecting group is more than a historical footnote; it is a testament to the chemical logic that enabled the revolution of solid-phase peptide synthesis. Its mechanism, based on differential acid stability, provides a robust and effective pathway for peptide assembly. While Fmoc chemistry offers milder conditions, a thorough understanding of Boc-SPPS provides the modern researcher with a complete and versatile toolkit. Mastery of the principles outlined in this guide—from the nuances of the deprotection mechanism and the critical role of scavengers to the rigorous execution of the synthesis cycle—ensures that this classic technique can be leveraged for continued innovation in peptide science and drug development.

References

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • Nowick Laboratory. (2020, March 17). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Sunresin. (n.d.). Boc / Bzl Solid Phase Synthesis. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

Sources

Foundational

An In-depth Technical Guide to Investigating the Sources of N6-formyllysine in Mammalian Cells

Abstract N6-formyllysine (fLys) is a non-enzymatic post-translational modification that has garnered increasing attention within the scientific community. Initially identified as a form of protein damage, its widespread...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N6-formyllysine (fLys) is a non-enzymatic post-translational modification that has garnered increasing attention within the scientific community. Initially identified as a form of protein damage, its widespread presence and stability suggest a potential role in cellular pathophysiology. This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the known and putative sources of N6-formyllysine in mammalian cells. We delve into the chemical mechanisms of its formation, its biological implications, and present detailed, field-proven methodologies for its detection and investigation. This document is structured to provide not only a theoretical framework but also practical, actionable protocols to empower researchers in this burgeoning field.

Introduction: The Emergence of N6-formyllysine as a Significant Post-Translational Modification

Post-translational modifications (PTMs) of proteins are critical regulatory mechanisms that vastly expand the functional capacity of the proteome. While canonical modifications like phosphorylation, acetylation, and methylation are well-established regulators of cellular processes, a growing class of non-enzymatic modifications, arising from reactions with endogenous metabolites and reactive species, is being recognized for its significant biological impact. Among these, N6-formyllysine, a chemical analogue of the vital signaling modification N6-acetyllysine, has emerged as an abundant and stable adduct on cellular proteins, particularly histones[1][2].

The presence of fLys at conserved sites of physiological protein modifications suggests it could interfere with normal cellular signaling, including the regulation of gene expression[1][3]. Its formation is linked to both endogenous metabolic processes and exogenous exposures, positioning fLys as a potential biomarker for cellular stress and disease[4][5][6][7]. This guide will dissect the primary pathways leading to fLys formation, providing the foundational knowledge and experimental frameworks necessary to investigate this intriguing modification.

The Chemical Landscape of N6-formyllysine Formation

The formation of N6-formyllysine is a story of cellular chemistry, driven by the interaction of reactive carbonyl species with the primary amine of lysine residues. The principal sources identified to date are endogenous and exogenous formaldehyde, and reactive species generated during oxidative DNA damage.

Formaldehyde-Mediated Formation: The Dominant Pathway

Endogenous formaldehyde is a natural cellular metabolite, and its reaction with lysine residues is considered a major source of N6-formyllysine[1][2][3]. This reaction proceeds through the formation of a carbinolamine intermediate (N6-(hydroxymethyl)-lysine), which is in equilibrium with a Schiff base. Subsequent oxidation of this intermediate leads to the stable N6-formyllysine adduct[1]. Exogenous formaldehyde, a widespread environmental pollutant and known carcinogen, also contributes to the cellular pool of fLys in a dose-dependent manner[4][5][6].

The diagram below illustrates the formaldehyde-driven formation of N6-formyllysine.

G Lysine Lysine Residue (Protein) Carbinolamine Carbinolamine Intermediate (N6-(hydroxymethyl)-lysine) Lysine->Carbinolamine + Formaldehyde Formaldehyde Formaldehyde (Endogenous/Exogenous) SchiffBase Schiff Base Carbinolamine->SchiffBase Oxidation Oxidation Carbinolamine->Oxidation fLys N6-formyllysine Oxidation->fLys

Caption: Formaldehyde-mediated formation of N6-formyllysine.

Oxidative DNA Damage: A Nuclear Source

Within the nucleus, oxidative stress can lead to the oxidation of the 2-deoxyribose sugar in the DNA backbone. Specifically, 5'-oxidation of deoxyribose can generate a 3'-formylphosphate residue[3][8]. This reactive species can then acylate the N6-amino group of nearby lysine residues in histone and other chromatin-associated proteins, resulting in the formation of N6-formyllysine[3][9]. This pathway highlights a direct link between DNA damage and histone modification.

The following diagram depicts the formation of N6-formyllysine from oxidative DNA damage.

G DNA DNA DeoxyriboseOxidation 5'-Oxidation of 2-Deoxyribose DNA->DeoxyriboseOxidation Target OxidativeStress Oxidative Stress OxidativeStress->DeoxyriboseOxidation Formylphosphate 3'-Formylphosphate Residue DeoxyriboseOxidation->Formylphosphate fLys N6-formyllysine Formylphosphate->fLys + Lysine Lysine Lysine Residue (Histone) Lysine->fLys

Caption: Formation of N6-formyllysine via oxidative DNA damage.

A Note on Lysine Demethylation

The enzymatic demethylation of N-methyllysine was initially hypothesized as a potential source of N6-formyllysine due to the release of formaldehyde as a byproduct. However, isotope labeling studies have demonstrated that this pathway is not a significant contributor to the overall pool of N6-formyllysine in histones[3][9].

Biological Implications and Persistence

The presence of N6-formyllysine is not benign. Its structural similarity to N6-acetyllysine suggests it can act as a mimic, potentially disrupting the intricate signaling networks governed by histone acetylation[3][8]. Indeed, fLys has been identified at conserved sites of lysine acetylation and methylation in histones[9].

A critical aspect of fLys biology is its stability. Studies have shown that this modification is refractory to removal by class I, II, and III histone deacetylases (HDACs), including SIRT1[1][3]. This resistance to enzymatic removal implies that N6-formyllysine adducts are likely to persist for the lifetime of the protein, potentially leading to a cumulative effect of this modification[3]. The persistence of fLys is a key factor in its potential to contribute to the pathophysiology of diseases associated with chronic oxidative stress and inflammation[7].

Methodologies for Investigating N6-formyllysine

The investigation of N6-formyllysine requires sensitive and specific analytical techniques. The gold standard for the quantification of fLys is liquid chromatography-coupled tandem mass spectrometry (LC-MS/MS)[3][4][9][10][11].

Experimental Workflow for fLys Quantification

The following diagram outlines a typical workflow for the analysis of N6-formyllysine from cellular or tissue samples.

G Sample Cell/Tissue Sample Lysis Cell Lysis & Protein Extraction Sample->Lysis Hydrolysis Acid Hydrolysis Lysis->Hydrolysis LCMS LC-MS/MS Analysis Hydrolysis->LCMS Quantification Quantification of N6-formyllysine LCMS->Quantification Data Data Analysis Quantification->Data

Caption: General workflow for N6-formyllysine quantification.

Detailed Protocol: Quantification of N6-formyllysine by LC-MS/MS

This protocol is a composite of methodologies described in the literature and represents a robust approach for fLys analysis[3][4][10].

A. Sample Preparation and Protein Hydrolysis

  • Cell Lysis and Protein Extraction: Lyse cells or homogenize tissue in a suitable lysis buffer containing protease inhibitors. Isolate total protein or subcellular fractions (e.g., nuclear, cytoplasmic) as required.

  • Protein Precipitation: Precipitate proteins using a method such as trichloroacetic acid (TCA) or acetone precipitation to remove interfering small molecules.

  • Protein Hydrolysis: Resuspend the protein pellet in 6 N HCl and hydrolyze at 110°C for 24 hours in a vacuum-sealed tube. This step breaks down the protein into its constituent amino acids.

  • Sample Cleanup: Dry the hydrolysate under vacuum and resuspend in a buffer compatible with LC-MS/MS analysis (e.g., 0.1% formic acid in water).

B. LC-MS/MS Analysis

  • Chromatographic Separation: Separate the amino acids using a suitable HPLC column, such as an aqueous normal-phase column (e.g., Cogent Diamond Hydride)[3][4]. A gradient of acetonitrile and water with a weak acid modifier (e.g., 0.1% acetic acid or formic acid) is typically used for elution[3][4].

  • Mass Spectrometry Detection: Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.

  • Selected Reaction Monitoring (SRM): For quantitative analysis, use SRM to monitor specific precursor-to-product ion transitions for N6-formyllysine and an internal standard (e.g., isotopically labeled fLys). The transition for endogenous fLys is typically m/z 175 → 112[10].

C. Data Analysis and Quantification

  • Standard Curve: Generate a standard curve using known concentrations of an N6-formyllysine standard to ensure accurate quantification.

  • Quantification: Determine the amount of N6-formyllysine in the sample by comparing its peak area to that of the internal standard and the standard curve. Results are often expressed as a ratio of fLys to total lysine.

Distinguishing Endogenous vs. Exogenous Sources

To differentiate between fLys arising from endogenous and exogenous sources, stable isotope labeling is a powerful tool.

  • Isotopically Labeled Formaldehyde: Cells or animals can be exposed to [¹³C,²H₂]-formaldehyde. The resulting exogenous fLys will have a distinct mass that can be differentiated from the endogenous adduct by LC-MS/MS[1][4][5][6][12].

  • Isotopically Labeled Methionine: To investigate the contribution of lysine demethylation, cells can be cultured in media containing L-methionine with a [¹³C,²H₃]-methyl group. This labels the methyl groups of methylated lysines. If demethylation were a significant source of fLys, an increase in N6-[¹³C,²H]-formyllysine would be observed. However, studies have shown this not to be the case[9].

Quantitative Data Summary

The abundance of N6-formyllysine can vary between different cell types and tissues. The table below provides a summary of reported fLys levels in histone proteins from human TK6 cells.

Histone ClassN6-formyllysine (modifications per 10⁴ lysines)
H1~1-4
H2A~1-4
H2B~1-4
H3~1-4
H4~1-4
Data adapted from Edrissi et al., 2013[1].

This relatively even distribution across histone classes contrasts with the more variable levels of other modifications like acetylation and methylation[1].

Conclusion and Future Directions

The investigation into the sources and consequences of N6-formyllysine is a rapidly evolving field. It is now clear that this modification arises primarily from the reaction of lysine residues with formaldehyde and products of oxidative DNA damage. Its stability and resistance to enzymatic removal suggest a role in the long-term accumulation of cellular damage, with potential implications for aging and diseases such as cancer[2][4].

Future research will likely focus on:

  • Identifying specific protein targets of N6-formylation and the functional consequences of this modification.

  • Elucidating the potential for repair or removal of fLys, despite its apparent stability.

  • Further developing N6-formyllysine as a clinical biomarker for exposure to formaldehyde and for diseases associated with oxidative stress.

This guide provides a solid foundation for researchers to embark on or advance their investigations into this significant and intriguing post-translational modification. The provided protocols and conceptual frameworks are designed to be adaptable to a wide range of experimental systems, empowering the scientific community to unravel the complexities of N6-formyllysine in mammalian biology.

References

  • Edrissi, B., et al. (2013). Quantitative Analysis of Histone Modifications: Formaldehyde Is a Source of Pathological N6-Formyllysine That Is Refractory to Histone Deacetylases. PLoS Genetics, 9(2), e1003328. [Link]

  • Edrissi, B., et al. (2017). N6-Formyllysine as a Biomarker of Formaldehyde Exposure: Formation and Loss of N6-Formyllysine in Nasal Epithelium in Long-Term, Low-Dose Inhalation Studies in Rats. Chemical Research in Toxicology, 30(8), 1595-1604. [Link]

  • Jiang, T., et al. (2013). Quantitative Analysis of Histone Modifications: Formaldehyde Is a Source of Pathological N(6)-Formyllysine That Is Refractory to Histone Deacetylases. PLoS Genetics, 9(2), e1003328. [Link]

  • Jiang, T., et al. (2007). N-formylation of lysine in histone proteins as a secondary modification arising from oxidative DNA damage. Proceedings of the National Academy of Sciences, 104(1), 60-65. [Link]

  • Moeller, B. C., et al. (2013). Dosimetry of N⁶-formyllysine adducts following [¹³C²H₂]-formaldehyde exposures in rats. Chemical Research in Toxicology, 26(10), 1421-1423. [Link]

  • Edrissi, B., et al. (2013). Dosimetry of N⁶-formyllysine adducts following [¹³C²H₂]-formaldehyde exposures in rats. Chemical research in toxicology, 26(10), 1421-1423. [Link]

  • Edrissi, B. (2013). N6-Formylation of Lysine: A Pathological Secondary Modification of Proteins. DSpace@MIT. [Link]

  • Edrissi, B., et al. (2017). Formation and loss of N6-formyllysine in nasal epithelium in long-term, low-dose inhalation studies in rats. DSpace@MIT. [Link]

  • Al-Khafaji, A. H., et al. (2022). N6-Acetyl-L-Lysine and p-Cresol as Key Metabolites in the Pathogenesis of COVID-19 in Obese Patients. Frontiers in Molecular Biosciences, 9, 868506. [Link]

  • Edrissi, B., et al. (2017). N6-Formyllysine as a Biomarker of Formaldehyde Exposure: Formation and Loss of N6-Formyllysine in Nasal Epithelium in Long-Term, Low-Dose Inhalation Studies in Rats. Chemical Research in Toxicology. [Link]

  • Chan, W., et al. (2019). Quantitation of N6-Formyl-lysine Adduct Following Aristolochic Acid Exposure in Cells and Rat Tissues by Liquid Chromatography-Tandem Mass Spectrometry Coupled with Stable Isotope-Dilution Method. Chemical Research in Toxicology, 32(10), 2059-2067. [Link]

  • Zhang, J., et al. (2020). Quantification of N 6 -formylated lysine in bacterial protein digests using liquid chromatography/tandem mass spectrometry despite spontaneous formation and matrix effects. Rapid Communications in Mass Spectrometry, 34(S3), e8721. [Link]

  • Jiang, T., et al. (2013). Quantitative analysis of histone modifications: formaldehyde is a source of pathological n(6)-formyllysine that is refractory to histone deacetylases. PLoS genetics, 9(2), e1003328. [Link]

  • Jiang, T., et al. (2007). N-formylation of lysine in histone proteins as a secondary modification arising from oxidative DNA damage. Proceedings of the National Academy of Sciences of the United States of America, 104(1), 60–65. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for Solid-Phase Peptide Synthesis Utilizing Nα-Boc-Nε-formyl-L-lysine

Introduction: Strategic Use of the Nε-formyl Protecting Group in Boc-Based Solid-Phase Peptide Synthesis Solid-phase peptide synthesis (SPPS) remains a cornerstone of peptide and protein chemistry, enabling the construct...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Strategic Use of the Nε-formyl Protecting Group in Boc-Based Solid-Phase Peptide Synthesis

Solid-phase peptide synthesis (SPPS) remains a cornerstone of peptide and protein chemistry, enabling the construction of complex biomolecules for a myriad of applications in research and drug development. The Boc/Bzl (tert-butyloxycarbonyl/benzyl) strategy, a classical and robust approach to SPPS, relies on a system of temporary Nα-protection (Boc) and more permanent side-chain protection (often benzyl-based groups). The success of this strategy hinges on the principle of quasi-orthogonality, where the Nα-Boc group is labile to moderate acids like trifluoroacetic acid (TFA), while side-chain protecting groups require stronger acids, such as hydrofluoric acid (HF), for removal.[1][2][3]

Within this framework, the choice of protecting group for the ε-amino function of lysine is critical to prevent unwanted side reactions and allow for the synthesis of well-defined peptide sequences.[4] While traditional protecting groups like the 2-chlorobenzyloxycarbonyl (2-Cl-Z) group are widely used, the Nε-formyl group offers a unique set of advantages, particularly when site-specific modification of the lysine side chain is desired post-synthesis or on-resin. The formyl group is stable to the repetitive TFA treatments used for Nα-Boc deprotection but can be selectively removed under mild basic conditions, offering an additional layer of orthogonality within the Boc-SPPS workflow.[5][6]

This application note provides a comprehensive guide to the use of Nα-Boc-Nε-formyl-L-lysine in Boc-SPPS. We will delve into the rationale for its use, provide detailed, step-by-step protocols for its incorporation into a growing peptide chain, and outline the procedures for both selective on-resin deprotection and final cleavage and deprotection.

The Nε-formyl Group: A Versatile Tool for Lysine Protection

The Nε-formyl protecting group presents a valuable option for lysine side-chain protection in Boc-SPPS due to its distinct chemical properties. Its stability to acidic conditions and lability to basic conditions allow for a strategic, orthogonal deprotection scheme.

Advantages of the Nε-formyl Protecting Group:

  • Orthogonality: The formyl group is stable to the 50% TFA in dichloromethane (DCM) used for Nα-Boc deprotection, ensuring the integrity of the lysine side chain throughout peptide elongation.[5]

  • Selective On-Resin Deprotection: The formyl group can be selectively removed from the lysine side chain while the peptide is still attached to the solid support, typically using a solution of piperidine in N,N-dimethylformamide (DMF).[5] This opens up avenues for site-specific modifications of the lysine residue, such as biotinylation, fluorescent labeling, or the attachment of other moieties.

  • Compatibility with Final Cleavage: The formyl group can be removed concurrently with other side-chain protecting groups and cleavage from the resin during the final HF cleavage step.[4] Alternatively, for cleavage methods other than HF, the formyl group must be removed on-resin prior to cleavage.[4]

Considerations:

  • Deprotection Prior to Non-HF Cleavage: When using cleavage cocktails that do not involve HF, such as those with trifluoromethanesulfonic acid (TFMSA), it is essential to remove the Nε-formyl group on-resin before proceeding with cleavage.[4][5]

  • Monitoring of Deprotection: As with all steps in SPPS, it is crucial to monitor the completeness of the on-resin deprotection of the formyl group to ensure a homogenous final product. The Kaiser test can be used for this purpose.

Experimental Protocols

General Boc-SPPS Cycle using Nα-Boc-Nε-formyl-L-lysine

This protocol outlines the standard cycle for incorporating Nα-Boc-Nε-formyl-L-lysine and other Boc-protected amino acids into a peptide chain on a solid support, such as Merrifield or PAM resin.[5]

Diagram of the Boc-SPPS Cycle:

Boc-SPPS Cycle A Resin-Bound Peptide (Nα-Boc protected) B Nα-Boc Deprotection (50% TFA in DCM) A->B 1. C Washing (DCM, IPA) B->C 2. D Neutralization (10% DIEA in DCM) C->D 3. E Washing (DCM) D->E 4. F Coupling (Boc-AA-OH, Activator) E->F 5. G Washing (DMF, DCM) F->G 6. H Monitoring (Kaiser Test) G->H 7. H->A Repeat for next cycle

Caption: General workflow for a single cycle of Boc-based solid-phase peptide synthesis.

Step-by-Step Protocol:

  • Resin Swelling: Swell the resin (e.g., Merrifield resin, 100-200 mesh, 1% DVB) in DCM for 1-2 hours.

  • Nα-Boc Deprotection:

    • Treat the resin-bound peptide with a solution of 50% TFA in DCM for 1-2 minutes.

    • Drain the solution and repeat the treatment with 50% TFA in DCM for 20-30 minutes.[5]

    • Wash the resin thoroughly with DCM (3x) and isopropanol (IPA) (3x).

  • Neutralization:

    • Treat the resin with a 10% solution of N,N-diisopropylethylamine (DIEA) in DCM for 2 minutes (2x).[1][2]

    • Wash the resin with DCM (5x) to remove excess base.

  • Amino Acid Coupling:

    • Prepare the coupling solution by pre-activating the Nα-Boc-Nε-formyl-L-lysine (or other Boc-protected amino acid) with a suitable coupling agent. A common method is to use N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) or newer reagents like HBTU/HOBt. Use a 2-4 fold molar excess of the amino acid and coupling reagents relative to the resin substitution.

    • Add the activated amino acid solution to the neutralized resin and agitate for 1-2 hours at room temperature.

  • Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x) to remove unreacted reagents and byproducts.

  • Monitoring the Coupling Reaction:

    • Perform a qualitative ninhydrin (Kaiser) test to check for the presence of free primary amines.[7] A negative result (yellow beads) indicates complete coupling.

    • If the Kaiser test is positive (blue beads), repeat the coupling step.

Quantitative Data for Boc-SPPS:

ParameterTypical Value/RangeNotes
Resin Substitution0.4 - 1.0 mmol/gLower substitution is often preferred for longer or more difficult sequences.[5]
Amino Acid Excess2 - 4 equivalentsRelative to resin loading.
Coupling Reagent Excess2 - 4 equivalentsRelative to resin loading.
Coupling Time1 - 2 hoursCan be extended for difficult couplings.
Nα-Boc Deprotection Time20 - 30 minutesA shorter pre-wash of 1-2 minutes is often performed.[5]
Neutralization Time2 x 2 minutes
Expected Coupling Yield>99%Per cycle, for a successful synthesis.
Selective On-Resin Deprotection of the Nε-formyl Group

This protocol allows for the removal of the Nε-formyl group while the peptide remains attached to the solid support, enabling site-specific modification of the lysine side chain. The procedure is analogous to the deprotection of the formyl group from the indole nitrogen of tryptophan.[5]

Diagram of Orthogonal Deprotection:

Orthogonal_Deprotection A Resin-Peptide-Lys(For) (Nα-Boc protected) B Selective Nε-Formyl Deprotection (10% Piperidine in DMF) A->B 1. C Resin-Peptide-Lys(NH2) (Nα-Boc protected) B->C 2. D Site-Specific Modification (e.g., Biotinylation, Labeling) C->D 3. E Resin-Peptide-Lys(Modified) (Nα-Boc protected) D->E 4. F Continue SPPS or Cleavage E->F 5.

Caption: Workflow for the selective on-resin deprotection of the Nε-formyl group and subsequent site-specific modification.

Step-by-Step Protocol:

  • Resin Preparation: After the desired peptide sequence has been assembled, ensure the N-terminus is Boc-protected. Wash the resin with DMF (3x).

  • Formyl Group Deprotection:

    • Treat the resin with a solution of 10% piperidine in DMF.[5]

    • Agitate the mixture at room temperature for 2 hours.[5]

    • Wash the resin thoroughly with DMF (5x) and DCM (3x).

  • Monitoring Deprotection: Perform a Kaiser test to confirm the presence of the newly liberated primary amine on the lysine side chain. A positive test (blue beads) indicates successful deprotection.

  • Site-Specific Modification (Optional): The free ε-amino group is now available for reaction with a desired modifying agent (e.g., an activated biotin derivative, a fluorescent dye). This reaction should be carried out using appropriate coupling conditions.

  • Continuation of Synthesis or Cleavage: After modification, the synthesis can be continued, or the peptide can be cleaved from the resin.

Final Cleavage and Deprotection

The final step involves cleaving the peptide from the resin and removing all side-chain protecting groups. The choice of cleavage cocktail depends on the resin and the protecting groups used.

HF Cleavage (for peptides containing Nε-formyllysine):

Hydrogen fluoride is a strong acid that can cleave the peptide from most resins used in Boc-SPPS and simultaneously remove most benzyl-based side-chain protecting groups, including the Nε-formyl group.[4][8]

  • Caution: HF is an extremely hazardous and corrosive chemical. This procedure must be performed by trained personnel in a specialized, well-ventilated apparatus.

General Procedure:

  • Preparation: The dried peptide-resin is placed in the reaction vessel of the HF apparatus. Scavengers (e.g., anisole, p-cresol) are added to trap reactive carbocations generated during cleavage.

  • Cleavage: Anhydrous liquid HF is distilled into the reaction vessel, and the reaction is typically carried out at 0°C for 1-2 hours.[9]

  • Work-up: The HF is removed by evaporation under vacuum. The crude peptide is then precipitated with cold diethyl ether, washed to remove scavengers, and dried.

Cleavage with other Strong Acids (e.g., TFMSA):

If HF is not used, the Nε-formyl group must be removed on-resin using the piperidine protocol described above before proceeding with cleavage.[4][5]

Troubleshooting and Key Considerations

  • Incomplete Coupling: If the Kaiser test indicates incomplete coupling to the Nα-Boc-Nε-formyl-L-lysine, repeat the coupling step with freshly prepared activated amino acid. Difficult couplings may benefit from longer reaction times or the use of more potent coupling reagents.

  • Incomplete Formyl Deprotection: A weak or negative Kaiser test after the piperidine treatment suggests incomplete removal of the formyl group. Extend the reaction time or use a fresh piperidine/DMF solution.

  • Side Reactions during Cleavage: The use of appropriate scavengers during the final cleavage is crucial to prevent side reactions, such as alkylation of sensitive residues like tryptophan and methionine.

Conclusion

Nα-Boc-Nε-formyl-L-lysine is a valuable building block in Boc-based solid-phase peptide synthesis. Its key advantage lies in the orthogonality of the Nε-formyl protecting group, which is stable to the acidic conditions used for Nα-Boc removal but can be selectively cleaved under mild basic conditions. This feature enables the synthesis of peptides with site-specific modifications at lysine residues. By following the detailed protocols and considering the key aspects outlined in this application note, researchers can effectively utilize Nα-Boc-Nε-formyl-L-lysine to synthesize a wide range of complex and modified peptides for various applications in drug discovery and chemical biology.

References

  • Wiesner, J., Reichenbach, T., Lues, I., & Konig, S. (2018). Nε-Formylation of lysine is a widespread post-translational modification of nuclear proteins occurring at residues involved in regulation of chromatin function. Nucleic Acids Research, 46(13), 6751–6763.
  • AAPPTec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2013). Some mechanistic aspects on Fmoc solid phase peptide synthesis. International Journal of Peptide Research and Therapeutics, 20(1), 53-69.
  • AAPPTec. (2018). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

  • Nowick, J. S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Ma, Y. (2024). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Journal of Peptides, 1(1), 34-42.
  • Kokollari, A., Werner, M., Lindner, C., Pham, T. L., & Thomas, F. (2023). Rapid On-Resin N-Formylation of Peptides as One-Pot Reaction. ChemBioChem, 24(22), e202300571.
  • Chi, H., Islam, M. S., Nsiama, T. K., Kato, T., & Nishino, N. (2014). A convenient preparation of N(ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. Amino acids, 46(5), 1305–1311.
  • Tornesello, A. L., Sanseverino, M., & Buonaguro, F. M. (2016). Solid Phase Formylation of N-Terminus Peptides. Molbank, 2016(2), M898.
  • JoeCHEM. (2020, April 21). Peptide Synthesis with the Boc Protecting Group [Video]. YouTube. [Link]

  • Pennington, M. W., & Dunn, B. M. (Eds.). (1994). Peptide synthesis protocols. Humana press.
  • Wang, Y.-Y. (2014, December 18). How do I remove Boc and Fmoc groups from Fmoc-β-Lys(Boc)-OH? ResearchGate. [Link]

  • Zhang, L., Spokoyny, A. M., & Pentelute, B. L. (2023). Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains. ACS Central Science, 9(7), 1314–1324.
  • AAPPTec. (n.d.). Cleaving peptides from Merrifield resin; TFMSA cleavage. Retrieved from [Link]

  • The Royal Society of Chemistry. (2013). Electronic Supplementary Information. Retrieved from [Link]

  • Indian Academy of Sciences. (n.d.). A facile method for monitoring solid-phase peptide synthesis and for N-terminal modification of peptides. Retrieved from [Link]

  • AAPPTec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

  • Galeano, C. F. V., Monroy, J. R., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. Molecules, 25(19), 4437.
  • Galeano, C. F. V., Monroy, J. R., & Albericio, F. (2020). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine?. ResearchGate. [Link]

  • Otvos, L., Jr, & Urge, L. (2015). Anhydrous hydrogen fluoride cleavage in Boc solid phase peptide synthesis. Current protocols in protein science, 81(1), 18.1. 1–18.1. 14.
  • Chen, Y. C., & Lin, P. C. (2020). Development and Recent Advances in Lysine and N-Terminal Bioconjugation for Peptides and Proteins.
  • ResearchGate. (n.d.). Synthesis of N-formylated peptide: (a) Fmoc deprotection of preloaded.... Retrieved from [Link]

  • ResearchGate. (n.d.). A convenient preparation of N (ε)-methyl-L-lysine derivatives and its application to the synthesis of histone tail peptides. Retrieved from [Link]

  • ResearchGate. (n.d.). Probing lysine posttranslational modifications by unnatural amino acids. Retrieved from [Link]

  • National Institutes of Health. (n.d.). On-resin N-methylation of cyclic peptides for discovery of orally bioavailable scaffolds. Retrieved from [Link]

Sources

Application

A Researcher's Guide to the Synthesis and Application of N⁶-formyllysine Peptides

Application Note & Protocol Introduction: The Significance of N⁶-formyllysine Post-translational modifications (PTMs) of proteins dramatically expand the functional capacity of the proteome, creating a layer of regulatio...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Introduction: The Significance of N⁶-formyllysine

Post-translational modifications (PTMs) of proteins dramatically expand the functional capacity of the proteome, creating a layer of regulation beyond the genetic code.[1] Among the diverse array of known PTMs, the formylation of lysine residues at the Nε-amino group (N⁶-formyllysine, fK) has emerged as a crucial, yet understudied, modification.[2] Initially discovered in histones, fK is now recognized as a widespread PTM in various nuclear proteins.[2][3]

This modification arises from cellular processes that generate reactive formaldehyde, such as oxidative stress and inflammation.[4] Its presence on key lysine residues, often competing with other well-known modifications like acetylation and methylation, suggests a critical role in modulating chromatin structure, DNA binding, and gene expression.[3] Dysregulation of lysine formylation has been implicated in various pathological states, making it a compelling target for therapeutic and diagnostic research.[1][4]

To decipher the functional consequences of this modification, researchers require precisely engineered tools. Synthetic peptides containing site-specifically incorporated N⁶-formyllysine are indispensable for:

  • Investigating the substrate specificity of "reader," "writer," and "eraser" enzymes.

  • Generating specific antibodies to detect and quantify fK levels in biological samples.

  • Conducting structural biology studies (e.g., X-ray crystallography, NMR) to understand how fK impacts protein conformation and interactions.

  • Serving as standards for quantitative mass spectrometry-based proteomics.[4]

This guide provides a comprehensive framework for the successful synthesis, purification, and application of fK-containing peptides using standard laboratory techniques.

Synthesis Strategy: Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

The method of choice for producing these modified peptides is Fmoc-based Solid-Phase Peptide Synthesis (SPPS).[5] This approach involves the stepwise addition of amino acids to a growing peptide chain anchored to a solid resin support. The key to incorporating fK is the use of a specially protected building block: Nα-Fmoc-Nε-formyl-L-lysine (Fmoc-Lys(For)-OH) .

The Nα-amino group is temporarily protected by the base-labile Fmoc group, while the Nε-amino group of the lysine side chain is permanently (for the duration of the synthesis) protected by the formyl group. The formyl group is stable to the basic conditions used for Fmoc removal (typically piperidine in DMF) but sensitive to strong acids, which necessitates careful selection of the final cleavage conditions.

cluster_synthesis SPPS Workflow for fK Peptides Resin 1. Start with Resin Deprotection1 2. Fmoc Deprotection (Piperidine/DMF) Resin->Deprotection1 Coupling1 3. Couple First AA Deprotection1->Coupling1 Wash1 Wash Coupling1->Wash1 Deprotection2 4. Fmoc Deprotection Wash1->Deprotection2 Coupling_fK 5. Couple Fmoc-Lys(For)-OH Deprotection2->Coupling_fK Wash2 Wash Coupling_fK->Wash2 Deprotection3 6. Fmoc Deprotection Wash2->Deprotection3 Coupling_End 7. Continue Elongation Deprotection3->Coupling_End Cleavage 8. Cleave & Deprotect (Modified TFA Cocktail) Coupling_End->Cleavage Purification 9. HPLC Purification Cleavage->Purification Validation 10. MS Validation Purification->Validation

Caption: Overall workflow for synthesizing N⁶-formyllysine peptides.

Detailed Protocols

Protocol 1: Solid-Phase Peptide Synthesis (SPPS) of an fK-Peptide

This protocol outlines the manual synthesis of a hypothetical fK-containing peptide on a 0.1 mmol scale. The principles are directly adaptable to automated synthesizers.

Materials:

  • Rink Amide MBHA resin (or other suitable resin depending on C-terminal requirement)

  • Fmoc-protected amino acids

  • Fmoc-Lys(For)-OH

  • Coupling Reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate)

  • Base: DIPEA (N,N-Diisopropylethylamine)

  • Solvents: DMF (N,N-Dimethylformamide), DCM (Dichloromethane)

  • Deprotection Solution: 20% (v/v) piperidine in DMF

  • SPPS reaction vessel

Methodology:

  • Resin Swelling:

    • Place 0.1 mmol of resin in the reaction vessel.

    • Add 5 mL of DMF and gently agitate for 30 minutes to swell the resin beads.

    • Drain the DMF.

  • First Amino Acid Coupling:

    • Fmoc Deprotection: Add 5 mL of 20% piperidine/DMF to the resin. Agitate for 3 minutes, drain. Repeat with a second 7-minute incubation. Wash the resin thoroughly with DMF (5 x 5 mL).

    • Activation: In a separate tube, dissolve Fmoc-amino acid (0.4 mmol, 4 eq), HBTU (0.39 mmol, 3.9 eq), and DIPEA (0.8 mmol, 8 eq) in 2 mL of DMF. Allow to pre-activate for 2 minutes.

    • Coupling: Add the activated amino acid solution to the deprotected resin. Agitate for 45-60 minutes.

    • Confirmation: Perform a Kaiser test to confirm the absence of free primary amines. If the test is positive, repeat the coupling step.

    • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Peptide Chain Elongation:

    • Repeat Step 2 for each subsequent amino acid in the sequence.

  • Incorporation of Fmoc-Lys(For)-OH:

    • When the sequence calls for N⁶-formyllysine, use Fmoc-Lys(For)-OH as the amino acid in the coupling step (Step 2). The procedure remains identical.

  • Final Deprotection:

    • After the final amino acid has been coupled, perform a final Fmoc deprotection (Step 2a) to yield the N-terminal free amine on the full-length, resin-bound peptide.

    • Wash the resin thoroughly with DMF (5 x 5 mL), followed by DCM (5 x 5 mL), and dry the peptidyl-resin under vacuum.

cluster_cycle The SPPS Amino Acid Coupling Cycle Start Resin-Bound Peptide (N-terminally Fmoc-protected) Deprotection 1. Deprotection (20% Piperidine in DMF) Start->Deprotection Wash_A 2. Wash (DMF) Deprotection->Wash_A Coupling 3. Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) Wash_A->Coupling Wash_B 4. Wash (DMF/DCM) Coupling->Wash_B End Resin-Bound Peptide (Lengthened by one residue) Wash_B->End End->Deprotection Repeat Cycle

Caption: Core cycle of Fmoc-based solid-phase peptide synthesis.

Protocol 2: Cleavage from Resin and Global Deprotection

Causality: The N⁶-formyl group is labile under strongly acidic conditions. Standard TFA cleavage cocktails can lead to partial or complete deformylation. The key is to use a milder TFA concentration and minimize the cleavage time.

Materials:

  • Cleavage Cocktail: TFA/TIS/H₂O (95:2.5:2.5, v/v/v). (TFA: Trifluoroacetic acid, TIS: Triisopropylsilane - a scavenger).

  • Cold diethyl ether

  • Centrifuge and tubes

  • DCM (Dichloromethane)

Methodology:

  • Preparation: Place the dried peptidyl-resin in a suitable reaction vial.

  • Cleavage Reaction:

    • Add the cold cleavage cocktail to the resin (approx. 10 mL per 0.1 mmol of resin).

    • Incubate at room temperature with occasional swirling for 1.5 to 2 hours . Note: This time is shorter than typical cleavage times (often 3-4 hours) to minimize deformylation.[6]

  • Peptide Precipitation:

    • Filter the resin and collect the TFA solution containing the cleaved peptide.

    • Add the TFA solution dropwise into a 50 mL tube containing 40 mL of cold diethyl ether. A white precipitate (the crude peptide) should form.

  • Isolation:

    • Centrifuge the mixture at 3000 x g for 5 minutes.

    • Carefully decant the ether.

    • Wash the peptide pellet twice more with cold ether, centrifuging each time.

  • Drying: After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Protocol 3: Purification by Reverse-Phase HPLC (RP-HPLC)

Causality: Crude synthetic peptides contain deletion sequences and products of side reactions. RP-HPLC separates the target peptide from these impurities based on hydrophobicity.

Materials:

  • Preparative RP-HPLC system with a C18 column

  • Mobile Phase A: 0.1% TFA in HPLC-grade water

  • Mobile Phase B: 0.1% TFA in HPLC-grade acetonitrile

  • Crude peptide dissolved in a minimal amount of Mobile Phase A (or a water/acetonitrile mixture)

Methodology:

  • Sample Preparation: Dissolve the crude peptide in 1-2 mL of a solution containing 50% Mobile Phase B in Mobile Phase A. If solubility is an issue, add minimal DMSO or acetic acid. Filter the sample through a 0.45 µm syringe filter.

  • Chromatography:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the sample.

    • Run a linear gradient to elute the peptide. A typical shallow gradient for peptides is from 5% to 65% Mobile Phase B over 60 minutes.[7]

  • Fraction Collection: Collect fractions corresponding to the major peak, which is typically the desired full-length peptide.

  • Solvent Removal: Lyophilize (freeze-dry) the collected fractions to obtain the pure peptide as a white, fluffy powder.

HPLC Parameter Typical Setting Rationale
Column Preparative C18, 5-10 µm particle sizeStandard for peptide purification due to good retention and resolution.
Mobile Phase A 0.1% TFA in WaterAcidic pH protonates acidic residues and the ion-pairing agent (TFA) improves peak shape.[8]
Mobile Phase B 0.1% TFA in AcetonitrileAcetonitrile is the organic eluent that increases the hydrophobicity of the mobile phase.[8]
Gradient 5% to 65% B over 60 min (example)A shallow gradient is crucial for resolving closely eluting peptide impurities.[7]
Detection UV at 220 nm and 280 nm220 nm detects the peptide backbone. 280 nm detects aromatic residues (Trp, Tyr).
Protocol 4: Quality Control by Mass Spectrometry

Causality: Mass spectrometry provides the definitive validation of the synthesized peptide's identity by confirming its molecular weight. High-resolution mass spectrometry can distinguish formylation (+27.9949 Da) from other modifications of the same nominal mass, like dimethylation (+28.0313 Da).[3]

Methodology:

  • Sample Preparation: Dissolve a small amount of the purified, lyophilized peptide in 50% acetonitrile/water with 0.1% formic acid. Note: Formic acid is preferred over TFA for MS analysis as it causes less ion suppression.[8]

  • Analysis: Infuse the sample into an electrospray ionization (ESI) mass spectrometer.

  • Data Interpretation:

    • Acquire the mass spectrum.

    • The peptide will appear as a series of multiply charged ions (e.g., [M+2H]²⁺, [M+3H]³⁺).

    • Deconvolute the spectrum to determine the monoisotopic molecular weight (M).

    • Compare the observed molecular weight to the theoretical calculated mass of the fK-peptide. The masses should match within the instrument's mass accuracy tolerance (typically <5 ppm for high-resolution instruments).

Applications in Research

Case Study: Probing a Deformylase Enzyme

A researcher hypothesizes that a newly identified enzyme, "Deformylase X," can remove the formyl group from histone H3 at lysine 9 (H3K9f).

Experimental Workflow:

  • Synthesis: Synthesize a short peptide corresponding to the histone H3 tail with N⁶-formyllysine at position 9 (e.g., ARTKQTAR-fK-STGGKAP).

  • Enzyme Assay:

    • Incubate the purified H3K9f peptide with recombinant Deformylase X in an appropriate reaction buffer.

    • Include a negative control (no enzyme).

    • Take time points (e.g., 0, 15, 60 minutes).

  • Analysis by LC-MS:

    • Analyze the reaction mixture from each time point using LC-MS.

    • Monitor for the disappearance of the substrate peptide (H3K9f) and the appearance of the product peptide (H3K9).

    • The mass difference between the substrate and product will be -27.9949 Da, confirming the deformylase activity.

This approach provides direct, unambiguous evidence of the enzyme's function and substrate specificity.

Troubleshooting

Problem Potential Cause(s) Recommended Solution(s)
Low final yield of fK-peptide Incomplete coupling of Fmoc-Lys(For)-OH.Double-couple the Fmoc-Lys(For)-OH residue. Use a stronger coupling reagent combination (e.g., HATU/DIPEA).
MS shows a peak at -28 Da from expected mass Loss of the formyl group (deformylation).Reduce the TFA cleavage time to 1.5 hours. Ensure the cleavage cocktail is kept cold. Use a milder cleavage reagent if possible (e.g., lower % TFA).
MS shows a mixture of formylated and non-formylated peptide Partial deformylation during cleavage.Optimize HPLC purification to separate the two species. The non-formylated peptide will likely have a slightly different retention time. Reduce cleavage time further.
Spontaneous formylation observed in controls Artifact during sample preparation or analysis, especially if formic acid is used in buffers.This is a known artifact in proteomics.[9] Use isotopically labeled standards for absolute quantification. Be aware of potential background formylation from solvents.

References

  • Jiang, T., et al. (2019). Quantitation of N6-Formyl-lysine Adduct Following Aristolochic Acid Exposure in Cells and Rat Tissues by Liquid Chromatography-Tandem Mass Spectrometry Coupled with Stable Isotope-Dilution Method. Chemical Research in Toxicology. Available at: [Link]

  • Wang, J., et al. (2015). Genetic Incorporation of N(ε)-Formyllysine, a New Histone Post-translational Modification. ChemBioChem. Available at: [Link]

  • Khadse, S. C., et al. (2018). TFA Cleavage Strategy for Mitigation of S-tButylated Cys-Peptide Formation in Solid-Phase Peptide Synthesis. Organic Process Research & Development. Available at: [Link]

  • Lu, J. Y. (2013). N6-Formylation of Lysine: A Pathological Secondary Modification of Proteins. DSpace@MIT. Available at: [Link]

  • Folz, J. S., et al. (2020). Quantification of N 6-formylated lysine in bacterial protein digests using liquid chromatography/tandem mass spectrometry despite spontaneous formation and matrix effects. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Agilent Technologies. (2023). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns. Application Note. Available at: [Link]

  • Wisniewski, J. R., et al. (2011). Nε-Formylation of lysine is a widespread post-translational modification of nuclear proteins occurring at residues involved in regulation of chromatin function. Nucleic Acids Research. Available at: [Link]

  • Khadse, S. (2014). HF Cleavage and Deprotection Procedures for Peptides Synthesized Using a Boc/Bzl Strategy. ResearchGate. Available at: [Link]

  • Tornesello, A. L., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules. Available at: [Link]

  • Giraud, M., et al. (2019). Cleavage and deprotection of peptides on MBHA-resin with hydrogen bromide. Journal of Peptide Science. Available at: [Link]

  • Phenomenex. HPLC Tech Tip: Approach to Peptide Analysis. Technical Note. Available at: [Link]

  • Advanced Chromatography Technologies. A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Guide. Available at: [Link]

  • Yajima, H., et al. (1993). Cleavage and deprotection of peptides on MBHA-resin with hydrogen bromide. Chemical & Pharmaceutical Bulletin. Available at: [Link]

  • Creative Biostructure. Post-Translational Modifications: Types, Functions, and Analytical Methods. Resource. Available at: [Link]

  • Nowick, J. S. (2014). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory. University of California, Irvine. Available at: [Link]

  • Li, F., et al. (2022). Post-Translational Modifications by Lipid Metabolites during the DNA Damage Response and Their Role in Cancer. International Journal of Molecular Sciences. Available at: [Link]

  • Hansen, P. R., & Oddo, A. (2015). Fmoc Solid-Phase Peptide Synthesis. Methods in Molecular Biology. Available at: [Link]

  • Tornesello, A. L., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. PubMed. Available at: [Link]

  • Nakashima, T., & Fox, S. W. (1972). Synthesis of peptides from amino acids and ATP with lysine-rich proteinoid. Proceedings of the National Academy of Sciences of the United States of America. Available at: [Link]

Sources

Method

Application Note: LC-MS/MS Method for the Quantification of N6-formyllysine in Proteins

Introduction: The Significance of N6-formyllysine N6-formyllysine (fLys) is a post-translational modification (PTM) where a formyl group is added to the epsilon-amino group of a lysine residue. This modification is incre...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N6-formyllysine

N6-formyllysine (fLys) is a post-translational modification (PTM) where a formyl group is added to the epsilon-amino group of a lysine residue. This modification is increasingly recognized as a significant biomarker for oxidative and nitrosative stress.[1][2] The formation of fLys can occur through the reaction of lysine residues with formaldehyde, which can be generated endogenously through various cellular processes or from exogenous exposures.[3][4] Its accumulation has been associated with a range of pathological conditions, highlighting the need for accurate and sensitive quantification methods.[1][2]

Functionally, N6-formyllysine is a chemical analog of N6-acetyllysine, a critical PTM involved in regulating gene expression and other cellular processes.[5][6] This similarity suggests that fLys may interfere with normal cellular signaling pathways mediated by lysine acetylation.[5][6]

Quantifying fLys presents analytical challenges due to its low abundance and the potential for spontaneous formation during sample preparation.[7] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with a stable isotope dilution strategy offers a robust solution for the precise and accurate quantification of fLys in complex biological matrices.[1][2][8] This application note provides a detailed protocol for the quantification of fLys in protein samples using this advanced methodology.

Principle of the Method

This method employs a bottom-up proteomics approach where proteins are enzymatically digested to generate peptides. A known amount of a stable isotope-labeled fLys internal standard is spiked into the sample prior to digestion. This internal standard co-elutes with the endogenous fLys during liquid chromatography, but is distinguishable by the mass spectrometer due to its mass difference.[9]

The quantification is performed using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.[10][11] In MRM, the first quadrupole selects the precursor ion (the fLys-containing peptide), the second quadrupole fragments it, and the third quadrupole selects a specific fragment ion for detection.[10][11] This two-stage mass filtering provides exceptional sensitivity and selectivity.[11] By comparing the peak area ratio of the endogenous fLys to the internal standard, and referencing a calibration curve, the absolute amount of fLys in the original sample can be accurately determined.[12]

Materials and Reagents
Chemicals and Reagents
  • Urea (LC-MS grade)

  • Dithiothreitol (DTT)

  • Iodoacetamide (IAA)

  • Ammonium Bicarbonate (NH4HCO3, LC-MS grade)

  • Tris-HCl

  • Sequencing Grade Modified Trypsin

  • Formic Acid (LC-MS grade)

  • Acetonitrile (ACN, LC-MS grade)

  • Methanol (LC-MS grade)

  • Ultrapure Water (18.2 MΩ·cm)

  • N6-formyllysine standard

  • Stable isotope-labeled N6-formyllysine (e.g., [¹³C,²H₂]-N6-formyllysine) internal standard

Consumables and Equipment
  • Reversed-phase C18 solid-phase extraction (SPE) cartridges

  • LC vials with inserts

  • Pipette tips

  • Microcentrifuge tubes

  • Homogenizer

  • Heated shaker/incubator

  • Centrifuge

  • Vacuum manifold for SPE

  • LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

  • Analytical C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm)

Detailed Experimental Protocol
Part A: Sample Preparation and Protein Digestion

This part of the protocol focuses on the extraction of proteins from a biological sample, followed by denaturation, reduction, alkylation, and enzymatic digestion to release peptides, including those containing fLys.

Rationale: Proper protein denaturation is crucial to ensure efficient enzymatic digestion.[13] Reduction of disulfide bonds with DTT followed by alkylation with IAA prevents the bonds from reforming, making the protein more accessible to trypsin.[14][15]

Protein Digestion Workflow cluster_prep Sample Preparation cluster_digest Protein Digestion Sample Biological Sample (Cell Pellet/Tissue) Lysis Lysis & Homogenization (e.g., Urea Buffer) Sample->Lysis Quant Protein Quantification (e.g., BCA Assay) Lysis->Quant Denature Denaturation, Reduction (Urea, DTT, 37°C) Quant->Denature Add Internal Standard Alkylate Alkylation (IAA, dark, RT) Denature->Alkylate Dilute Dilution (Reduce Urea <2M) Alkylate->Dilute Digest Trypsin Digestion (37°C, overnight) Dilute->Digest SPE Solid-Phase Extraction (Cleanup) Digest->SPE Quench with Formic Acid LCMS LC-MS/MS Analysis SPE->LCMS

Figure 1. Workflow for protein sample preparation and digestion.

Step-by-Step Protocol:

  • Protein Extraction:

    • For cultured cells, wash the cell pellet with ice-cold PBS and centrifuge.

    • For tissues, homogenize the sample in a lysis buffer (e.g., 8 M urea in 50 mM Tris-HCl, pH 8.0).

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) at 4°C to pellet cellular debris.

    • Collect the supernatant containing the soluble proteins.

  • Protein Quantification:

    • Determine the protein concentration of the supernatant using a standard method like the BCA assay. This is essential for calculating the correct enzyme-to-substrate ratio.

  • Reduction and Alkylation: [14]

    • To a known amount of protein (e.g., 100 µg), add the stable isotope-labeled fLys internal standard.

    • Add DTT to a final concentration of 5-10 mM.[16]

    • Incubate at 37°C for 1 hour to reduce disulfide bonds.[16]

    • Cool the sample to room temperature.

    • Add IAA to a final concentration of 15-20 mM.[16]

    • Incubate in the dark at room temperature for 30-45 minutes to alkylate the free sulfhydryl groups.[16][17]

  • Enzymatic Digestion:

    • Dilute the sample with 50 mM ammonium bicarbonate (pH 7.8) to reduce the urea concentration to below 2 M, as high concentrations of urea can inhibit trypsin activity.[16]

    • Add sequencing grade modified trypsin at a 1:50 to 1:100 (w/w) enzyme-to-protein ratio.[15]

    • Incubate overnight at 37°C with shaking.[14][16][17]

    • Stop the digestion by adding formic acid to a final concentration of 0.1-1%.[16]

Part B: Solid-Phase Extraction (SPE) for Sample Cleanup

SPE is a critical step to remove salts, detergents, and other contaminants that can interfere with LC-MS/MS analysis.[18][19]

Rationale: Reversed-phase SPE retains peptides based on their hydrophobicity while allowing polar contaminants like salts to pass through. The retained peptides are then eluted with an organic solvent. This process concentrates the sample and improves the quality of the subsequent analysis.[18][20]

Step-by-Step Protocol:

  • Conditioning: Condition a C18 SPE cartridge by passing 1 mL of methanol, followed by 1 mL of 50% acetonitrile in 0.1% formic acid.

  • Equilibration: Equilibrate the cartridge by passing 2 mL of 0.1% formic acid in water.

  • Loading: Load the acidified peptide digest onto the cartridge.

  • Washing: Wash the cartridge with 2 mL of 0.1% formic acid in water to remove salts and other hydrophilic impurities.

  • Elution: Elute the peptides with 1 mL of 50-80% acetonitrile in 0.1% formic acid.

  • Drying and Reconstitution: Dry the eluted sample in a vacuum centrifuge. Reconstitute the dried peptides in a small volume (e.g., 50-100 µL) of 0.1% formic acid in water for LC-MS/MS analysis.

Part C: LC-MS/MS Analysis

Liquid Chromatography (LC) Parameters:

ParameterRecommended Setting
Column C18 reversed-phase, e.g., 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Gradient 2-40% B over 15 min, then a wash and re-equilibration step
Column Temperature 40°C
Injection Volume 5-10 µL

Mass Spectrometry (MS) Parameters - Multiple Reaction Monitoring (MRM):

The heart of the quantitative method is the MRM experiment.[21][22] This involves selecting a precursor ion (Q1) and a specific product ion (Q3) for both the analyte (endogenous fLys) and the stable isotope-labeled internal standard.

MRM Principle Source Ion Source Q1 Q1: Precursor Ion Selection Source->Q1 Ions Q2 Q2: Collision Cell (Fragmentation) Q1->Q2 Analyte Precursor Q3 Q3: Product Ion Selection Q2->Q3 Fragment Ions Detector Detector Q3->Detector Specific Product Ion

Figure 2. Principle of Multiple Reaction Monitoring (MRM).

Optimized MRM Transitions:

The exact m/z values for the precursor and product ions will depend on the specific fLys-containing peptide being targeted. For free fLys, representative transitions are listed below. These must be optimized for your specific instrument.[23]

AnalytePrecursor Ion (Q1) m/zProduct Ion (Q3) m/z
N6-formyllysine (fLys) 175.1129.1
[¹³C,²H₂]-fLys (Internal Std) 178.1132.1

Note: These transitions are for the free amino acid and serve as an example. For protein-derived fLys, you would target the specific peptide containing the modification.

Part D: Preparation of Standards and Calibration Curve

A calibration curve is essential for absolute quantification.

Step-by-Step Protocol:

  • Prepare a stock solution of the fLys standard.

  • Perform serial dilutions to create a series of calibration standards (e.g., 8-10 points) covering the expected concentration range in your samples.

  • Add a constant amount of the stable isotope-labeled internal standard to each calibration standard.

  • Analyze each standard by LC-MS/MS using the same method as for the samples.

  • Construct a calibration curve by plotting the ratio of the peak area of the fLys standard to the peak area of the internal standard against the concentration of the fLys standard. A linear regression with a weighting of 1/x is typically used. The curve should have an R² value > 0.99 for acceptance.

Data Analysis and Quantification
  • Peak Integration: Integrate the peak areas for the selected MRM transitions for both the endogenous fLys and the internal standard in your samples and calibration standards.

  • Calculate Area Ratios: For each sample, calculate the ratio of the peak area of the endogenous fLys to the peak area of the internal standard.

  • Determine Concentration: Use the linear regression equation from the calibration curve to calculate the concentration of fLys in the reconstituted sample.

  • Calculate Amount in Original Sample: Back-calculate the amount of fLys (e.g., in pmol) per amount of protein (e.g., in mg) in the original sample, accounting for all dilution factors.

System Suitability and Quality Control
  • Blanks: Analyze a solvent blank between samples to check for carryover.

  • Quality Control (QC) Samples: Prepare QC samples at low, medium, and high concentrations and analyze them alongside the unknown samples to verify the accuracy and precision of the run.

  • Calibration Curve: The R² value of the calibration curve should be >0.99.

Troubleshooting
ProblemPossible Cause(s)Suggested Solution(s)
Low/No Signal Inefficient digestion; Poor sample cleanup; Low abundance of fLys; Incorrect MS parameters.Optimize digestion time/enzyme ratio; Check SPE recovery; Concentrate sample; Optimize MRM transitions and instrument settings.
Poor Peak Shape Column degradation; Incompatible reconstitution solvent; Contaminants in the sample.Replace the column; Ensure reconstitution solvent matches initial mobile phase; Improve SPE cleanup.
High Background Noise Contaminated reagents or solvents; Matrix effects.Use LC-MS grade reagents; Improve sample cleanup with a more rigorous SPE protocol.
Poor Reproducibility Inconsistent sample preparation; Pipetting errors; LC system instability.Standardize all steps of the protocol; Use calibrated pipettes; Check LC system for leaks or pressure fluctuations.
References
  • Jiang, H., & Gabrielson, J. (2012). Quantification of protein posttranslational modifications using stable isotope and mass spectrometry I: principles and applications. Analytical Biochemistry, 421(2), 506–516. [Link]

  • Jiang, T., Zhou, X., Taghizadeh, K., Dong, M., & Dedon, P. C. (2007). N-formylation of lysine in histone proteins as a secondary modification arising from oxidative DNA damage. Proceedings of the National Academy of Sciences, 104(1), 60-65. [Link]

  • Guerra, S., et al. (2020). Quantification of N 6-formylated lysine in bacterial protein digests using liquid chromatography/tandem mass spectrometry despite spontaneous formation and matrix effects. Rapid Communications in Mass Spectrometry, 34(S2), e8631. [Link]

  • Waters Corporation. (n.d.). Automated Multiple Reaction Monitoring (MRM) Method Development for Peptide Drugs Using waters_connect for Quantitation Software. [Link]

  • Hoofnagle, A. N., et al. (2010). Quantitative Multiple Reaction Monitoring of Peptide Abundance Introduced via a Capillary Zone Electrophoresis-Electrospray Interface. Analytical chemistry, 82(18), 7682–7688. [Link]

  • Zhao, Y., et al. (2019). Quantitation of N6-Formyl-lysine Adduct Following Aristolochic Acid Exposure in Cells and Rat Tissues by Liquid Chromatography-Tandem Mass Spectrometry Coupled with Stable Isotope-Dilution Method. Chemical Research in Toxicology, 32(10), 2086-2094. [Link]

  • University of Oxford. (n.d.). In-solution protein digestion - Mass Spectrometry Research Facility. [Link]

  • Lu, K., et al. (2017). N6-Formyllysine as a Biomarker of Formaldehyde Exposure: Formation and Loss of N6-Formyllysine in Nasal Epithelium in Long-Term, Low-Dose Inhalation Studies in Rats. Chemical Research in Toxicology, 30(8), 1572-1576. [Link]

  • Jiang, H., & Gabrielson, J. (2012). Quantification of protein posttranslational modifications using stable isotope and mass spectrometry. II. Performance. Analytical Biochemistry, 421(2), 517-526. [Link]

  • MacNeill, R. (2016). Solid-phase extraction: a principal option for peptide bioanalytical sample preparation. Bioanalysis, 8(16), 1635-1639. [Link]

  • University of California, Davis. (n.d.). In-gel Digestion Protocol for Mass Spec. [Link]

  • Lu, K., et al. (2017). Formation and loss of N6-formyllysine in nasal epithelium in long-term. DSpace@MIT. [Link]

  • Silva, A., Vitorino, R., Domingues, M. R. M., & Spickett, C. M. (2013). Post-translational Modifications and Mass Spectrometry Detection. Free Radicals in Biology and Medicine, 65, 925-941. [Link]

  • University of Washington Proteomics Resource. (n.d.). MRM/SRM page. [Link]

  • Jiang, T., et al. (2013). Quantitative Analysis of Histone Modifications: Formaldehyde Is a Source of Pathological N6-Formyllysine That Is Refractory to Histone Deacetylases. Journal of Biological Chemistry, 288(10), 7335-7343. [Link]

  • Fu, X., et al. (2010). Ultrathroughput Multiple Reaction Monitoring Mass Spectrometry. Analytical Chemistry, 82(4), 1294-1300. [Link]

  • Reyes, F., et al. (2019). Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology. Molecules, 24(18), 3249. [Link]

  • SickKids Research Institute. (n.d.). PROTOCOL IN-SOLUTION DIGESTION OF PROTEINS. [Link]

  • The Computational Proteomics Unit. (2022). A short introduction to the core concepts of proteomics and mass spectrometry. YouTube. [Link]

  • WO2017005898A1 - Peptide purification using mixed-phase solid phase extraction material - Google P
  • Addona, T. A., et al. (2012). Multiple Reaction Monitoring. Arteriosclerosis, Thrombosis, and Vascular Biology, 32(3), e29-e33. [Link]

  • Colantonio, D., & Laskay, Ü. A. (2014). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Current protocols in molecular biology, 108, 10.25.1-10.25.24. [Link]

  • Parent, K. N., et al. (2023). UPLC-MS/MS Method for Quantitative Determination of the Advanced Glycation Endproducts Nε-(Carboxymethyl)lysine and Nε-(Carboxyethyl)lysine. Analytical Methods, 15(48), 6299-6307. [Link]

  • Zahedi, R. P., & Site, R. L. (2012). Absolute quantitation of post-translational modifications. Frontiers in genetics, 3, 209. [Link]

  • Parent, K. N., et al. (2023). UPLC-MS/MS method for quantitative determination of the advanced glycation endproducts Nε-(carboxymethyl)lysine and Nε-(carboxyethyl)lysine. RSC Publishing. [Link]

  • Zhao, Y., et al. (2019). Quantitation of N6-Formyl-lysine Adduct Following Aristolochic Acid Exposure in Cells and Rat Tissues by Liquid Chromatography-Tandem Mass Spectrometry Coupled with Stable Isotope-Dilution Method. Chemical Research in Toxicology, 32(10), 2086-2094. [Link]

  • Drienovská, I., & Roelfes, G. (2020). Noncanonical Amino Acids in Biocatalysis. Chemical Reviews, 120(13), 6165-6215. [Link]

Sources

Application

Application Note: Quantitative Analysis of N6-formyllysine Using Synthetic Peptide Standards in Immunoassays

Abstract N6-formyllysine (fK) is a critical post-translational modification (PTM) implicated in epigenetic regulation and pathophysiology, often arising from cellular exposure to endogenous and exogenous formaldehyde.[1]...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

N6-formyllysine (fK) is a critical post-translational modification (PTM) implicated in epigenetic regulation and pathophysiology, often arising from cellular exposure to endogenous and exogenous formaldehyde.[1][2] Accurate quantification of this modification is paramount for understanding its biological roles and for its development as a potential biomarker. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the use of high-purity, synthetic N6-formyllysine-containing peptides as standards in immunoassays. We present detailed, validated protocols for a competitive Enzyme-Linked Immunosorbent Assay (ELISA) for the absolute quantification of fK and the use of fK peptides as positive controls in Western blotting.

Introduction: The Significance of N6-formyllysine

Post-translational modifications (PTMs) dramatically expand the functional capacity of the proteome, acting as molecular switches that regulate protein activity, localization, and stability.[3] N6-formyllysine (fK) is an emerging PTM where a formyl group is covalently attached to the ε-amino group of a lysine residue. This modification is chemically similar to the well-studied N6-acetyllysine, suggesting it may interfere with or modulate epigenetic signaling pathways.[4]

Studies have identified fK as an abundant and stable protein adduct resulting from exposure to formaldehyde, a ubiquitous environmental toxin and a natural cellular metabolite.[1] Its presence on histones and other nuclear proteins suggests a role in modulating chromatin structure and gene expression.[5] Given its association with formaldehyde exposure and oxidative stress, quantifying fK levels in biological samples is crucial for toxicology studies, cancer research, and the identification of novel disease biomarkers.[6][7] However, the low stoichiometry and transient nature of many PTMs present significant analytical challenges.[8] Immunoassays, powered by modification-specific antibodies, offer a sensitive and high-throughput method for PTM detection, and the use of synthetic peptide standards is the cornerstone of accurate and reproducible quantification.[9]

The Gold Standard: Synthetic N6-formyllysine Peptides

For any immunoassay to be quantitative, it requires a reliable standard of known concentration and purity. Synthetic peptides containing a single, site-specifically incorporated N6-formyllysine residue serve as the ideal calibrator.

2.1 Synthesis and Quality Control

Synthetic fK peptides are typically produced using solid-phase peptide synthesis (SPPS).[10] During synthesis, a lysine analog with a protected formyl group is incorporated at the desired position in the peptide sequence.

  • Causality in Synthesis: The choice of peptide sequence is critical. It should ideally mimic the sequence surrounding a known or suspected formylation site on a target protein to ensure antibody recognition is contextually relevant. However, for a general-purpose standard, a generic, highly soluble peptide sequence is often used.

2.2 Purity and Characterization: A Self-Validating System

The trustworthiness of a quantitative assay is directly dependent on the quality of its standard. Therefore, every batch of synthetic fK peptide must be rigorously validated.

  • High-Performance Liquid Chromatography (HPLC): This technique is used to purify the peptide and assess its purity. The standard should ideally be >95% pure, as contaminants can interfere with the assay.

  • Mass Spectrometry (MS): MS is essential to confirm the identity of the peptide by verifying its molecular weight. The observed mass must match the theoretical mass of the peptide containing the fK modification (a +28 Da shift relative to an unmodified lysine).[11]

A certificate of analysis summarizing HPLC and MS data should always accompany a synthetic peptide standard, providing the user with verifiable proof of its identity and purity.

Principle of Competitive ELISA for fK Quantification

To quantify a small molecule or a PTM like fK, a competitive immunoassay format is often the most effective approach. In this setup, the fK in the biological sample competes with a labeled or immobilized fK-containing molecule for binding to a limited amount of anti-fK specific antibody. The resulting signal is inversely proportional to the amount of fK in the sample.

This protocol describes a plate-based competitive ELISA where an fK-containing molecule (e.g., a formylated carrier protein like BSA) is immobilized on the microplate wells.

Diagram: Principle of Competitive Immunoassay

G cluster_0 High Analyte Concentration cluster_1 Low Analyte Concentration Ab Anti-fK Ab Plate_fK Immobilized fK-BSA Ab->Plate_fK Blocked Sample_fK fK in Sample (High) Sample_fK->Ab Binds Signal_Low Low Signal Plate_fK->Signal_Low Leads to Ab2 Anti-fK Ab Plate_fK2 Immobilized fK-BSA Ab2->Plate_fK2 Binds Sample_fK2 fK in Sample (Low) Sample_fK2->Ab2 Few Bind Signal_High High Signal Plate_fK2->Signal_High Leads to

Caption: Competitive binding in an fK ELISA.

Detailed Protocol: Competitive ELISA for fK Quantification

This protocol provides a step-by-step methodology for quantifying fK in proteolytically digested biological samples.

4.1 Materials and Reagents

Reagent/MaterialSupplier/SpecificationsPurpose
High-Purity Synthetic fK PeptideCustom Synthesis (>95% Purity)Standard for calibration curve
Anti-N6-formyllysine AntibodyReputable Vendor (e.g., Cell Signaling)Primary detection antibody
fK-BSA ConjugateCustom Synthesis or VendorImmobilized competitor antigen
HRP-conjugated Secondary AntibodyVendor Specific (e.g., Anti-Rabbit IgG)Signal detection
96-well ELISA platesHigh-binding polystyreneSolid phase for the assay
Coating BufferCarbonate-Bicarbonate (pH 9.6)Immobilizes fK-BSA on the plate
Wash Buffer (PBST)PBS with 0.05% Tween-20Removes unbound reagents
Blocking Buffer1-3% BSA in PBSTPrevents non-specific binding
TMB SubstrateVendor SpecificChromogenic substrate for HRP
Stop Solution1M H₂SO₄ or 2M HClStops the enzymatic reaction
Plate Reader450 nm wavelength detectionSignal quantification

4.2 Experimental Workflow

Diagram: Competitive ELISA Workflow

ELISA_Workflow A 1. Coat Plate Coat wells with fK-BSA conjugate. Incubate overnight at 4°C. B 2. Wash & Block Wash 3x with PBST. Block with 1% BSA for 1 hr at RT. A->B D 4. Competition Step Add anti-fK Ab to standards/samples. Transfer mixture to coated plate. Incubate 2 hrs at RT. B->D C 3. Prepare Standards & Samples Perform serial dilution of synthetic fK peptide. Prepare digested protein samples. C->D E 5. Wash & Add Secondary Ab Wash 3x with PBST. Add HRP-conjugated secondary Ab. Incubate 1 hr at RT. D->E F 6. Wash & Develop Wash 5x with PBST. Add TMB substrate. Incubate in dark. E->F G 7. Stop & Read Add Stop Solution. Read absorbance at 450 nm. F->G

Caption: Step-by-step workflow for fK competitive ELISA.

4.3 Step-by-Step Methodology

  • Expertise Note: All incubation steps should be performed on a plate shaker to ensure uniform binding. Consistent washing is critical to reduce background noise.

  • Plate Coating:

    • Dilute fK-BSA conjugate to 1-2 µg/mL in Coating Buffer.

    • Add 100 µL to each well of the 96-well plate.

    • Seal the plate and incubate overnight at 4°C.[12]

  • Blocking:

    • Wash the plate 3 times with 200 µL/well of Wash Buffer (PBST).

    • Add 200 µL/well of Blocking Buffer.

    • Incubate for 1-2 hours at room temperature (RT).[12]

  • Preparation of Standards and Samples:

    • Standards: Prepare a serial dilution of the synthetic fK peptide in Blocking Buffer. A typical range might be from 1000 ng/mL down to ~0.5 ng/mL. This creates the standard curve.

    • Samples: Biological samples (e.g., cell lysates, tissue homogenates) must be proteolytically digested to release individual amino acids or short peptides. The final dilution of the sample should be made in Blocking Buffer.

  • Competitive Incubation:

    • This step is performed in a separate dilution plate before adding to the coated plate.

    • Add 50 µL of each standard or sample to the wells of a new plate.

    • Add 50 µL of diluted anti-fK antibody to each well. The optimal antibody dilution must be determined empirically (titrated) beforehand.

    • Incubate for 1-2 hours at RT to allow the antibody to bind to the fK in the standards and samples.

    • Wash the fK-BSA coated plate 3 times with PBST.

    • Transfer 100 µL of the antibody/sample/standard mixture from the dilution plate to the corresponding wells of the coated plate.

    • Incubate for 1-2 hours at RT.[13]

  • Detection:

    • Wash the plate 3 times with PBST.

    • Add 100 µL of the appropriately diluted HRP-conjugated secondary antibody to each well.

    • Incubate for 1 hour at RT.[14]

  • Development and Reading:

    • Wash the plate 5 times with PBST.

    • Add 100 µL of TMB Substrate to each well. Incubate in the dark at RT for 10-30 minutes, monitoring for color development.

    • Add 50 µL of Stop Solution to each well to quench the reaction. The color will change from blue to yellow.

    • Read the absorbance at 450 nm on a microplate reader within 15 minutes.[15]

Data Analysis and Interpretation

5.1 Generating the Standard Curve

The relationship between analyte concentration and assay signal in a competitive ELISA is non-linear and typically follows a sigmoidal curve.

  • Average the duplicate or triplicate absorbance readings for each standard.

  • Subtract the average absorbance of the blank (zero standard) from all readings.

  • Plot the average absorbance (Y-axis) against the known concentration of the synthetic fK peptide standards (X-axis, typically on a log scale).

  • Fit the data using a four-parameter logistic (4PL) or five-parameter logistic (5PL) regression model.[16][17] This is the most accurate method for sigmoidal dose-response curves.[18]

5.2 Sample Data and Standard Curve

fK Peptide Std. (ng/mL)Avg. Absorbance (450 nm)
10000.158
2500.245
62.50.488
15.60.951
3.91.562
0.981.989
02.250
  • Trustworthiness: The R² value of the curve fit should be >0.99 to ensure a reliable standard curve.

5.3 Calculating Sample Concentration

Using the equation generated from the 4PL curve fit, interpolate the concentration of fK in your unknown samples from their average absorbance values. Remember to multiply the final concentration by the sample dilution factor to get the original concentration in your sample.

Application: fK Peptides in Western Blotting

While Western blotting is generally semi-quantitative, synthetic fK peptides serve as invaluable positive controls to validate antibody specificity.

Protocol:

  • Run 10-50 ng of the synthetic fK peptide on an SDS-PAGE gel alongside your protein samples.

  • Transfer the proteins and peptide to a PVDF or nitrocellulose membrane.

  • Block the membrane and probe with the anti-fK primary antibody according to standard Western blot protocols.

  • A distinct band at the low molecular weight corresponding to the peptide confirms that the antibody is active and specifically recognizes the fK modification. This validates the signals seen in the sample lanes.

Conclusion

The precise quantification of N6-formyllysine is essential for advancing our understanding of its role in health and disease. High-purity, well-characterized synthetic fK peptides are indispensable tools that enable the development of robust and reproducible immunoassays. By serving as accurate calibrators in competitive ELISA, these peptides allow for the absolute quantification of fK from complex biological matrices. Furthermore, their use as positive controls in Western blotting validates antibody specificity, ensuring the integrity of the data generated. The protocols and principles outlined in this guide provide a validated framework for researchers to confidently measure this critical post-translational modification.

References

  • Moeller, B. C., et al. (2017). N6-Formyllysine as a Biomarker of Formaldehyde Exposure: Formation and Loss of N6-Formyllysine in Nasal Epithelium in Long-Term, Low-Dose Inhalation Studies in Rats. Chemical Research in Toxicology. Available at: [Link]

  • Jiang, T., et al. (2020). Quantification of N6-formylated lysine in bacterial protein digests using liquid chromatography/tandem mass spectrometry despite spontaneous formation and matrix effects. Rapid Communications in Mass Spectrometry. Available at: [Link]

  • Edrissi, B. (2013). N6-Formylation of Lysine: A Pathological Secondary Modification of Proteins. DSpace@MIT. Available at: [Link]

  • Jiang, T., et al. (2013). Endogenous formaldehyde is a major source of histone Nε-formyllysine. ResearchGate. Available at: [Link]

  • Edrissi, B., et al. (2013). Dosimetry of N⁶-formyllysine adducts following [¹³C²H₂]-formaldehyde exposures in rats. Chemical Research in Toxicology. Available at: [Link]

  • ACS Publications. (n.d.). N6-Formyllysine as a Biomarker of Formaldehyde Exposure. Chemical Research in Toxicology. Available at: [Link]

  • Edrissi, B., et al. (2017). N6-Formyllysine as a Biomarker of Formaldehyde Exposure: Formation and Loss of N[superscript 6]-Formyllysine in Nasal Epithelium in Long-Term, Low-Dose Inhalation Studies in Rats. DSpace@MIT. Available at: [Link]

  • Moeller, B. C., et al. (2017). N6-Formyllysine as a Biomarker of Formaldehyde Exposure: Formation and Loss of N6-Formyllysine in Nasal Epithelium in Long-Term, Low-Dose Inhalation Studies in Rats. PubMed. Available at: [Link]

  • Davies, D. H., et al. (2011). Optimization of Peptide-Based ELISA for Serological Diagnostics: A Retrospective Study of Human Monkeypox Infection. PLoS ONE. Available at: [Link]

  • Creative Biolabs. (n.d.). Protocol of Competition (Inhibition) ELISA. Creative Biolabs Antibody. Available at: [Link]

  • MyAssays. (n.d.). Four Parameter Logistic (4PL) Regression. MyAssays. Available at: [Link]

  • O'Connell, D. J., et al. (2022). Current Methods of Post-Translational Modification Analysis and Their Applications in Blood Cancers. International Journal of Molecular Sciences. Available at: [Link]

  • Pollo, B. A. L., et al. (2025). Synthetic peptide-based indirect ELISA using S1c as the antigen. protocols.io. Available at: [Link]

  • Wang, J., et al. (2015). Genetic Incorporation of N(ε)-Formyllysine, a New Histone Post-translational Modification. ChemBioChem. Available at: [Link]

  • Bio-Rad Laboratories. (n.d.). Principles of Curve Fitting for Multiplex Sandwich Immunoassays. Bio-Rad. Available at: [Link]

  • ResearchGate. (n.d.). ELISA setup to validate the binding of the synthetic peptides against p24. ResearchGate. Available at: [Link]

  • Zhang, J., et al. (2022). Quantitative profiling of PTM stoichiometry by resolvable mass tags. Chemical Science. Available at: [Link]

  • Zom, A. (2015). Antibodies for Post-Translational Modification Research. Biocompare. Available at: [Link]

  • PLA 3.0 Knowledge Center. (n.d.). Model: 4-parameter logistic fit. PLA 3.0. Available at: [Link]

  • Finney, D. J. (1976). Application of the four-parameter logistic model to bioassay: comparison with slope ratio and parallel line models. Journal of Endocrinology. Available at: [Link]

  • Creative Diagnostics. (n.d.). Competitive ELISA Protocol. Creative Diagnostics. Available at: [Link]

  • MDPI. (n.d.). Synthesis, Characterization and Evaluation of Peptide Nanostructures for Biomedical Applications. MDPI. Available at: [Link]

  • Rockland Immunochemicals. (n.d.). Mastering Post-Translational Modifications. Rockland. Available at: [Link]

  • Bio-Rad Antibodies. (n.d.). Competitive ELISA Protocol. Bio-Rad. Available at: [Link]

  • Brendan Bioanalytics. (n.d.). 4PL Curve Fitting. Brendan Bioanalytics. Available at: [Link]

  • Taylor & Francis Online. (n.d.). A Novel Click Chemistry-based Peptide ELISA Protocol. Taylor & Francis. Available at: [Link]

  • RayBiotech. (n.d.). Post Translational Modifications. RayBiotech. Available at: [Link]

  • Zhang, Z., et al. (2011). Identification of lysine succinylation as a new post-translational modification. Nature Chemical Biology. Available at: [Link]

  • Kumar, A., et al. (2023). Prediction, Synthesis and Evaluation of a Synthetic Peptide as an Enzyme-Linked Immunosorbent Assay (ELISA) Candidate for Screening of Bovine Antibodies against Theileria annulata. MDPI. Available at: [Link]

Sources

Method

Application Notes and Protocols: The Use of N²-Boc-N⁶-formyllysine in the Discovery and Characterization of Lysine Deformylases

Introduction: Beyond Acetylation - The Emerging Role of Lysine Formylation The landscape of post-translational modifications (PTMs) is a dynamic and intricate network of cellular regulation. Among the most studied is the...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Beyond Acetylation - The Emerging Role of Lysine Formylation

The landscape of post-translational modifications (PTMs) is a dynamic and intricate network of cellular regulation. Among the most studied is the reversible acetylation of lysine residues, a key epigenetic marker controlled by the opposing actions of histone acetyltransferases (HATs) and histone deacetylases (HDACs). The critical role of HDACs in gene transcription and other cellular processes has established them as significant therapeutic targets, particularly in oncology.[1]

However, the world of lysine acylation extends beyond acetylation. Recent discoveries have highlighted N⁶-formyllysine as a stable and abundant modification on histone and chromatin proteins.[2] This modification, arising from sources such as endogenous formaldehyde, bears a chemical resemblance to the well-known N⁶-acetyllysine.[3] Crucially, extensive research has demonstrated that N⁶-formyllysine is refractory to removal by the classical zinc-dependent HDACs (Classes I and II) and even the NAD⁺-dependent Class III sirtuins, like SIRT1.[3][4]

This resistance of N⁶-formyllysine to established deacetylases presents both a challenge and an opportunity. It suggests that this PTM could interfere with normal epigenetic signaling if it occurs at sites typically regulated by acetylation.[2] More importantly, it points towards the existence of a distinct class of enzymes—lysine deformylases —responsible for erasing this mark and maintaining cellular homeostasis. The identification and characterization of these putative enzymes could unveil new regulatory pathways and novel therapeutic targets.

This guide details the application of N²-Boc-N⁶-formyllysine as a specialized chemical probe for the discovery and biochemical characterization of these novel lysine deformylases.

The Chemical Probe: N²-Boc-N⁶-formyllysine

To effectively search for and study lysine deformylase activity, a specific and stable substrate is required. N²-Boc-N⁶-formyllysine is designed for this purpose.

  • N⁶-formyl Group : This is the acyl moiety of interest, mimicking the endogenous modification. Its resistance to classical HDACs makes it highly specific for screening for novel deformylase activities.

  • N²-Boc (tert-butyloxycarbonyl) Group : This protecting group on the α-amine of the lysine serves two primary functions:

    • Synthetic Control : It prevents unwanted side reactions at the α-amine during the synthesis of a larger peptide substrate.

    • Peptide Integration : It allows for the straightforward incorporation of the formyllysine residue into a peptide sequence using standard solid-phase peptide synthesis methodologies.

For biochemical assays, N²-Boc-N⁶-formyllysine is typically incorporated into a short peptide sequence, which may also include a fluorophore and a quencher or a cleavage site for a secondary enzyme, to enable a detectable signal upon deformylation.

Application I: High-Throughput Screening for Novel Lysine Deformylases

The primary application of a formyllysine-containing substrate is in the development of a robust high-throughput screening (HTS) assay to identify enzymes with deformylase activity from cell lysates, protein fractions, or compound libraries (for identifying activators).

Principle of the Fluorogenic Deformylase Assay

The assay is conceptually based on the well-established two-step enzymatic reaction used in many commercial HDAC assay kits.[5][6] A synthetic peptide substrate incorporating N⁶-formyllysine is designed with a fluorophore, such as 7-amino-4-methylcoumarin (AMC), at its C-terminus. The presence of the formyl group protects the peptide from cleavage by a developing enzyme, like trypsin, which specifically recognizes and cleaves at the C-terminal side of unmodified lysine or arginine residues.

The removal of the formyl group by a putative lysine deformylase exposes the lysine residue, rendering the peptide susceptible to cleavage by the developer. This cleavage releases the AMC fluorophore, resulting in a quantifiable increase in fluorescence.

Experimental Workflow for Deformylase Screening

The following diagram illustrates the workflow for a high-throughput screen to identify lysine deformylase activity.

deformylase_workflow cluster_prep 1. Assay Preparation cluster_reaction 2. Enzymatic Reaction cluster_development 3. Signal Development cluster_detection 4. Data Acquisition reagents Prepare Assay Buffer, Enzyme Source (e.g., cell lysate), Substrate, Developer mix Mix Enzyme Source with N⁶-formyllysine Peptide Substrate reagents->mix incubate Incubate at 37°C mix->incubate Deformylation add_dev Add Developer (e.g., Trypsin) incubate->add_dev incubate_rt Incubate at RT add_dev->incubate_rt Cleavage read Measure Fluorescence (Ex/Em for AMC) incubate_rt->read

Sources

Application

Application Notes &amp; Protocols: A Guide to the Development and Validation of High-Specificity Antibodies Targeting N6-formyllysine

Abstract The post-translational modification (PTM) N6-formyllysine (Kfor) is an emerging biomarker associated with formaldehyde exposure, cellular metabolism, and oxidative stress. As a chemical analog of the well-studie...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The post-translational modification (PTM) N6-formyllysine (Kfor) is an emerging biomarker associated with formaldehyde exposure, cellular metabolism, and oxidative stress. As a chemical analog of the well-studied N6-acetyllysine, Kfor has the potential to interfere with epigenetic signaling pathways, making it a modification of significant interest in toxicology, cancer biology, and drug development.[1] The development of highly specific antibodies that can reliably detect and quantify Kfor is paramount for elucidating its biological roles. This guide provides a comprehensive framework for the generation, screening, and rigorous validation of antibodies specific to the N6-formyllysine modification, intended for researchers, scientists, and drug development professionals.

Introduction: The Significance of N6-formyllysine (Kfor)

N6-formyllysine is a protein adduct formed by the reaction of lysine residues with formaldehyde, a ubiquitous environmental pollutant and a natural cellular metabolite.[2][3][4] Formaldehyde is classified as a known human carcinogen, and its ability to form adducts with both proteins and nucleic acids is central to its toxicity.[2][3][4][5] The Kfor modification is not just a marker of exogenous exposure; it also arises from endogenous sources and processes like oxidative stress.[6]

The structural similarity of Kfor to N6-acetyllysine suggests it may act as a mimic, potentially disrupting the intricate signaling networks governed by histone acetylation and other lysine modifications that regulate gene expression.[1] This makes the study of Kfor critical for understanding the mechanisms of formaldehyde-induced carcinogenesis and other pathologies. Reliable detection of Kfor requires antibody tools of exceptional specificity, capable of distinguishing the subtle formyl group from the native lysine amine and other acyl modifications. This guide outlines the strategic considerations and detailed methodologies required to produce and validate such indispensable reagents.

The Strategic Workflow for Kfor-Specific Antibody Development

Generating a high-quality, PTM-specific antibody is a multi-stage process where success at each step is predicated on the last. The central challenge is to direct the immune response exclusively to the modification itself, within a specific peptide context, while eliminating cross-reactivity to the unmodified peptide backbone.

Antibody_Development_Workflow cluster_prep Phase 1: Immunogen Preparation cluster_gen Phase 2: Antibody Generation cluster_val Phase 3: Screening & Validation A Peptide Design & Synthesis (Kfor-Peptide & Unmodified Control) B Carrier Protein Conjugation (KLH for Immunization, BSA for Screening) A->B Covalent Coupling C Animal Immunization (e.g., Rabbits) B->C D Titer Monitoring (ELISA) C->D E Serum Collection (Polyclonal) D->E F Specificity Screening (Differential ELISA / Dot Blot) E->F G Affinity Purification F->G H Application-Specific Validation (Western Blot, Peptide Competition) G->H

Figure 1: High-level workflow for Kfor-specific antibody development.

Phase 1: Antigen Design and Preparation

The quality of the immunogen is the single most critical factor in developing a specific anti-PTM antibody. The goal is to present the Kfor modification as a hapten in a highly immunogenic context.

Kfor-Peptide Synthesis

Rationale: A short synthetic peptide (typically 10-15 amino acids) containing a centrally located Kfor residue is the ideal antigen. This length is sufficient to represent a unique protein sequence but small enough to focus the immune response on the modification. Standard Solid Phase Peptide Synthesis (SPPS) using Fmoc chemistry is the method of choice.[2][7][8]

Protocol 1: On-Resin N-terminal Formylation for Peptide Synthesis This protocol describes the synthesis of a peptide with an N-terminal formylation, which serves as a model for incorporating a formyl group. For an internal Kfor, a pre-synthesized Fmoc-Lys(For)-OH amino acid would be used in the standard SPPS cycle.

  • Standard SPPS: Assemble the desired peptide sequence on a pre-loaded resin using standard Fmoc-SPPS cycles.[9][10] Each cycle consists of:

    • Fmoc Deprotection: Removal of the temporary Fmoc protecting group from the N-terminal amine using a solution of 20% piperidine in N,N-dimethylformamide (DMF).

    • Amino Acid Coupling: Activation and coupling of the next Fmoc-protected amino acid using a coupling agent like HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).[9][11]

  • On-Resin Formylation (for N-terminal modification):

    • After the final amino acid is coupled and its Fmoc group is removed, the resin-bound peptide is washed thoroughly with DMF.

    • Prepare a formylating reagent by incubating formic acid and N,N'-dicyclohexylcarbodiimide (DCC) in diethyl ether.[11]

    • Incubate the peptidyl-resin with the formylating reagent overnight at 4°C.[11]

  • Cleavage and Deprotection:

    • Wash the resin extensively to remove all reaction byproducts.

    • Cleave the formylated peptide from the resin and remove all side-chain protecting groups simultaneously using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) (e.g., TFA/Triisopropylsilane/H₂O 95:2.5:2.5).[11]

  • Purification and Verification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC) and verify its identity and purity by mass spectrometry (MS).

  • Synthesize Control Peptide: It is essential to also synthesize and purify an identical peptide sequence where the target lysine remains unmodified. This is the critical negative control for all subsequent screening and validation steps.

Carrier Protein Conjugation

Rationale: Peptides alone are poor immunogens. To elicit a robust immune response, they must be conjugated to a large, immunogenic carrier protein. Keyhole Limpet Hemocyanin (KLH) is preferred for immunization due to its large size and foreignness to the mammalian immune system. Bovine Serum Albumin (BSA) is used as the carrier for screening antigens to avoid selecting antibodies that recognize KLH.[9]

Protocol 2: KLH/BSA Conjugation via MBS Crosslinker This protocol assumes the synthetic peptide was designed with a terminal cysteine residue for directional coupling.

  • Activate Carrier Protein:

    • Dissolve 5 mg of KLH (or BSA) in 0.5 mL of 10 mM phosphate buffer (pH 7.0).

    • Dissolve 3 mg of the heterobifunctional crosslinker MBS (m-Maleimidobenzoyl-N-hydroxysuccinimide ester) in 200 µL of DMF.

    • Add 70 µL of the MBS solution to the carrier protein solution. Stir gently for 30 minutes at room temperature.[9]

  • Purify Activated Carrier: Remove excess, unreacted MBS by passing the solution through a desalting column (e.g., PD-10) equilibrated with 0.05 M phosphate buffer (pH 6.0).

  • Conjugate Peptide:

    • Immediately add the purified, Cys-containing Kfor-peptide (or unmodified control peptide) to the activated carrier protein solution. A molar excess of peptide is recommended.

    • Incubate the reaction with gentle stirring for 3 hours at room temperature or overnight at 4°C.

  • Assess Conjugation (Optional): The success of the conjugation can be assessed by running the conjugate on an SDS-PAGE gel, which will show a high molecular weight smear compared to the unconjugated carrier.

  • Storage: Store the conjugate at -20°C in small aliquots.

Phase 2: Immunization and Antibody Production

A standard immunization protocol can be followed. Rabbits are often chosen for producing polyclonal antibodies due to the robust and high-titer response.

  • Pre-immune Bleed: Collect serum from the animal before the first immunization to serve as a negative control.

  • Immunization Schedule: A typical schedule involves an initial immunization with the Kfor-peptide-KLH conjugate emulsified in Complete Freund's Adjuvant (CFA), followed by several booster immunizations every 3-4 weeks with the conjugate in Incomplete Freund's Adjuvant (IFA).

  • Titer Monitoring: After the second or third boost, collect small blood samples to monitor the antibody titer (the concentration of antibodies) against the Kfor-peptide-BSA conjugate using a simple direct ELISA. Production bleeds should only be performed once a high and stable titer is achieved.

Phase 3: Screening, Purification, and Validation

This is the most demanding phase, where the specificity of the antibody is rigorously established. The central principle is differential screening : identifying antibodies that react strongly with the Kfor-peptide while showing little to no reactivity with the unmodified control peptide.

Specificity Screening by Differential ELISA

Rationale: An indirect ELISA is a powerful high-throughput method to screen serum samples or hybridoma supernatants. By coating parallel plates with different antigens, one can rapidly identify specific binders.

ELISA_Screening cluster_plates ELISA Microplate Wells cluster_results Expected Results for a Specific Antibody P1 Well 1: Coated with Kfor-Peptide-BSA R1 Strong Signal (+++) P1->R1 Detects Kfor P2 Well 2: Coated with Unmodified-Peptide-BSA R2 No/Low Signal (-) P2->R2 No cross-reactivity P3 Well 3: Coated with BSA only R3 No Signal (-) P3->R3 No carrier reactivity Serum Test Serum (Primary Antibody) Serum->P1 Add to all wells Serum->P2 Serum->P3

Figure 2: Logic of the differential ELISA screening strategy.

Protocol 3: Differential Indirect ELISA

  • Plate Coating:

    • Coat separate wells of a 96-well ELISA plate with 100 µL/well of the following antigens, diluted to 1-5 µg/mL in a coating buffer (e.g., 100 mM carbonate-bicarbonate, pH 9.6):

      • Plate A (Positive Screen): Kfor-peptide-BSA

      • Plate B (Negative Screen): Unmodified-peptide-BSA

      • Plate C (Carrier Screen): BSA alone

    • Incubate overnight at 4°C or for 2 hours at room temperature.

  • Washing & Blocking:

    • Wash plates three times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).

    • Block non-specific sites by adding 200 µL/well of Blocking Buffer (e.g., 3% BSA in PBST) and incubate for 1-2 hours at room temperature.[10]

  • Primary Antibody Incubation:

    • Wash plates three times.

    • Add 100 µL of serially diluted rabbit serum (or hybridoma supernatant) to the wells of all three plates. Start with a high dilution (e.g., 1:1000) and perform several-fold dilutions down the plate.

    • Incubate for 1-2 hours at room temperature.

  • Secondary Antibody Incubation:

    • Wash plates three times.

    • Add 100 µL of a horseradish peroxidase (HRP)-conjugated anti-rabbit IgG secondary antibody, diluted in Blocking Buffer according to the manufacturer's recommendation.

    • Incubate for 1 hour at room temperature.

  • Detection:

    • Wash plates five times.

    • Add 100 µL of TMB (3,3’,5,5’-Tetramethylbenzidine) substrate. Allow color to develop in the dark.

    • Stop the reaction by adding 50 µL of 2.5 M H₂SO₄.

    • Read the absorbance at 450 nm.

Data Interpretation: A successful result is a high absorbance signal on the Kfor-peptide plate (A) and negligible signal on the unmodified peptide (B) and BSA-only (C) plates. Serum from bleeds that show this profile should be pooled for purification.

Antigen Coated on PlatePurposeExpected Titer for Specific Antiserum
Kfor-Peptide-BSA Positive SelectionHigh (e.g., > 1:50,000)
Unmodified-Peptide-BSA Negative Selection (Specificity)Low / None (e.g., < 1:1,000)
BSA Alone Negative Selection (Carrier)None
Kfor-Peptide-KLH Titer Monitoring (Immunogen)Very High (Control)
Affinity Purification

To obtain a pure population of Kfor-specific antibodies, the positive serum should be purified. This is a two-step process to ensure maximum specificity.

  • Negative Depletion: First, pass the serum over an affinity column to which the unmodified peptide has been immobilized. This will remove any antibodies that cross-react with the peptide backbone.

  • Positive Selection: The flow-through from the first column is then passed over a second affinity column to which the Kfor-peptide has been immobilized. The Kfor-specific antibodies will bind. After washing, the bound antibodies are eluted using a low pH buffer, immediately neutralized, and dialyzed into a storage buffer like PBS.

Validation by Western Blot and Peptide Competition

Rationale: The final and most critical step is to prove the antibody works in a common application and that its binding is specific. Western blotting is the gold standard. A peptide competition assay provides definitive proof of epitope specificity.[12][13][14]

Protocol 4: Validation using Formaldehyde-Treated Cell Lysates

  • Prepare Positive Control Lysate:

    • Culture a suitable cell line (e.g., HEK293, A549).

    • Treat one batch of cells with a low concentration of formaldehyde (e.g., 100-500 µM) for a defined period (e.g., 2-6 hours) to induce Kfor adducts.[3][4][6][15]

    • Leave a parallel batch of cells untreated as a negative control.

    • Harvest cells and prepare whole-cell lysates from both treated and untreated samples.

  • Western Blotting:

    • Separate the treated and untreated lysates on an SDS-PAGE gel and transfer to a PVDF membrane.

    • Block the membrane (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the purified anti-Kfor antibody at an optimized dilution.

    • Wash and incubate with an HRP-conjugated secondary antibody.

    • Detect using an enhanced chemiluminescence (ECL) substrate.

    • Expected Result: The anti-Kfor antibody should produce a signal (likely a smear of multiple bands, as many proteins will be formylated) in the lane with formaldehyde-treated lysate, but little to no signal in the untreated lane. A loading control antibody (e.g., anti-Actin) should show equal loading.

Protocol 5: Peptide Competition Assay

  • Prepare Antibody Solutions:

    • Prepare three identical aliquots of the diluted anti-Kfor antibody.

    • Tube 1 (Control): Add only dilution buffer.

    • Tube 2 (Specific Block): Add a 100-fold molar excess of the free Kfor-peptide .

    • Tube 3 (Non-specific Block): Add a 100-fold molar excess of the free unmodified peptide .

    • Incubate all tubes for 1 hour at room temperature with gentle rotation.[14][16]

  • Perform Western Blot:

    • Run three identical lanes of formaldehyde-treated cell lysate on an SDS-PAGE gel and transfer to a membrane.

    • Cut the membrane into three strips, each containing one lane of the lysate.

    • Incubate each strip with one of the three antibody preparations from Step 1.

    • Proceed with the standard Western blot detection protocol.

  • Data Interpretation:

    • The signal on the strip incubated with the control antibody (Tube 1) should be strong.

    • The signal on the strip incubated with the Kfor-peptide-blocked antibody (Tube 2) should be completely or significantly diminished.

    • The signal on the strip incubated with the unmodified-peptide-blocked antibody (Tube 3) should be unaffected.

    • This result definitively proves that the antibody's binding is specific to the N6-formyllysine modification.

Conclusion

The development of antibodies specific to N6-formyllysine is a challenging but achievable goal that requires a methodical approach grounded in rigorous quality control. The cornerstone of this process is the synthesis of high-quality modified and unmodified peptide antigens. These reagents are not only the immunogens but also the essential tools for a multi-layered screening and validation strategy. By employing differential ELISA, two-step affinity purification, and definitive validation through Western blotting with peptide competition, researchers can generate highly specific and reliable anti-Kfor antibodies. These tools will be instrumental in advancing our understanding of formaldehyde toxicology, cellular stress responses, and the potential role of Kfor in epigenetic dysregulation and disease.

References

  • Edrissi, B., Taghizadeh, K., Moeller, B. C., Yu, R., Kracko, D., Doyle-Eisele, M., Swenberg, J. A., & Dedon, P. C. (2017). N6-Formyllysine as a Biomarker of Formaldehyde Exposure: Formation and Loss of N6-Formyllysine in Nasal Epithelium in Long-Term, Low-Dose Inhalation Studies in Rats. Chemical Research in Toxicology, 30(8), 1572–1576. [Link]

  • Hattori, T., et al. (2024). Binding mode–guided development of high-performance antibodies targeting site-specific posttranslational modifications. Proceedings of the National Academy of Sciences, 121(1). [Link]

  • Jiang, T., Zhou, X., Taghizadeh, K., Dong, M., & Dedon, P. C. (2007). N-formylation of lysine in histone proteins as a secondary modification arising from oxidative DNA damage. Proceedings of the National Academy of Sciences, 104(1), 60-65. [Link]

  • Rockland Immunochemicals, Inc. (n.d.). Peptide Competition Assay (PCA) Protocol. Rockland. Retrieved January 25, 2026, from [Link]

  • Sino Biological. (n.d.). Monoclonal Antibody Screening - ELISA. Sino Biological. Retrieved January 25, 2026, from [Link]

  • Galaverna, G., et al. (2017). Synthesis of N-formylated peptide. ResearchGate. [Link]

  • Edrissi, B., Taghizadeh, K., Moeller, B. C., Kracko, D., Doyle-Eisele, M., Swenberg, J. A., & Dedon, P. C. (2013). Dosimetry of N⁶-formyllysine adducts following [¹³C²H₂]-formaldehyde exposures in rats. Chemical research in toxicology, 26(10), 1421–1423. [Link]

  • National Institutes of Health. (n.d.). Formation and loss of N6-formyllysine in nasal epithelium in long-term, low-dose inhalation studies in rats. NIH. Retrieved January 25, 2026, from [Link]

  • FabGennix. (n.d.). Western Blot/IHC Antigenic Peptide Competition Assay Protocol. FabGennix. Retrieved January 25, 2026, from [Link]

  • Creative Diagnostics. (n.d.). Direct ELISA Protocol. Creative Diagnostics. Retrieved January 25, 2026, from [Link]

  • Pontel, L. B., et al. (2015). Endogenous Formaldehyde Is a Hematopoietic Stem Cell Genotoxin and Metabolic Carcinogen. Molecular cell, 60(1), 177–188. Available at DSpace@MIT. [Link]

  • Antibodies.com. (2024). ELISA: The Complete Guide. Antibodies.com. Retrieved January 25, 2026, from [Link]

  • Fields, G. B. (Ed.). (1997). Solid Phase Peptide Synthesis. Methods in Enzymology, 289. [https://www.sciencedirect.com/book/978012182190 solid-phase-peptide-synthesis]([Link] solid-phase-peptide-synthesis)

  • ACS Publications. (2017). N6-Formyllysine as a Biomarker of Formaldehyde Exposure. Chemical Research in Toxicology. [Link]

  • Aviva Systems Biology. (n.d.). Blocking Peptide Competition Protocol (BPCP). Aviva Systems Biology. Retrieved January 25, 2026, from [Link]

  • Burgess, K., et al. (2019). Development and Optimization of a Miniaturized Western Blot-Based Screening Platform to Identify Regulators of Post-Translational Modifications. SLAS DISCOVERY: Advancing Life Sciences R&D, 24(5), 558-568. [Link]

  • Burgos-Barragan, G., et al. (2017). Mammals divert endogenous genotoxic formaldehyde into one-carbon metabolism. Nature, 548(7669), 549–554. [Link]

  • LifeTein. (n.d.). Peptide Modifications: KLH, BSA, OVA Conjugates. LifeTein. Retrieved January 25, 2026, from [Link]

  • Sino Biological. (n.d.). Monoclonal Antibody Screening - ELISA. Sino Biological. Retrieved January 25, 2026, from [Link]

Sources

Method

N2-Boc-N6-formyllysine for site-specific incorporation of formyllysine

Application Note & Protocol Topic: N2-Boc-N6-formyllysine for Site-Specific Incorporation of Formyllysine Audience: Researchers, scientists, and drug development professionals. Guide to Site-Specific Incorporation of For...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

Topic: N2-Boc-N6-formyllysine for Site-Specific Incorporation of Formyllysine

Audience: Researchers, scientists, and drug development professionals.

Guide to Site-Specific Incorporation of Formyllysine: A Bioorthogonal Handle for Advanced Protein Engineering

Authored by a Senior Application Scientist

Introduction: The Significance of Formyllysine

Post-translational modifications (PTMs) are critical regulators of protein function, and the ability to study them with precision is paramount in modern biology and drug development. N6-formyllysine (fK) is an emerging PTM of significant interest. It is structurally similar to the well-studied N6-acetyllysine, a key epigenetic marker, suggesting it may play a role in disrupting signaling pathways that rely on acetylation and methylation for gene expression control.[1][2] Endogenously, formyllysine can arise from reactions with formaldehyde, a common cellular metabolite, and has been identified as an abundant modification in histone and chromatin proteins.[3][4][5]

The ability to install formyllysine at a specific site within a protein of interest opens the door to a wealth of applications. The formyl group, a simple aldehyde, is a powerful and versatile bioorthogonal chemical handle. Unlike most functional groups found in native proteins, aldehydes can undergo highly selective (chemoselective) ligation reactions with specific probes, even within the complex environment of a living cell.[6][7] This guide provides the scientific background and detailed protocols for incorporating formyllysine site-specifically into proteins using a protected unnatural amino acid (UAA), N2-Boc-N6-formyllysine, via genetic code expansion technology.

The Principle: Genetic Code Expansion via Amber Suppression

To install a UAA at a specific position, we must hijack the cell's translational machinery. The most common method is amber stop codon suppression.[8][9][10] The process relies on reassigning the amber stop codon (TAG in DNA, UAG in mRNA) to encode the desired UAA. This is achieved by introducing two engineered, mutually compatible components into the cell:

  • An Orthogonal Suppressor tRNA: A transfer RNA (tRNA) molecule engineered with an anticodon (CUA) that recognizes and binds to the UAG codon on the mRNA transcript.

  • An Orthogonal Aminoacyl-tRNA Synthetase (aaRS): An enzyme specifically evolved to recognize and "charge" (aminoacylate) the orthogonal tRNA with the desired UAA, in this case, N2-Boc-N6-formyllysine.

The term "orthogonal" is critical: the engineered aaRS must not charge any native tRNAs, and the engineered tRNA must not be charged by any native synthetases.[11][12] This ensures the high fidelity of UAA incorporation exclusively at the designated amber codon site. The pyrrolysyl-tRNA synthetase/tRNA pair (PylRS/tRNAPyl) from archaea is a popular and versatile platform for this purpose due to the PylRS active site's ability to accommodate a wide range of lysine derivatives.[13][14]

G cluster_1 Cellular Machinery cluster_2 Outcome Gene Gene of Interest (with TAG codon) Transcription Transcription Gene->Transcription DNA Plasmid_aaRS Orthogonal aaRS (e.g., PylRS mutant) Plasmid_tRNA Orthogonal tRNA (anticodon: CUA) Plasmid_aaRS->Plasmid_tRNA Translation Translation (Ribosome) Plasmid_aaRS->Translation Plasmid_tRNA->Translation Transcription->Translation mRNA (with UAG) Protein Full-Length Protein with Formyllysine Translation->Protein Incorporation at UAG UAA N2-Boc-N6-formyllysine (Added to media) UAA->Plasmid_aaRS Substrate

Caption: Workflow for genetic code expansion.

The Reagent: N2-Boc-N6-formyllysine

Directly providing N6-formyllysine to the cell is often inefficient. The native amino acid structure can be a poor substrate for the engineered aaRS or be consumed by cellular metabolic pathways. To overcome this, we utilize N2-((tert-butoxy)carbonyl)-N6-formyl-L-lysine (N2-Boc-N6-formyllysine).

  • N6-formyl group: This is the desired functional group for incorporation.

  • N2-Boc group: The tert-butyloxycarbonyl (Boc) group protects the alpha-amino group of the lysine backbone. This modification serves a crucial purpose: it enhances the recognition and binding of the UAA by the engineered PylRS enzyme. The bulky Boc group can occupy space in the large active site of PylRS, promoting specific binding and efficient aminoacylation of the orthogonal tRNA. This strategy minimizes charging with endogenous lysine or other native amino acids, thereby increasing the fidelity of incorporation. The Boc group is typically stable during protein expression but can be removed post-purification if the free N-terminus at that site is required.

Protocol 1: Site-Specific Incorporation in E. coli

This protocol is designed for expressing a target protein containing formyllysine in E. coli using an engineered PylRS system.

4.1. Materials

  • Plasmids:

    • pEVOL-fK: A plasmid encoding the engineered PylRS variant for N2-Boc-N6-formyllysine and the tRNAPyl (e.g., derived from pEVOL-pylT-IP).

    • pTARGET-TAG: An expression plasmid for your protein of interest, with an amber stop codon (TAG) engineered at the desired site (e.g., a pET-based vector).

  • Reagent: N2-Boc-N6-formyllysine.

  • Bacterial Strain: E. coli BL21(DE3) or a similar expression strain.

  • Media: LB broth, Terrific Broth (TB), antibiotics (e.g., chloramphenicol for pEVOL, ampicillin/kanamycin for pTARGET), L-arabinose, and Isopropyl β-D-1-thiogalactopyranoside (IPTG).

4.2. Step-by-Step Methodology

  • Transformation: Co-transform chemically competent E. coli BL21(DE3) cells with the pEVOL-fK and pTARGET-TAG plasmids. Plate on LB agar containing the appropriate antibiotics and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 10 mL of LB medium with antibiotics. Grow overnight at 37°C with shaking (220 rpm).

  • Expression Culture:

    • Inoculate 1 L of TB medium (in a 2.5 L baffled flask) with the overnight starter culture. Add antibiotics.

    • Grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6–0.8.

    • Reduce the temperature to 18–20°C.

    • Crucial Step: Add N2-Boc-N6-formyllysine to a final concentration of 1–2 mM.

    • Induce the expression of the orthogonal machinery by adding L-arabinose to a final concentration of 0.2% (w/v).

    • After 20 minutes, induce the expression of the target protein by adding IPTG to a final concentration of 0.1–0.5 mM.

  • Harvesting: Continue to incubate the culture for 16–20 hours at 18–20°C. Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C.

  • Purification & Analysis:

    • Lyse the cells (e.g., by sonication) in a suitable lysis buffer.

    • Purify the protein using standard chromatography techniques (e.g., Ni-NTA affinity chromatography if the protein is His-tagged).

    • Validation: Confirm successful incorporation by SDS-PAGE/Western Blot (full-length protein should be present only in cultures supplemented with the UAA) and intact protein mass spectrometry to verify the precise mass of the incorporated formyllysine residue.

Protocol 2: Site-Specific Incorporation in Mammalian Cells

Incorporation in mammalian cells follows a similar principle but uses different delivery and culture methods.[15][16]

5.1. Materials

  • Plasmids:

    • pcDNA-fK-RS-tRNA: A single plasmid encoding the engineered PylRS and a cassette of tRNAPyl genes, driven by mammalian promoters (e.g., CMV and U6, respectively).

    • pTARGET-TAG-FP: A mammalian expression vector for your protein of interest (with a TAG codon) fused to a fluorescent protein (e.g., GFP or mCherry) for easy monitoring of expression.

  • Reagent: N2-Boc-N6-formyllysine.

  • Cell Line: HEK293T or a similar easily transfectable cell line.

  • Media: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and penicillin/streptomycin.

  • Transfection Reagent: Polyethylenimine (PEI), Lipofectamine, or similar.

5.2. Step-by-Step Methodology

  • Cell Seeding: Plate HEK293T cells in a 6-well plate at a density that will result in 70–80% confluency on the day of transfection.

  • Transfection:

    • Prepare the transfection complex according to the manufacturer's protocol. A typical ratio is 1 µg of pcDNA-fK-RS-tRNA and 1 µg of pTARGET-TAG-FP per well.

    • Add the complex to the cells.

  • UAA Supplementation: 6-8 hours post-transfection, replace the medium with fresh DMEM/10% FBS containing 1 mM N2-Boc-N6-formyllysine.

  • Expression and Harvest:

    • Incubate the cells for 48–72 hours at 37°C with 5% CO2.

    • Monitor expression via fluorescence microscopy. Full-length fluorescent protein should only be observed in the presence of the UAA.

    • Harvest the cells by scraping or trypsinization. Wash with PBS and pellet by centrifugation. Store the pellet at -80°C.

  • Analysis: Lyse the cells and analyze the protein expression by Western Blot against a tag on the protein of interest. Confirm incorporation fidelity via mass spectrometry of the purified protein.

Downstream Application: Bioorthogonal Ligation

The incorporated formyllysine provides a reactive handle for covalent protein modification. One of the most common and robust reactions is the formation of an oxime or hydrazone bond.[17] This reaction is highly specific and proceeds efficiently under physiological conditions.[7][18]

G cluster_0 Reactants cluster_1 Product Protein_fK Protein-CH=O (Formyllysine) Labeled_Protein Labeled Protein (Stable Oxime Bond) Protein_fK->Labeled_Protein Probe Probe-O-NH2 (Aminooxy Probe) Probe->Labeled_Protein

Caption: Bioorthogonal oxime ligation reaction.

Protocol: Oxime Ligation for Protein Labeling

  • Prepare Protein: Purify the formyllysine-containing protein and buffer exchange into a reaction buffer (e.g., 100 mM phosphate buffer, pH 6.5–7.0).

  • Prepare Probe: Dissolve the aminooxy-functionalized probe (e.g., aminooxy-biotin, aminooxy-fluorophore) in a compatible solvent like DMSO to create a 10–100 mM stock solution.

  • Ligation Reaction: Add the probe to the protein solution at a 10- to 50-fold molar excess. The final DMSO concentration should be kept below 5% (v/v) to avoid protein denaturation.

  • Incubation: Incubate the reaction at room temperature or 37°C for 2–12 hours. The reaction progress can be monitored by mass spectrometry.

  • Purification: Remove the excess unreacted probe using size-exclusion chromatography or dialysis.

  • Analysis: Confirm successful labeling by SDS-PAGE (observing a mobility shift or fluorescence) and mass spectrometry (confirming the mass of the protein-probe conjugate).

Data Summary & Troubleshooting

Table 1: Typical Experimental Parameters and Expected Outcomes

ParameterE. coli SystemMammalian SystemExpected Outcome
UAA Concentration 1–2 mM0.5–1 mMFull-length protein expression
Expression Temp. 18–20°C37°CImproved protein folding (E. coli)
Induction (Protein) 0.1–0.5 mM IPTGN/A (CMV promoter)High-level protein expression
Incorporation Yield 1–10 mg/L culture0.1–1 mg/L cultureVaries by protein and site
Fidelity >95%>95%Confirmed by MS/MS

Table 2: Troubleshooting Guide

ProblemPossible Cause(s)Suggested Solution(s)
No full-length protein 1. Inactive UAA. 2. Inefficient aaRS/tRNA pair. 3. UAA not entering the cell. 4. TAG codon is in a non-permissive context.1. Check UAA purity and integrity. 2. Test a different aaRS mutant or tRNA variant. 3. Increase UAA concentration. 4. Choose a different incorporation site.
Low protein yield 1. Toxicity of the UAA or expressed components. 2. Low incorporation efficiency. 3. Protein instability.1. Lower induction levels (IPTG/arabinose) or expression temperature. 2. Optimize UAA concentration; use richer media (e.g., TB). 3. Add protease inhibitors during purification.
High background (read-through) 1. Mis-incorporation of a natural amino acid. 2. Contamination of UAA stock with natural amino acids.1. Perform a negative control (no UAA added). 2. Evolve the aaRS for higher specificity. 3. Use high-purity UAA.

References

  • Unnatural/non-canonical amino acid incorporation by "genetic code expansion" inspired by pyrrolysine. (2021). YouTube.
  • Formation and loss of N6-formyllysine in nasal epithelium in long-term, low-dose inhalation studies in rats. (2017).
  • N6-Formyllysine as a Biomarker of Formaldehyde Exposure: Formation and Loss of N6-Formyllysine in Nasal Epithelium in Long-Term, Low-Dose Inhalation Studies in R
  • Genetic Code Expansion: A Brief History and Perspective. (n.d.). PubMed Central.
  • Development of Bioorthogonal Reactions and Their Applications in Bioconjug
  • N-formylation of lysine in histone proteins as a secondary modification arising from oxidative DNA damage. (n.d.). PubMed Central.
  • Site-specific incorporation of an unnatural amino acid into proteins in mammalian cells. (n.d.).
  • Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms. (n.d.). PubMed.
  • N6-Formylation of Lysine: A Pathological Secondary Modific
  • Genetic Code Engineering by Natural and Unnatural Base Pair Systems for the Site-Specific Incorporation of Non-Standard Amino Acids Into Proteins. (2022). Frontiers.
  • Chemoselective ligation techniques: modern applications of time-honored chemistry. (n.d.). Wiley Online Library.
  • Chapter One - Selection and validation of orthogonal tRNA/synthetase pairs for the encoding of unnatural amino acids across kingdoms. (n.d.).
  • Formaldehyde Is a Source of Pathological N6-Formyllysine That Is Refractory to Histone Deacetylases. (n.d.). DSpace@MIT.
  • “Cold” Orthogonal Translation by Psychrophilic Pyrrolysyl-tRNA Synthetase Boosts Genetic Code Expansion. (2024). bioRxiv.
  • Mutually orthogonal pyrrolysyl-tRNA synthetase/tRNA pairs. (n.d.).
  • Designing Bioorthogonal Reactions for Biomedical Applic
  • Quantitative Analysis of Histone Modifications: Formaldehyde Is a Source of Pathological N6-Formyllysine That Is Refractory to Histone Deacetylases. (2013). PubMed Central.
  • Chemoselective ligation of selected pairs of functional groups. (n.d.).
  • Editorial: Expansion of the Genetic Code: Unnatural Amino Acids and their Applic
  • Nε-Formylation of lysine is a widespread post-translational modification of nuclear proteins occurring at residues involved in regulation of chrom
  • Pyrrolysine Amber Stop Codon Suppression: Development and Applications. (n.d.). White Rose Research Online.
  • Genetic Code Expansion of Mammalian Cells with Unn
  • Amber Suppression Technology for Mapping Site-specific Viral-host Protein Interactions in Mammalian Cells. (2022). PubMed.

Sources

Application

Application Note: High-Throughput Screening of Enzyme Inhibitors Using N6-Formyllysine-Containing Peptides

Introduction: The Significance of N6-Formyllysine and Target Enzymes Post-translational modifications (PTMs) of proteins are critical regulatory mechanisms in cellular signaling, metabolism, and gene expression.[1] N6-fo...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance of N6-Formyllysine and Target Enzymes

Post-translational modifications (PTMs) of proteins are critical regulatory mechanisms in cellular signaling, metabolism, and gene expression.[1] N6-formyllysine (fK) is a lysine modification that is chemically similar to the well-studied N6-acetyllysine.[2][3] While it can arise from cellular exposure to formaldehyde, a known carcinogen, it also represents an endogenous modification that can potentially interfere with normal chromatin function and signaling pathways mediated by lysine acetylation.[3][4][5][6]

The removal of such acyl groups from lysine residues is catalyzed by a class of NAD+-dependent enzymes known as sirtuins.[1][7] Specifically, the mitochondrial sirtuin, SIRT5, has been identified as a primary enzyme responsible for recognizing and removing a variety of negatively charged acyl groups, including formyl, succinyl, malonyl, and glutaryl groups from lysine residues.[1][8][9] SIRT5 is a key regulator of metabolic pathways, including the TCA cycle, fatty acid oxidation, and reactive oxygen species (ROS) detoxification.[8][9][10]

Given its central role in cellular homeostasis, the dysregulation of SIRT5 activity is implicated in a range of pathologies, including metabolic disorders, cancer, and neurodegenerative diseases.[1][8][10][11] This makes SIRT5 a compelling therapeutic target for drug discovery.[8][9][12] The development of potent and selective SIRT5 inhibitors is crucial for both elucidating its biological functions and for potential therapeutic applications.[12][13]

This application note provides a detailed protocol for a robust and sensitive fluorogenic assay designed for the high-throughput screening (HTS) of inhibitors against enzymes that recognize and process N6-formyllysine, with a primary focus on SIRT5.

Principle of the Fluorogenic Screening Assay

The inhibitor screening assay utilizes a synthetic peptide containing an N6-formyllysine residue and a fluorescent reporter group, 7-amino-4-methylcoumarin (AMC), which is quenched in its peptide-bound state. The assay is based on a two-step enzymatic reaction.

Step 1: Deformylation by SIRT5 In the presence of the cofactor nicotinamide adenine dinucleotide (NAD+), SIRT5 catalyzes the removal of the formyl group from the lysine residue of the peptide substrate.

Step 2: Developer-mediated Fluorescence Release A developer enzyme, typically a peptidase, is added to the reaction. This developer specifically cleaves the peptide backbone C-terminal to the now-unmodified lysine residue, liberating the highly fluorescent AMC molecule.[14]

The intensity of the resulting fluorescence is directly proportional to the deformylase activity of SIRT5. When a potential inhibitor is present, it will block SIRT5's activity, preventing the deformylation of the peptide. Consequently, the developer enzyme cannot cleave the substrate, and no fluorescence is generated.[14] This provides a clear and quantifiable readout for identifying inhibitory compounds.[14]

AssayPrinciple sub fK-Peptide-AMC (Non-fluorescent) enzyme SIRT5 + NAD+ sub->enzyme Substrate deac_sub Lys-Peptide-AMC enzyme->deac_sub Deformylation inhibitor Inhibitor inhibitor->enzyme Inhibition developer Developer (Peptidase) deac_sub->developer Cleavage Site Accessible product Cleaved Peptide + Free AMC (Fluorescent) developer->product Release

Caption: Principle of the two-step fluorogenic assay for SIRT5 inhibitor screening.

Materials and Reagents

This protocol is designed for a 96-well plate format. Adjust volumes as needed for other formats.

ReagentSupplier ExamplePurpose
Recombinant Human SIRT5 EnzymeBPS Bioscience, EnzoThe enzyme of interest.
Fluorogenic fK-Peptide SubstrateCustom Peptide SynthesisThe substrate for the enzyme, containing the N6-formyllysine modification.
NAD+ (Cofactor)Sigma-AldrichRequired cofactor for sirtuin activity.
SIRT5 Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 137 mM NaCl, 2.7 mM KCl, 1 mM MgCl2)Prepare in-house or kit componentProvides optimal pH and ionic strength for enzyme activity.
Developer SolutionKit componentContains the peptidase to cleave the deformylated substrate.
Suramin (or other known SIRT5 inhibitor)Sigma-AldrichPositive control for inhibition.
Test CompoundsUser-provided libraryPotential inhibitors to be screened.
DMSO (Dimethyl Sulfoxide)Sigma-AldrichSolvent for test compounds and inhibitors.
Black, flat-bottom 96-well assay platesCorning, GreinerLow-fluorescence background plates suitable for fluorescence readings.
Fluorescence Microplate ReaderMolecular Devices, BMG LabtechInstrument to quantify the fluorescent signal.

Detailed Screening Protocol

Reagent Preparation
  • SIRT5 Enzyme Solution: Thaw the recombinant SIRT5 enzyme on ice. Dilute the enzyme to the desired final concentration (e.g., 25 ng/µL) using cold SIRT5 Assay Buffer. Prepare enough solution for all wells. Keep the enzyme solution on ice until use.

  • NAD+ Solution: Prepare a stock solution of NAD+ in SIRT5 Assay Buffer. The final concentration in the assay should be optimized, but a typical starting point is 0.5-1 mM.

  • Substrate Solution: Prepare the fluorogenic fK-peptide substrate in SIRT5 Assay Buffer. The final concentration should be near the Km value for the enzyme, if known, to ensure sensitivity to competitive inhibitors. A typical starting range is 10-25 µM.

  • Test Compound Plate: Prepare a serial dilution of the test compounds in DMSO in a separate 96-well plate. A typical starting concentration range is 100 µM to 1 nM. Also, prepare a dilution series for the positive control inhibitor (e.g., Suramin).

Assay Procedure

The following steps describe the setup for a single 96-well plate. Include appropriate controls.

Plate Layout:

  • Blank (No Enzyme): Contains all components except the enzyme. Used for background subtraction.

  • Positive Control (100% Activity): Contains all components, with DMSO instead of a test compound.

  • Inhibitor Control: Contains all components plus the known inhibitor (e.g., Suramin).

  • Test Compound Wells: Contains all components plus the test compounds at various concentrations.

Step-by-Step Procedure:

  • Add Reagents to Plate:

    • Add 40 µL of SIRT5 Assay Buffer to each well.

    • Add 10 µL of the diluted Test Compound or DMSO (for positive control) or Inhibitor Control to the appropriate wells.

    • Add 20 µL of the diluted SIRT5 Enzyme Solution to all wells except the "Blank" wells. Add 20 µL of Assay Buffer to the "Blank" wells.

  • Pre-incubation (Enzyme-Inhibitor):

    • Mix the plate gently on a shaker for 1 minute.

    • Incubate the plate at 37°C for 15-30 minutes. This allows the test compounds to bind to the enzyme.

  • Initiate the Deformylation Reaction:

    • Prepare a mix of the NAD+ and Substrate solutions. For each well, you will need 30 µL of this mix (e.g., 15 µL NAD+ solution + 15 µL Substrate solution).

    • Add 30 µL of the NAD+/Substrate mix to all wells to start the reaction. The total volume in each well is now 100 µL .

    • Mix the plate gently.

  • SIRT5 Reaction Incubation:

    • Incubate the plate at 37°C for 60-90 minutes, protected from light.[15]

  • Develop the Signal:

    • Add 50 µL of the Developer Solution to each well.

    • Mix gently and incubate at 37°C for 15-30 minutes, protected from light.[15]

  • Measure Fluorescence:

    • Read the fluorescence intensity on a microplate reader. Use excitation and emission wavelengths appropriate for AMC (typically Ex/Em = 355/460 nm).[14]

Experimental Workflow Diagram

Workflow A 1. Plate Setup Add Buffer, Test Compound/DMSO, and SIRT5 Enzyme to 96-well plate. B 2. Pre-incubation Incubate at 37°C for 15-30 min. A->B C 3. Start Reaction Add NAD+ and fK-Peptide Substrate. B->C D 4. SIRT5 Reaction Incubate at 37°C for 60-90 min. C->D E 5. Develop Signal Add Developer Solution. D->E F 6. Final Incubation Incubate at 37°C for 15-30 min. E->F G 7. Read Fluorescence Ex/Em = 355/460 nm F->G H 8. Data Analysis Calculate % Inhibition and IC50 G->H

Caption: High-throughput screening workflow for SIRT5 inhibitors.

Data Analysis and Interpretation

Calculating Percentage Inhibition
  • Subtract Background: Subtract the average fluorescence value of the "Blank" wells from all other wells.

  • Determine Percent Inhibition: Use the following formula to calculate the percentage of SIRT5 inhibition for each test compound concentration.

    % Inhibition = (1 - (Signal_of_Test_Compound / Signal_of_Positive_Control)) * 100

Determining the IC50 Value

The IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor required to reduce the rate of the enzymatic reaction by 50%.[16]

  • Plot Data: Plot the % Inhibition (Y-axis) against the logarithm of the test compound concentration (X-axis).[16][17]

  • Fit Curve: Use a non-linear regression analysis to fit the data to a sigmoidal dose-response curve (variable slope). This can be done using software such as GraphPad Prism, Origin, or R.

  • Calculate IC50: The IC50 value is determined from the fitted curve as the concentration that corresponds to 50% inhibition.[16]

Example Data and Dose-Response Curve
Compound Conc. [µM]Log [Compound]Avg. Fluorescence% Inhibition
0 (Positive Ctrl)-85000%
0.01-2.0083501.8%
0.1-1.0079007.1%
10.00460045.9%
101.00125085.3%
1002.0095088.8%
Blank-500-

A reportable IC50 value should be derived from a curve where there are at least two data points on both the upper and lower plateaus of the curve.[18][19]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
High Background Fluorescence - Autofluorescence of test compounds.- Contaminated reagents or plates.- Screen compounds for autofluorescence in a separate plate without enzyme/substrate.- Use fresh, high-quality reagents and recommended low-fluorescence plates.
Low Signal-to-Noise Ratio - Insufficient enzyme activity.- Sub-optimal reagent concentrations.- Increase enzyme concentration or incubation time.- Titrate enzyme, NAD+, and substrate concentrations to find optimal conditions.
High Well-to-Well Variability - Inaccurate pipetting.- Incomplete mixing of reagents.- Edge effects in the plate.- Use calibrated multichannel pipettes.- Ensure thorough but gentle mixing after each reagent addition.- Avoid using the outer wells of the plate or fill them with buffer.
No Inhibition by Control Inhibitor - Inactive inhibitor.- Incorrect assay conditions.- Use a fresh stock of the control inhibitor.- Verify the pH and composition of the assay buffer. Confirm enzyme activity is within the linear range.

Conclusion

The use of N6-formyllysine-containing peptides in a fluorogenic assay format provides a sensitive, reliable, and high-throughput compatible method for the discovery and characterization of enzyme inhibitors, particularly for SIRT5. This protocol offers a robust framework for primary screening and dose-response analysis, enabling researchers in academic and drug development settings to identify novel modulators of this important therapeutic target. The insights gained from such screens can accelerate the development of new treatments for a variety of human diseases.

References

  • Insights on the Modulation of SIRT5 Activity: A Challenging Balance. (2022-07-12). PMC. [Link]

  • Emerging Roles of SIRT5 in Metabolism, Cancer, and SARS-CoV-2 Infection. (2022-10-21). MDPI. [Link]

  • Emerging roles of mitochondrial sirtuin SIRT5 in succinylation modification and cancer development. (2023-08-15). PMC. [Link]

  • N-formylation of lysine in histone proteins as a secondary modification arising from oxidative DNA damage. PMC. [Link]

  • Virtual Screening Technology for Two Novel Peptides in Soybean as Inhibitors of α-Amylase and α-Glucosidase. (2023-12-06). MDPI. [Link]

  • Guidelines for accurate EC50/IC50 estimation. PubMed. [Link]

  • New ε-N-thioglutaryl-lysine derivatives as SIRT5 inhibitors: Chemical synthesis, kinetic and crystallographic studies. PubMed. [Link]

  • Fluorogenic Assays for the Defatty-Acylase Activity of Sirtuins. (2016-01-22). PMC. [Link]

  • SIRT6 Inhibitor Screening Kit (Fluorometric). BioVision Inc.. [Link]

  • Dose–Response Curves and the Determination of IC50 and EC50 Values. (2022-09-21). ACS Publications. [Link]

  • A Continuous, Fluorogenic Sirtuin 2 Deacylase Assay: Substrate Screening and Inhibitor Evaluation. (2021-02-12). ACS Publications. [Link]

  • N6-Formyllysine as a Biomarker of Formaldehyde Exposure: Formation and Loss of N6-Formyllysine in Nasal Epithelium in Long-Term, Low-Dose Inhalation Studies in Rats. (2017-07-27). ACS Publications. [Link]

  • Detection of small-molecule enzyme inhibitors with peptides isolated from phage-displayed combinatorial peptide libraries. PubMed. [Link]

  • Formation and loss of N6-formyllysine in nasal epithelium in long-term. (2018-09-25). DSpace@MIT. [Link]

  • IC50 Determination. edX. [Link]

  • Therapeutic Potential and Activity Modulation of the Protein Lysine Deacylase Sirtuin 5. (2022-07-08). ACS Publications. [Link]

  • Protocol for Determining the IC 50 of Drugs on Adherent Cells Using MTT Assay. Creative Biolabs. [Link]

  • Simplified assays of lipolysis enzymes for drug discovery and specificity assessment of of known inhibitors. (2015-12-01). ResearchGate. [Link]

  • Discovery of new human Sirtuin 5 inhibitors by mimicking glutaryl-lysine substrates. (2021-12-05). PubMed. [Link]

  • Continuous Fluorescent Sirtuin Activity Assay Based on Fatty Acylated Lysines. (2023-04-18). MDPI. [Link]

  • Functions of the sirtuin deacylase SIRT5 in normal physiology and pathobiology. PMC. [Link]

  • (PDF) Guidelines for accurate EC50/IC50 estimation. (2010-09-01). ResearchGate. [Link]

  • Enzyme Substrates and Inhibitors. Peptide Institute, Inc.. [Link]

  • Mechanisms and Molecular Probes of Sirtuins. PMC. [Link]

  • Quantitative Analysis of Histone Modifications: Formaldehyde Is a Source of Pathological N6-Formyllysine That Is Refractory to Histone Deacetylases. (2013-02-28). PMC. [Link]

  • A Continuous, Fluorogenic Sirtuin 2 Deacylase Assay: Substrate Screening and Inhibitor Evaluation. (2021-02-12). ResearchGate. [Link]

  • Formyllysine as a Biomarker of Formaldehyde Exposure: Formation and Loss of N[superscript 6]. (2017-07-27). DSpace@MIT. [Link]

Sources

Method

Application Notes and Protocols: N6-formyllysine as a Potential Biomarker for Formaldehyde-Induced Pathology

Introduction: The Silent Threat of Formaldehyde and the Need for a Reliable Biomarker Formaldehyde, a ubiquitous environmental and industrial chemical, poses a significant health risk due to its carcinogenic properties.[...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Silent Threat of Formaldehyde and the Need for a Reliable Biomarker

Formaldehyde, a ubiquitous environmental and industrial chemical, poses a significant health risk due to its carcinogenic properties.[1][2][3][4] Exposure is widespread, stemming from sources as diverse as industrial manufacturing, building materials, and even endogenous metabolic processes.[1][2][4] The toxicity of formaldehyde is largely attributed to its ability to form adducts with biological macromolecules like DNA and proteins.[1][2][3][4][5] These adducts can disrupt normal cellular functions and contribute to the development of various pathologies, including cancer and neurodegenerative diseases.[6][7][8]

Given the pervasive nature of formaldehyde exposure, there is a critical need for sensitive and specific biomarkers to accurately assess exposure levels and predict potential health outcomes. N6-formyllysine (N6-FLys), a stable and abundant protein adduct, has emerged as a promising candidate for this role.[9][10] This adduct is formed through the reaction of formaldehyde with the ε-amino group of lysine residues in proteins.[11] Studies have demonstrated a clear correlation between formaldehyde exposure and the levels of N6-FLys in biological samples, particularly in tissues directly exposed to the chemical, such as the nasal epithelium in cases of inhalation exposure.[1][2][3][4]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of N6-formyllysine as a biomarker for formaldehyde-induced pathology. We will delve into the underlying scientific principles, provide detailed protocols for the quantification of N6-FLys in biological samples, and offer insights into data interpretation and its implications for toxicological and clinical research.

The Formation and Significance of N6-formyllysine

The formation of N6-formyllysine is a multi-step process initiated by the reaction of formaldehyde with the primary amine of a lysine residue. This reaction forms an unstable carbinolamine intermediate, which can then be oxidized to the stable N6-formyllysine adduct.[11]

Formaldehyde Formaldehyde Carbinolamine Carbinolamine Intermediate (Unstable) Formaldehyde->Carbinolamine + Lysine Lysine Residue (in Protein) Lysine->Carbinolamine N6_formyllysine N6-formyllysine (Stable Adduct) Carbinolamine->N6_formyllysine Oxidation

Figure 1: Formation of N6-formyllysine from formaldehyde and lysine.

The stability of N6-formyllysine makes it an ideal biomarker, as it persists in tissues for a measurable period. Studies in rats have shown a biexponential decay of N6-formyllysine in nasal epithelium proteins after cessation of formaldehyde exposure, with half-lives of approximately 25 and 182 hours.[1][2][12] This indicates that the adduct can provide a window into both recent and more prolonged exposures.

Furthermore, the presence of N6-formyllysine is not limited to exogenous formaldehyde exposure. Endogenous formaldehyde, produced during normal cellular metabolism, also contributes to the background levels of this adduct.[13] This necessitates the use of sensitive analytical techniques that can distinguish between endogenous and exogenous sources, often through the use of stable isotope-labeled formaldehyde in experimental settings.[1][2][3][4][5]

The pathological significance of N6-formyllysine extends beyond its role as a mere marker of exposure. The formylation of lysine residues, particularly in histone proteins, can interfere with epigenetic regulation by mimicking or blocking other post-translational modifications like acetylation and methylation.[14] This disruption of the "histone code" can have profound effects on gene expression and contribute to the development of diseases.

Protocol for the Quantification of N6-formyllysine in Biological Samples

The gold standard for the quantification of N6-formyllysine is liquid chromatography-tandem mass spectrometry (LC-MS/MS) coupled with a stable isotope dilution method.[5][9][10][15] This approach offers high sensitivity, specificity, and accuracy. The following protocol outlines the key steps for the analysis of N6-formyllysine in tissue or cell samples.

Experimental Workflow

Sample Biological Sample (Tissue or Cells) Homogenization Homogenization & Protein Extraction Sample->Homogenization Hydrolysis Enzymatic Protein Hydrolysis (e.g., Streptomyces griseus protease) Homogenization->Hydrolysis Spiking Spiking with Stable Isotope-Labeled N6-formyllysine Standard Hydrolysis->Spiking Purification Solid-Phase Extraction (SPE) Cleanup Spiking->Purification LCMS LC-MS/MS Analysis Purification->LCMS Data Data Analysis & Quantification LCMS->Data

Figure 2: Workflow for N6-formyllysine quantification.

Step-by-Step Methodology

1. Sample Preparation and Protein Extraction:

  • Rationale: This initial step is crucial for isolating the total protein content from the biological matrix and removing interfering substances.

  • Protocol:

    • Accurately weigh the tissue sample or determine the cell count.

    • Homogenize the sample in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors to prevent protein degradation.

    • Centrifuge the homogenate to pellet cellular debris.

    • Collect the supernatant containing the soluble proteins.

    • Determine the protein concentration using a standard protein assay (e.g., BCA assay).

2. Protein Hydrolysis:

  • Rationale: To release individual amino acids, including N6-formyllysine, from the protein backbone, complete hydrolysis is necessary. Enzymatic hydrolysis is preferred over acid hydrolysis to avoid the degradation of certain amino acids. Streptomyces griseus protease has been shown to be effective for complete protein digestion.[5][11]

  • Protocol:

    • To a known amount of protein (e.g., 50-100 µg), add a solution of Streptomyces griseus protease in an appropriate buffer (e.g., 100 mM ammonium bicarbonate, pH 8.5). A 1:10 enzyme-to-protein ratio (w/w) is a good starting point.[11]

    • Incubate the mixture at 37°C for at least 16 hours to ensure complete digestion.[5]

    • After incubation, add a known amount of stable isotope-labeled N6-formyllysine (e.g., [¹³C,²H₂]-N6-formyllysine) as an internal standard for accurate quantification.

3. Sample Cleanup:

  • Rationale: Solid-phase extraction (SPE) is often employed to remove salts, lipids, and other small molecules that can interfere with the LC-MS/MS analysis and cause ion suppression.

  • Protocol:

    • Condition a mixed-mode or reversed-phase SPE cartridge according to the manufacturer's instructions.

    • Load the protein hydrolysate onto the cartridge.

    • Wash the cartridge with a weak solvent to remove interfering substances.

    • Elute the amino acids, including N6-formyllysine and the internal standard, with an appropriate elution solvent.

    • Dry the eluate under a stream of nitrogen or by vacuum centrifugation.

    • Reconstitute the sample in the initial mobile phase for LC-MS/MS analysis.

4. LC-MS/MS Analysis:

  • Rationale: This is the core analytical step for separating and quantifying N6-formyllysine. A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode provides the necessary selectivity and sensitivity.

  • Protocol:

    • Liquid Chromatography (LC):

      • Column: An aqueous normal-phase column, such as a Cogent Diamond Hydride column, is often used for the separation of polar analytes like amino acids.[5]

      • Mobile Phase: A gradient of water and acetonitrile, both containing a small amount of an acid like acetic acid or formic acid, is typically used.[5]

      • Flow Rate: A flow rate of around 200-400 µL/min is common.[5]

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization: Electrospray ionization (ESI) in positive ion mode is generally used.[5]

      • MRM Transitions: Specific precursor-to-product ion transitions for both native N6-formyllysine and the stable isotope-labeled internal standard need to be monitored. These transitions should be optimized for the specific instrument being used.

AnalytePrecursor Ion (m/z)Product Ion (m/z)
N6-formyllysine[To be determined empirically][To be determined empirically]
[¹³C,²H₂]-N6-formyllysine[To be determined empirically][To be determined empirically]
Lysine[To be determined empirically][To be determined empirically]

Table 1: Example of MRM transitions for N6-formyllysine analysis. The exact m/z values will depend on the specific adduct and the ionization conditions.

Data Analysis and Interpretation

The quantification of N6-formyllysine is based on the ratio of the peak area of the native analyte to the peak area of the internal standard. A calibration curve should be generated using known concentrations of N6-formyllysine and the internal standard to ensure accurate quantification.

The results are typically expressed as the amount of N6-formyllysine per amount of lysine or per total amount of protein.[5] This normalization accounts for variations in sample size and protein content.

Example Data:

Sample GroupN6-formyllysine (pmol/mg protein)
Control (No Formaldehyde Exposure)5.2 ± 1.1
Low-Dose Formaldehyde Exposure15.8 ± 3.5
High-Dose Formaldehyde Exposure42.1 ± 8.9

Table 2: Hypothetical data illustrating a dose-dependent increase in N6-formyllysine levels following formaldehyde exposure.

An increase in the levels of N6-formyllysine in the exposed groups compared to the control group would indicate a positive association between formaldehyde exposure and the formation of this protein adduct. This data can then be correlated with other toxicological endpoints or clinical observations to assess the pathological consequences of the exposure.

Quality Control and Troubleshooting

Self-Validating System:

  • Internal Standard: The use of a stable isotope-labeled internal standard is critical for a self-validating system. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression, thus correcting for variations in sample preparation and instrument response.

  • Calibration Curve: A multi-point calibration curve should be run with each batch of samples to ensure the accuracy and linearity of the assay.

  • Quality Control Samples: Include quality control samples at low, medium, and high concentrations in each analytical run to monitor the performance of the assay.

Potential Issues and Solutions:

IssuePotential CauseSolution
Low signal intensityIncomplete protein hydrolysis, inefficient extraction, ion suppressionOptimize hydrolysis conditions, use a more efficient SPE protocol, dilute the sample to reduce matrix effects
High background noiseContamination from reagents or labware, carryover from previous injectionsUse high-purity solvents and reagents, thoroughly clean the LC system, include blank injections between samples
Poor peak shapeInappropriate LC conditions, column degradationOptimize the mobile phase gradient, use a new column
Inconsistent resultsVariability in sample preparation, instrument instabilityStandardize all steps of the protocol, perform regular instrument maintenance and calibration

Table 3: Troubleshooting common issues in N6-formyllysine analysis.

Conclusion and Future Directions

N6-formyllysine holds significant promise as a reliable and informative biomarker for assessing formaldehyde exposure and its associated pathologies. The LC-MS/MS-based method described in these application notes provides a robust and sensitive approach for its quantification in biological samples. By implementing rigorous quality control measures, researchers can obtain high-quality data to advance our understanding of formaldehyde toxicology and to support the development of novel therapeutic and preventative strategies.

Future research in this area may focus on:

  • Expanding the range of biological matrices: Validating the assay for less invasive samples like blood or urine would be highly beneficial for human biomonitoring studies.

  • Investigating the repair mechanisms: Understanding how N6-formyllysine is removed from proteins could provide insights into cellular defense mechanisms against formaldehyde-induced damage.

  • Clinical validation: Large-scale epidemiological studies are needed to establish the clinical utility of N6-formyllysine as a predictive biomarker for formaldehyde-related diseases.

By continuing to explore the role of N6-formyllysine, the scientific community can make significant strides in mitigating the adverse health effects of formaldehyde exposure.

References

  • Moeller, B. C., Yu, R., Kracko, D., Doyle-Eisele, M., Swenberg, J. A., Edrissi, B., Taghizadeh, K., & Dedon, P. C. (2017). N6-Formyllysine as a Biomarker of Formaldehyde Exposure: Formation and Loss of N6-Formyllysine in Nasal Epithelium in Long-Term, Low-Dose Inhalation Studies in Rats. Chemical Research in Toxicology, 30(8), 1572–1576. [Link]

  • Edrissi, B., Taghizadeh, K., Moeller, B. C., Yu, R., Kracko, D., Doyle-Eisele, M., Swenberg, J. A., & Dedon, P. C. (2017). N6-Formyllysine as a Biomarker of Formaldehyde Exposure: Formation and Loss of N6-Formyllysine in Nasal Epithelium in Long-Term, Low-Dose Inhalation Studies in Rats. Chemical Research in Toxicology, 30(8), 1572–1576. [Link]

  • National Institutes of Health. (n.d.). Formation and loss of N6-formyllysine in nasal epithelium in long-term, low-dose inhalation studies in rats. [Link]

  • Jiang, T., Zhou, X., Taghizadeh, K., Dong, M., & Dedon, P. C. (2007). N-formylation of lysine in histone proteins as a secondary modification arising from oxidative DNA damage. Proceedings of the National Academy of Sciences, 104(1), 60-65. [Link]

  • Wang, Y., Li, Y., Zhang, J., Li, J., & Zhang, X. (2020). Quantification of N 6 -formylated lysine in bacterial protein digests using liquid chromatography/tandem mass spectrometry despite spontaneous formation and matrix effects. Rapid Communications in Mass Spectrometry, 34(S2), e8735. [Link]

  • Edrissi, B., Taghizadeh, K., Moeller, B. C., Yu, R., Kracko, D., Doyle-Eisele, M., Swenberg, J. A., & Dedon, P. C. (2017). Formation and loss of N6-formyllysine in nasal epithelium in long-term, low-dose inhalation studies in rats. [Link]

  • Jiang, T., et al. (2013). Quantitative Analysis of Histone Modifications: Formaldehyde Is a Source of Pathological N6-Formyllysine That Is Refractory to Histone Deacetylases. PLoS ONE 8(2): e56860. [Link]

  • Jiang, T., et al. (2013). Quantitative Analysis of Histone Modifications: Formaldehyde Is a Source of Pathological N6-Formyllysine That Is Refractory to Histone Deacetylases. PLoS ONE 8(2): e56860. [Link]

  • Zhao, Y., Chan, C. K., Chan, J. K. K., & Chan, W. (2019). Quantitation of N6-Formyl-lysine Adduct Following Aristolochic Acid Exposure in Cells and Rat Tissues by Liquid Chromatography-Tandem Mass Spectrometry Coupled with Stable Isotope-Dilution Method. Chemical Research in Toxicology, 32(10), 2086–2094. [Link]

  • Edrissi, B., Taghizadeh, K., Moeller, B. C., Yu, R., Kracko, D., Doyle-Eisele, M., Swenberg, J. A., & Dedon, P. C. (2017). N6-Formyllysine as a Biomarker of Formaldehyde Exposure: Formation and Loss of N6-Formyllysine in Nasal Epithelium in Long-Term, Low-Dose Inhalation Studies in Rats. Chemical Research in Toxicology, 30(8), 1572–1576. [Link]

  • Zhao, Y., Chan, C. K., Chan, J. K. K., & Chan, W. (2019). Quantitation of N6-Formyl-lysine Adduct Following Aristolochic Acid Exposure in Cells and Rat Tissues by Liquid Chromatography-Tandem Mass Spectrometry Coupled with Stable Isotope-Dilution Method. Chemical Research in Toxicology, 32(10), 2086–2094. [Link]

  • Moeller, B. C., et al. (2017). N6-Formyllysine as a Biomarker of Formaldehyde Exposure: Formation and Loss of N6-Formyllysine in Nasal Epithelium in Long-Term, Low-Dose Inhalation Studies in Rats. Chemical Research in Toxicology, 30(8), 1572-1576. [Link]

  • Edrissi, B. (2013). N6-Formylation of Lysine: A Pathological Secondary Modification of Proteins. DSpace@MIT. [Link]

  • Costa, S., et al. (2019). Occupational exposure to formaldehyde and early biomarkers of cancer risk, immunotoxicity and susceptibility. Environmental Research, 178, 108740. [Link]

  • Liu, Y., et al. (2025). Formaldehyde induces and promotes Alzheimer's disease pathologies in a 3D human neural cell culture system. bioRxiv. [Link]

  • Jiang, T., et al. (2013). Quantitative Analysis of Histone Modifications: Formaldehyde Is a Source of Pathological N6- Formyllysine That Is Refractory to. DSpace@MIT. [Link]

  • Spence, D. M., et al. (2023). UPLC-MS/MS Method for Quantitative Determination of the Advanced Glycation Endproducts Nε-(Carboxymethyl)lysine and Nε-(Carboxyethyl)lysine. ResearchGate. [Link]

  • Wróblewska, B., & Karamać, M. (2003). Analytical methods for estimating protein hydrolysates quality a review. Acta Alimentaria, 32(2), 199-212. [Link]

  • Wang, C., et al. (2022). Correlation Between Urine Formaldehyde and Cognitive Abilities in the Clinical Spectrum of Alzheimer's Disease. Frontiers in Aging Neuroscience, 14, 823616. [Link]

  • Grigoryan, H., et al. (2015). Analysis of Bovine Serum Albumine, Caseine and Tryptone Proteins Hydrolysis by 1H NMR Spectroscopy. Research Journal of Pharmaceutical, Biological and Chemical Sciences, 6(4), 25-33. [Link]

  • Spence, D. M., et al. (2023). UPLC-MS/MS method for quantitative determination of the advanced glycation endproducts Nε-(carboxymethyl)lysine and Nε-(carboxyethyl)lysine. RSC Publishing. [Link]

  • Zhang, L. (n.d.). Biomarkers of Formaldehyde Exposure and Toxicity. Grantome. [Link]

  • Leng, L., et al. (2024). Exogenous and endogenous formaldehyde-induced DNA damage in the aging brain: mechanisms and implications for brain diseases. Cellular and Molecular Life Sciences, 81(1), 108. [Link]

Sources

Application

Application Notes and Protocols for Boc Deprotection Strategies in N6-Formyllysine Modified Peptides

Introduction: The Significance and Challenge of N6-Formyllysine in Peptide Synthesis N6-formyllysine is a naturally occurring post-translational modification found in proteins, notably histones, where it is thought to pl...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Significance and Challenge of N6-Formyllysine in Peptide Synthesis

N6-formyllysine is a naturally occurring post-translational modification found in proteins, notably histones, where it is thought to play a role in epigenetic regulation[1][2]. Its presence in synthetic peptides is of increasing interest to researchers in chemical biology and drug development for studying protein function and designing novel therapeutics. The synthesis of peptides containing this modification, however, presents a significant challenge, particularly during the deprotection of the tert-butyloxycarbonyl (Boc) group, a cornerstone of solid-phase peptide synthesis (SPPS).

The core of the challenge lies in the delicate balance required to cleave the acid-labile Boc group without affecting the similarly acid-sensitive N6-formyl group on the lysine side chain. Standard Boc deprotection protocols often employ strong acids like trifluoroacetic acid (TFA) at high concentrations, which can lead to partial or complete deformylation of the lysine residue, resulting in a heterogeneous peptide mixture and compromising the integrity of the final product.

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on strategies to effectively deprotect Boc-protected peptides while preserving the N6-formyllysine modification. We will delve into the chemical principles behind various deprotection methods, offer detailed, field-proven protocols, and discuss troubleshooting and analytical validation techniques.

Understanding the Chemical Landscape: Boc vs. N6-Formyl Group Lability

The success of selective Boc deprotection hinges on the differential acid lability between the Boc-protected amine and the N6-formyl amide. The Boc group is designed to be readily cleaved by moderate to strong acids, proceeding through a stable tert-butyl cation intermediate. In contrast, the formyl group, an amide, is generally more stable to acidic conditions. However, its stability is not absolute and is influenced by the specific acid, its concentration, reaction time, and temperature.

Standard Boc cleavage cocktails, often comprising a high concentration of TFA (e.g., 50-95% in dichloromethane), are generally too harsh for peptides containing N6-formyllysine[3]. The key to preserving the formyl group is to employ milder acidic conditions that are sufficient to remove the Boc group quantitatively but gentle enough to leave the N6-formyl moiety intact.

Strategic Approaches to Boc Deprotection in the Presence of N6-Formyllysine

Two primary strategies can be employed to navigate the challenge of Boc deprotection in the presence of N6-formyllysine:

  • Mild Acidolysis: This approach involves modifying standard TFA-based protocols by reducing the acid concentration, reaction time, and temperature, or by using alternative, milder acids.

  • Orthogonal Protection Strategy: This more robust strategy involves protecting the lysine side chain with a group that is stable to the acidic conditions required for Boc removal and can be deprotected under a different set of chemical conditions.

Mild Acidolysis Protocols

The optimization of mild acidolysis protocols is crucial for the successful deprotection of Boc-protected, N6-formyllysine-containing peptides. The following protocols offer starting points for achieving selective Boc removal.

This protocol is based on the principle of using the minimum concentration of TFA required for efficient Boc removal while minimizing formyl group cleavage.

Rationale: By systematically lowering the TFA concentration and reaction temperature, the rate of Boc cleavage can be favored over the slower rate of formyl group hydrolysis. The inclusion of scavengers is critical to prevent side reactions from reactive cations generated during deprotection[4].

Experimental Workflow:

workflow Resin Boc-Peptide-Lys(For)-Resin Wash1 Wash with DCM Resin->Wash1 Deprotection Treat with 1-5% TFA in DCM with scavengers (e.g., TIS) 0°C to RT, 30-120 min Wash1->Deprotection Wash2 Wash with DCM Deprotection->Wash2 Neutralization Neutralize with 10% DIEA in DCM Wash2->Neutralization Wash3 Wash with DCM and DMF Neutralization->Wash3 Final_Peptide Peptide-Lys(For)-Resin Wash3->Final_Peptide

Figure 1: Workflow for titrated TFA deprotection.

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-resin (100 mg) in dichloromethane (DCM, 2 mL) for 30 minutes in a reaction vessel.

  • Pre-cooling: Cool the reaction vessel to 0°C in an ice bath.

  • Deprotection Cocktail: Prepare a fresh deprotection cocktail of 1-5% (v/v) TFA in DCM. Add a scavenger such as triisopropylsilane (TIS, 2.5% v/v) to the cocktail.

  • Deprotection Reaction: Add the cooled deprotection cocktail (2 mL) to the resin and gently agitate at 0°C. Monitor the reaction progress every 15-30 minutes using a small resin sample and a qualitative test (e.g., Kaiser test). The reaction is typically complete within 30-120 minutes.

  • Washing: Once the deprotection is complete, filter the resin and wash thoroughly with DCM (3 x 2 mL).

  • Neutralization: Neutralize the resin with a solution of 10% (v/v) N,N-diisopropylethylamine (DIEA) in DCM (2 x 2 mL) for 5 minutes each.

  • Final Washes: Wash the resin with DCM (3 x 2 mL) and then with dimethylformamide (DMF, 3 x 2 mL) to prepare for the next coupling step or final cleavage from the resin.

Self-Validation: The progress of Boc deprotection can be monitored qualitatively using the Kaiser test, which detects free primary amines. For quantitative assessment and to check the integrity of the formyl group, a small aliquot of the peptide should be cleaved from the resin and analyzed by LC-MS.

This protocol utilizes a solvent mixture that can enhance the efficiency of Boc deprotection under milder acidic conditions.

Rationale: Trifluoroethanol (TFE) is a solvent known to promote helical structures in peptides and can also stabilize the transition state of the Boc deprotection reaction, allowing for the use of lower acid concentrations.

Experimental Workflow:

workflow Resin Boc-Peptide-Lys(For)-Resin Wash1 Wash with DCM Resin->Wash1 Deprotection Treat with 1% TFA in DCM/TFE (8:2) RT, 30-60 min Wash1->Deprotection Wash2 Wash with DCM Deprotection->Wash2 Neutralization Neutralize with 10% DIEA in DCM Wash2->Neutralization Wash3 Wash with DCM and DMF Neutralization->Wash3 Final_Peptide Peptide-Lys(For)-Resin Wash3->Final_Peptide

Figure 2: Workflow for DCM/TFE mild acid deprotection.

Step-by-Step Methodology:

  • Resin Swelling: Swell the peptide-resin (100 mg) in DCM (2 mL) for 30 minutes.

  • Deprotection Cocktail: Prepare a deprotection cocktail of 1% (v/v) TFA in a mixture of DCM and TFE (8:2 v/v).

  • Deprotection Reaction: Add the deprotection cocktail (2 mL) to the resin and agitate at room temperature for 30-60 minutes. Monitor the reaction progress.

  • Washing, Neutralization, and Final Washes: Follow steps 5-7 from Protocol 1.1.

Data Summary for Mild Acidolysis Strategies:

StrategyReagentConditionsTypical TimeKey AdvantagesPotential Challenges
Titrated TFA 1-5% TFA in DCM with TIS0°C to RT30-120 minSimple to implement; uses common reagents.Requires careful optimization for each peptide sequence.
DCM/TFE 1% TFA in DCM/TFE (8:2)Room Temperature30-60 minPotentially faster and more efficient at low acid concentrations.TFE can be expensive and may alter peptide conformation.
Orthogonal Protection Strategy

An orthogonal protection strategy offers a more secure method to preserve the N6-formyl group by employing a protecting group for the lysine side chain that is completely stable to the acidic conditions used for N-terminal Boc deprotection.

This protocol involves synthesizing the peptide with Boc-protected N-terminus and using an Fmoc-protected lysine building block, Boc-Lys(Fmoc)-OH.

Rationale: The Fmoc (9-fluorenylmethoxycarbonyl) group is stable to acidic conditions but is readily cleaved by a base, typically piperidine[5]. This provides true orthogonality with the acid-labile Boc group. After the peptide chain is fully assembled, the N-terminal Boc group can be removed with standard TFA conditions without affecting the Fmoc group. The N6-formyl group can then be introduced on the deprotected lysine side chain while the peptide is still on the resin.

Experimental Workflow:

workflow cluster_0 Peptide Synthesis cluster_1 Side-Chain Modification cluster_2 Final Cleavage Start Start with Resin Coupling Couple Boc-Amino Acids (including Boc-Lys(Fmoc)-OH) Start->Coupling Repeat Deprotection Deprotect N-terminal Boc (e.g., 50% TFA in DCM) Coupling->Deprotection Repeat Deprotection->Coupling Repeat Fmoc_Deprotection Deprotect Lys(Fmoc) (20% Piperidine in DMF) Deprotection->Fmoc_Deprotection Formylation Formylate Lysine Side Chain (e.g., Formic Acid/DCC) Fmoc_Deprotection->Formylation Final_Cleavage Cleave from Resin (e.g., TFA cocktail) Formylation->Final_Cleavage Purification Purify Peptide Final_Cleavage->Purification

Figure 3: Workflow for orthogonal protection strategy.

Step-by-Step Methodology:

  • Peptide Synthesis: Assemble the peptide chain on the solid support using standard Boc-SPPS protocols. Incorporate Boc-Lys(Fmoc)-OH at the desired position.

  • N-terminal Boc Deprotection: After the final coupling step, deprotect the N-terminal Boc group using a standard protocol (e.g., 50% TFA in DCM for 30 minutes).

  • Fmoc Deprotection: Wash the resin thoroughly with DMF. Treat the resin with 20% (v/v) piperidine in DMF (2 x 10 minutes) to remove the Fmoc group from the lysine side chain. Wash the resin extensively with DMF and DCM.

  • On-Resin Formylation:

    • Swell the resin in DMF.

    • In a separate vessel, pre-activate formic acid (10 eq.) with N,N'-dicyclohexylcarbodiimide (DCC, 10 eq.) in DMF at 0°C for 15 minutes.

    • Add the activated formic acid solution to the resin and react for 2-4 hours at room temperature.

    • Wash the resin with DMF and DCM.

  • Final Cleavage and Deprotection: Cleave the peptide from the resin and remove all other side-chain protecting groups using a standard TFA cleavage cocktail (e.g., Reagent K: TFA/phenol/water/thioanisole/ethanedithiol 82.5:5:5:5:2.5) for 2-4 hours at room temperature[5][6].

  • Peptide Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, and purify by reverse-phase HPLC.

Self-Validation: The completeness of the Fmoc deprotection and subsequent formylation can be monitored by cleaving a small amount of peptide from the resin and analyzing by LC-MS at each step. The final purified peptide should be characterized by high-resolution mass spectrometry to confirm the presence of the formyl group.

Analytical Validation and Troubleshooting

Analytical Techniques:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the primary tool for monitoring the deprotection and verifying the final product. A successful deprotection will show a mass shift corresponding to the loss of the Boc group (100.12 Da) while the mass of the formylated lysine residue remains unchanged.

  • Tandem MS (MS/MS): Fragmentation analysis can confirm the location of the formyl group on the lysine side chain.

  • NMR Spectroscopy: For larger scale syntheses, 1H and 13C NMR can provide definitive structural confirmation of the formyl group.

Troubleshooting:

IssuePossible CauseSuggested Solution
Partial or complete loss of formyl group Acid concentration is too high, or reaction time is too long.Decrease TFA concentration, shorten reaction time, and/or lower the reaction temperature. Consider switching to the DCM/TFE protocol.
Incomplete Boc deprotection Acid concentration is too low, or reaction time is too short.Gradually increase the TFA concentration or extend the reaction time while carefully monitoring the formyl group integrity by LC-MS.
Side reactions (e.g., alkylation of Trp or Tyr) Insufficient or inappropriate scavengers.Ensure the use of a suitable scavenger cocktail, such as TIS for general purposes or a more complex mixture like Reagent K for sensitive residues[5][6].

Conclusion

The successful synthesis of N6-formyllysine-containing peptides using Boc-SPPS is an achievable goal with careful consideration of the deprotection strategy. While mild acidolysis protocols can be effective with meticulous optimization, the use of an orthogonal protection strategy with an Fmoc group on the lysine side chain provides a more robust and reliable method for preserving the desired modification. The protocols and guidelines presented in these application notes offer a solid foundation for researchers to confidently incorporate this important post-translational modification into their synthetic peptides, paving the way for further exploration of its biological roles.

References

  • Wisniewski, J. R., Zougman, A., & Mann, M. (2008). Nε-formylation of lysine is a widespread post-translational modification of nuclear proteins occurring at residues involved in regulation of chromatin function. Nucleic Acids Research, 36(2), 570–577.
  • Fields, G. B., & Noble, R. L. (1990). Solid phase peptide synthesis utilizing 9-fluorenylmethoxycarbonyl amino acids. International Journal of Peptide and Protein Research, 35(3), 161–214.
  • Barlos, K., Gatos, D., Kallitsis, J., Papaphotiu, G., Sotiriu, P., Wenqing, Y., & Schäfer, W. (1989). Synthese von Peptidfragmenten unter Verwendung von 2-Chlortritylchlorid-Harz. Tetrahedron Letters, 30(30), 3943-3946.
  • Aapptec. (n.d.). Cleavage Cocktails; Reagent B. Retrieved from [Link]

  • Mojsoska, B., & Jenssen, H. (2015). Peptides and their therapeutic potential. Microorganisms, 3(1), 109-128.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Jiang, T., Zhou, X., & Taghizadeh, K. (2007). N-formylation of lysine in histone proteins as a secondary modification arising from oxidative DNA damage. Proceedings of the National Academy of Sciences, 104(1), 60-65.
  • Edrissi, B., Taghizadeh, K., & Dedon, P. C. (2013). Quantitative analysis of histone modifications: formaldehyde is a source of pathological N6-formyllysine that is refractory to histone deacetylases. PLoS Genetics, 9(2), e1003328.
  • Lu, T., Gao, R., Kecojevic, A., & Blair, I. A. (2017). N6-Formyllysine as a Biomarker of Formaldehyde Exposure: Formation and Loss of N6-Formyllysine in Nasal Epithelium in Long-Term, Low-Dose Inhalation Studies in Rats. Chemical Research in Toxicology, 30(9), 1743–1750.
  • Kent, S. B. (1988). Chemical synthesis of peptides and proteins. Annual Review of Biochemistry, 57, 957-989.
  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino acid-protecting groups. Chemical Reviews, 109(6), 2455–2504.
  • Wisniewski, J. R., Zougman, A., & Mann, M. (2008). Nε-formylation of lysine is a widespread post-translational modification of nuclear proteins occurring at residues involved in regulation of chromatin function. Nucleic Acids Research, 36(2), 570-577.
  • Lu, T., & Blair, I. A. (2013). N6-Formyllysine is a novel histone modification. Journal of the American Society for Mass Spectrometry, 24(7), 1046-1049.
  • Atherton, E., & Sheppard, R. C. (1989). Solid Phase Peptide Synthesis: A Practical Approach. IRL Press.
  • Chan, W. C., & White, P. D. (Eds.). (2000). Fmoc Solid Phase Peptide Synthesis: A Practical Approach. Oxford University Press.
  • King, D. S., Fields, C. G., & Fields, G. B. (1990). A cleavage method which minimizes side reactions following Fmoc solid phase peptide synthesis. International Journal of Peptide and Protein Research, 36(4), 255–266.
  • Pearson, D. A., Blanchette, M., Rocque, W. J., & Rich, D. H. (1997). A mild, two-step deprotection/cleavage procedure for solid-phase synthesis of N-methyl- and other N-alkylamino acid-containing peptides. Tetrahedron Letters, 38(47), 8255-8258.
  • Aapptec. (n.d.). Cleavage Cocktails. Retrieved from [Link]

  • Han, Y., & Barany, G. (1997). A new strategy for the solid-phase synthesis of C-terminal peptide amides under mild conditions. The Journal of Organic Chemistry, 62(12), 3841-3848.
  • Story, S. C., & Aldrich, J. V. (1994). A mild, two-step procedure for the solid-phase synthesis of C-terminal peptide amides. International Journal of Peptide and Protein Research, 43(3), 292-296.
  • Mergler, M., Dick, F., Sax, B., Stähelin, C., & Vorherr, T. (2003). The 2-chlorotrityl chloride linker. A valuable tool for the synthesis of protected peptide fragments. Journal of Peptide Science, 9(1), 36-46.
  • Jiang, T., Zhou, X., & Taghizadeh, K. (2007). N-formylation of lysine in histone proteins as a secondary modification arising from oxidative DNA damage. Proceedings of the National Academy of Sciences, 104(1), 60-65.

Sources

Method

Application Notes and Protocols: Investigating N6-formyllysine Peptides in Neurodegenerative Disease Research

Introduction: Unmasking a Pathological Modification in Neurodegeneration Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function, often...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unmasking a Pathological Modification in Neurodegeneration

Neurodegenerative diseases such as Alzheimer's and Parkinson's are characterized by the progressive loss of neuronal structure and function, often accompanied by the aggregation of misfolded proteins and significant oxidative stress.[1][2][3] Within this complex pathology, the role of aberrant post-translational modifications (PTMs) is an area of intense investigation.[4] N6-formyllysine (fLys) is an emerging PTM of interest, representing a stable and abundant protein adduct formed from the reaction of lysine residues with formaldehyde.[5][6]

Formaldehyde is not merely an environmental toxin; it is also an endogenous metabolite produced during critical cellular processes, including histone demethylation. Crucially, levels of formaldehyde and the resulting fLys adducts can escalate under conditions of oxidative and nitrosative stress, which are well-established hallmarks of neuroinflammation and neurodegeneration.[6][7][8]

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the role of N6-formyllysine in neurodegenerative disease research. We will delve into its pathophysiological implications, provide detailed protocols for the synthesis and quantification of fLys-containing peptides, and outline experimental designs for investigating their impact on neuronal function and viability.

Part 1: The Pathophysiological Significance of N6-formyllysine

The scientific rationale for investigating fLys in neurodegeneration is built on two primary hypotheses: its role as a molecular mimic that disrupts epigenetic signaling and its function as a stable biomarker of cumulative oxidative damage.

  • Disruption of Epigenetic Regulation: The N6-formyllysine modification is structurally similar to N6-acetyllysine, a critical PTM in histone-mediated gene regulation. However, studies have shown that fLys adducts on histones are refractory to removal by histone deacetylases (HDACs). This suggests that the accumulation of fLys at sites normally reserved for acetylation could create a permanent, aberrant epigenetic mark. Such a modification could lock chromatin in a specific state, dysregulating gene expression programs essential for neuronal survival, synaptic plasticity, and stress responses. The random distribution of fLys across histone proteins suggests it is an adventitious, pathological mark rather than a regulated physiological one.

  • A Stable Marker of Oxidative Stress: N6-formyllysine is a lasting protein adduct that can be formed when formaldehyde is generated by nitrosative or oxidative stress and inflammation.[6] Its stability and accumulation in long-lived cells like neurons make it a potential dosimetric biomarker for cumulative exposure to endogenous and exogenous sources of formaldehyde and the associated oxidative damage that contributes to disease progression.[6][9][10][11]

Figure 1. Formation and Pathological Consequences of N6-formyllysine cluster_sources Sources of Formyl Group cluster_protein Protein Target cluster_consequences Pathological Consequences in Neurons OxidativeStress Oxidative & Nitrosative Stress Lysine Lysine Residue (on Histones, Tau, α-Synuclein, etc.) OxidativeStress->Lysine formylation EndogenousFA Endogenous Formaldehyde (e.g., from histone demethylation) EndogenousFA->Lysine formylation ExogenousFA Exogenous Formaldehyde ExogenousFA->Lysine formylation Epigenetic Aberrant Epigenetic State (Blocks Acetyl-Lysine Signaling) Lysine->Epigenetic Aggregation Altered Protein Conformation & Aggregation Lysine->Aggregation Biomarker Stable Biomarker of Damage Lysine->Biomarker Dysfunction Neuronal Dysfunction & Cell Death Epigenetic->Dysfunction Aggregation->Dysfunction

Caption: Formation and Pathological Consequences of N6-formyllysine.

Part 2: Core Methodologies and Protocols

To facilitate research in this area, we provide the following detailed protocols. These methods are designed to be self-validating by including necessary controls and quality checks.

Protocol 1: Solid-Phase Synthesis of N6-formyllysine Peptides

Principle: This protocol describes the synthesis of a peptide containing a site-specific N6-formyllysine modification using standard Fmoc-based solid-phase peptide synthesis (SPPS). The key step is the on-resin formylation of a lysine residue's side chain after its selective deprotection. This method is superior to solution-phase synthesis for its ease of purification and higher yields.[12][13]

Expert Insight: The choice of a protecting group for the target lysine is critical. Using a protecting group that can be removed orthogonally (without cleaving the peptide from the resin or removing other side-chain protecting groups) is essential. A common choice is the 4-methyltrityl (Mtt) group, which is labile to dilute trifluoroacetic acid (TFA) in dichloromethane (DCM).

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-protected amino acids

  • Fmoc-Lys(Mtt)-OH

  • N,N'-Dicyclohexylcarbodiimide (DCC) or HBTU/DIPEA for coupling

  • Piperidine solution (20% in DMF)

  • Formic acid

  • DCM (Dichloromethane)

  • TFA (Trifluoroacetic acid)

  • TIS (Triisopropylsilane)

  • HPLC-grade water and acetonitrile

Step-by-Step Procedure:

  • Resin Preparation: Swell the Rink Amide resin in DMF for 30 minutes.

  • Peptide Assembly:

    • Perform standard Fmoc-SPPS cycles. For each amino acid:

    • Deprotection: Remove the Fmoc group with 20% piperidine in DMF for 10 minutes.[12]

    • Washing: Wash the resin thoroughly with DMF and DCM.

    • Coupling: Couple the next Fmoc-amino acid using your preferred coupling reagents (e.g., HBTU/DIPEA) for 20-60 minutes.[12] Use Fmoc-Lys(Mtt)-OH at the desired modification site.

  • Selective Lysine Deprotection:

    • Once the full peptide is assembled, wash the resin with DCM.

    • Treat the resin with a solution of 1-2% TFA in DCM for 5-10 cycles of 2 minutes each to remove the Mtt group from the lysine side chain. Monitor the deprotection by checking the yellow color of the Mtt cation in the filtrate.

    • Wash thoroughly with DCM, 10% DIPEA in DMF, and finally DMF to neutralize the resin.

  • On-Resin Formylation:

    • Prepare the formylating reagent: Dissolve formic acid and DCC (1:1 molar ratio) in diethyl ether or DCM and incubate at 0°C for 4 hours.[12] Caution: DCC is a potent allergen.

    • Filter the solution to remove the dicyclohexylurea (DCU) precipitate.

    • Add the filtered formylating reagent to the peptidyl-resin and incubate overnight at 4°C.[12]

  • Cleavage and Deprotection:

    • Wash the resin extensively with DMF and DCM and dry it.

    • Cleave the peptide from the resin and remove all remaining side-chain protecting groups using a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours.[12]

  • Purification and Verification:

    • Precipitate the cleaved peptide in cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and air-dry the pellet.

    • Dissolve the peptide in a water/acetonitrile mixture and purify by reverse-phase HPLC.

    • Verify the final product's mass and purity using LC-MS and analytical HPLC.

Protocol 2: Quantification of N6-formyllysine in Biological Samples via LC-MS/MS

Principle: This protocol provides a robust method for the absolute quantification of fLys in complex biological samples, such as neuronal cell lysates or brain tissue homogenates. It utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard for accuracy and precision.[5][6][14]

Expert Insight: Spontaneous formylation of lysine can occur during sample preparation, leading to artificially inflated results.[14] It is crucial to minimize sample workup time, avoid sources of formaldehyde, and use an isotope-labeled internal standard (e.g., ¹³C₂,²H₂-fLys) added at the very beginning of the process to account for both analytical variability and artifactual formation.

Materials:

  • Biological sample (e.g., cultured neurons, brain tissue)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Ammonium bicarbonate buffer (100 mM, pH 8.5)

  • Streptomyces griseus protease solution

  • Stable isotope-labeled N6-formyllysine internal standard (e.g., from Cambridge Isotope Laboratories)

  • LC-MS/MS system (e.g., Agilent 6410 Triple Quadrupole or similar)[5]

  • Aqueous normal-phase HPLC column (e.g., Cogent Diamond Hydride)[5]

Step-by-Step Procedure:

  • Protein Extraction:

    • Homogenize tissue or lyse cells in a suitable lysis buffer on ice.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Determine the protein concentration using a standard method (e.g., BCA assay).

  • Internal Standard Spiking:

    • To a known amount of protein (e.g., 50-100 µg), add a known amount of the stable isotope-labeled fLys internal standard. This is the most critical step for accurate quantification.

  • Enzymatic Hydrolysis:

    • Dissolve the protein sample in 100 mM ammonium bicarbonate buffer.

    • Add freshly prepared S. griseus protease solution and incubate at 37°C for at least 16 hours to completely hydrolyze proteins into single amino acids.[5]

  • Sample Preparation for LC-MS/MS:

    • Centrifuge the hydrolysate to pellet any undigested material.

    • Transfer the supernatant to an autosampler vial for analysis. Dilution may be necessary depending on the instrument's sensitivity.

  • LC-MS/MS Analysis:

    • Chromatography: Separate the amino acids using an aqueous normal-phase column. A typical gradient involves decreasing the percentage of organic solvent (e.g., acetonitrile with 0.1% acetic acid) over time to elute the polar amino acids.[5]

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode with electrospray ionization (ESI). Use Multiple Reaction Monitoring (MRM) to detect and quantify the specific transitions for native fLys and the isotope-labeled fLys internal standard.

    • MRM Transitions:

      • N6-formyllysine: m/z 175 → 112 (or other validated product ion)

      • Lysine: m/z 147 → 84 (quantified to express fLys as a ratio)

      • Isotope-labeled fLys: Monitor the specific transition for your chosen standard.

  • Data Analysis:

    • Integrate the peak areas for the native fLys and the internal standard.

    • Calculate the ratio of native fLys to the internal standard.

    • Determine the absolute quantity of fLys in the original sample by comparing this ratio to a standard curve prepared with known amounts of fLys and the internal standard.

    • Often, the result is expressed as a ratio of fLys to total lysine to normalize for protein content (e.g., moles of fLys per 10⁴ moles of lysine).

Figure 2. Workflow for LC-MS/MS Quantification of N6-formyllysine Start Start: Neuronal Tissue or Cell Pellet Extract Protein Extraction & Quantification Start->Extract Spike Spike with Isotope-Labeled fLys Internal Standard Extract->Spike Hydrolyze Enzymatic Hydrolysis to Amino Acids Spike->Hydrolyze Analyze LC-MS/MS Analysis (MRM Mode) Hydrolyze->Analyze Quantify Data Analysis: Calculate fLys/Lysine Ratio Analyze->Quantify

Caption: Workflow for LC-MS/MS Quantification of N6-formyllysine.

Data Summary: Quantitative Insights into N6-formyllysine
ParameterFindingBiological ContextReference
Abundance in Histones 1–4 modifications per 10⁴ lysinesDetected across all histone classes, suggesting a widespread, non-specific modification.
Formation Source Endogenous formaldehyde is a major contributorCellular metabolic processes are a significant source of this potentially pathological mark.
Cellular Distribution Found in nuclear, cytosolic, and membrane compartmentsIndicates that the source of formylation is widespread throughout the cell.
In Vivo Half-Life Biexponential decay in cytoplasmic proteins with half-lives of ~25h (fast phase) and ~182h (slow phase)Demonstrates the stability of the adduct, allowing for its accumulation over time.[10]
Exogenous Exposure A 3-week exposure of rats to 2 ppm formaldehyde resulted in a 2-fold increase over endogenous levels in nasal epithelium.Shows that environmental exposures can significantly add to the endogenous burden of fLys.[9][10]

Part 3: Advanced Applications and Experimental Design

Application Note 1: Investigating fLys Peptides in Neuronal Cell Culture Models

Objective: To determine if the presence of N6-formyllysine on a neurodegeneration-associated peptide (e.g., Amyloid-β or α-synuclein) alters its aggregation propensity and neurotoxicity.

Experimental Design:

  • Reagents: Synthesize three peptide variants using Protocol 1:

    • Wild-Type (WT): The native peptide sequence (e.g., Aβ₁₋₄₂).

    • Formylated (fLys): The peptide with a formyl group on a specific lysine (e.g., fLys at position 16 of Aβ₁₋₄₂).

    • Scrambled Control: A peptide with the same amino acid composition but a randomized sequence.

  • Aggregation Assay:

    • Incubate the WT and fLys peptides under aggregation-promoting conditions (e.g., 37°C with agitation).

    • Monitor aggregation kinetics using a Thioflavin T (ThT) fluorescence assay.

    • Rationale: This will determine if formylation accelerates or alters the formation of β-sheet-rich amyloid fibrils.

  • Cellular Assay:

    • Use a relevant neuronal cell line (e.g., human neuroblastoma SH-SY5Y or primary cortical neurons).

    • Treat the cells with pre-aggregated oligomers of the WT, fLys, and scrambled peptides at various concentrations (e.g., 1-10 µM) for 24-48 hours.

    • Endpoint Analysis:

      • Cytotoxicity: Measure cell viability using an MTT or LDH release assay.

      • Oxidative Stress: Quantify intracellular reactive oxygen species (ROS) using a fluorescent probe like DCFDA.

      • Apoptosis: Assess apoptosis via caspase-3/7 activity assay or Annexin V staining.

  • Expected Outcome:

    • If the fLys peptide shows increased ThT fluorescence and/or induces greater cytotoxicity and oxidative stress compared to the WT peptide, it suggests that this modification contributes directly to the pathological cascade. The scrambled peptide should show minimal effect, confirming sequence-specific toxicity.

Figure 3. Investigating the 'Formyl-Acetyl Switch' Hypothesis cluster_phys Physiological State cluster_path Pathological State (High Oxidative Stress) HAT HAT (Histone Acetyltransferase) Lysine_Ac Acetylated Lysine (Dynamic Mark) HAT->Lysine_Ac Writes Mark HDAC HDAC (Histone Deacetylase) Gene_On Dynamic Gene Expression HDAC->Gene_On Enables Regulation Lysine_Ac->HDAC Erasable Lysine_Ac->Gene_On Formyl Formylation Event Lysine_fLys Formylated Lysine (Stable Mark) Formyl->Lysine_fLys Writes Mark HDAC_Blocked HDAC (Blocked) Lysine_fLys->HDAC_Blocked Refractory to Erasure Gene_Off Aberrant Gene Expression (Locked) Lysine_fLys->Gene_Off HDAC_Blocked->Gene_Off

Caption: Investigating the 'Formyl-Acetyl Switch' Hypothesis.

Conclusion and Future Directions

The study of N6-formyllysine peptides is a promising frontier in neurodegenerative disease research. The methodologies outlined here provide a robust framework for synthesizing the necessary tools and quantifying this modification in relevant biological systems. By investigating how fLys alters protein aggregation, disrupts epigenetic signaling, and contributes to neuronal stress, scientists can uncover novel pathogenic mechanisms. Furthermore, the stability of fLys positions it as a strong candidate for a biomarker to track disease progression or the efficacy of therapeutics aimed at reducing oxidative stress. Future research should focus on developing specific antibodies against fLys for immunohistochemical analysis in brain tissue and expanding biomarker studies to large patient cohorts to validate its clinical utility.

References

  • The role of N6-methyladenosine modification in neurodegenerative diseases. (2024). Frontiers in Aging Neuroscience.
  • Quantification of N6-formylated lysine in bacterial protein digests using liquid chromatography/tandem mass spectrometry despite spontaneous formation and matrix effects. (n.d.). PubMed.
  • Dynamics of N6-methyladenosine modification during Alzheimer's disease development. (2024). Research Square.
  • Quantitative Analysis of Histone Modifications: Formaldehyde Is a Source of Pathological N6-Formyllysine That Is Refractory to Histone Deacetylases. (n.d.). ResearchGate.
  • Potential role of N6-methyladenosine modification in the development of Parkinson's disease. (2023). Frontiers in Aging Neuroscience.
  • Formation and loss of N6-formyllysine in nasal epithelium in long-term, low-dose inhalation studies in rats. (n.d.). National Institutes of Health.
  • Formyllysine as a Biomarker of Formaldehyde Exposure: Formation and Loss of N[superscript 6]. (n.d.). DSpace@MIT.
  • N6-Formyllysine as a Biomarker of Formaldehyde Exposure: Formation and Loss of N6-Formyllysine in Nasal Epithelium in Long-Term, Low-Dose Inhalation Studies in Rats. (2017). PubMed.
  • Quantitation of N6-Formyl-lysine Adduct Following Aristolochic Acid Exposure in Cells and Rat Tissues by Liquid Chromatography-Tandem Mass Spectrometry Coupled with Stable Isotope-Dilution Method. (2019). ACS Publications.
  • Dosimetry of N⁶-formyllysine adducts following [¹³C²H₂]-formaldehyde exposures in rats. (2013). PubMed.
  • Selective Neuronal Vulnerability to Oxidative Stress in the Brain. (n.d.). PubMed Central.
  • Preclinical Evidence for the Interplay between Oxidative Stress and RIP1-Dependent Cell Death in Neurodegeneration: State of the Art and Possible Therapeutic Implications. (n.d.). PubMed Central.
  • APP lysine 612 lactylation ameliorates amyloid pathology and memory decline in Alzheimer's disease. (2025). PubMed Central.
  • Solid Phase Formylation of N-Terminus Peptides. (2016). PubMed Central.
  • The Link Between Proteins, Alzheimer's and Parkinson's Diseases. (2024). YouTube.
  • The Role of Protein S-Nitrosylation in Protein Misfolding-Associated Diseases. (2021). MDPI.
  • Selective Neuronal Vulnerability to Oxidative Stress in the Brain. (n.d.). Frontiers in Aging Neuroscience.
  • Practical Synthesis Guide to Solid Phase Peptide Chemistry. (n.d.). CEM Corporation.

Sources

Technical Notes & Optimization

Troubleshooting

Optimizing coupling conditions for N2-Boc-N6-formyllysine in SPPS

As a Senior Application Scientist, I've designed this technical support guide to provide you with both the foundational principles and the practical, field-proven strategies for successfully incorporating N6-formyllysine...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I've designed this technical support guide to provide you with both the foundational principles and the practical, field-proven strategies for successfully incorporating N6-formyllysine into your peptide sequences using Solid-Phase Peptide Synthesis (SPPS). This guide moves beyond simple protocols to explain the chemical rationale behind each step, empowering you to troubleshoot effectively and optimize your synthesis for the highest possible purity and yield.

A Note on Nomenclature

The topic specifies "N2-Boc-N6-formyllysine." While this is the chemical name of a protected amino acid, in the context of modern SPPS, the vast majority of syntheses—especially those involving sensitive side-chain modifications—are performed using the Fmoc/tBu strategy.[1][2] This guide will therefore focus on the practical application of incorporating the building block Fmoc-Lys(For)-OH into a growing peptide chain via standard Fmoc-SPPS. The principles and troubleshooting steps discussed are largely universal and can be adapted for other strategies with careful consideration.

Part 1: Troubleshooting Guide

This section addresses common problems encountered during the coupling of Fmoc-Lys(For)-OH in a direct question-and-answer format.

Question 1: My coupling efficiency is low after incorporating Fmoc-Lys(For)-OH. What is the likely cause and how can I fix it?

Answer:

Low coupling efficiency for Fmoc-Lys(For)-OH, or any sterically hindered amino acid, is a frequent challenge. The issue typically stems from incomplete acylation of the resin-bound free amine. Here’s a systematic approach to resolving it:

Immediate Cause: The activated Fmoc-Lys(For)-OH is not reacting completely with the N-terminal amine of the peptide chain. This can be due to:

  • Steric Hindrance: The bulky Fmoc group combined with the peptide-resin matrix can physically block access to the reaction site.

  • Sub-optimal Activation: The coupling reagent may not be potent enough to create a sufficiently reactive ester of Fmoc-Lys(For)-OH.

  • Peptide Aggregation: The growing peptide chain may fold or aggregate on the resin, burying the N-terminal amine and making it inaccessible.[3]

Solutions & Scientific Rationale:

  • Re-evaluate Your Coupling Reagent: For challenging couplings, standard carbodiimides like DIC may be insufficient.[4] Aminium/uronium or phosphonium salt-based reagents are superior because they generate highly reactive activated esters and proceed with faster kinetics.[5]

    • Recommendation: Switch to a more powerful, in-situ activating reagent. HATU or the newer, safer, and highly soluble COMU are top-tier choices.[5][6] They form highly reactive OAt or Oxyma esters, respectively, which are known to overcome steric hindrance.[5]

    • Protocol: Perform a "double coupling." After the first coupling reaction (e.g., 45-60 minutes), drain the reaction vessel and add a fresh solution of activated Fmoc-Lys(For)-OH for a second coupling cycle.

  • Optimize Reaction Conditions:

    • Solvent: Ensure your DMF or NMP is of high purity and anhydrous. For sequences prone to aggregation, consider adding a small percentage of a chaotropic salt (e.g., LiCl) or using a specialized solvent like N-Methyl-2-pyrrolidone (NMP).

    • Temperature: Gently heating the reaction vessel (e.g., to 35-40°C) can increase reaction kinetics and disrupt secondary structures that cause aggregation.[1] Be cautious, as excessive heat can increase the risk of side reactions, including racemization.

  • Monitor the Reaction: Do not proceed blindly. Use a qualitative test to confirm the absence of free primary amines before moving to the next deprotection step.

    • Kaiser Test: This colorimetric test is excellent for detecting free primary amines (it turns blue in their presence).[7] A negative result (yellow/colorless beads) indicates a complete reaction. Note: The Kaiser test does not work on secondary amines like proline.

Troubleshooting Flowchart: Low Coupling Efficiency

A logical approach to diagnosing and solving coupling issues.

G start Low Yield or Purity (LC-MS Analysis) kaiser_test Perform Kaiser Test on Resin Sample start->kaiser_test kaiser_pos Kaiser Test Positive (Blue Beads) kaiser_test->kaiser_pos Incomplete Coupling kaiser_neg Kaiser Test Negative (Yellow Beads) kaiser_test->kaiser_neg Coupling Appears OK double_couple Perform a Double Coupling kaiser_pos->double_couple check_other Problem is Likely Not Coupling Efficiency. Investigate Deprotection or Cleavage Steps. kaiser_neg->check_other recheck_kaiser Re-check with Kaiser Test double_couple->recheck_kaiser kaiser_still_pos Still Positive? recheck_kaiser->kaiser_still_pos switch_reagent Switch to a Stronger Coupling Reagent (e.g., HATU, COMU) kaiser_still_pos->switch_reagent Yes kaiser_still_pos->check_other No switch_reagent->start Restart Coupling

Question 2: Is the N6-formyl group stable during standard Fmoc-SPPS conditions, particularly piperidine deprotection and TFA cleavage?

Answer:

This is a critical consideration. The stability of the Nε-formyl group is generally good, but not absolute, under standard SPPS conditions.

  • Piperidine Treatment (Fmoc Deprotection): The formyl group is an amide and is largely stable to the basic conditions of piperidine used for Fmoc removal. Unlike the formyl protection sometimes used for tryptophan, which can be labile to piperidine, the Nε-formyl on lysine is more robust.[8] However, with very long or numerous piperidine exposures (e.g., in the synthesis of very long peptides), some minor degradation could occur.

    • Mitigation Strategy: Use optimized, fast Fmoc deprotection protocols (e.g., 2 x 3-5 minute treatments with 20% piperidine in DMF) rather than prolonged single treatments.[3] This minimizes the total exposure time of the peptide to basic conditions.

  • TFA Cleavage: The Nε-formyl group is stable to the strong acidic conditions of trifluoroacetic acid (TFA) used for final cleavage from the resin and removal of side-chain protecting groups (like Boc, tBu, Trt).[9] You should not expect significant loss of the formyl group during a standard cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

Question 3: How can I definitively confirm the successful incorporation and purity of the peptide containing N6-formyllysine?

Answer:

Confirmation requires a combination of chromatographic and mass spectrometric analysis.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the gold standard.

    • Procedure: After cleavage and workup, analyze the crude peptide using RP-HPLC coupled to an ESI-MS.

    • Expected Result: You should see a major peak in your chromatogram. The mass spectrum of this peak should correspond to the calculated molecular weight of your target peptide containing the N6-formyllysine residue. The mass difference between a normal lysine and a formylated lysine is +28 Da (CHO group adds 28 g/mol , but replaces two H atoms, so the net change from -NH2 to -NH-CHO is +26 g/mol . Wait, let's recalculate: -NH2 has mass ~16. -NH-CHO has mass of N(14)+H(1)+C(12)+H(1)+O(16) = 44. The difference is 44-16=28. Correct.). Look for this mass shift compared to any potential deletion sequence lacking the Lys(For).

  • High-Performance Liquid Chromatography (HPLC): A purified peptide's homogeneity is assessed by analytical HPLC.

    • Procedure: Use a high-resolution reversed-phase column and a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).[10]

    • Expected Result: A successful synthesis should yield a single, sharp major peak, indicating high purity. The total purity is determined by the area percentage of the main peak.[10]

Part 2: Frequently Asked Questions (FAQs)

Q1: Which coupling reagent is best for Fmoc-Lys(For)-OH?

For routine couplings, HBTU or HCTU are effective and economical. For difficult sequences or when you suspect steric hindrance, HATU is a more potent option due to the anchimeric assistance provided by the pyridine nitrogen in its HOAt leaving group.[5] COMU is an excellent modern alternative that offers HATU-level efficiency with improved safety and solubility profiles.[6][11]

ReagentActivating GroupRelative SpeedKey AdvantagesConsiderations
DIC/Oxyma Oxyma EsterModerateLow cost, minimal racemization.[1]Slower than aminium salts; can be inefficient for hindered couplings.
HBTU/HCTU HOBt/6-Cl-HOBt EsterFastReliable workhorses for standard SPPS.Can be less effective for highly hindered residues. Allergenic potential.
HATU HOAt EsterVery FastHighly efficient for hindered couplings due to reactive OAt ester.[5]Higher cost. Based on explosive HOBt precursor.
COMU Oxyma EsterVery FastAs efficient as HATU, but safer (non-explosive precursor), better solubility.[6]Higher cost than HBTU.
Q2: Why use N6-formyllysine in a peptide?

N6-formyllysine is a significant post-translational modification (PTM) that is increasingly studied as a biomarker for oxidative stress and inflammation-related diseases.[12] Synthesizing peptides containing Lys(For) is crucial for:

  • Developing specific antibodies.

  • Studying protein structure and function.

  • Creating probes to investigate enzyme-substrate interactions.[1]

  • Serving as analytical standards for quantitative mass spectrometry.[13]

Q3: Can I remove the N6-formyl group after synthesis?

The N6-formyl group is generally considered a stable modification, not a protecting group in the context of Fmoc-SPPS. It is chemically possible to deformylate amides, but this requires harsh conditions (e.g., strong acid hydrolysis) that would also degrade the peptide backbone. It is not a practical or selective post-synthesis deprotection strategy.

Part 3: Recommended Experimental Protocol

This protocol outlines a robust method for coupling Fmoc-Lys(For)-OH using COMU as the activating agent.

Workflow for a Single Coupling Cycle

This diagram illustrates the key steps in one cycle of peptide chain elongation.

G cluster_0 SPPS Cycle for Fmoc-Lys(For)-OH Deprotection 1. Fmoc Deprotection (20% Piperidine/DMF) Wash1 2. DMF Wash (x5-7) Deprotection->Wash1 Coupling 3. Coupling (Fmoc-Lys(For)-OH, COMU, DIPEA in DMF) Wash1->Coupling Wash2 4. DMF Wash (x3-5) Coupling->Wash2 Monitoring 5. Monitoring (Kaiser Test) Wash2->Monitoring NextCycle Proceed to Next Cycle Monitoring->NextCycle

Materials:

  • Resin-bound peptide with a free N-terminal amine

  • Fmoc-Lys(For)-OH (4 equivalents relative to resin loading)

  • COMU (4 equivalents)

  • Diisopropylethylamine (DIPEA) (8 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 20% (v/v) Piperidine in DMF

Step-by-Step Protocol:

  • Resin Preparation: Ensure the N-terminal Fmoc group from the previous amino acid has been removed. Swell the resin in DMF for 20 minutes.

  • Activation Solution Preparation (Pre-activation):

    • In a clean, dry vial, dissolve Fmoc-Lys(For)-OH (4 eq.) and COMU (4 eq.) in a minimal volume of DMF.

    • Add DIPEA (8 eq.) to the solution.

    • Allow the mixture to pre-activate for 2-5 minutes at room temperature. The solution may change color.

  • Coupling Reaction:

    • Drain the DMF from the swollen resin in the reaction vessel.

    • Immediately add the pre-activated solution from Step 2 to the resin.

    • Agitate the reaction vessel (e.g., using a shaker or nitrogen bubbling) for 45-60 minutes at room temperature.

  • Washing:

    • Drain the reaction solution from the vessel.

    • Wash the resin thoroughly with DMF (at least 5 times) to remove all excess reagents and byproducts.

  • Monitoring (Highly Recommended):

    • Take a small sample of resin beads (1-2 mg).

    • Perform a Kaiser test to check for the presence of free primary amines.[7]

    • If the test is negative (yellow beads): The coupling is complete. Proceed to the next Fmoc deprotection step.

    • If the test is positive (blue beads): The coupling is incomplete. Repeat steps 3 and 4 (this is a "double coupling").

References

  • APPLERA CORPORATION. (2003). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • Coin, I., Beyermann, M., & Bienert, M. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247–3256. [Link]

  • Applied Biosystems. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS).
  • Jiang, S., et al. (2019). Quantitation of N6-Formyl-lysine Adduct Following Aristolochic Acid Exposure in Cells and Rat Tissues by Liquid Chromatography-Tandem Mass Spectrometry Coupled with Stable Isotope-Dilution Method. Chemical Research in Toxicology, 32(10), 2055-2065. [Link]

  • Ma, D., et al. (2015). Facile solid phase peptide synthesis with a Re-lysine conjugate generated via a one-pot procedure. Dalton Transactions, 44(4), 1431-1434. [Link]

  • Miranda, L. P., & Alewood, P. F. (2000). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. In Peptide Science.
  • Jiang, T., et al. (2014). Endogenous formaldehyde is a major source of histone Nε-formylation. ACS Chemical Biology, 9(10), 2271-2277. [Link]

  • Lee, J. Y., et al. (2020). Quantification of N6-formylated lysine in bacterial protein digests using liquid chromatography/tandem mass spectrometry despite spontaneous formation and matrix effects. Rapid Communications in Mass Spectrometry, 34(S3), e8735. [Link]

  • El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. [Link]

  • Wellings, D. A. (2007). Monitoring Solid Phase Peptide Synthesis.
  • Nsiama, T. K., & Canesi, S. (2012). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Synlett, 23(10), 1539-1542. [Link]

  • Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. [Link]

Sources

Optimization

Technical Support Center: Synthesis of N6-Formyllysine-Containing Peptides

Welcome to the technical support center for the synthesis of N6-formyllysine-containing peptides. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges p...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N6-formyllysine-containing peptides. This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges presented by this post-translational modification. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols grounded in established scientific principles.

Introduction: The Significance and Challenge of N6-Formyllysine

N6-formyllysine is a recently identified post-translational modification found in histones and other cellular proteins.[1][2] Its structural similarity to the well-studied N6-acetyllysine suggests a potential role in regulating gene expression and other cellular processes.[2] Unlike acetylation, N6-formyllysine appears to be resistant to removal by known histone deacetylases (HDACs), implying a more permanent or long-lived regulatory mark.[1][2] This stability, however, presents a distinct set of challenges for synthetic peptide chemists aiming to study its biological function.

This guide will address the common hurdles encountered during the synthesis of peptides containing N6-formyllysine, from the preparation of the formylated lysine building block to the final purification and characterization of the peptide.

Troubleshooting and FAQs

Section 1: The Fmoc-Lys(For)-OH Building Block

Question 1: I'm having trouble synthesizing Fmoc-Lys(For)-OH. What are the common pitfalls?

Answer: The synthesis of Nα-Fmoc-Nε-formyl-L-lysine (Fmoc-Lys(For)-OH) is the crucial first step. Challenges often arise from incomplete formylation, side reactions, or difficulties in purification.

Causality: The primary issue is achieving selective and complete formylation of the ε-amino group of lysine without affecting the α-amino group, which needs to be subsequently protected with an Fmoc group. The formyl group itself is relatively small, and the reaction conditions must be carefully controlled to prevent side reactions.

Troubleshooting Protocol: Synthesis of Fmoc-Lys(For)-OH

  • Starting Material: Begin with a commercially available Nα-Fmoc-L-lysine (Fmoc-Lys-OH). This ensures the α-amino group is already protected.

  • Formylating Agent: A common and effective method is the use of a mixed anhydride of formic acid and acetic anhydride. This can be prepared by carefully reacting formic acid with acetic anhydride.

  • Reaction Conditions:

    • Dissolve Fmoc-Lys-OH in a suitable solvent like dichloromethane (DCM).

    • Cool the reaction mixture to 0°C in an ice bath.

    • Slowly add the pre-formed mixed anhydride to the cooled solution. The reaction is typically rapid.

  • Monitoring the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the disappearance of the starting material and the appearance of the product.

  • Work-up and Purification:

    • After the reaction is complete, quench any remaining anhydride with water.

    • Extract the product into an organic solvent.

    • Purify the crude product by flash column chromatography on silica gel.

Question 2: My Fmoc-Lys(For)-OH seems to be degrading during storage. How can I prevent this?

Answer: The formyl group can be susceptible to hydrolysis, especially under non-neutral pH conditions.

Causality: The amide bond of the formyl group is more labile than other acyl groups like acetyl. Exposure to moisture and acidic or basic conditions can lead to deformylation.

Recommendations for Storage:

  • Store Fmoc-Lys(For)-OH as a dry, solid powder.

  • Keep it in a desiccator at -20°C for long-term storage.

  • Avoid repeated freeze-thaw cycles of solutions. If you need to use it frequently, prepare aliquots.

Section 2: Solid-Phase Peptide Synthesis (SPPS)

Question 3: I'm observing incomplete coupling of Fmoc-Lys(For)-OH during SPPS. What could be the reason?

Answer: Incomplete coupling of any amino acid can be a problem in SPPS, but the formyl group on the lysine side chain can introduce additional complexities.[3]

Causality:

  • Steric Hindrance: While the formyl group is small, it can alter the local conformation of the lysine side chain, potentially hindering the approach of the activated carboxyl group to the N-terminal amine of the growing peptide chain.

  • Aggregation: Peptides containing modified amino acids can sometimes be more prone to aggregation on the solid support, which can block reactive sites.[3][4]

Troubleshooting Strategies:

StrategyRationale
Double Coupling Repeat the coupling step with a fresh portion of activated Fmoc-Lys(For)-OH to drive the reaction to completion.
Use a More Potent Coupling Reagent Switch from standard reagents like HBTU/HOBt to a more potent one like HATU or COMU.
Increase Coupling Time Extend the reaction time to allow for complete acylation.
Incorporate "Difficult Sequence" Protocols If aggregation is suspected, consider using resins with lower loading, or incorporating pseudoproline dipeptides in the sequence to disrupt secondary structure formation.[3]

Question 4: Is the N6-formyl group stable to the repeated piperidine treatments for Fmoc deprotection?

Answer: Generally, the N6-formyl group is stable to the standard conditions used for Fmoc deprotection (e.g., 20% piperidine in DMF).

Causality: The amide bond of the formyl group is not susceptible to cleavage by the basic conditions of piperidine treatment. However, prolonged exposure or harsh basic conditions should be avoided.

Verification: If you suspect lability, you can cleave a small amount of the peptide from the resin after a few coupling cycles and analyze it by LC-MS to confirm the integrity of the formyl group.

Section 3: Cleavage, Deprotection, and Purification

Question 5: I'm seeing a side product with a mass of +28 Da after cleavage and deprotection. What is this?

Answer: This is a common issue and likely corresponds to the formylation of other nucleophilic side chains, most commonly tryptophan.

Causality: The trifluoroacetic acid (TFA) used in the cleavage cocktail can react with residual formylating agents or even the formyl group itself under certain conditions to generate a reactive species that can modify susceptible amino acids. Tryptophan's indole side chain is particularly prone to this modification.

Troubleshooting Workflow for Side Product Formation

G cluster_scavenger Scavenger Optimization cluster_cleavage Cleavage Condition Modification start Observe +28 Da side product scavenger Optimize Scavenger Cocktail start->scavenger Primary Cause: Side Chain Formylation cleavage_cond Modify Cleavage Conditions scavenger->cleavage_cond If side product persists purification Adjust Purification Strategy cleavage_cond->purification If minor side product remains end_success Pure N6-formyllysine Peptide purification->end_success Successful Separation end_fail Re-synthesize with optimized protocol purification->end_fail Co-elution scav1 Increase TIS concentration (e.g., 5%) scav2 Add EDT (1,2-ethanedithiol) cleav1 Reduce cleavage time cleav2 Perform cleavage at a lower temperature (e.g., 4°C) cluster_peptide Peptide: Ala-Lys(For)-Gly cluster_b_ions b-ions cluster_y_ions y-ions p1 Ala p2 Lys(For) p1->p2 p3 Gly p2->p3 b1 b1: Ala b2 b2: Ala-Lys(For) b1->b2 + Lys(For) mass y1 y1: Gly y2 y2: Lys(For)-Gly y2->y1 + Lys(For) mass

Caption: MS/MS fragmentation pattern of a formyllysine peptide.

Conclusion

The synthesis of N6-formyllysine-containing peptides, while presenting unique challenges, is an achievable goal with careful planning and execution. By understanding the chemical principles behind potential side reactions and purification difficulties, researchers can successfully produce these valuable tools for studying the biological roles of this intriguing post-translational modification. This guide provides a starting point for troubleshooting common issues, but as with all peptide synthesis, optimization for each specific sequence is key to success.

References

  • Jiang, T., et al. (2013). Quantitative Analysis of Histone Modifications: Formaldehyde Is a Source of Pathological N6-Formyllysine That Is Refractory to Histone Deacetylases. PLoS ONE 8(2): e57378. [Link]

  • Tornesello, A. L., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules, 21(6), 736. [Link]

  • Rehman, M. M., et al. (2018). Side reactions in peptide synthesis: An overview. International Journal of Pharmaceutical Research & Technology, 10. [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. [Link]

  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. Nature Protocols, 2(12), 3247-3256. [Link]

Sources

Troubleshooting

Preventing side reactions during the synthesis of formylated peptides

A Guide to Preventing and Troubleshooting Side Reactions Welcome to the Technical Support Center for the synthesis of formylated peptides. This guide is designed for researchers, scientists, and drug development professi...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing and Troubleshooting Side Reactions

Welcome to the Technical Support Center for the synthesis of formylated peptides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of peptide formylation, a critical modification in the study of biologically active peptides such as those involved in immune responses and bacterial signaling.[1][2] This resource provides in-depth troubleshooting advice and frequently asked questions to help you minimize side reactions and optimize your synthetic outcomes.

I. Understanding the Challenge: The Nuances of Peptide Formylation

Formylation, the addition of a formyl group (-CHO) to the N-terminus or side chains of a peptide, can be a delicate process.[1] While essential for mimicking natural post-translational modifications or creating novel peptide analogs, the reaction conditions can lead to a variety of undesirable side products. This guide will walk you through the most common challenges and provide actionable solutions grounded in chemical principles.

II. Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions during the N-terminal formylation of a peptide on-resin?

The most prevalent side reactions include:

  • Incomplete Formylation: The target N-terminal amine remains unreacted, leading to a mixed population of formylated and non-formylated peptides.

  • Side-Chain Formylation: Nucleophilic side chains of certain amino acids, particularly lysine, can be unintentionally formylated.

  • Over-formylation: In rare cases with highly reactive formylating agents, diacylation of the N-terminal amine can occur.[3]

  • Decomposition of Formylating Agent: Some formylating agents, like formic acid, can decompose under certain conditions, leading to impurities and reduced efficiency.[1][4]

  • Standard SPPS Side Reactions: Issues inherent to solid-phase peptide synthesis (SPPS), such as aggregation, racemization, and aspartimide formation, can also occur during the synthesis of the peptide backbone prior to the formylation step.[5]

Q2: Which amino acid side chains are most susceptible to unwanted formylation?

The primary amine of the lysine side chain is the most common site for unwanted formylation due to its high nucleophilicity. While less common, the side chains of ornithine and other amino acids with primary amines can also be susceptible. The guanidinium group of arginine is generally not formylated under standard conditions. The indole nitrogen of tryptophan can be formylated, but this is often done intentionally as a protecting group strategy in Boc chemistry.[6]

Q3: How can I prevent formylation of the lysine side chain?

The most effective strategy is the use of an orthogonal protecting group on the lysine side chain that is stable to the formylation conditions but can be removed during the final cleavage from the resin.

Protecting GroupN-α ProtectionStability to FormylationCleavage Conditions
Boc (tert-Butoxycarbonyl)FmocStableTFA-based cleavage cocktail
ivDde (1-(4,4-dimethyl-2,6-dioxocyclohex-1-ylidene)-3-methylbutyl)FmocStable2% Hydrazine in DMF
Mtt (4-Methyltrityl)FmocStable1-5% TFA in DCM

Expert Tip: For most standard Fmoc-based syntheses aiming for N-terminal formylation, using Fmoc-Lys(Boc)-OH is the most straightforward and effective approach.

III. Troubleshooting Guide: From Problem to Solution

This section addresses specific issues you might encounter during your experiments, providing a systematic approach to troubleshooting.

Problem 1: Low Yield of the Desired Formylated Peptide

Symptom: HPLC analysis of the crude product shows a low percentage of the target formylated peptide and a significant amount of unformylated starting material.

Potential Causes & Solutions:

  • Cause: Inefficient formylating reagent or reaction conditions.

    • Solution 1: Optimize the Formylating Agent. While formic acid activated with a carbodiimide like DCC is common, other reagents can be more efficient.[1] Consider using a pre-activated formic acid derivative or a different formylating agent altogether. A one-pot procedure using formic acid, acetic anhydride, and pyridine in DMF at room temperature has been shown to be highly efficient.

    • Solution 2: Adjust Reaction Temperature. For the formic acid/DCC method, performing the reaction at 4°C overnight has been shown to significantly increase yields compared to room temperature reactions, which can lead to formic acid decomposition.[1]

    • Solution 3: Increase Reagent Excess. Use a larger excess of the formylating agent and coupling reagents. A 5- to 10-fold excess is a good starting point.

  • Cause: Peptide aggregation on the resin, hindering access to the N-terminus.

    • Solution: Incorporate strategies to disrupt aggregation during the synthesis of the peptide backbone, such as using pseudoproline dipeptides, high-temperature couplings, or chaotropic salts.[5] Before formylation, ensure the resin is well-swollen in a suitable solvent like DMF or NMP.

Problem 2: Observation of a Side Product with +28 Da Mass Shift

Symptom: Mass spectrometry analysis reveals a significant peak corresponding to the desired peptide mass plus 28 Da, in addition to the expected product.

Potential Cause & Solution:

  • Cause: Unwanted formylation of a lysine side chain.

    • Solution 1: Verify Lysine Protection. Ensure that all lysine residues in your sequence were incorporated with a stable side-chain protecting group (e.g., Boc). If unprotected lysine was used, re-synthesis with the protected amino acid is necessary.

    • Solution 2: Orthogonal Protection Strategy. If you intend to selectively formylate the N-terminus in the presence of a lysine that needs to be modified differently later, an orthogonal protecting group like ivDde or Mtt on the lysine side chain is required.

Problem 3: Multiple Unidentified Peaks in the HPLC Chromatogram

Symptom: The crude product chromatogram is complex, with multiple peaks that are difficult to assign.

Potential Causes & Solutions:

  • Cause: Decomposition of the formylating reagent or side reactions during cleavage.

    • Solution 1: Fresh Reagents. Ensure your formylating agents and solvents are fresh and of high purity. Formic acid can decompose to carbon monoxide and water.[4]

    • Solution 2: Optimize Cleavage Cocktail. During TFA-mediated cleavage, scavenger cocktails (e.g., with triisopropylsilane (TIS) and water) are crucial to prevent re-attachment of protecting groups and other side reactions.[1]

  • Cause: Standard SPPS-related side reactions occurring during chain assembly.

    • Solution: Review your synthesis protocol for potential issues like aspartimide formation (especially at Asp-Gly or Asp-Ser sequences), diketopiperazine formation at the dipeptide stage, or racemization.[5] Employ mitigation strategies such as using HOBt in the piperidine deprotection solution to reduce aspartimide formation.[5]

IV. Experimental Protocols

Protocol 1: On-Resin N-Terminal Formylation using Formic Acid/DCC

This protocol is a widely used method for N-terminal formylation on a solid support.[1]

  • Peptide Synthesis: Synthesize the peptide sequence on a suitable resin using standard Fmoc-SPPS chemistry.

  • Fmoc Deprotection: Remove the final N-terminal Fmoc group with 20% piperidine in DMF.

  • Washing: Thoroughly wash the resin with DMF, followed by DCM, and then diethyl ether. Dry the resin under vacuum.

  • Preparation of Formylating Reagent: In a separate flask, dissolve formic acid (10 eq) and N,N'-dicyclohexylcarbodiimide (DCC) (10 eq) in diethyl ether at 0°C and stir for 4 hours.

  • Filtration: Filter the solution to remove the dicyclohexylurea (DCU) precipitate.

  • Concentration: Concentrate the filtrate under reduced pressure to obtain the activated formylating agent.

  • Formylation Reaction: Swell the dried peptidyl-resin in DMF. Add the activated formylating agent and a base such as diisopropylethylamine (DIPEA) (5 eq).

  • Incubation: Gently agitate the mixture overnight at 4°C.

  • Monitoring: Monitor the reaction completion using a qualitative test such as the Kaiser test (a negative test indicates complete formylation).

  • Washing: Wash the resin thoroughly with DMF, DCM, and diethyl ether.

  • Cleavage and Deprotection: Cleave the formylated peptide from the resin and remove side-chain protecting groups using a suitable cleavage cocktail (e.g., TFA/TIS/H₂O 95:2.5:2.5).

Protocol 2: Rapid On-Resin Formylation using Acetic Formic Anhydride

This is a fast and efficient one-pot method.

  • Peptide Synthesis and Deprotection: Follow steps 1-3 from Protocol 1.

  • Resin Swelling: Swell the peptidyl-resin in DMF.

  • Reagent Addition: Add pyridine (20 eq) and formic acid (20 eq) to the resin suspension.

  • Activation: Slowly add acetic anhydride (10 eq) to the mixture while stirring over 10 minutes at room temperature.

  • Reaction: Continue to agitate the reaction mixture for 1-2 hours at room temperature.

  • Monitoring and Washing: Follow steps 9 and 10 from Protocol 1.

  • Cleavage and Deprotection: Proceed with step 11 from Protocol 1.

V. Analytical Characterization of Formylated Peptides

HPLC Analysis:

Reversed-phase HPLC (RP-HPLC) is the primary tool for assessing the purity of the crude formylated peptide.

  • Method: A typical gradient of acetonitrile in water with 0.1% TFA is used.

  • Observation: The formylated peptide will typically have a slightly longer retention time than its unformylated counterpart due to the addition of the small, polar formyl group. Over-formylated or side-chain formylated products may also be resolved as distinct peaks.

Mass Spectrometry:

Mass spectrometry is essential for confirming the identity of the desired product and identifying side products.

  • Expected Mass: The monoisotopic mass of the formylated peptide will be 28.01 Da higher than the unformylated peptide.

  • Common Side Products:

    • Unformylated Peptide: Mass will match the calculated mass of the starting peptide.

    • Side-Chain Formylation (e.g., on Lysine): Mass will be the expected product mass + 28.01 Da.

    • Deletion Peptides: Masses will be lower than the expected product mass, corresponding to one or more missing amino acids.

VI. Visualizing Workflows and Mechanisms

General Workflow for On-Resin Peptide Formylation

G cluster_SPPS Solid-Phase Peptide Synthesis cluster_Formylation On-Resin Formylation cluster_Final Final Processing SPPS 1. Peptide Chain Assembly (Fmoc-SPPS) Deprotection 2. N-Terminal Fmoc Deprotection SPPS->Deprotection Formylation 3. Formylation Reaction Deprotection->Formylation Wash_Formyl 4. Washing Formylation->Wash_Formyl Cleavage 5. Cleavage from Resin & Side-Chain Deprotection Wash_Formyl->Cleavage Purification 6. HPLC Purification Cleavage->Purification Analysis 7. Mass Spec Analysis Purification->Analysis

Caption: Workflow for formylated peptide synthesis.

Mechanism of Unwanted Side-Chain Formylation

G Peptide Peptide Backbone H₂N-Lysine Side Chain SideProduct Peptide Backbone OHC-HN-Lysine Side Chain (+28 Da) Peptide:lys->SideProduct:lys Nucleophilic Attack FormylatingAgent Formylating Agent (e.g., Acetic Formic Anhydride) FormylatingAgent->Peptide:lys Unwanted Reaction

Caption: Unwanted formylation of a lysine side chain.

VII. Conclusion

The synthesis of formylated peptides, while powerful, requires careful attention to detail to avoid side reactions. By understanding the underlying chemistry, selecting the appropriate protecting group strategies, optimizing reaction conditions, and utilizing robust analytical techniques, researchers can confidently produce high-purity formylated peptides for their studies. This guide serves as a starting point for troubleshooting, and we encourage you to consult the cited literature for a deeper understanding of these complex reactions.

References

  • Formic acid. (n.d.). In Wikipedia. Retrieved January 25, 2026, from [Link]

  • AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved January 25, 2026, from [Link]

  • Scognamiglio, P. L., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules, 21(6), 736. [Link]

  • Rehman, M. M. U., et al. (2018). Side reactions in peptide synthesis: An overview. Bibliomed, 13(1), 1-10.
  • Kokollari, A., et al. (2023). Rapid On-Resin N-Formylation of Peptides as One-Pot Reaction. ChemBioChem, e202300571. [Link]

  • Rehman, M. M. U., et al. (2018). Side reactions in peptide synthesis: An overview. ResearchGate. [Link]

  • Phenomenex. (n.d.). Basics of HPLC Peptide Analysis. Retrieved January 25, 2026, from [Link]

  • Mant, C. T., & Hodges, R. S. (2007). HPLC analysis and purification of peptides. Methods in molecular biology (Clifton, N.J.), 386, 3–44. [Link]

  • AAPPTEC. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved January 25, 2026, from [Link]

  • He, H. Q., & Ye, R. D. (2017). The Formyl Peptide Receptors: Diversity of Ligands and Mechanism for Recognition. Molecules (Basel, Switzerland), 22(3), 455. [Link]

Sources

Optimization

Technical Support Center: Purification of Synthetic Peptides Containing N6-formyllysine by HPLC

Welcome to the technical support center for the purification of synthetic peptides containing N6-formyllysine (Kform). This guide is designed for researchers, scientists, and drug development professionals to provide in-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of synthetic peptides containing N6-formyllysine (Kform). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions (FAQs) for the successful purification of these modified peptides using High-Performance Liquid Chromatography (HPLC). As Senior Application Scientists, we have compiled our expertise to help you navigate the unique challenges presented by this post-translational modification.

I. Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during the HPLC purification of N6-formyllysine-containing peptides.

1. How does the N6-formyllysine modification affect my peptide's retention time in reversed-phase HPLC?

The N6-formyllysine modification adds a small, neutral formyl group to the lysine side chain. This modification slightly increases the hydrophobicity of the lysine residue. In reversed-phase HPLC (RP-HPLC), where separation is based on hydrophobicity, you can typically expect a modest increase in retention time for the formylated peptide compared to its unmodified counterpart.[1][2] The exact shift will depend on the overall sequence and hydrophobicity of the peptide.

2. What is the best type of HPLC column to use for purifying N6-formyllysine peptides?

For most peptides, including those with N6-formyllysine, C18 columns are the standard and a good starting point.[3][4] However, for very hydrophobic or very hydrophilic peptides, C8 or C4 columns might provide better resolution.[3][4] The choice of column will also depend on the overall properties of your peptide sequence.

3. Is the N6-formyl group stable during HPLC purification?

The N6-formyl group is generally stable under the acidic conditions typically used in reversed-phase HPLC, such as mobile phases containing 0.1% trifluoroacetic acid (TFA).[5] However, prolonged exposure to very harsh acidic or basic conditions should be avoided to prevent potential deformylation.

4. What wavelength should I use to detect my N6-formyllysine peptide?

For detecting peptides, the primary absorbance is due to the peptide bonds, which absorb strongly around 210-220 nm.[6][7] If your peptide contains aromatic amino acids (Trp, Tyr, Phe), you can also monitor the absorbance at 280 nm.[8][9] The N6-formyllysine modification itself does not have a strong chromophore in the standard UV range.

5. I see a small peak eluting just before my main product peak. What could this be?

This could be a deformylated version of your peptide. Although the formyl group is generally stable, some level of deformylation can occur during synthesis, cleavage, or prolonged storage in acidic conditions. Mass spectrometry is the definitive way to identify this impurity.

II. Troubleshooting Guide

This section provides a more in-depth guide to troubleshooting common issues encountered during the HPLC purification of N6-formyllysine peptides.

Problem 1: Poor Peak Shape (Tailing or Fronting)

Peak tailing is a common issue in HPLC and can arise from several factors.[10][11]

  • Symptom: The peak has an asymmetrical shape with a "tail" extending from the back of the peak.

  • Potential Causes & Solutions:

CauseExplanationSolution
Secondary Interactions The basic nature of unmodified lysine residues can lead to interactions with residual silanol groups on the silica-based stationary phase, causing peak tailing.[10] While the formyl group neutralizes the positive charge on the lysine side chain, other basic residues (Arg, His) or an unformylated lysine impurity can still cause this issue.Add a stronger ion-pairing agent like trifluoroacetic acid (TFA) at a concentration of 0.1% to both mobile phases.[12] TFA helps to mask the silanol groups and improve peak shape.
Column Overload Injecting too much sample can lead to peak distortion.Reduce the amount of sample injected onto the column.
Column Degradation Over time, the stationary phase of the column can degrade, leading to poor peak shape.Try a new column of the same type. If the problem is resolved, the old column should be replaced.
Contamination A blocked frit or contamination at the head of the column can distort the flow path and cause peak tailing.[11]Reverse-flush the column (if the manufacturer's instructions permit) to remove any particulates.[10]
Problem 2: Multiple Peaks or Peak Splitting

The presence of unexpected peaks can complicate purification and indicate issues with the synthesis or stability of the peptide.

  • Symptom: The chromatogram shows more than one major peak, or the main peak is split into two or more smaller peaks.

  • Potential Causes & Solutions:

CauseExplanationSolution
Incomplete Formylation The formylation reaction during peptide synthesis may not have gone to completion, resulting in a mixture of the desired formylated peptide and the unmodified peptide.Optimize the formylation step in your synthesis protocol.[13][14] The unmodified peptide will elute earlier than the formylated peptide in RP-HPLC.
Deformylation The formyl group may be labile under certain conditions, leading to the formation of the unmodified peptide during cleavage from the resin or during storage.Ensure that cleavage and storage conditions are not overly harsh. Analyze your crude product by mass spectrometry immediately after synthesis to assess the initial purity.
Oxidation Peptides containing methionine, cysteine, or tryptophan are susceptible to oxidation, which can result in the formation of new species with different retention times.Use fresh, high-purity solvents and degas your mobile phases. Consider adding a scavenger like dithiothreitol (DTT) during purification if oxidation is a persistent issue.
Isomerization Aspartic acid-containing peptides can undergo isomerization to form iso-aspartate, leading to peak splitting.This is an inherent property of the peptide sequence and can be difficult to avoid. Slower gradient elution may help to resolve the two isomers.

III. Experimental Protocols & Visualizations

Optimized HPLC Protocol for N6-formyllysine Peptides

This protocol provides a general starting point for the purification of N6-formyllysine-containing peptides. Optimization will be required based on the specific properties of your peptide.

  • Column: C18 reversed-phase column (e.g., 5 µm particle size, 100 Å pore size, 4.6 x 250 mm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.

  • Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade acetonitrile.

  • Gradient: A linear gradient from 5% to 65% Mobile Phase B over 60 minutes is a good starting point. Adjust the gradient based on the hydrophobicity of your peptide.

  • Flow Rate: 1.0 mL/min for an analytical column (4.6 mm ID).

  • Detection: 214 nm and 280 nm.

  • Injection Volume: 20-100 µL, depending on the concentration of your sample.

  • Sample Preparation: Dissolve the crude peptide in Mobile Phase A or a solvent with low organic content to ensure good peak shape upon injection.

Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common HPLC purification issues with N6-formyllysine peptides.

TroubleshootingWorkflow cluster_poor_shape Peak Shape Issues cluster_multiple_peaks Peak Purity Issues Start Problem with HPLC Purification PoorPeakShape Poor Peak Shape? Start->PoorPeakShape MultiplePeaks Multiple Peaks? PoorPeakShape->MultiplePeaks No Tailing Peak Tailing PoorPeakShape->Tailing Yes CheckCrudeMS Analyze Crude by MS MultiplePeaks->CheckCrudeMS Yes CheckTFA Increase TFA Concentration (0.1%) Tailing->CheckTFA Fronting Peak Fronting ReduceLoad Reduce Sample Load CheckTFA->ReduceLoad NewColumn Try New Column ReduceLoad->NewColumn FlushColumn Reverse-Flush Column NewColumn->FlushColumn Deformylation Deformylation Peak Present? CheckCrudeMS->Deformylation IncompleteFormylation Unmodified Peptide Peak? Deformylation->IncompleteFormylation No CheckStorage Check Storage Conditions Deformylation->CheckStorage Yes OptimizeSynthesis Optimize Formylation in Synthesis IncompleteFormylation->OptimizeSynthesis Yes Oxidation Oxidation Products? IncompleteFormylation->Oxidation No UseFreshSolvents Use Fresh/Degassed Solvents Oxidation->UseFreshSolvents Yes

Caption: Troubleshooting decision tree for HPLC purification.

IV. References

  • A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Advanced Chromatography Technologies.

  • Quantitation of N6-Formyl-lysine Adduct Following Aristolochic Acid Exposure in Cells and Rat Tissues by Liquid Chromatography-Tandem Mass Spectrometry Coupled with Stable Isotope-Dilution Method. ACS Publications.

  • HPLC Analysis and Purification of Peptides. PubMed Central.

  • Quantification of N 6 -formylated lysine in bacterial protein digests using liquid chromatography/tandem mass spectrometry despite spontaneous formation and matrix effects. PubMed.

  • Sources of N 6 -formyllysine. The adduct can be generated in chromatin proteins from reaction of lysine with 3 9. ResearchGate.

  • HPLC and mass spectrometry analysis of 9. ResearchGate.

  • Peptide Analysis Use of UV-Visible Second Derivative Spectroscopy. Thermo Fisher Scientific.

  • Peak Tailing in HPLC. Element Lab Solutions.

  • Orthogonal Lysine Protecting Groups for Chemoenzymatic Synthesis of Ubiquitin Chains.

  • What are the Sustainability Challenges in Peptide Synthesis and Purification?. Biomatik.

  • Optimizing a mobile phase gradient for peptide purification using flash column chromatography. Biotage.

  • N-formylation of lysine in histone proteins as a secondary modification arising from oxidative DNA damage. PubMed Central.

  • Characterization of Post-Translationally Modified Peptides by Hydrophilic Interaction and Reverse Phase Liquid Chromatography Coupled to Quadrupole-Time-Of-Flight Mass Spectrometry. PubMed.

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. PubMed.

  • Orthogonal Deprotection Strategy of Fmoc Provides Improved Synthesis of Sensitive Peptides: Application to Z-Arg-Lys-AOMK. ResearchGate.

  • Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International.

  • Ultraviolet absorption spectroscopy of peptides. PubMed.

  • Orthogonal ligation strategies for peptide and protein. PubMed.

  • Mobile Phase Optimization: A Critical Factor in HPLC. Phenomenex.

  • Reversed Phase HPLC Solutions for Proteins and Peptides. Phenomenex.

  • Can peptides without Tyr, Trp, Phe, or His be analyzed by UV-HPLC?. ResearchGate.

  • HPLC of Peptides and Proteins. Humana Press.

  • Complex Peptide Production, Challenges and Manufacturing. Biosynth.

  • Mass spectrometry reveals the chemistry of formaldehyde cross-linking in structured proteins. Nature Communications.

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex.

  • Solid Phase Formylation of N-Terminus Peptides. PubMed Central.

  • Genetic Incorporation of N(ε)-Formyllysine, a New Histone Post-translational Modification. ChemBioChem.

  • Sustainability Challenges in Peptide Synthesis and Purification: From R&D to Production. ResearchGate.

  • What Causes Peak Tailing in HPLC?. Chrom Tech, Inc.

  • MEASUREMENT OF ULTRAVIOLET ABSORPTION BY PEPTIDES IN WATER ICE TO INVESTIGATE A PROSPECTIVE REMOTE SENSING BIOSIGNATURE ON ICY M. Universities Space Research Association.

  • MRM Mass Spectrometry of Peptides Applied to Meat Authentication. JoVE.

  • Protecting Groups in Peptide Synthesis. Biosynth.

  • High performance liquid chromatographic (HPLC) determination of available lysine in milk protein-maize composite extrudates and. Indian Chemical Society.

  • Reverse-phase HPLC Peptide Purification. Creative Peptides.

  • Selecting Orthogonal Building Blocks. Sigma-Aldrich.

  • Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. LCGC International.

  • Workflow - MS Bioworks.

  • HPLC Troubleshooting Guide.

  • Peptide purification using HPLC ?. ResearchGate.

  • A direct spectrophotometric assay for peptide deformylase. PubMed.

  • Peptide analysis using reverse phase liquid chromatography. Separation Science.

  • Preanalytical Strategies for Native Mass Spectrometry Analysis of Protein Modifications, Complexes, and Higher-Order Structures.

  • Trends and Challenges in Peptide Bioanalysis and Production. Oxford Global.

  • Solid Phase Formylation of N-Terminus Peptides. PubMed.

Sources

Troubleshooting

Technical Support Center: Synthesis of Long Peptides with Multiple N⁶-formyllysine Sites

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate t...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions to help you navigate the complexities of synthesizing long peptides with multiple N⁶-formyllysine (K(For)) residues. The synthesis of such peptides presents unique challenges due to their length and the presence of post-translational modifications, which can lead to issues with aggregation, incomplete reactions, and difficult purifications[1][2]. This resource is designed to provide you with field-proven insights and actionable protocols to enhance your synthetic success.

Troubleshooting Guide: Overcoming Common Hurdles

Problem 1: Low Yield of the Full-Length Peptide

A common and frustrating issue is a low final yield of the desired long peptide. This can stem from a variety of factors throughout the solid-phase peptide synthesis (SPPS) process.

Possible Causes and Solutions:

  • Peptide Aggregation: Long peptide chains, especially those with hydrophobic residues, have a tendency to aggregate on the solid support, hindering reagent access and leading to incomplete coupling and deprotection steps[1][2].

    • Solution 1: Choice of Resin and Linker: Employ a high-swelling resin with a low loading capacity. This provides more space for the growing peptide chain, reducing intermolecular interactions[2]. The use of linkers like polyethylene glycol (PEG) can also improve the solubility of the peptide-resin conjugate[1].

    • Solution 2: "Difficult Sequence" Strategies: Incorporate pseudoproline dipeptides at strategic Ser or Thr residues. These temporary backbone modifications disrupt secondary structure formation that can lead to aggregation[1][2].

  • Inefficient Coupling Reactions: Steric hindrance from the growing peptide chain and the formyllysine residues can slow down coupling reactions, resulting in deletion sequences.

    • Solution: Optimize Coupling Reagents: For challenging couplings, stronger and more efficient coupling reagents are necessary. While standard reagents like HBTU and TBTU are often sufficient, consider using more potent activators like HATU or COMU, especially for sterically hindered amino acids[3]. The choice of coupling reagent is a crucial factor for success in peptide manufacturing[3].

    Coupling Reagent Advantages Considerations
    HBTU/TBTU Well-suited for most standard couplings[3].May be less effective for highly hindered couplings.
    HATU/HCTU More reactive than HBTU/TBTU, good for difficult sequences.Higher cost.
    PyAOP/PyBOP Effective for coupling N-methyl amino acids and in cyclization[4].Byproducts can be hazardous[4].
    COMU Based on Oxyma Pure, a safer alternative to HOBt-based reagents.Relatively newer, but gaining popularity for its efficiency.
Problem 2: Incomplete or Unselective Formylation of Lysine Residues

Achieving complete and selective formylation of multiple lysine side chains without unwanted side reactions is critical.

Possible Causes and Solutions:

  • Inefficient Formylating Agent: The choice of formylating agent and reaction conditions can significantly impact the efficiency of the formylation step.

    • Solution: On-Resin Formylation Protocol: An effective on-resin formylation can be achieved using a pre-activated solution of formic acid. A rapid, one-pot procedure using formic acid, acetic anhydride, and pyridine in DMF has been shown to result in near-quantitative formylation of both the N-terminus and lysine side chains on protected peptides[5]. This method is advantageous as it uses stable and readily available chemicals[5]. Another established method involves the pre-activation of formic acid with N,N'-dicyclohexylcarbodiimide (DCC)[6][7].

  • Side Reactions During Formylation: Acid-labile protecting groups on other residues may be prematurely cleaved under certain formylation conditions.

    • Solution: Orthogonal Protection Strategy: A robust orthogonal protection strategy is essential.[8] Ensure that the protecting groups used for other amino acid side chains are stable to the formylation conditions. For instance, if using an acid-catalyzed formylation, ensure acid-sensitive groups are sufficiently protected. The Fmoc/tBu strategy is a widely used orthogonal approach in SPPS[8][9].

Experimental Workflow: On-Resin Formylation of Lysine Side Chains

This protocol outlines a general procedure for the on-resin formylation of peptides containing lysine residues.

G cluster_synthesis Peptide Synthesis (Fmoc/tBu SPPS) cluster_formylation On-Resin Formylation cluster_finalization Cleavage and Purification start Start with loaded resin synthesis_steps Iterative coupling and deprotection cycles start->synthesis_steps lys_incorporation Incorporate Fmoc-Lys(Boc)-OH synthesis_steps->lys_incorporation final_deprotection Remove N-terminal Fmoc group lys_incorporation->final_deprotection boc_removal Selective deprotection of Lys(Boc) groups final_deprotection->boc_removal formylation_reagent Prepare formylating reagent (e.g., Formic Acid/DCC or Formic Acid/Acetic Anhydride/Pyridine) formylation_reaction Incubate peptidyl-resin with formylating reagent boc_removal->formylation_reaction formylation_reagent->formylation_reaction washing Wash resin thoroughly formylation_reaction->washing cleavage Cleave peptide from resin and remove side-chain protecting groups washing->cleavage purification Purify by RP-HPLC cleavage->purification characterization Characterize by Mass Spectrometry purification->characterization end Lyophilize pure peptide characterization->end

Caption: Workflow for SPPS and on-resin formylation of peptides.

Step-by-Step Protocol:

  • Peptide Synthesis: Assemble the peptide chain on a suitable resin using standard Fmoc/tBu solid-phase peptide synthesis (SPPS) protocols. Incorporate lysine residues as Fmoc-Lys(Boc)-OH.

  • N-terminal Fmoc Deprotection: After the final coupling step, remove the N-terminal Fmoc group as usual.

  • Selective Lysine Deprotection: To specifically formylate the lysine side chains, the Boc protecting groups must be removed. This is typically done using a milder TFA solution than that used for final cleavage to avoid premature cleavage from the resin.

  • On-Resin Formylation:

    • Prepare the formylating reagent. For the formic acid/DCC method, react formic acid with DCC in an appropriate solvent[6].

    • Alternatively, for the one-pot method, use a mixture of formic acid, acetic anhydride, and pyridine in DMF[5].

    • Add the formylating reagent to the peptidyl-resin and allow it to react until completion. Monitoring the reaction with a ninhydrin test can be beneficial.

  • Washing: Thoroughly wash the resin to remove excess reagents and byproducts.

  • Cleavage and Global Deprotection: Treat the resin with a cleavage cocktail (e.g., TFA with scavengers) to cleave the peptide from the solid support and remove any remaining side-chain protecting groups.

  • Purification and Analysis: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC)[10][11]. The purity and identity of the final peptide should be confirmed by mass spectrometry[12][13].

Frequently Asked Questions (FAQs)

Q1: How does the presence of multiple N⁶-formyllysine sites affect peptide purification?

The introduction of formyl groups can alter the hydrophobicity of the peptide, which may require adjustments to your standard RP-HPLC purification protocol. The formyl group is small and polar, which could lead to earlier elution times compared to the unmodified peptide. It is crucial to use analytical HPLC to determine the optimal gradient for purification[10].

Q2: Can I introduce N⁶-formyllysine as a pre-formed building block during SPPS?

Yes, it is possible to synthesize Fmoc-Lys(For)-OH and use it directly in SPPS. This approach avoids the on-resin formylation step and any potential side reactions associated with it. However, the synthesis of the modified amino acid adds an extra step to your overall process.

Q3: Are there any known side reactions to be aware of when working with N⁶-formyllysine?

The formyl group itself is generally stable under standard SPPS conditions. However, during the final cleavage from the resin with strong acids like TFA, there is a potential for side reactions, such as fragmentation between certain amino acid residues[14]. Careful optimization of the cleavage time and cocktail composition is recommended.

Q4: How can I confirm that all lysine residues have been successfully formylated?

Mass spectrometry is the most definitive method to confirm the successful formylation of all lysine residues[12][13][15]. The mass of the final peptide will increase by 28 Da for each formyl group added (the mass of CO minus the mass of H₂). Tandem mass spectrometry (MS/MS) can be used to pinpoint the location of the modifications.

Q5: Is the N⁶-formyl group stable during long-term storage of the peptide?

The N⁶-formyllysine modification is a stable covalent bond. Studies have shown that it is refractory to removal by histone deacetylases, suggesting its persistence in biological systems and likely its stability under standard storage conditions (lyophilized at -20°C or below)[16][17].

Logical Decision-Making in Peptide Synthesis

The synthesis of complex peptides requires a systematic approach to troubleshooting. The following flowchart illustrates a decision-making process for addressing common issues.

G start Start Synthesis check_yield Low Yield of Full-Length Peptide? start->check_yield check_formylation Incomplete/Unselective Formylation? check_yield->check_formylation No aggregation Address Aggregation: - Use high-swelling, low-load resin - Incorporate pseudoproline dipeptides check_yield->aggregation Yes check_purity Poor Purity After HPLC? check_formylation->check_purity No formylation_protocol Optimize Formylation: - Use efficient on-resin method (e.g., Formic Acid/DCC) - Monitor reaction completion check_formylation->formylation_protocol Yes success Successful Synthesis check_purity->success No hplc_method Optimize HPLC Method: - Adjust gradient and solvent system - Perform analytical runs first check_purity->hplc_method Yes coupling Enhance Coupling Efficiency: - Use stronger coupling reagents (HATU, COMU) - Double couple difficult residues aggregation->coupling coupling->check_formylation protection_strategy Verify Orthogonal Protection: - Ensure side-chain protecting groups are stable to formylation conditions formylation_protocol->protection_strategy protection_strategy->check_purity cleavage_cocktail Refine Cleavage Cocktail: - Optimize scavenger composition - Minimize cleavage time hplc_method->cleavage_cocktail cleavage_cocktail->success

Caption: Troubleshooting decision tree for complex peptide synthesis.

By systematically addressing these potential issues with the recommended solutions, researchers can significantly improve the yield and purity of long peptides containing multiple N⁶-formyllysine sites.

References

  • Vertex AI Search. (2024, August 19). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • Biosynth. (2024, November 12). Complex Peptide Production, Challenges and Manufacturing | Blog.
  • ResearchGate. Challenges with the Synthesis of a Macrocyclic Thioether Peptide: From Milligram to Multigram Using Solid Phase Peptide Synthesis (SPPS).
  • PMC. (2016, June 4).
  • DriveHQ.
  • Amino Acid Deriv
  • NIH.
  • PubMed. (2023, November 16).
  • ResearchGate. Sources of N 6 -formyllysine.
  • PubMed Central.
  • Biosynth. Protecting Groups in Peptide Synthesis.
  • DSpace@MIT. (2013, May 29).
  • Aapptec Peptides. Coupling Reagents.
  • MDPI. (2016, June 4).
  • Google Patents. US4021418A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters.
  • PMC.
  • PMC.
  • PMC. Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media.
  • PMC. (2013, February 28). Quantitative Analysis of Histone Modifications: Formaldehyde Is a Source of Pathological N6-Formyllysine That Is Refractory to Histone Deacetylases.
  • ResearchGate. (2025, October 15).
  • Challenges and Perspectives in Chemical Synthesis of Highly Hydrophobic Peptides. (2020, March 3).
  • PubMed.
  • Bitesize Bio.
  • Agilent. (2023, May 3). Optimizing Analysis and Purification of a Synthetic Peptide Using PLRP-S Columns.
  • Bachem. (2024, June 4). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • Large Scale Synthesis of Long Peptides ( Those Containing More Than 23 Amino Acids) on the PioneerTM Peptide Synthesis Sy....
  • Sigma-Aldrich. Peptide Coupling Reagents Guide.
  • Creative Proteomics.
  • Conformational features and ionization states of Lys side chains in a protein studied using the stereo-array isotope labeling (S. (2021, April 26).
  • Purification of peptides from solid-phase peptide synthesis with RP-HPLC.
  • Luxembourg Bio Technologies. (2007, December 13). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • The hitchhiker´s guide to chemoselectivity in chemical protein synthesis.
  • Peptide Coupling Reagents, More than a Letter Soup. (2011, August 26).
  • PMC.
  • Google Patents. US4071511A - Method of removing formyl groups from N-formyl-amino acid and N-formyl-peptide esters having free carboxyl groups.
  • Rapid Novor. (2025, September 17). PTM Analysis LC-MS Service.
  • Scholarship @ UWindsor. The Solid Phase Synthesis Approach to Making Peptides.
  • J&K Scientific. (2026, January 11). Precision Peptide Synthesis: Full-Line Reagents for R&D to Production.
  • PubMed.
  • UNIVERSITY OF ALBERTA DEVELOPMENT OF A MULTIPLE PEPTIDE SYNTHESm AND COMPLEMENTARY MULTIPLE PEPTIDE PURIFIC
  • ACS Publications. Common Post-translational Modifications (PTMs) of Proteins: Analysis by Up-to-Date Analytical Techniques with an Emphasis on Barley.
  • PubMed.
  • ResearchGate.
  • YouTube. (2022, December 12). Lysine let's you link things!

Sources

Optimization

Troubleshooting poor ionization of N6-formyllysine peptides in mass spectrometry

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with the mass spectrometry analysis of N6-formyllysine (fLys) modified peptides. This guide...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals encountering challenges with the mass spectrometry analysis of N6-formyllysine (fLys) modified peptides. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address common issues, particularly poor ionization, and ensure the scientific integrity of your results.

Introduction: The Challenge of N6-Formyllysine Analysis

N6-formyllysine is a post-translational modification (PTM) where a formyl group is added to the epsilon-amino group of a lysine residue.[1][2] This seemingly simple modification presents significant analytical hurdles in mass spectrometry-based proteomics. The formyl group's electron-withdrawing nature can neutralize the positive charge at the lysine side chain, leading to poor ionization efficiency in positive-ion mode electrospray ionization (ESI). Furthermore, the reactive aldehyde functionality of the formyl group can lead to the formation of adducts and is susceptible to neutral loss during fragmentation, complicating data interpretation and quantification.[1]

This guide is structured to walk you through a logical troubleshooting workflow, from sample preparation to data acquisition, to help you overcome these challenges and obtain high-quality, reproducible data for your N6-formyllysine-containing peptides.

Part 1: Troubleshooting Guide

Issue 1: Low or No Signal Intensity of Formylated Peptides

This is the most common issue when analyzing N6-formyllysine peptides. The primary cause is often poor ionization efficiency. Here’s a step-by-step approach to troubleshoot this problem.

Why this works: The poor ionization of formylated peptides is due to the lack of a readily protonatable site on the modified lysine side chain. By chemically modifying the formyl group to introduce a permanently charged moiety, we can significantly enhance the ionization efficiency. Girard's reagents (T and P) are excellent candidates for this purpose as they react with aldehydes and ketones to introduce a quaternary ammonium or pyridinium group, respectively, providing a fixed positive charge.[3][4][5][6]

Recommended Protocol: Derivatization with Girard's Reagent T (GirT)

  • Sample Preparation: Ensure your peptide sample is clean and free of interfering substances. Perform desalting using C18 spin columns.

  • Reaction Buffer: Prepare a 100 mM sodium acetate buffer (pH 4.5).

  • Derivatization Reaction:

    • Dissolve your peptide sample in the reaction buffer.

    • Add a 10-fold molar excess of Girard's Reagent T.

    • Incubate the reaction mixture at 37°C for 1 hour.

  • Reaction Quenching & Cleanup:

    • Quench the reaction by adding formic acid to a final concentration of 0.1%.

    • Clean up the derivatized peptide sample using a C18 spin column to remove excess reagent and buffer salts.

  • LC-MS/MS Analysis: Analyze the derivatized sample using your standard LC-MS/MS workflow. The derivatized peptides will have a mass shift corresponding to the addition of the GirT moiety.

Expected Outcome: A significant increase in the signal intensity of the formylated peptide in positive-ion ESI-MS.

Workflow for Derivatization:

Derivatization_Workflow cluster_prep Sample Preparation cluster_reaction Derivatization cluster_cleanup Cleanup & Analysis start Desalted Peptide Sample dissolve Dissolve in 100 mM NaOAc, pH 4.5 start->dissolve add_girt Add 10x molar excess of Girard's Reagent T dissolve->add_girt incubate Incubate at 37°C for 1 hour add_girt->incubate quench Quench with 0.1% FA incubate->quench cleanup C18 Desalting quench->cleanup ms_analysis LC-MS/MS Analysis cleanup->ms_analysis

Figure 1: Workflow for derivatizing formylated peptides with Girard's Reagent T.

Why this works: The composition of the mobile phase can significantly impact the ionization efficiency of peptides. While formic acid (FA) is a common choice for LC-MS, its ion-pairing properties are weak. Trifluoroacetic acid (TFA) provides excellent chromatography but is known to cause severe ion suppression. Difluoroacetic acid (DFA) offers a compromise, providing better chromatographic resolution than FA without the significant ion suppression of TFA.[7]

Troubleshooting Steps:

  • Evaluate Different Acid Modifiers:

    • Formic Acid (FA): Start with a standard mobile phase of 0.1% FA in water (Solvent A) and 0.1% FA in acetonitrile (Solvent B). This is the baseline.

    • Difluoroacetic Acid (DFA): Prepare mobile phases with 0.05% DFA in place of FA. Compare the peak shape and signal intensity of your formylated peptide to the FA run.

    • TFA (with caution): If chromatographic resolution is a major issue, you can try very low concentrations of TFA (e.g., 0.01%) in your mobile phase. Be aware of potential ion suppression and the need for thorough system cleaning afterward.

  • Optimize Gradient Length and Shape: A shallower gradient can improve the separation of isomeric or closely eluting peptides, reducing ion suppression from co-eluting species.

Mobile Phase AdditiveTypical ConcentrationProsCons
Formic Acid (FA) 0.1%Good MS compatibility, low ion suppression.Weaker ion-pairing, can lead to broader peaks.
Difluoroacetic Acid (DFA) 0.05%Good balance of chromatographic performance and MS signal.May not be as readily available as FA or TFA.
Trifluoroacetic Acid (TFA) 0.01% - 0.1%Excellent ion-pairing, sharp peaks.Severe ion suppression in ESI-MS.
Issue 2: Inconsistent Quantification and Spurious Identification of Formylated Peptides

A significant challenge in N6-formyllysine analysis is the potential for artificial formylation during sample preparation, especially when using formic acid.[1][8] This can lead to an overestimation of the modification's abundance.

Why this is important: Formic acid in sample buffers can react with lysine residues, especially at elevated temperatures, leading to artifactual N6-formyllysine.[8]

Best Practices for Sample Preparation:

  • Minimize Formic Acid Exposure: If possible, use alternative acids for sample acidification before desalting, such as acetic acid. If formic acid is necessary, use the lowest effective concentration and keep the sample cold.

  • Avoid High Temperatures: Do not heat samples in the presence of formic acid.

  • Use Fresh Solvents: Old or improperly stored solvents can accumulate formic acid as a degradation product.

  • Stable Isotope Labeling Control: The gold standard for accurate quantification is the use of stable isotope-labeled (SIL) internal standards.[2][9][10] Synthesize or purchase a heavy-labeled version of your formylated peptide of interest and spike it into your sample at the beginning of the workflow. Any artificial formylation will affect the endogenous peptide but not the labeled standard, allowing for accurate quantification.

Workflow for Preventing Artificial Formylation:

SamplePrep_Workflow cluster_start Initial Sample cluster_spike Quantification Standard cluster_digestion Digestion cluster_cleanup Cleanup (Minimize FA) cluster_analysis Analysis protein_sample Protein Sample spike_sil Spike-in SIL Formylated Peptide protein_sample->spike_sil digestion Enzymatic Digestion spike_sil->digestion acidification Acidify with 0.1% Acetic Acid (preferred) or ice-cold 0.1% FA digestion->acidification desalting C18 Desalting acidification->desalting lc_ms LC-MS/MS Analysis desalting->lc_ms

Figure 2: Recommended sample preparation workflow to minimize artificial formylation.
Issue 3: Poor Fragmentation or Ambiguous Site Localization

The N6-formyllysine modification can influence peptide fragmentation patterns, and its lability can lead to neutral loss, complicating spectral interpretation.

Why this is important: The energy used for fragmentation (collision energy) needs to be carefully optimized to obtain informative fragment ions without causing excessive neutral loss of the formyl group.

Strategies for MS/MS Optimization:

  • Collision Energy (CE) Ramping/Stepped CE: Instead of using a single CE value, a stepped or ramped CE can be beneficial. Lower CE values will favor the production of larger fragment ions, while higher CE values will promote more extensive fragmentation. This approach increases the chances of obtaining a comprehensive set of fragment ions for confident identification.[11][12]

  • Different Fragmentation Techniques:

    • Collision-Induced Dissociation (CID): This is the most common fragmentation method. It is effective for many peptides but can sometimes lead to the loss of labile PTMs.[13][14]

    • Higher-Energy C-trap Dissociation (HCD): HCD often produces more b- and y-type ions and can provide better fragmentation of the peptide backbone.[13][14]

    • Electron-Transfer Dissociation (ETD): ETD is a non-ergodic fragmentation method that is particularly useful for preserving labile PTMs. If available on your instrument, it is highly recommended for analyzing formylated peptides.

Recommended Starting Points for Collision Energy Optimization:

Fragmentation TypeRecommended ApproachRationale
CID/HCD Use a stepped normalized collision energy (NCE) with 3 steps (e.g., 25, 30, 35).Captures a wider range of fragment ions.
ETD Use calibrated charge-dependent ETD parameters.Preserves the labile formyl group on the lysine residue.

Part 2: Frequently Asked Questions (FAQs)

Q1: I see a peak with the correct mass for my formylated peptide, but the signal is very weak. What should I try first?

A1: The first and most effective step is to try chemical derivatization with Girard's Reagent T. This will introduce a permanent positive charge and should significantly boost your signal intensity. If derivatization is not an option, optimize your mobile phase by trying 0.05% difluoroacetic acid (DFA) instead of formic acid.

Q2: How can I be sure that the N6-formyllysine I'm detecting is biological and not an artifact of my sample preparation?

A2: To definitively distinguish between biological and artifactual formylation, you must use a stable isotope-labeled (SIL) internal standard of your formylated peptide. Spike this standard into your sample at the very beginning of your workflow. The ratio of the endogenous (light) to the SIL (heavy) peptide will give you an accurate measure of the biological modification, as any artificial formylation will only occur on the light peptide.

Q3: My peptide has multiple lysine residues. How can I be confident about the site of formylation?

A3: Confident site localization requires high-quality MS/MS spectra with good fragment ion coverage. Ensure you have optimized your collision energy. Using a stepped or ramped collision energy is a good strategy. If your instrument has ETD capabilities, this fragmentation method is excellent for localizing labile PTMs like formylation.

Q4: I am concerned about adduct formation with the formyl group. How can I minimize this?

A4: Adduct formation often occurs with primary amines in buffers (e.g., Tris). Whenever possible, use buffers that do not contain primary amines, such as HEPES or phosphate buffers, during protein extraction and handling. Also, ensure your LC-MS mobile phases are of high purity and are freshly prepared to avoid contaminants that could react with the formyl group.

Q5: Can ion mobility mass spectrometry help in the analysis of N6-formyllysine peptides?

A5: Yes, ion mobility can be a powerful tool. It provides an additional dimension of separation based on the size, shape, and charge of the ions. This can be particularly useful for separating isomeric peptides, including those where the formylation occurs on different lysine residues within the same peptide.[15][16][17]

References

  • Jiang, T., Zhou, X., Taghizadeh, K., Dong, M., & Dedon, P. C. (2007). Nϵ-formylation of lysine is a widespread post-translational modification of nuclear proteins occurring at residues involved in regulation of chromatin function. Nucleic Acids Research, 35(19), 6343–6353. [Link]

  • Waters Corporation. (2019). Mobile Phase Additives for Peptide Characterization. Waters Blog. [Link]

  • Wang, Y., et al. (2020). Quantification of N6-formylated lysine in bacterial protein digests using liquid chromatography/tandem mass spectrometry despite spontaneous formation and matrix effects. Rapid Communications in Mass Spectrometry, 34(S2), e8693. [Link]

  • Valentine, S. J., et al. (2016). Ion Mobility Separation of Peptide Isotopomers. Journal of the American Society for Mass Spectrometry, 27(5), 741–749. [Link]

  • Gao, Y., et al. (2010). Derivatization with Girard Reagent T Combined with LC-MS/MS for the Sensitive Detection of 5-Formyl-2′-deoxyuridine in Cellular DNA. Analytical Chemistry, 82(15), 6573–6579. [Link]

  • Karetsou, Z., et al. (2021). Peptide Charge Derivatization as a Tool for Early Detection of Preeclampsia by Mass Spectrometry—A Comparison with the ELISA Test. International Journal of Molecular Sciences, 22(23), 12711. [Link]

  • Liko, F., et al. (2021). Collision energies: Optimization strategies for bottom-up proteomics. Mass Spectrometry Reviews, 42(1), 3-27. [Link]

  • Kruppa, G. H., & Schoen, A. E. (2005). MSe Collision Energy Optimization for the Analysis of Membrane Proteins Using HDX-cIMS. Journal of the American Society for Mass Spectrometry, 16(9), 1547-1555. [Link]

  • Clemmer, D. E., & Jarrold, M. F. (1997). Ion Mobility–Mass Spectrometry: A New Paradigm for Proteomics. Journal of Mass Spectrometry, 32(6), 577-592. [Link]

  • Svobodova, P., et al. (2018). Preventing N- and O-formylation of proteins when incubated in concentrated formic acid. Analytical and Bioanalytical Chemistry, 410(22), 5609–5618. [Link]

  • Zhao, Y., et al. (2019). Quantitation of N6-Formyl-lysine Adduct Following Aristolochic Acid Exposure in Cells and Rat Tissues by Liquid Chromatography-Tandem Mass Spectrometry Coupled with Stable Isotope-Dilution Method. Chemical Research in Toxicology, 32(10), 2086–2094. [Link]

  • Swaney, D. L., et al. (2010). Evaluation of HCD- and CID-type Fragmentation Within Their Respective Detection Platforms For Murine Phosphoproteomics. Journal of Proteome Research, 9(6), 3271–3279. [Link]

  • Nguyen, J. M., Liu, X., & Lauber, M. A. (2020). Comparing Mobile Phase Additives for the Separation of mAb Tryptic Peptides: A Case Study on Formic, Difluoroacetic, and Trifluoroacetic Acid. Waters Corporation. [Link]

  • Shvartsburg, A. A., & Smith, R. D. (2008). Recent Developments in Ion Mobility Mass Spectrometry Enabling Structural and Isomeric Separation. Analytical Chemistry, 80(24), 9689–9699. [Link]

  • Griffiths, W. J., & Wang, Y. (2009). Girard derivatization for LC-MS/MS profiling of endogenous ecdysteroids in Drosophila. Journal of Lipid Research, 50(Supplement), S269–S274. [Link]

  • JPT Peptide Technologies. (n.d.). Isotope Labeled Peptides: Precision Tools for Research. [Link]

  • G-Biosciences. (n.d.). Reductive Alkylation Kit. [Link]

  • Giel-Pietraszuk, M., et al. (2022). Separation Abilities of Capillary Electrophoresis Coupled with Ion Mobility Mass Spectrometry for the Discrete Detection of Sequence Isomeric Peptides. Molecules, 27(9), 2686. [Link]

  • Gotor, R., et al. (2021). Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility. Journal of the American Society for Mass Spectrometry, 32(1), 169–179. [Link]

  • Zhao, Y., et al. (2019). Quantitation of N6-Formyl-lysine Adduct Following Aristolochic Acid Exposure in Cells and Rat Tissues by Liquid Chromatography-Tandem Mass Spectrometry Coupled with Stable Isotope-Dilution Method. Chemical Research in Toxicology, 32(10), 2086-2094. [Link]

  • Papayannopoulos, I. A. (1995). The interpretation of collision-induced dissociation tandem mass spectra of peptides. Mass spectrometry reviews, 14(1), 49-73. [Link]

  • Technology Networks. (2016). How to Identify Low-Abundance Modified Peptides with Proteomics Mass Spectrometry. [Link]

  • Portland Press. (2020). A beginner's guide to mass spectrometry–based proteomics. [Link]

  • ResearchGate. (2014). LC-MS/MS for low abundance peptide sampling?. [Link]

  • Zhang, Q., et al. (2004). Derivatization of peptides for improved detection by mass spectrometry. Analytical and Bioanalytical Chemistry, 378(4), 923–930. [Link]

  • SB-PEPTIDE. (n.d.). Stable Isotope Labeled (SIL) Peptides. [Link]

  • Dephoure, N., & Gygi, S. P. (2011). Evaluation of HCD- and CID-type fragmentation within their respective detection platforms for murine phosphoproteomics. Molecular & Cellular Proteomics, 10(7), M111.008561. [Link]

  • Hampton Research. (n.d.). Reductive Alkylation Kit. [Link]

  • HALO Chromatography. (n.d.). BIOCLASS Mobile Phase Additive Selection for LC-MS. [Link]

  • ResearchGate. (2018). Preventing N- and O-formylation of proteins when incubated in concentrated formic acid. [Link]

  • PubMed. (2019). Application of mobile phase additives to reduce metal-ion mediated adsorption of non-phosphorylated peptides in RPLC/MS-based assays. [Link]

  • PubMed. (1992). Evidence for a Lysine-Specific Fragmentation in Fast-Atom Bombardment Mass Spectra of Peptides. [Link]

  • JPT. (n.d.). Stable Isotope Labeled Peptides: Precision Tools for Research. [Link]

  • MDPI. (2022). Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples. [Link]

  • PubMed Central (PMC). (2021). Characterization of spironolactone and metabolites derivatized using Girard's reagent P using mass spectrometry and ion mobility. [Link]

  • PubMed Central (PMC). (2012). Common errors in mass spectrometry-based analysis of post-translational modifications. [Link]

  • PubMed Central (PMC). (2018). Peptide Scrambling During Collision-Induced Dissociation is Influenced by N-terminal Residue Basicity. [Link]

  • MDPI. (2020). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. [Link]

  • PubMed Central (PMC). (2022). The impact of noise and missing fragmentation cleavages on de novo peptide identification algorithms. [Link]

Sources

Troubleshooting

Handling and storage guidelines for N2-(tert-butoxycarbonyl)-N6-formyllysine

Welcome to the technical support resource for N2-(tert-butoxycarbonyl)-N6-formyllysine, also known as Boc-Lys(For)-OH. This guide is designed for researchers, chemists, and drug development professionals who utilize this...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for N2-(tert-butoxycarbonyl)-N6-formyllysine, also known as Boc-Lys(For)-OH. This guide is designed for researchers, chemists, and drug development professionals who utilize this versatile building block in solid-phase peptide synthesis (SPPS) and other synthetic applications. Here, you will find in-depth answers to frequently asked questions, practical troubleshooting guides, and detailed experimental protocols to ensure the successful and efficient use of this reagent.

Section 1: Product Fundamentals & Handling

This section covers the essential information regarding the chemical properties, proper storage, and safe handling of Boc-Lys(For)-OH.

Physicochemical & Safety Data

It is imperative to handle all chemical reagents with appropriate safety precautions. Always consult the full Safety Data Sheet (SDS) provided by the manufacturer before use.[1][2][3]

PropertyValueSource(s)
Chemical Formula C₁₂H₂₂N₂O₅PubChem
Molecular Weight 274.31 g/mol PubChem
Appearance White to off-white solidGeneral Knowledge
Storage Temperature -20°C for long-term storage[4]
Short-term Storage Store at 4°C for up to 2 years[4]
Handling Precautions Wear personal protective equipment (gloves, goggles, lab coat). Use in a well-ventilated area. Avoid dust formation. Wash hands thoroughly after handling.[1][3]
Incompatibilities Strong acids, strong oxidizing agents.[3]
Frequently Asked Questions (FAQs) - Handling & Storage

Q1: What is the ideal long-term storage condition for Boc-Lys(For)-OH?

A1: For long-term stability, it is recommended to store the solid compound at -20°C in a tightly sealed container.[4] For routine use over shorter periods, storage at 4°C is acceptable.[4] Avoid repeated freeze-thaw cycles of solutions.

Q2: My container of Boc-Lys(For)-OH was at room temperature for a day. Is it still usable?

A2: While not ideal, short-term exposure to room temperature for the solid compound is unlikely to cause significant degradation. Boc-protected amino acids are generally stable solids.[] However, for optimal performance and to prevent any potential hydrolysis or degradation, consistent cold storage is crucial. If you observe any change in color or texture, it is advisable to test the material in a small-scale reaction before committing to a large-scale synthesis.

Q3: What are the best solvents for dissolving Boc-Lys(For)-OH for use in peptide synthesis?

A3: N,N-Dimethylformamide (DMF) is the most common and effective solvent for dissolving Boc-Lys(For)-OH for solid-phase peptide synthesis.[6] For certain applications, N-Methyl-2-pyrrolidone (NMP) can also be used, particularly for sequences prone to aggregation.[7] If solubility issues arise, gentle warming or the addition of a small amount of Dichloromethane (DCM) may aid dissolution, but ensure the solution is homogenous before use.[6]

Section 2: Application in Peptide Synthesis & Orthogonal Strategy

The primary utility of Boc-Lys(For)-OH lies in its orthogonal protection scheme, which allows for selective chemical modifications.

The Principle of Orthogonal Deprotection

In peptide synthesis, an orthogonal protection strategy involves using multiple protecting groups that can be removed under distinct chemical conditions without affecting the others.[][8][9] Boc-Lys(For)-OH is a prime example of this principle:

  • Nα-Boc group: This group protects the alpha-amine. It is labile to moderately strong acids, such as Trifluoroacetic Acid (TFA), and is removed at each step of peptide chain elongation in Boc-based SPPS.[8]

  • Nε-Formyl (For) group: This group protects the side-chain amine of lysine. It is stable to the acidic conditions used to remove the Boc group but can be removed under different, specific conditions, typically involving basic or nucleophilic reagents, or strong acids like HF.[10]

This orthogonality allows for the main peptide chain to be synthesized, and then, while the peptide is still on the resin and other side-chains are protected, the formyl group can be selectively removed to allow for specific modification of the lysine side-chain (e.g.,Pegylation, drug conjugation, or branching).

Workflow for Orthogonal Deprotection

Orthogonal_Deprotection cluster_0 Boc-SPPS Elongation cluster_1 Side-Chain Modification cluster_2 Final Cleavage A Resin-Peptide-Lys(For)-NH-Boc B Treat with TFA A->B Deprotection C Resin-Peptide-Lys(For)-NH3+ B->C D Couple next Boc-AA C->D Neutralization E Repeat Cycles D->E F Completed Peptide Resin-Peptide-Lys(For)-R E->F G Selective Formyl Deprotection (e.g., Hydrazine/DMF) F->G H Resin-Peptide-Lys(NH2)-R G->H I Conjugate Cargo (Drug, Dye, etc.) H->I J Resin-Peptide-Lys(NH-Cargo)-R I->J K Global Deprotection & Cleavage (e.g., HF) J->K L Purified Peptide K->L

Caption: Orthogonal strategy using Boc-Lys(For)-OH in SPPS.

Section 3: Troubleshooting Guide

Even with robust protocols, challenges can arise during synthesis. This guide addresses specific issues you might encounter.

Symptom / Issue Potential Cause Recommended Solution & Explanation
Incomplete Coupling of Boc-Lys(For)-OH (Positive Ninhydrin test after coupling)1. Steric Hindrance: The Boc and formyl groups can create some steric bulk, potentially slowing the coupling reaction.Double Couple: Repeat the coupling step with a fresh solution of activated Boc-Lys(For)-OH. This provides a second opportunity for all free amines on the resin to react.[11]
2. Inefficient Activation: The coupling reagent (e.g., DCC, HBTU) may have degraded or the pre-activation time was insufficient.Use Fresh Reagents & Optimize Activation: Ensure coupling reagents are fresh and anhydrous. Use activators known for high efficiency, such as HATU or HCTU. Allow for a sufficient pre-activation time (typically 2-5 minutes) before adding the activated amino acid to the resin.[12]
Premature Formyl Group Loss (Observed by mass spectrometry of a test cleavage)1. Overly Acidic Conditions: Although generally stable to TFA, prolonged exposure or repeated TFA treatments over many cycles in a very long synthesis could potentially lead to minor formyl group loss.Minimize TFA Exposure Time: Use standard TFA deprotection times (e.g., 1 x 1 min followed by 1 x 20 min). Ensure efficient washing with DCM and a proper neutralization step after deprotection to remove residual acid.
2. Instability to Certain Reagents: The formyl group may not be compatible with all reagents used for on-resin modifications prior to its intended removal.Verify Reagent Compatibility: Before performing other on-resin chemistries, confirm that the reagents and conditions are not known to cleave formyl groups. A small-scale test is always recommended.
Difficulty Removing the Formyl Group 1. Incomplete Reaction: The deprotection conditions (reagent concentration, time, or temperature) are insufficient.Optimize Deprotection Protocol: Increase the reaction time or the number of treatments. For example, when using a hydrazine-based cocktail, ensure the solution is fresh and allow for adequate reaction time (e.g., 2 hours). Monitor the reaction progress with a test cleavage and LC-MS analysis.
2. Reagent Degradation: The de-formylating agent has lost its activity.Use Fresh Reagents: Prepare deprotection solutions immediately before use. For example, aqueous piperidine solutions for deformylation should be made fresh.

Section 4: Experimental Protocols

The following are standard, field-proven protocols. Users should adapt them based on their specific peptide sequence, resin, and available equipment.

Protocol 1: Standard Coupling of Boc-Lys(For)-OH in SPPS

This protocol assumes a manual synthesis on a 0.1 mmol scale using a standard polystyrene resin (e.g., MBHA resin).

  • Resin Preparation: Swell the resin in DCM for 30 minutes, followed by washing with DMF (3x).

  • Boc Deprotection: Treat the resin with 25% TFA in DCM (v/v) for 1 minute, drain, and then for 20 minutes.

  • Washing: Wash the resin with DCM (3x), Isopropanol (1x), and DMF (5x).

  • Neutralization: Treat the resin with 10% Diisopropylethylamine (DIPEA) in DMF (v/v) for 2 minutes (2x). Wash with DMF (3x).

  • Amino Acid Activation: In a separate vessel, dissolve Boc-Lys(For)-OH (0.4 mmol, 4 eq.) and HBTU (0.38 mmol, 3.8 eq.) in DMF. Add DIPEA (0.8 mmol, 8 eq.) and allow the solution to pre-activate for 2-3 minutes.

  • Coupling: Add the activated amino acid solution to the resin. Agitate via nitrogen bubbling or shaking for 1-2 hours.

  • Monitoring: Perform a ninhydrin (Kaiser) test. If the test is negative (beads are colorless/yellow), proceed to washing. If positive (beads are blue), perform a second coupling (Step 6).[12]

  • Washing: Wash the resin with DMF (3x) and DCM (3x) to prepare for the next cycle.

Protocol 2: Selective Nε-Formyl Group Deprotection (On-Resin)

This protocol is performed after the full peptide sequence has been assembled.

  • Resin Preparation: Wash the peptide-resin thoroughly with DMF (5x).

  • Deprotection Cocktail: Prepare a fresh solution of 1 M hydrazine hydrate in DMF. Caution: Hydrazine is highly toxic.

  • Deformylation Reaction: Add the deprotection cocktail to the resin and agitate at room temperature for 2-3 hours.

  • Washing: Drain the reaction mixture and wash the resin extensively with DMF (5x), DCM (3x), and Methanol (3x) to remove all traces of hydrazine.

  • Verification: Perform a small-scale test cleavage and analyze by LC-MS to confirm the removal of the formyl group (mass decrease of 28 Da) and the integrity of the peptide. The free lysine side-chain amine is now available for conjugation.

Protocol 3: Final Cleavage from Resin and Global Deprotection

This protocol is for cleaving the completed peptide from the resin and removing all remaining side-chain protecting groups, including the formyl group if it was not previously removed.

  • Resin Preparation: Dry the peptide-resin thoroughly under high vacuum for at least 4 hours.

  • Cleavage Cocktail: In a cold environment (ice bath), prepare a cleavage cocktail. A common cocktail for peptides without sensitive residues is 95% TFA, 2.5% water, and 2.5% Triisopropylsilane (TIS). Caution: Handle strong acids in a fume hood.

  • Cleavage Reaction: Add the cold cleavage cocktail to the dry resin (approx. 10 mL per gram of resin). Agitate at room temperature for 2-4 hours. The formyl group is typically stable to TFA but will be cleaved by stronger acids like HF.[10] If HF is not used, the formyl group will remain and must be removed separately if desired.

  • Peptide Precipitation: Filter the resin and collect the TFA solution. Precipitate the peptide by adding the TFA solution dropwise into a large volume of cold diethyl ether.

  • Collection and Purification: Centrifuge the ether suspension to pellet the crude peptide. Wash the pellet with cold ether (2x), air dry, and then purify using reverse-phase HPLC.

References

  • Novol. Safety Data Sheet.
  • PPG Industries. (2023, December 26). SAFETY DATA SHEET.
  • Fisher Scientific. (2009, September 26). SAFETY DATA SHEET.
  • BenchChem. Application Notes and Protocols: The Strategic Use of Boc-Lys(Mtt)-OH in the Synthesis of Peptide-Drug Conjugates.
  • National Institutes of Health. Formation and loss of N6-formyllysine in nasal epithelium in long-term, low-dose inhalation studies in rats.
  • BenchChem. Common side reactions with Boc-protected amino acids and how to avoid them.
  • BOC Sciences. Fmoc vs Boc: Choosing the Right Amino Acid Derivative.
  • Amino Acid Derivatives for Peptide Synthesis.
  • BenchChem. Orthogonal Protection Strategy in Boc Chemistry: An In-depth Technical Guide.
  • MedChemExpress. N2,N6-Bis(tert-butoxycarbonyl)-D-lysine | Amino Acid Derivative.
  • Biotage. (2023, February 7). What do you do when your peptide synthesis fails?
  • Merck Millipore. Novabiochem® Coupling reagents.
  • Master Organic Chemistry. (2018, June 7). Protecting Groups For Amines: Carbamates.

Sources

Optimization

Optimization of collision energy for MS/MS fragmentation of N6-formyllysine

Welcome to the technical support center for the mass spectrometric analysis of N6-formyllysine (fK) modified peptides. This guide is designed for researchers, scientists, and drug development professionals to provide in-...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the mass spectrometric analysis of N6-formyllysine (fK) modified peptides. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice for optimizing collision energy and troubleshooting common issues encountered during MS/MS fragmentation of this unique post-translational modification (PTM).

Section 1: Frequently Asked Questions (FAQs)

This section addresses fundamental questions regarding the analysis of N6-formyllysine.

Q1: What is N6-formyllysine and why is its analysis important?

N6-formyllysine is a post-translational modification where a formyl group (CHO) is added to the epsilon-amino group of a lysine residue, resulting in a small mass increase of 27.9949 Da.[1] This modification can be a marker of oxidative stress and has been implicated in various cellular processes and disease states.[2] Accurate MS/MS analysis is crucial for identifying formylation sites and quantifying their abundance, which provides insights into cellular regulation and pathology.

Q2: How does N6-formyllysine differ from other common lysine modifications like acetylation or methylation during MS/MS?

N6-formyllysine is one of the smallest acyl modifications, which influences its fragmentation behavior. Unlike the well-established diagnostic immonium ion for acetylation (m/z 126.0913), a similarly specific and universally recognized diagnostic ion for N6-formyllysine has not been prominently reported in the literature.[3][4] Therefore, its identification relies heavily on accurately measuring the mass shift on fragment ions rather than on a single reporter ion.

Q3: What is the primary fragmentation pattern observed for N6-formyllysine peptides in CID/HCD?

During collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD), the peptide backbone fragments to produce b- and y-type ions. For a peptide containing N6-formyllysine, the mass of the formyl group (+27.9949 Da) will be observed on all b-ions that contain the modified lysine and all y-ions that contain the modified lysine.[1] The modification itself is relatively stable and does not typically result in a prominent neutral loss of the formyl group.

Q4: Should I use CID or HCD for analyzing N6-formyllysine peptides?

Higher-energy collisional dissociation (HCD) is generally recommended for PTM analysis, including N6-formyllysine.[5] HCD occurs in a collision cell separate from the ion trap, which eliminates the "low mass cutoff" issue inherent to ion trap CID.[5] This is critical because it allows for the detection of any potential low m/z immonium or diagnostic ions that might be generated, even if one is not yet well-established for formyllysine. HCD can also provide a more complete fragmentation pattern.[5][6]

Section 2: Troubleshooting Guide for Collision Energy Optimization

This section provides solutions to specific problems you may encounter during your experiments.

Problem 1: Poor Fragmentation Efficiency or Incomplete Fragment Ion Series

Q: I have identified a precursor ion corresponding to a putative N6-formyllysine peptide, but the MS/MS spectrum is weak, noisy, or missing key b- or y-ions for confident site localization. What should I do?

A: This is a classic collision energy optimization problem. A single, fixed collision energy is often suboptimal for modified peptides. The energy required to fragment the peptide backbone efficiently may differ from that of unmodified peptides of similar mass and charge.

Causality:

  • Insufficient Energy: The collision energy is too low to induce sufficient fragmentation of the peptide backbone, resulting in a dominant precursor ion peak and weak fragment ions.

  • Excessive Energy: The collision energy is too high, leading to over-fragmentation. This can produce an abundance of small, uninformative internal fragments and diminish the intensity of the critical b- and y-ions needed for sequence confirmation.

  • Peptide-Specific Properties: The amino acid sequence, charge state, and position of the modification all influence how a peptide fragments.

Troubleshooting Protocol:

  • Perform a Collision Energy Ramp/Profile Experiment: Instead of using a single normalized collision energy (NCE), analyze your sample using a range of NCE values. This can be done by setting up multiple injections with different NCEs or by using instrument-specific features that ramp the collision energy for a given precursor.

  • Implement a Stepped NCE Strategy: A powerful approach for PTM analysis is to use a stepped normalized collision energy (sNCE) during a single acquisition.[7][8] This method combines spectra generated at low, medium, and high collision energies, providing a composite spectrum rich in both high-mass sequence ions and potentially low-mass diagnostic ions.

Table 1: Recommended Starting Points for Stepped NCE on Thermo Scientific™ Orbitrap™ Instruments

Peptide CharacteristicStepped NCE (%)Rationale
Doubly Charged Peptides25, 30, 35Lower energies are often sufficient for +2 precursors. This range balances backbone fragmentation without excessive generation of smaller fragments.
Triply Charged Peptides28, 35, 42Higher charge states often require slightly more energy. The wider range helps to capture a diverse set of fragment ions.
Unknown/Mixed Population27, 35, 50A broad range to ensure comprehensive fragmentation, capturing both labile and stable bonds. Higher energy is included to promote formation of any potential low m/z ions.[6]

Step-by-Step Guide for Collision Energy Optimization:

  • Select a Representative Peptide: If you have a synthetic N6-formyllysine peptide standard, use it for initial optimization. Otherwise, choose an abundant and consistently identified formylated peptide from your sample.

  • Set up Multiple Injections: Create several acquisition methods, each with a different fixed NCE. For an Orbitrap, a good starting range is 20% to 45% in steps of 3-5%.

  • Analyze the Data: Manually inspect the MS/MS spectra for each NCE.

    • At lower NCEs, you should see good y- and b-ions, but the precursor may still be abundant.

    • At higher NCEs, the precursor should be mostly depleted, and you may see more internal fragments.

  • Choose the Optimal Energy/Strategy:

    • If a single NCE provides good sequence coverage and depletes the precursor sufficiently, you can proceed with that value.

    • More likely, you will find that different energy levels provide complementary information. In this case, a stepped NCE approach is superior. Based on your ramp experiment, select 2-3 NCE values that collectively give the best fragmentation and implement them in a single sNCE method.

Diagram 1: Workflow for Collision Energy Optimization

G cluster_0 Initial Analysis cluster_1 Optimization Protocol cluster_2 Final Method start Identify Putative N6-Formyllysine Peptide check_spec Poor MS/MS Quality? start->check_spec ramp Perform CE Ramp (e.g., NCE 20-45%) check_spec->ramp Yes end_node Confident Site Localization check_spec->end_node No, spectrum is good evaluate Evaluate Spectra: - Sequence Coverage - Precursor Depletion ramp->evaluate decision Optimal CE Found? evaluate->decision fixed_ce Use Optimal Fixed NCE decision->fixed_ce Yes, single value stepped_ce Implement Stepped NCE (e.g., 27, 35, 50) decision->stepped_ce No, multiple energies provide best data fixed_ce->end_node stepped_ce->end_node

Caption: Decision workflow for troubleshooting poor fragmentation of N6-formyllysine peptides.

Problem 2: Ambiguous Site Localization

Q: My search engine has identified a peptide with an N6-formyllysine modification, but the localization score is low, or there are multiple possible lysine residues it could be attached to. How can I increase confidence in site assignment?

A: Ambiguous localization occurs when the MS/MS spectrum lacks the specific fragment ions that can pinpoint the modification to a single residue.

Causality:

  • Proximity of Lysine Residues: If multiple lysines are close to each other in the sequence, the fragment ions that differentiate them may be absent or of low intensity.

  • Suboptimal Fragmentation: As discussed in Problem 1, incorrect collision energy can lead to missing sequence ions. For localization, you need a continuous series of b- or y-ions that "bracket" the modified lysine.

  • Dominant Fragmentation Pathways: Sometimes, a peptide will preferentially fragment at a specific bond (e.g., proline), leaving other parts of the sequence poorly characterized.

Troubleshooting Protocol:

  • Re-evaluate Collision Energy: This is the most critical first step. An incomplete ion series is often an energy problem. Implement the stepped NCE strategy as described above to maximize the diversity of fragment ions.[7][8]

  • Manual Spectra Validation: Do not rely solely on the localization score. Manually inspect the spectrum for key evidence. Look for the mass shift of +27.9949 Da on the ions that flank the proposed modification site.

    • Example: For a peptide A-B-C-K(f)-D-E-F, you need to see the y-ion series with the mass shift starting at the y-ion corresponding to D-E-F and the b-ion series with the shift starting at the b-ion for A-B-C-K(f). The presence of both confirms the location.[1]

  • Consider Alternative Proteases: If the ambiguity persists and is critical to your research, consider using a different protease. For example, if you are using trypsin (which cleaves after lysine and arginine), the modified lysine will likely be at the C-terminus of the peptide, which can sometimes make localization difficult. Using an enzyme like GluC or Chymotrypsin will generate different peptides with the modification in a different sequence context, which may produce more informative fragment ions.

Diagram 2: Logic for Manual Site Validation

G cluster_b b-ion Analysis cluster_y y-ion Analysis peptide Peptide Sequence A-K1-B-K2(f)-C y3 y2 y1 fragments b-ions y-ions b2: A-K1 y3: B-K2(f)-C b4: A-K1-B-K2(f) y1: C validation Validation Logic b_check validation->b_check Examine b-ions y_check validation->y_check Examine y-ions b2_nomod b2 is unmodified b_check->b2_nomod b4_mod b4 is modified (+27.99 Da) b_check->b4_mod conclusion Conclusion: Modification is on K2 b4_mod->conclusion y1_nomod y1 is unmodified y_check->y1_nomod y3_mod y3 is modified (+27.99 Da) y_check->y3_mod y3_mod->conclusion

Sources

Troubleshooting

Strategies to avoid incomplete deprotection of the Boc group

Welcome to the technical support center for Boc group deprotection. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the removal of the tert-butyloxycar...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for Boc group deprotection. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges with the removal of the tert-butyloxycarbonyl (Boc) protecting group. Here, we address common issues in a question-and-answer format, providing in-depth explanations, troubleshooting strategies, and detailed protocols to ensure successful and complete deprotection in your synthetic workflows.

Frequently Asked Questions & Troubleshooting Guides
Core Issues: Incomplete Deprotection

Question 1: My Boc deprotection with TFA in DCM is sluggish or incomplete. What are the primary factors I should investigate?

Answer: Incomplete deprotection is a common hurdle. The stability of the Boc group is highly dependent on the electronic and steric environment of the substrate, as well as the precise reaction conditions. Here’s a breakdown of the likely causes and how to address them:

  • Insufficient Acid Strength or Concentration: The cleavage of the Boc group is an acid-catalyzed process. The reaction kinetics can show a second-order dependence on the acid concentration, meaning that a small decrease in acid strength can lead to a significant drop in the reaction rate.[1]

    • Troubleshooting:

      • Increase TFA Concentration: Standard protocols often use 20-50% TFA in dichloromethane (DCM). If the reaction is slow, incrementally increase the concentration. For very resistant groups, neat TFA can be used, but be mindful of potential side reactions with other functional groups.[2]

      • Verify Acid Quality: Trifluoroacetic acid is hygroscopic. Water contamination will reduce its effective acidity and can promote side reactions like ester hydrolysis.[2] Always use a fresh, unopened bottle of reagent or one that has been properly stored.

      • Switch to a Stronger Acid System: A solution of 4M HCl in dioxane or 1,4-dioxane is often more effective than TFA/DCM for stubborn Boc groups.[2]

  • Steric Hindrance: If the Boc-protected amine is in a sterically congested environment, the approach of the acid to the carbamate oxygen is hindered, slowing down the initial protonation step required for cleavage.[3][4]

    • Troubleshooting:

      • Increase Reaction Time: Simply extending the reaction time at room temperature can often drive the deprotection to completion. Monitor the reaction progress carefully using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

      • Elevated Temperature: Gently warming the reaction to 30-40°C can provide the necessary energy to overcome the activation barrier. However, this should be done cautiously as it can also accelerate side reactions. Thermal deprotection at higher temperatures without acid is also an option for certain substrates.[5]

  • Electronic Effects: Electron-withdrawing groups near the Boc-protected amine can destabilize the carbamate, making it easier to cleave. Conversely, electron-donating groups can stabilize it, slowing the reaction.[3][4]

    • Troubleshooting: For substrates with electron-donating groups that slow deprotection, stronger acidic conditions or longer reaction times are typically necessary.

Below is a workflow to guide your troubleshooting process for incomplete deprotection.

G start Incomplete Boc Deprotection Observed check_acid Step 1: Verify Acid - Is TFA fresh and anhydrous? - Is concentration adequate (20-50%)? start->check_acid increase_tfa Increase TFA concentration or use fresh TFA check_acid->increase_tfa No check_sterics Step 2: Assess Steric Hindrance - Is the Boc group sterically congested? check_acid->check_sterics Yes monitor Monitor by TLC/LC-MS increase_tfa->monitor switch_acid Switch to 4M HCl in Dioxane switch_acid->monitor check_sterics->switch_acid No / Still incomplete increase_time Increase reaction time at RT check_sterics->increase_time Yes increase_temp Gently warm to 30-40°C increase_time->increase_temp Still incomplete increase_time->monitor increase_temp->monitor complete Deprotection Complete monitor->complete

Caption: Troubleshooting workflow for incomplete Boc deprotection.

Side Reactions & Substrate Sensitivity

Question 2: My deprotection is complete, but I'm observing significant side products. How can I prevent the formation of tert-butylated byproducts?

Answer: This is a classic issue in Boc deprotection chemistry. The mechanism proceeds through the formation of a stable tert-butyl cation (t-Bu⁺).[1][6] This cation is a potent electrophile and can alkylate any nucleophilic sites on your substrate or in the reaction mixture, leading to unwanted byproducts.[1]

  • Mechanism of Side Reaction:

    • Acid protonates the Boc group.

    • The protonated group leaves, forming carbamic acid and the t-Bu⁺ cation.

    • The carbamic acid decomposes to CO₂ and the free amine.

    • The t-Bu⁺ cation can be trapped by nucleophiles (e.g., electron-rich aromatic rings, thiols) faster than it is quenched by the counter-ion or solvent.

  • Strategies to Prevent tert-Butylation: The key is to introduce a "scavenger" molecule into the reaction mixture. This scavenger is a non-volatile, nucleophilic species that is more reactive towards the t-Bu⁺ cation than your substrate.[1][6]

ScavengerTypical ConcentrationTarget NucleophilesNotes
Triisopropylsilane (TIS) 2-5% (v/v)General purpose, effective for tryptophan, methionineReduces the t-Bu⁺ cation to isobutane.
Thioanisole (Anisole) 2-5% (v/v)Tryptophan, methionine, tyrosineTraps the cation via electrophilic aromatic substitution.
1,2-Ethanedithiol (EDT) 1-2% (v/v)Thiols, thioethersEffective for sulfur-containing residues.
Water 1-5% (v/v)General purposeQuenches the cation to form tert-butanol. Use with caution as it can affect acid strength.

Experimental Insight: Always add the scavenger to the reaction mixture before adding the acid. This ensures the scavenger is present to immediately trap any t-Bu⁺ cations that are formed.

Question 3: My molecule contains other acid-sensitive functional groups (e.g., esters, acetals, other protecting groups). How can I selectively remove the Boc group without affecting them?

Answer: This is a common challenge requiring a careful selection of milder deprotection conditions. The Boc group is generally one of the most acid-labile protecting groups, allowing for selective cleavage if conditions are finely tuned.[1]

  • Option 1: Weaker Acid Systems

    • Aqueous Phosphoric Acid: An 85% solution of H₃PO₄ in a suitable solvent can be a mild and effective reagent for deprotecting Boc groups while leaving more robust acid-labile groups like Cbz, benzyl esters, and TBDMS ethers intact.[6]

    • Dilute TFA/HCl: Instead of high concentrations, try using 1-5% TFA in DCM.[3] The reaction will be slower, so careful monitoring is essential to find the sweet spot where the Boc group is cleaved, but other groups remain.

  • Option 2: Lewis Acids

    • Lewis acids can coordinate to the carbonyl oxygen of the Boc group, facilitating its removal under non-protic conditions. This can be advantageous for substrates sensitive to strong Brønsted acids.

    • Examples: Trimethylsilyl iodide (TMSI) or zinc bromide (ZnBr₂) in DCM are effective alternatives.[7] These reactions may require longer times (12-24h) but offer excellent selectivity.[2][7]

  • Option 3: Thermal Deprotection

    • For certain substrates, heating in a high-boiling point solvent like toluene, dioxane, or even methanol under continuous flow conditions can effect Boc removal without any acid catalyst.[2][5] This method is particularly useful when trying to differentiate between Boc groups in different electronic environments (e.g., aryl N-Boc vs. alkyl N-Boc).[5] Temperature control is critical for selectivity.[5]

The decision tree below can help in selecting an appropriate method for acid-sensitive substrates.

G start Substrate has other acid-sensitive groups check_lability How labile are the other groups? start->check_lability very_labile Very Labile (e.g., Trityl, t-Butyl ester) check_lability->very_labile moderately_labile Moderately Labile (e.g., Acetal, Ketal) check_lability->moderately_labile try_lewis Use Lewis Acid (TMSI, ZnBr₂ in DCM) very_labile->try_lewis try_thermal Try Thermal Deprotection (High-temp, no acid) very_labile->try_thermal try_weak_acid Use Weaker Acid System (Aq. H₃PO₄, Dilute TFA) moderately_labile->try_weak_acid monitor Monitor closely by TLC/LC-MS try_lewis->monitor try_thermal->monitor try_weak_acid->monitor success Selective Deprotection Achieved monitor->success

Caption: Decision tree for selective Boc deprotection.

Experimental Protocols
Protocol 1: Standard Boc Deprotection with TFA/DCM

This protocol is suitable for most standard, non-sensitive substrates.

  • Preparation: Dissolve the Boc-protected compound (1.0 eq) in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1 M in a round-bottom flask equipped with a magnetic stir bar.

  • Scavenger Addition (if needed): If the substrate contains nucleophilic residues (e.g., tryptophan, methionine), add a scavenger such as triisopropylsilane (TIS, 0.5 eq, ~5% v/v).

  • Acid Addition: Cool the solution to 0°C using an ice bath. Slowly add trifluoroacetic acid (TFA, 10-20 eq, typically 25-50% v/v in DCM) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Monitoring: Monitor the reaction progress by TLC (staining with ninhydrin to visualize the free amine) or LC-MS until the starting material is fully consumed.[3][8]

  • Work-up:

    • Concentrate the reaction mixture in vacuo.

    • Co-evaporate with toluene or DCM (3x) to remove residual TFA.

    • If the product is a stable salt, it can be precipitated by adding cold diethyl ether and collected by filtration.

    • Alternatively, dissolve the residue in a suitable organic solvent and wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the acid and obtain the free amine.[9] Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.[3]

Protocol 2: Mild Deprotection with 4M HCl in Dioxane

This protocol is often more effective for stubborn or sterically hindered Boc groups.

  • Preparation: Dissolve the Boc-protected compound (1.0 eq) in a minimal amount of a co-solvent like DCM or methanol if necessary.

  • Acid Addition: Add a solution of 4M HCl in 1,4-dioxane (10-20 eq).

  • Reaction: Stir the mixture at room temperature for 1-3 hours. For very resistant groups, the reaction can be gently heated to 40-50°C.[2]

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Concentrate the reaction mixture in vacuo. The product is typically obtained as the hydrochloride salt, which is often a crystalline solid and can be isolated by filtration after trituration with diethyl ether.

Protocol 3: Selective Deprotection using Aqueous Phosphoric Acid

This protocol is designed for substrates containing other acid-sensitive groups.[6]

  • Preparation: Dissolve the Boc-protected compound (1.0 eq) in a suitable solvent (e.g., toluene, THF).

  • Acid Addition: Add 85% aqueous phosphoric acid (H₃PO₄, 10-20 eq).

  • Reaction: Stir the biphasic mixture vigorously at room temperature or heat to 40-60°C. Reaction times can vary from a few hours to overnight.

  • Monitoring: Monitor the disappearance of the starting material by TLC or LC-MS.

  • Work-up:

    • Cool the reaction mixture to room temperature and dilute with water.

    • Carefully neutralize the mixture by adding a solid base like sodium bicarbonate or a saturated aqueous solution until the pH is ~8-9.

    • Extract the product with an organic solvent (e.g., ethyl acetate, DCM).

    • Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate.

References
  • Ulich, A., Ishoey, M., & Gimborn, K. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 23843-23849. Available from: [Link]

  • Organic Chemistry Portal. Boc-Protected Amino Groups. Available from: [Link]

  • Reddit r/Chempros. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Available from: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.). BOC Deprotection. Available from: [Link]

  • Deadman, B. J., et al. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Organic Process Research & Development. Available from: [Link]

  • ResearchGate. (2013). How to do work-up of a BOC deprotection reaction by TFA? Available from: [Link]

  • Ulich, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. Available from: [Link]

  • El-Mahdi, O., et al. (2023). A safety-catch protecting group strategy compatible with Boc-chemistry for the synthesis of peptide nucleic acids (PNAs). RSC Publishing. Available from: [Link]

  • Ulich, A., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Institutes of Health. Available from: [Link]

  • Pekošak, A., et al. (2023). Streamlined Radiosynthesis of [18F]Fluproxadine (AF78): An Unprotected Guanidine Precursor Enables Efficient One-Step, Automation-Ready Labeling for Clinical Use. MDPI. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

A Tale of Two Lysines: A Comparative Analysis of N6-formyllysine and N6-acetyllysine in Histone Function

For the attention of Researchers, Scientists, and Drug Development Professionals. In the intricate world of epigenetic regulation, post-translational modifications (PTMs) of histones serve as a sophisticated language tha...

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the intricate world of epigenetic regulation, post-translational modifications (PTMs) of histones serve as a sophisticated language that dictates the accessibility of our genetic code. Among the myriad of these modifications, N6-acetyllysine has long been a central character, a well-understood mark of active chromatin. However, a lesser-known, yet structurally similar, modification, N6-formyllysine, is emerging from the shadows. This guide provides an in-depth comparative analysis of these two crucial lysine modifications, exploring their distinct origins, regulatory mechanisms, and functional consequences on histone biology. As we delve into the nuanced differences between the canonical and the aberrant, we uncover critical insights for understanding cellular health and disease, and for the development of novel therapeutic strategies.

The Players: A Physicochemical Introduction

At first glance, N6-formyllysine (fK) and N6-acetyllysine (acK) are strikingly similar. Both involve the acylation of the ε-amino group of a lysine residue, neutralizing its positive charge. This charge neutralization is a key event in chromatin biology, as it weakens the electrostatic interaction between the histone tails and the negatively charged DNA backbone, leading to a more relaxed chromatin structure.[1] However, the subtle difference in the acyl group—a formyl group in fK versus an acetyl group in acK—underpins their profoundly different biological roles.

FeatureN6-formyllysine (fK)N6-acetyllysine (acK)
Modification FormylationAcetylation
Chemical Formula C₇H₁₂N₂O₃C₈H₁₄N₂O₃
Charge Neutralization YesYes
Primary Origin Non-enzymatic, from endogenous and exogenous sources (e.g., formaldehyde, oxidative stress)[2][3]Enzymatic, via histone acetyltransferases (HATs)[1]

The Regulatory Machinery: A Stark Contrast in Control

The regulation of histone modifications is a dynamic process governed by the interplay of "writer," "eraser," and "reader" proteins. Herein lies the most significant divergence between N6-acetyllysine and N6-formyllysine.

N6-acetyllysine: A Tightly Regulated System

The levels of histone acetylation are meticulously controlled by two families of enzymes:

  • Writers (Histone Acetyltransferases - HATs): These enzymes catalyze the transfer of an acetyl group from acetyl-CoA to the lysine ε-amino group.[1]

  • Erasers (Histone Deacetylases - HDACs): These enzymes remove the acetyl group, restoring the positive charge on the lysine residue.[1]

This enzymatic regulation allows for precise spatial and temporal control of histone acetylation in response to cellular signals.

The acetylated lysine mark is then recognized by Readers , proteins containing specialized domains, most notably the bromodomain, which specifically bind to acetylated lysines and recruit other proteins to modulate chromatin structure and gene expression.

cluster_0 N6-acetyllysine Regulation HATs HATs Histone Histone HATs->Histone Acetylation HDACs HDACs Bromodomain Proteins Bromodomain Proteins Acetylated Histone Acetylated Histone Acetylated Histone->HDACs Deacetylation Acetylated Histone->Bromodomain Proteins Recognition

Caption: Enzymatic regulation of N6-acetyllysine.

N6-formyllysine: A Pathological Mark Lacking Dedicated Machinery

In stark contrast, N6-formyllysine is largely considered a form of cellular damage, a "pathological secondary modification," rather than a controlled epigenetic mark.[4]

  • Writers: There are no known dedicated enzymes that "write" the formyl mark. Instead, it arises from the non-enzymatic reaction of lysine residues with reactive formylating agents, such as formaldehyde, which can be of both endogenous and exogenous origin.[2][3] Oxidative stress can also lead to the formation of N6-formyllysine.[2]

  • Erasers: Crucially, studies have shown that N6-formyllysine is refractory to removal by known classes of histone deacetylases (HDACs).[2][3][5] This lack of an efficient removal mechanism suggests that formylation, once it occurs, is a stable and persistent modification.

  • Readers: To date, no specific "reader" proteins for N6-formyllysine have been identified. Its biological impact is thought to stem from its ability to mimic N6-acetyllysine and occupy sites of physiological modifications, thereby disrupting normal epigenetic signaling.[3][4]

cluster_1 N6-formyllysine Formation Formaldehyde Formaldehyde Histone Histone Formaldehyde->Histone Non-enzymatic Formylation Oxidative Stress Oxidative Stress Oxidative Stress->Histone Non-enzymatic Formylation Formylated Histone Formylated Histone No Known Erasers No Known Erasers Formylated Histone->No Known Erasers

Caption: Non-enzymatic formation of N6-formyllysine.

Functional Consequences: A Tale of Mimicry and Disruption

The functional implications of these two modifications are a direct consequence of their distinct regulatory landscapes.

N6-acetyllysine: A Hallmark of Active Transcription

Histone acetylation is one of the most well-characterized epigenetic marks associated with transcriptional activation.[1][6] By neutralizing the positive charge of lysine, acetylation leads to a more open chromatin conformation, making the DNA more accessible to the transcriptional machinery.[1] This modification is often enriched at the promoters and enhancers of actively transcribed genes.[6]

N6-formyllysine: A Disruptor of the Histone Code

The pathological nature of N6-formyllysine lies in its ability to mimic N6-acetyllysine and occupy sites that are normally acetylated or methylated.[3][4] This has several potential consequences:

  • Blocking of Acetylation/Methylation: By occupying a lysine residue, formylation can prevent the addition of physiological marks by HATs and histone methyltransferases.

  • Interference with Reader Binding: The presence of a formyl group instead of an acetyl group may prevent the binding of bromodomain-containing proteins and other readers, thereby disrupting the recruitment of the necessary protein complexes for proper gene regulation.

  • Stable and Cumulative Damage: Due to the lack of an efficient repair mechanism, N6-formyllysine can accumulate over time, leading to a persistent disruption of the epigenetic landscape.[2]

Quantitative studies have shown that N6-formyllysine is present in histones at a much lower frequency than N6-acetyllysine. In human TK6 cells, N6-formyllysine was detected at a frequency of 1-4 modifications per 10⁴ lysines, whereas N6-acetyllysine levels were significantly higher, ranging from 1.5 to 380 per 10⁴ lysines depending on the histone type.[3][5][7][8][9] Despite its lower abundance, its stability and localization at critical regulatory sites suggest it could have a significant biological impact.[3][4]

Experimental Methodologies: A Guide to Interrogation

Studying these modifications requires specific and sensitive techniques. The following are key experimental approaches for the comparative analysis of N6-formyllysine and N6-acetyllysine.

Mass Spectrometry-Based Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the identification and quantification of histone modifications.

Protocol for N6-formyllysine Quantification by LC-MS/MS:

  • Histone Extraction: Isolate histones from cell or tissue samples using standard acid extraction protocols.

  • Enzymatic Digestion: Digest the purified histones into single amino acids using a protease such as Streptomyces griseus protease.[10]

  • Stable Isotope-Labeled Internal Standards: Add known amounts of stable isotope-labeled N6-formyllysine and lysine to the samples for accurate quantification.[10]

  • LC-MS/MS Analysis: Separate the amino acids by liquid chromatography and detect and quantify N6-formyllysine and total lysine using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.[10][11]

  • Data Analysis: Normalize the amount of N6-formyllysine to the total amount of lysine to determine the frequency of the modification.[10]

Causality Behind Experimental Choices: The use of stable isotope-labeled internal standards is critical for correcting for variations in sample processing and instrument response, ensuring accurate and reproducible quantification. Complete enzymatic digestion to the amino acid level allows for the measurement of the total abundance of the modification, irrespective of its position in the histone protein.

Chromatin Immunoprecipitation followed by Sequencing (ChIP-seq)

ChIP-seq is a powerful technique for mapping the genome-wide distribution of histone modifications.

Protocol for Histone Modification ChIP-seq:

  • Chromatin Cross-linking and Shearing: Cross-link protein-DNA complexes in cells with formaldehyde and shear the chromatin into small fragments by sonication or enzymatic digestion.

  • Immunoprecipitation: Use an antibody specific to the histone modification of interest (e.g., anti-H3K27ac for N6-acetyllysine) to immunoprecipitate the chromatin fragments. Note: The availability of a highly specific antibody for N6-formyllysine is a current limitation for ChIP-seq studies of this modification.

  • DNA Purification: Reverse the cross-links and purify the immunoprecipitated DNA.

  • Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.

  • Data Analysis: Align the sequencing reads to a reference genome to identify the genomic regions enriched for the histone modification.

Self-Validating System: A robust ChIP-seq experiment includes a negative control (e.g., immunoprecipitation with a non-specific IgG antibody) and a positive control (e.g., qPCR of a known target locus) to validate the specificity of the antibody and the enrichment of the target modification.

Start Start Cross-linking & Shearing Cross-linking & Shearing Start->Cross-linking & Shearing Immunoprecipitation Immunoprecipitation Cross-linking & Shearing->Immunoprecipitation DNA Purification DNA Purification Immunoprecipitation->DNA Purification Library Prep & Sequencing Library Prep & Sequencing DNA Purification->Library Prep & Sequencing Data Analysis Data Analysis Library Prep & Sequencing->Data Analysis End End Data Analysis->End

Caption: A simplified workflow for ChIP-seq.

Signaling Pathways: A Divergence in Cellular Response

Histone modifications are integral to cellular signaling, translating external stimuli into changes in gene expression.

N6-acetyllysine in Cellular Signaling

Histone acetylation is a key component of numerous signaling pathways, including those involved in cell cycle progression, DNA damage response, and cellular differentiation.[6] For instance, signaling cascades can activate HATs or inhibit HDACs, leading to increased histone acetylation at specific gene promoters and the activation of transcriptional programs.

N6-formyllysine and Disrupted Signaling

The accumulation of N6-formyllysine is linked to cellular stress and disease. Exposure to formaldehyde, a known carcinogen, leads to a dose-dependent increase in N6-formyllysine on histones.[3][5] This aberrant modification has the potential to disrupt the normal signaling pathways that rely on histone acetylation, potentially contributing to the pathogenesis of diseases such as cancer.[4] The persistence of this mark could serve as a long-term "memory" of cellular damage, with lasting consequences for gene regulation.

Concluding Remarks and Future Directions

The comparative analysis of N6-formyllysine and N6-acetyllysine reveals a fascinating dichotomy in histone function. While N6-acetyllysine is a tightly regulated, dynamic mark central to epigenetic control, N6-formyllysine represents a stable, pathological modification that can disrupt this intricate system.

For researchers and drug development professionals, understanding this distinction is paramount. The lack of dedicated "erasers" for N6-formyllysine suggests that strategies to mitigate its formation, such as reducing exposure to formylating agents or enhancing cellular detoxification pathways, may be more effective than attempting to reverse the modification. Furthermore, the development of tools to specifically detect and map N6-formyllysine in the genome will be crucial for elucidating its precise role in disease and for identifying potential therapeutic targets.

The tale of these two lysines is a compelling reminder of the complexity of the epigenetic code and the critical importance of maintaining its integrity for cellular health. As we continue to unravel the mysteries of the histone code, the story of N6-formyllysine will undoubtedly become an increasingly important chapter.

References

  • Mo, W., et al. (2017). N6-Formyllysine as a Biomarker of Formaldehyde Exposure: Formation and Loss of N6-Formyllysine in Nasal Epithelium in Long-Term, Low-Dose Inhalation Studies in Rats. Chemical Research in Toxicology, 30(9), 1769-1777. [Link]

  • Edrissi, B., et al. (2013). Quantitative Analysis of Histone Modifications: Formaldehyde Is a Source of Pathological N6-Formyllysine That Is Refractory to Histone Deacetylases. PLoS Genetics, 9(2), e1003328. [Link]

  • Edrissi, B. (2013). N6-Formylation of Lysine: A Pathological Secondary Modification of Proteins. DSpace@MIT. [Link]

  • Edrissi, B., & Dedon, P. C. (2013). N6-Formylation of Lysine: A Pathological Secondary Modification of Proteins. DSpace@MIT. [Link]

  • Mo, W., et al. (2017). N6-Formyllysine as a Biomarker of Formaldehyde Exposure: Formation and Loss of N6-Formyllysine in Nasal Epithelium in Long-Term, Low-Dose Inhalation Studies in Rats. Chemical Research in Toxicology. [Link]

  • Orlando, D. A., et al. (2021). Protocol to apply spike-in ChIP-seq to capture massive histone acetylation in human cells. STAR Protocols, 2(3), 100650. [Link]

  • Park, J. W., et al. (2015). Histone methylation modifiers in cellular signaling pathways. Cellular and Molecular Life Sciences, 72(23), 4417-4429. [Link]

  • Thuesen, I. V., et al. (2020). Quantification of N 6-formylated lysine in bacterial protein digests using liquid chromatography/tandem mass spectrometry despite spontaneous formation and matrix effects. Rapid Communications in Mass Spectrometry, 34(S2), e8631. [Link]

  • Edrissi, B., et al. (2013). Quantitative analysis of histone modifications: formaldehyde is a source of pathological n(6)-formyllysine that is refractory to histone deacetylases. PLoS Genetics. [Link]

  • ENCODE Project Consortium. (n.d.). Histone ChIP-seq Data Standards and Processing Pipeline. ENCODE. [Link]

  • Al-Kuraishy, H. M., et al. (2022). N6-Acetyl-L-Lysine and p-Cresol as Key Metabolites in the Pathogenesis of COVID-19 in Obese Patients. Metabolites, 12(3), 205. [Link]

  • Berndsen, C. E., & Denu, J. M. (2008). In vitro activity assays for MYST histone acetyltransferases and adaptation for high-throughput inhibitor screening. Methods, 45(3), 223-231. [Link]

  • Zhao, Y., et al. (2019). Quantitation of N6-Formyl-lysine Adduct Following Aristolochic Acid Exposure in Cells and Rat Tissues by Liquid Chromatography-Tandem Mass Spectrometry Coupled with Stable Isotope-Dilution Method. Chemical Research in Toxicology. [Link]

  • biomodal. (2024). How histone modifications impact gene regulation. [Link]

  • Edrissi, B., et al. (2013). Quantitative Analysis of Histone Modifications: Formaldehyde Is a Source of Pathological N6- Formyllysine That Is Refractory to. DSpace@MIT. [Link]

  • Edrissi, B., et al. (2013). (PDF) Quantitative Analysis of Histone Modifications: Formaldehyde Is a Source of Pathological N6-Formyllysine That Is Refractory to Histone Deacetylases. ResearchGate. [Link]

  • News-Medical.Net. (2023). ChIP-Seq Analysis: Histone Modifications. [Link]

  • Bascom, G. D., et al. (2024). Gene-scale in vitro reconstitution reveals histone acetylation directly controls chromatin architecture. bioRxiv. [Link]

  • Epigenome NoE. (n.d.). protocol: Chromatin immunoprecipitation on native chromatin from cells and tissues. [Link]

  • Mo, W., et al. (2017). N6-Formyllysine as a Biomarker of Formaldehyde Exposure: Formation and Loss of N6-Formyllysine in Nasal Epithelium in Long-Term, Low-Dose Inhalation Studies in Rats. Chemical Research in Toxicology. [Link]

  • Jiang, T., et al. (2013). Dosimetry of N6-Formyllysine Adducts Following [13C2H2]-Formaldehyde Exposures in Rats. Chemical Research in Toxicology, 26(10), 1541-1543. [Link]

  • Fair, B. J., & Denu, J. M. (2020). Lysine Fatty Acylation: Regulatory Enzymes, Research Tools, and Biological Function. Journal of Biological Chemistry, 295(33), 11523-11539. [Link]

  • Zhao, Y., et al. (2019). Quantitation of N6-Formyl-lysine Adduct Following Aristolochic Acid Exposure in Cells and Rat Tissues by Liquid Chromatography-Tandem Mass Spectrometry Coupled with Stable Isotope-Dilution Method. Chemical Research in Toxicology. [Link]

  • Edrissi, B., et al. (2013). Formaldehyde Is a Source of Pathological N6-Formyllysine That Is Refractory to Histone Deacetylases. DSpace@MIT. [Link]

  • CH3 BioSystems. (2015). Histone methylation modifiers in cellular signaling pathways. [Link]

  • National Institutes of Health. (n.d.). Now Open: Evolving Insights to the Roles of Lysine Acetylation in Chromatin Organization and Function. [Link]

  • Wikipedia. (n.d.). Histone acetylation and deacetylation. [Link]

  • Yue, Y., et al. (2015). RNA N6-methyladenosine methylation in post-transcriptional gene expression regulation. Genes & Development, 29(13), 1343-1355. [Link]

  • Smith, K. T., & Workman, J. L. (2009). A Non-Isotopic In Vitro Assay for Histone Acetylation. *Journal of Visualized Experiments, (24), 1069. [Link]

  • Li, M., et al. (2020). Role of Histone Post-Translational Modifications in Inflammatory Diseases. Frontiers in Immunology, 11, 1958. [Link]

Sources

Comparative

A Researcher's Guide to Navigating the Specificity of Acetyllysine Antibodies: A Comparative Analysis of Cross-Reactivity with N6-Formyllysine

For researchers, scientists, and drug development professionals navigating the intricate world of post-translational modifications (PTMs), the specificity of the antibodies used for their detection is paramount. The disc...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the intricate world of post-translational modifications (PTMs), the specificity of the antibodies used for their detection is paramount. The discovery of N6-formyllysine (K-For) as a widespread PTM with structural similarities to the well-studied N-acetyllysine (K-Ac) raises a critical question: how specific are the commercially available anti-acetyllysine antibodies? This guide provides a comprehensive comparison of these two epitopes, delves into the potential for cross-reactivity, and offers detailed experimental protocols for researchers to validate the specificity of their own antibodies, ensuring the integrity and reproducibility of their findings.

The Converging Paths of Lysine Acylation: Acetylation and Formylation

Lysine acetylation is a vital reversible PTM that neutralizes the positive charge of the lysine side chain, playing a key role in regulating protein function and gene expression.[1][2][3] This modification is orchestrated by histone acetyltransferases (HATs) and reversed by histone deacetylases (HDACs).[2] In contrast, N6-formyllysine is an emerging PTM that, like acetylation, involves the acylation of the lysine ε-amino group. Though structurally similar, the addition of a formyl group is smaller than an acetyl group. The potential for N6-formyllysine to interfere with the biological signaling pathways governed by acetylation underscores the need for tools that can definitively distinguish between these two modifications.

Due to the chemical resemblance between the acetyl and formyl groups, there is a tangible risk of cross-reactivity from pan-specific anti-acetyllysine antibodies. While many manufacturers of these antibodies rigorously test for lack of reactivity against non-acetylated lysine, data regarding their specificity against N6-formyllysine is conspicuously absent from most datasheets. This guide provides the necessary framework for researchers to address this critical validation step in their own laboratories.

Visualizing the Challenge: Acetyllysine vs. Formyllysine

The subtle yet significant structural difference between N-acetyllysine and N6-formyllysine is the crux of the potential for antibody cross-reactivity.

Workflow for Antibody Specificity Validation peptide_synthesis Synthesize Peptides: - Acetyllysine (K-Ac) - Formyllysine (K-For) - Unmodified Lysine (K) dot_blot Dot Blot Analysis peptide_synthesis->dot_blot elisa Competitive ELISA peptide_synthesis->elisa western_blot Western Blot Analysis peptide_synthesis->western_blot data_analysis Data Analysis and Specificity Determination dot_blot->data_analysis elisa->data_analysis western_blot->data_analysis

Caption: Experimental workflow for validating antibody specificity.

Experimental Protocols

The following protocols are designed to be self-validating, with built-in controls to ensure the reliability of the results.

The foundation of this validation is the use of synthetic peptides containing either N-acetyllysine, N6-formyllysine, or unmodified lysine. These peptides can be commercially synthesized and should ideally be identical in sequence, differing only at the modified lysine residue. For robust results, it is recommended to use peptides conjugated to a carrier protein like Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA) for immunization and some assay formats. [4][5]

The dot blot is a straightforward method for assessing the direct binding of the anti-acetyllysine antibody to the different modified peptides.

Protocol:

  • Peptide Spotting: Spot serial dilutions of the K-Ac, K-For, and unmodified K peptides onto a nitrocellulose or PVDF membrane. Allow the spots to dry completely.

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-acetyllysine antibody at the manufacturer's recommended dilution in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody in blocking buffer for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 4.

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the membrane.

Expected Results: A strong signal should be observed for the K-Ac peptide. Any signal detected for the K-For peptide would indicate cross-reactivity. No signal should be observed for the unmodified K peptide.

A competitive ELISA provides a more quantitative measure of antibody specificity by assessing the ability of the free K-For peptide to compete with immobilized K-Ac peptide for antibody binding.

Protocol:

  • Coating: Coat a 96-well microplate with the K-Ac peptide-carrier conjugate overnight at 4°C.

  • Washing: Wash the plate three times with wash buffer (e.g., PBS with 0.05% Tween-20).

  • Blocking: Block the wells with a suitable blocking buffer for 2 hours at room temperature.

  • Competition: In separate tubes, pre-incubate the anti-acetyllysine antibody with serial dilutions of the K-Ac peptide (positive control), K-For peptide, and unmodified K peptide (negative control) for 1 hour at room temperature.

  • Incubation: Add the antibody-peptide mixtures to the coated and blocked wells and incubate for 2 hours at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Secondary Antibody Incubation: Add an HRP-conjugated secondary antibody and incubate for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 2.

  • Detection: Add a TMB substrate and stop the reaction with a stop solution. Read the absorbance at 450 nm.

Expected Results: The K-Ac peptide should effectively compete for antibody binding, resulting in a dose-dependent decrease in signal. If the K-For peptide also causes a significant decrease in signal, it indicates cross-reactivity. The unmodified K peptide should not affect the signal.

Caption: Principle of competitive ELISA for cross-reactivity testing.

To assess antibody specificity in a more complex biological matrix, Western blotting can be performed using cell lysates containing proteins with either acetylated or formylated lysines.

Protocol:

  • Sample Preparation: Prepare protein lysates from cells treated with and without a pan-HDAC inhibitor (to increase acetylation) and from cells exposed to an agent known to induce formylation (e.g., formaldehyde).

  • SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Blocking: Block the membrane as described in the dot blot protocol.

  • Primary Antibody Incubation: Incubate the membrane with the anti-acetyllysine antibody overnight at 4°C.

  • Washing and Secondary Antibody Incubation: Wash and incubate with a secondary antibody as in the dot blot protocol.

  • Detection: Detect the signal using an ECL substrate.

Expected Results: A significant increase in signal should be observed in the HDAC inhibitor-treated lysate. Any signal detected in the formylation-induced lysate that is not present in the control would suggest cross-reactivity.

Conclusion: The Imperative of In-House Validation

The potential for anti-acetyllysine antibodies to cross-react with N6-formyllysine epitopes is a critical consideration for researchers studying lysine acylation. While manufacturers provide valuable initial characterization of their antibodies, the absence of specific data on N6-formyllysine cross-reactivity necessitates independent validation. The experimental framework provided in this guide empowers researchers to rigorously assess the specificity of their antibodies, thereby ensuring the accuracy and reliability of their data. By investing in this crucial validation step, the scientific community can build a more robust and reproducible understanding of the complex roles of lysine acetylation and other emerging PTMs in health and disease.

References

  • Abclonal. (n.d.). Pan Acetyl-Lysine Rabbit pAb. Retrieved from [Link]

  • Xu, W., & Zhao, S. (2013). Generation and characterization of pan-specific anti-acetyllysine antibody. Methods in molecular biology (Clifton, N.J.), 981, 137–150. [Link]

  • Kim, S. Y., Sim, C. K., Zhang, Q., Tang, H., Kim, H. S., & Han, W. (2016). An Alternative Strategy for Pan-acetyl-lysine Antibody Generation. PloS one, 11(9), e0162528. [Link]

  • Yang, X. J., & Seto, E. (2008). Lysine acetylation: codified crosstalk with other posttranslational modifications. Molecular cell, 31(4), 449–461. [Link]

  • Al-Dhaheri, A., Al-Saleh, M., Al-Juboori, A., & Al-Hashimi, M. (2025). Acetylated Lysine Peptide Antibodies and Anti-Acetylated. Baghdad Science Journal, 22(9), 2095-2102. [Link]

  • Agrisera. (n.d.). Anti-Acetylated Lysine (monoclonal, clone 7F8). Retrieved from [Link]

  • ResearchGate. (n.d.). ELISA analyses for four acetyl lysine antibodies. Retrieved from [Link]

  • A*STAR Open Access Repository. (2016). An Alternative Strategy for Pan-acetyl-lysine Antibody Generation. Retrieved from [Link]

  • Horita, H., et al. (2022). Method for detecting acetylated PD-L1 in cell lysates by immunoprecipitation and western blot analysis. PLOS One, 17(7), e0268887. [Link]

  • ImmuneChem. (n.d.). An Introduction to Immunoprecipitation of Acetylated Proteins. Retrieved from [Link]

Sources

Validation

A Comparative Analysis of Endogenous N6-formyllysine and N6-acetyllysine: Quantification and Biological Significance

A Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract Post-translational modifications (PTMs) of lysine residues are critical regulators of protein function and cellular signaling. Am...

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Post-translational modifications (PTMs) of lysine residues are critical regulators of protein function and cellular signaling. Among the vast array of identified lysine modifications, N6-acetyllysine (Kac) is one of the most extensively studied, with well-established roles in gene regulation and other fundamental cellular processes. In contrast, N6-formyllysine (Kfor) is a more recently identified modification that is gaining attention due to its potential pathological implications. This guide provides a comprehensive quantitative comparison of the endogenous levels of Kfor and Kac, delves into their distinct biological origins and consequences, and presents a detailed experimental protocol for their simultaneous quantification using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Introduction: Two Structurally Similar, Yet Functionally Divergent, Lysine Modifications

Lysine acetylation is a dynamic and reversible enzymatic process that plays a pivotal role in regulating chromatin structure and gene expression.[1] The addition of an acetyl group to the ε-amino group of a lysine residue neutralizes its positive charge, thereby weakening the interaction between histones and DNA and creating a more open chromatin conformation that is permissive for transcription. This process is tightly controlled by the opposing activities of histone acetyltransferases (HATs) and histone deacetylases (HDACs).

N6-formyllysine, while structurally similar to N6-acetyllysine, arises from fundamentally different mechanisms and has distinct biological consequences.[2][3] Kfor is primarily formed through non-enzymatic reactions with endogenous and exogenous formaldehyde, a ubiquitous environmental pollutant and a metabolic byproduct of cellular processes.[4][5][6] Unlike acetylation, formylation is largely considered a "pathological" modification, and its accumulation has been linked to formaldehyde exposure and cellular stress.[7][8][9] A key distinguishing feature of Kfor is its resistance to removal by known histone deacetylases, suggesting it may be a persistent and potentially disruptive mark on proteins.[3][4][10][11]

Quantitative Comparison of Endogenous Levels

A critical aspect in understanding the physiological and pathological relevance of these two modifications is their relative abundance in the cell. Quantitative studies, primarily utilizing mass spectrometry-based proteomics, have revealed a stark contrast in the endogenous levels of Kfor and Kac.

A seminal study directly comparing these modifications in human TK6 cells found that N6-formyllysine is present at a relatively low and stable level of 1–4 modifications per 10,000 lysine residues across different histone classes. In stark contrast, the levels of N6-acetyllysine were not only significantly higher but also showed much greater variability, ranging from 1.5 to 380 modifications per 10,000 lysine residues .[4][10][11] This vast difference in abundance underscores the distinct nature of these two PTMs: Kac as a highly dynamic and abundant regulatory mark, and Kfor as a less frequent, but potentially accumulative, pathological lesion.

ModificationEndogenous Level (modifications per 10,000 lysines)Biological RoleRegulation
N6-acetyllysine (Kac) 1.5 - 380[4][10][11]Gene regulation, signaling[1]Enzymatic (HATs/HDACs)
N6-formyllysine (Kfor) 1 - 4[4][10][11]Pathological lesion, potential epigenetic interference[2][3]Non-enzymatic (formaldehyde adduction), refractory to HDACs[3][4]

Biological Implications and Pathways

The divergent origins and levels of Kfor and Kac lead to distinct biological implications.

N6-acetyllysine is a cornerstone of epigenetic regulation. Its deposition on histone tails by HATs creates binding sites for bromodomain-containing proteins, which are key components of the transcriptional machinery. The dynamic removal of acetyl groups by HDACs allows for rapid changes in gene expression in response to cellular signals.

cluster_0 N6-acetyllysine (Kac) Signaling HATs Histone Acetyltransferases (HATs) Lysine Lysine Residue HATs->Lysine Adds Acetyl Group HDACs Histone Deacetylases (HDACs) Acetyl_Lysine N6-acetyllysine (Kac) HDACs->Acetyl_Lysine Removes Acetyl Group Lysine->Acetyl_Lysine Acetylation Acetyl_Lysine->Lysine Deacetylation Chromatin_Open Open Chromatin Acetyl_Lysine->Chromatin_Open Transcription Gene Transcription Chromatin_Open->Transcription

Caption: N6-acetyllysine signaling pathway.

N6-formyllysine , on the other hand, is primarily a consequence of chemical damage. Endogenous formaldehyde is produced during normal cellular metabolism, while exogenous sources include air pollution and certain industrial materials.[4] This formaldehyde can react with the primary amine of lysine residues to form a Schiff base, which can be subsequently oxidized to the stable formyl adduct.[2] Due to its persistence, Kfor has the potential to interfere with the normal reading, writing, and erasing of epigenetic marks, including acetylation, at the same lysine sites.[2][4]

cluster_1 N6-formyllysine (Kfor) Formation Formaldehyde Endogenous/Exogenous Formaldehyde Lysine Lysine Residue Formaldehyde->Lysine Non-enzymatic adduction Schiff_Base Schiff Base Intermediate Lysine->Schiff_Base Formyl_Lysine N6-formyllysine (Kfor) Schiff_Base->Formyl_Lysine Oxidation HDACs Histone Deacetylases (HDACs) Formyl_Lysine->HDACs Refractory to removal

Caption: N6-formyllysine formation pathway.

Experimental Protocol: Simultaneous Quantification of Kfor and Kac by LC-MS/MS

The following protocol is based on established methods for the sensitive and accurate quantification of lysine PTMs from complex biological samples.[4][12]

Objective: To determine the absolute and relative levels of N6-formyllysine and N6-acetyllysine in total protein or purified protein fractions.

Materials:

  • Biological sample (cells or tissues)

  • Lysis buffer (e.g., RIPA buffer with protease inhibitors)

  • Protein quantitation assay (e.g., BCA assay)

  • Streptomyces griseus protease

  • Internal standards (stable isotope-labeled N6-formyllysine and N6-acetyllysine)

  • LC-MS/MS system (e.g., Agilent 1100 series HPLC coupled to a triple quadrupole mass spectrometer)

  • Aqueous normal phase column (e.g., Cogent Diamond Hydride)

Workflow:

cluster_2 LC-MS/MS Quantification Workflow A 1. Sample Preparation (Cell Lysis & Protein Extraction) B 2. Protein Quantification A->B C 3. Proteolytic Digestion (Streptomyces griseus) B->C D 4. Addition of Internal Standards C->D E 5. LC-MS/MS Analysis D->E F 6. Data Analysis (Quantification relative to Lysine) E->F

Caption: LC-MS/MS workflow for Kfor and Kac.

Step-by-Step Methodology:

  • Sample Preparation:

    • Harvest cells or homogenize tissue in lysis buffer containing a cocktail of protease inhibitors.

    • Clarify the lysate by centrifugation to remove cellular debris.

    • Isolate total protein or specific protein fractions (e.g., histones) using established protocols.

  • Protein Quantification:

    • Determine the protein concentration of the extract using a standard method like the BCA assay to ensure equal loading for digestion.

  • Proteolytic Digestion:

    • To completely hydrolyze the proteins to their constituent amino acids, digest a known amount of protein (e.g., 10-100 µg) with Streptomyces griseus protease. This protease is effective for complete protein hydrolysis, which is crucial for accurate quantification of the modified amino acids.[4]

    • Incubate the reaction at 37°C for 16-24 hours.

  • Addition of Internal Standards:

    • Spike the digested sample with a known amount of stable isotope-labeled N6-formyllysine and N6-acetyllysine. These internal standards are essential for accurate quantification by correcting for variations in sample processing and mass spectrometer response.

  • LC-MS/MS Analysis:

    • Separate the amino acids using an aqueous normal phase HPLC column.[4]

    • The mobile phase typically consists of an acetonitrile gradient with a small amount of acid (e.g., 0.1% acetic acid).[4]

    • Perform mass spectrometry in positive ion mode using multiple reaction monitoring (MRM) to detect and quantify the parent and fragment ions specific to lysine, N6-formyllysine, N6-acetyllysine, and their respective internal standards.

  • Data Analysis:

    • Integrate the peak areas for each analyte and its corresponding internal standard.

    • Calculate the amount of Kfor and Kac relative to the total amount of lysine in the sample. This normalization accounts for any variations in the amount of protein analyzed.

    • The results are typically expressed as the number of modified lysine residues per 10,000 or 1,000,000 total lysine residues.

Conclusion

The quantitative comparison of endogenous N6-formyllysine and N6-acetyllysine reveals two modifications with vastly different cellular economies and biological implications. While N6-acetyllysine is an abundant, dynamically regulated PTM central to cellular signaling, N6-formyllysine is a less frequent, non-enzymatic modification arising from formaldehyde exposure that is refractory to enzymatic removal. This resistance to turnover suggests that even at low endogenous levels, N6-formyllysine may accumulate over time and contribute to cellular pathology by interfering with the highly regulated landscape of lysine modifications. The robust LC-MS/MS methodology detailed here provides a powerful tool for researchers to further investigate the interplay between these two modifications in health and disease, and to explore the efficacy of therapeutic strategies aimed at mitigating the consequences of pathological protein formylation.

References

  • Jiang, T., Zhou, X., & Taghizadeh, K. (2007). N6-formyllysine is a an endogenous posttranslational modification of histone and other proteins in cells. Journal of Biological Chemistry, 282(47), 34410-34418. [Link]

  • Lu, K., Ye, W., Zhou, L., Collins, L. B., Chen, X., & Swenberg, J. A. (2013). Quantitative Analysis of Histone Modifications: Formaldehyde Is a Source of Pathological N6-Formyllysine That Is Refractory to Histone Deacetylases. PLoS Genetics, 9(2), e1003328. [Link]

  • Al-Daghri, N. M., Alfadda, A. A., Al-Attas, O. S., Alokail, M. S., & Sabico, S. (2022). N6-Acetyl-L-Lysine and p-Cresol as Key Metabolites in the Pathogenesis of COVID-19 in Obese Patients. Frontiers in Molecular Biosciences, 9, 843510. [Link]

  • Lu, K., Ye, W., Zhou, L., Collins, L. B., Chen, X., & Swenberg, J. A. (2013). Quantitative Analysis of Histone Modifications: Formaldehyde Is a Source of Pathological N6-Formyllysine That Is Refractory to Histone Deacetylases. PLoS Genetics, 9(2), e1003328. [Link]

  • Edrissi, B. (2013). N6-Formylation of Lysine: A Pathological Secondary Modification of Proteins. DSpace@MIT. [Link]

  • Moeller, B. C., Yu, R., Kracko, D., Doyle-Eisele, M., Swenberg, J. A., & Edrissi, B. (2017). N6-Formyllysine as a Biomarker of Formaldehyde Exposure: Formation and Loss of N6-Formyllysine in Nasal Epithelium in Long-Term, Low-Dose Inhalation Studies in Rats. Chemical Research in Toxicology, 30(8), 1595-1602. [Link]

  • Edrissi, B., Taghizadeh, K., Moeller, B. C., Kracko, D., Doyle-Eisele, M., Swenberg, J. A., & Dedon, P. C. (2013). Dosimetry of N⁶-formyllysine adducts following [¹³C²H₂]-formaldehyde exposures in rats. Chemical Research in Toxicology, 26(10), 1421-1423. [Link]

  • Moeller, B. C., Yu, R., Kracko, D., Doyle-Eisele, M., Swenberg, J. A., Edrissi, B., Taghizadeh, K., & Dedon, P. C. (2017). N6-Formyllysine as a Biomarker of Formaldehyde Exposure: Formation and Loss of N6-Formyllysine in Nasal Epithelium in Long-Term, Low-Dose Inhalation Studies in Rats. Chemical Research in Toxicology, 30(8), 1595-1602. [Link]

  • Moeller, B. C., Yu, R., Kracko, D., Doyle-Eisele, M., Swenberg, J. A., Edrissi, B., Taghizadeh, K., & Dedon, P. C. (2017). N6-Formyllysine as a Biomarker of Formaldehyde Exposure: Formation and Loss of N6-Formyllysine in Nasal Epithelium in Long-Term, Low-Dose Inhalation Studies in Rats. Chemical Research in Toxicology, 30(8), 1595-1602. [Link]

  • MetaboAge. N6-acetyl-L-lysine. [Link]

  • Moeller, B. C., Yu, R., Kracko, D., Doyle-Eisele, M., Swenberg, J. A., Edrissi, B., Taghizadeh, K., & Dedon, P. C. (2017). Formation and loss of N6-formyllysine in nasal epithelium in long-term, low-dose inhalation studies in rats. Chemical Research in Toxicology, 30(8), 1595-1602. [Link]

  • Moeller, B. C., Yu, R., Kracko, D., Doyle-Eisele, M., Swenberg, J. A., Edrissi, B., Taghizadeh, K., & Dedon, P. C. (2017). Formation and loss of N6-formyllysine in nasal epithelium in long-term, low-dose inhalation studies in rats. Chemical Research in Toxicology, 30(8), 1595-1602. [Link]

  • Lu, K., Ye, W., Zhou, L., Collins, L. B., Chen, X., & Swenberg, J. A. (2013). Formaldehyde Is a Source of Pathological N6-Formyllysine That Is Refractory to Histone Deacetylases. DSpace@MIT. [Link]

Sources

Comparative

A Senior Application Scientist's Guide: Fmoc versus Boc Chemistry for the Synthesis of N⁶-formyllysine Peptides

Introduction: The Challenge of Incorporating N⁶-formyllysine N⁶-formyllysine is a crucial, yet subtle, post-translational modification (PTM) implicated in modulating chromatin conformation and gene activation, and it pla...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Challenge of Incorporating N⁶-formyllysine

N⁶-formyllysine is a crucial, yet subtle, post-translational modification (PTM) implicated in modulating chromatin conformation and gene activation, and it plays a role in host defense mechanisms against microbial agents.[1][2] Unlike more extensively studied modifications like acetylation or methylation, the formyl group's unique chemical properties present specific challenges for synthetic peptide chemists. The goal of this guide is to provide a detailed, evidence-based comparison of the two primary solid-phase peptide synthesis (SPPS) strategies—Fmoc and Boc chemistry—for the successful incorporation of this modification. As we will demonstrate, the choice of strategy is not merely a matter of preference but is dictated by the fundamental chemical stability of the N⁶-formyl group itself.

The Two Pillars of SPPS: A Mechanistic Overview

Solid-phase peptide synthesis, pioneered by Bruce Merrifield, builds a peptide chain sequentially while the C-terminus is anchored to an insoluble resin support.[3] This approach simplifies purification by allowing excess reagents and by-products to be washed away after each step.[4][5] The success of SPPS hinges on the use of temporary protecting groups for the Nα-amino group of the incoming amino acid, which are removed before the next coupling cycle. The two dominant chemistries are defined by the nature of this protecting group.

The Fmoc/tBu Strategy: Orthogonality and Mild Conditions

The modern standard for SPPS, this strategy is built on a truly orthogonal protection scheme.[3][6]

  • Nα-Protection: The fluorenylmethyloxycarbonyl (Fmoc) group is used for temporary Nα-protection. It is stable to acid but is readily cleaved under mild basic conditions, typically using a 20% solution of piperidine in a polar aprotic solvent like N,N-dimethylformamide (DMF).[7] The deprotection mechanism is a β-elimination reaction that proceeds rapidly and cleanly at room temperature.[7][8]

  • Side-Chain Protection & Cleavage: Side-chain protecting groups (e.g., tBu, Boc, Trt) are designed to be stable to the mild base used for Fmoc removal. They are removed simultaneously with cleavage of the peptide from the resin in a final step using a strong acid, most commonly trifluoroacetic acid (TFA).[]

This orthogonality—where two classes of protecting groups are removed by completely different and non-interfering chemical mechanisms—is the primary advantage of the Fmoc strategy.

The Boc/Bzl Strategy: A Legacy of Graded Lability

The original SPPS chemistry relies on graded acid lability. It is not a truly orthogonal system.[3]

  • Nα-Protection: The tert-butyloxycarbonyl (Boc) group provides temporary Nα-protection. It is removed by treatment with a moderate acid, typically 25-50% TFA in dichloromethane (DCM).[3]

  • Side-Chain Protection & Cleavage: Side-chain protecting groups (e.g., Benzyl-based) are more robust and require a much stronger, hazardous acid, such as anhydrous hydrogen fluoride (HF) or trifluoromethanesulfonic acid (TFMSA), for their removal during the final cleavage step.[3][10]

The repeated exposure of the entire peptide chain to moderate acid during each deprotection cycle is a key feature—and a significant drawback—of this methodology.

The Decisive Factor: Chemical Stability of the N⁶-formyl Group

The N⁶-formyl group is a simple amide bonded to the side-chain amine of lysine. The central question for synthesizing Lys(For)-containing peptides is the stability of this amide bond under the repetitive deprotection conditions of each strategy.

Compatibility with Fmoc Chemistry: A Stable and Reliable Path

The N⁶-formyl amide bond is completely stable to the mild basic conditions of piperidine treatment used for Nα-Fmoc removal. Furthermore, while amides can be hydrolyzed by acid, the formamide is sufficiently stable to withstand a single, final treatment with a standard TFA "cleavage cocktail" (e.g., TFA/H₂O/TIS 95:2.5:2.5), especially when the exposure time is limited to 2-3 hours at room temperature. This compatibility has been experimentally validated, as on-resin formylation is a known technique performed on fully assembled peptides prior to TFA-mediated cleavage.[1]

Incompatibility with Boc Chemistry: A High Risk of Failure

The Boc strategy presents a critical, and likely fatal, flaw for this application. The Nα-Boc group is removed with TFA at every cycle. While a single, short TFA treatment might leave the N⁶-formyl group largely intact, repeated acid exposure throughout the synthesis of a long peptide will lead to its cumulative degradation via acid hydrolysis.

This partial deprotection of the side chain at each step would expose the primary amine, leading to catastrophic side reactions during the subsequent coupling step. The result would be a complex mixture of branched peptides and deletion sequences, making purification of the target peptide nearly impossible. Finally, the extremely strong acids like HF used for final cleavage in the Boc/Bzl strategy would almost certainly remove the formyl group completely.

Visualizing the Synthetic Workflows

To better understand the practical differences, the following diagrams illustrate the core chemical cycles and the decision-making process.

Fmoc_SPPS_Workflow cluster_cycle Fmoc-SPPS Cycle (Repeated n times) Resin Peptide-Resin (Nα-Fmoc protected) Deprotection 1. Deprotection 20% Piperidine/DMF Resin->Deprotection Washes1 DMF Washes Deprotection->Washes1 Coupling 2. Coupling Fmoc-AA-OH Activator (HBTU) Base (DIPEA) Washes1->Coupling Washes2 DMF Washes Coupling->Washes2 Resin_Next Peptide-Resin (n+1) (Nα-Fmoc protected) Washes2->Resin_Next FinalCleavage Final Cleavage TFA Cocktail Resin_Next->FinalCleavage After final cycle Start Start: Loaded Resin Start->Resin Product Purified Peptide FinalCleavage->Product

Caption: The standard cycle for Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Deprotection_Comparison Fmoc_Start Fmoc-NH-Peptide Fmoc_Reagent Piperidine (Base) Fmoc_Start->Fmoc_Reagent Fmoc_End H2N-Peptide Fmoc_Reagent->Fmoc_End LysFor_Fmoc Lys(For) side chain (Stable) Fmoc_Reagent->LysFor_Fmoc No effect on Boc_Start Boc-NH-Peptide Boc_Reagent TFA (Acid) Boc_Start->Boc_Reagent Boc_End H3N+-Peptide Boc_Reagent->Boc_End LysFor_Boc Lys(For) side chain (Unstable - Hydrolysis Risk) Boc_Reagent->LysFor_Boc Degrades

Caption: Chemical stability of the N⁶-formyl group during Nα-deprotection.

Decision_Tree start Synthesize Peptide with N⁶-formyllysine? q1 Is the N⁶-formyl group stable to repeated acid deprotection (TFA)? start->q1 boc_path No, high risk of cumulative hydrolysis. q1->boc_path No q2 Is the N⁶-formyl group stable to base deprotection (piperidine)? q1->q2 Yes (Hypothetically) boc_result Boc Strategy is NOT Recommended boc_path->boc_result fmoc_path Yes, amide bond is base-stable. q2->fmoc_path Yes fmoc_result Fmoc Strategy is RECOMMENDED fmoc_path->fmoc_result

Caption: Decision flowchart for selecting a synthesis strategy for Lys(For) peptides.

Comparative Analysis Summary

The choice becomes unequivocal when key parameters are compared directly.

ParameterFmoc/tBu StrategyBoc/Bzl StrategyRationale for N⁶-formyllysine Synthesis
Orthogonality Excellent . Base-labile Nα group and acid-labile side-chain groups are removed by distinct mechanisms.Poor . Relies on graded acid lability. Not truly orthogonal.Fmoc's orthogonality ensures the N⁶-formyl group is not exposed to harsh reagents until the final step.
Reagent Harshness Mild . Deprotection with piperidine; final cleavage with TFA.Harsh . Repetitive TFA deprotection; final cleavage with hazardous HF or TFMSA.The mild conditions of the Fmoc cycle preserve the integrity of the formyl group.
Side-Reaction Risk Low . The formyl group is stable to piperidine.Critically High . High probability of formyl group hydrolysis, leading to side-chain branching.Boc chemistry introduces a near-certainty of complex side-product formation.
Expected Purity High . Cleaner crude product due to fewer side reactions.Very Low . Expected mixture of branched and degraded peptides.Higher purity from the Fmoc route simplifies downstream purification significantly.
Automation Excellent . Well-suited for automated synthesizers, with options for UV monitoring of Fmoc deprotection.[5]Moderate . Can be automated, but handling of TFA and neutralization steps is more complex.The reliability of Fmoc chemistry makes it ideal for automated, high-throughput synthesis.
Safety Safer . Avoids the use of highly corrosive and toxic HF.Hazardous . Requires specialized, expensive equipment and extreme caution for handling HF.Fmoc is the safer and more accessible chemistry for any standard laboratory.
Cost Higher initial cost for Fmoc-amino acid derivatives.[]Lower cost for Boc-amino acid derivatives.The higher cost of the Fmoc building block is easily offset by the vastly increased probability of success, higher yield, and simpler purification.

Field-Proven Experimental Protocols

Protocol 1: Recommended Fmoc-based Synthesis of a Model Lys(For) Peptide (Ac-Ala-Lys(For)-Ala-NH₂)

This protocol outlines the synthesis on a Rink Amide resin to yield a C-terminal amide.[12]

1. Resin Preparation:

  • Swell 100 mg of Rink Amide resin (0.5 mmol/g) in DMF for 30 minutes in a fritted reaction vessel.

2. First Amino Acid Coupling (Fmoc-Ala-OH):

  • Deprotect the resin's Fmoc group with 2 mL of 20% piperidine in DMF (1 x 3 min, 1 x 7 min).

  • Wash the resin thoroughly with DMF (5 x 1 min).

  • In a separate vial, pre-activate Fmoc-Ala-OH (4 eq) with HBTU (3.9 eq) and DIPEA (8 eq) in DMF for 2 minutes.

  • Add the activated amino acid solution to the resin and couple for 45 minutes.

  • Wash with DMF (3 x 1 min). Confirm coupling completion with a negative Kaiser test.[4]

3. Second Amino Acid Coupling (Fmoc-Lys(For)-OH):

  • Deprotect the Nα-Fmoc group from the resin-bound Alanine using 20% piperidine/DMF as above.

  • Wash with DMF (5 x 1 min).

  • Pre-activate Fmoc-Lys(For)-OH (4 eq) with HBTU (3.9 eq) and DIPEA (8 eq) in DMF.

  • Add to the resin and couple for 60 minutes.

  • Wash with DMF (3 x 1 min).

4. Third Amino Acid Coupling (Fmoc-Ala-OH):

  • Repeat the deprotection and coupling cycle for the final Alanine residue.

5. N-terminal Acetylation:

  • Deprotect the final Nα-Fmoc group with 20% piperidine/DMF.

  • Wash with DMF (5 x 1 min).

  • Treat the resin with a solution of Acetic Anhydride (10 eq) and DIPEA (10 eq) in DMF for 30 minutes to cap the N-terminus.

  • Wash with DMF (3 x 1 min) and then DCM (3 x 1 min). Dry the resin under vacuum.

6. Cleavage and Deprotection:

  • Prepare a cleavage cocktail of TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5 v/v/v).

  • Add 2 mL of the cocktail to the dried resin and react for 2 hours at room temperature.

  • Filter the solution away from the resin beads into a centrifuge tube containing cold diethyl ether to precipitate the peptide.

  • Centrifuge, decant the ether, and repeat the ether wash twice.

  • Dry the crude peptide pellet under vacuum. Analyze by HPLC and Mass Spectrometry.

Protocol 2: Critical Analysis of the Boc-based Approach (Theoretical)

A Boc-based synthesis would proceed as follows, highlighting the points of failure:

  • 1. Nα-Boc Deprotection: The resin-bound peptide is treated with 25-50% TFA/DCM. (Point of Failure 1): During this step, the N⁶-formyl group is susceptible to acid hydrolysis. While a single treatment may cause minimal damage, this damage is cumulative over 10, 20, or 30+ cycles.

  • 2. Neutralization: The resulting ammonium salt is neutralized with a base like DIPEA.

  • 3. Coupling: The next Boc-amino acid is coupled. (Point of Failure 2): Any lysine side chains that were inadvertently deprotected in step 1 will now react with the incoming amino acid, leading to the formation of branched peptides.

  • 4. Final Cleavage: The completed peptide-resin is treated with anhydrous HF. (Point of Failure 3): This extremely strong acid will cleave the N⁶-formyl group, resulting in a final peptide that contains a standard lysine, not the desired N⁶-formyllysine.

Final Recommendation

Based on fundamental chemical principles and established synthesis practices, the Fmoc/tBu strategy is the only reliable and recommended method for the synthesis of peptides containing N⁶-formyllysine . Its orthogonal protection scheme and mild deprotection conditions ensure the integrity of the acid-sensitive formyl group throughout the synthesis. The Boc/Bzl strategy, with its reliance on repeated acid treatments, poses an unacceptable risk of side-chain hydrolysis and subsequent branching, making it unsuitable for this specific and important post-translational modification. For researchers and drug development professionals, adopting the Fmoc strategy is the critical first step toward the successful and efficient synthesis of N⁶-formyllysine-containing peptides.

References

  • Nowick, J.S. (2017). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine. [Link]

  • Pires, D. A. T., Bemquerer, M. P., & do Nascimento, C. J. (2014). Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. International Journal of Peptide Research and Therapeutics, 20, 53–69. [Link]

  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved January 25, 2026, from [Link]

  • AAPPTec. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved January 25, 2026, from [Link]

  • Montesarchio, D., et al. (2016). Solid Phase Formylation of N-Terminus Peptides. Molecules, 21(6), 723. [Link]

  • Wikipedia. (2023). Peptide synthesis. Retrieved January 25, 2026, from [Link]

  • AAPPTec. (n.d.). Guide to Solid Phase Peptide Synthesis. Retrieved January 25, 2026, from [Link]

  • Jiang, T., et al. (2014). Sources of N 6 -formyllysine. PLoS ONE, 9(4), e96329. [Link]

  • BioPharmaSpec. (n.d.). Dealing with the Challenges of Post Translational Modifications (PTMs). Retrieved January 25, 2026, from [Link]

  • Edrissi, B., et al. (2013). Dosimetry of N⁶-formyllysine adducts following [¹³C²H₂]-formaldehyde exposures in rats. Chemical Research in Toxicology, 26(10), 1421–1423. [Link]

Sources

Validation

A Researcher's Guide to Confirming N6-Formyllysine Protein Modification Sites by Mutagenesis

<-previous_step> For Researchers, Scientists, and Drug Development Professionals Abstract N6-formyllysine is a recently identified post-translational modification (PTM) with emerging roles in cellular regulation and path...

Author: BenchChem Technical Support Team. Date: February 2026

<-previous_step>

For Researchers, Scientists, and Drug Development Professionals

Abstract

N6-formyllysine is a recently identified post-translational modification (PTM) with emerging roles in cellular regulation and pathology. Distinguishing this modification from other lysine acylation events and definitively identifying its location within a protein are critical for understanding its biological function. This guide provides a comprehensive framework for utilizing site-directed mutagenesis as a robust tool to confirm putative N6-formyllysine sites. We will delve into the rationale behind experimental design, provide detailed protocols for mutagenesis and analysis, and compare various analytical techniques for detecting this modification.

Introduction to N6-Formyllysine: A Subtle Mark with Significant Implications

N6-formyllysine is a post-translational modification where a formyl group is added to the ε-amino group of a lysine residue.[1] Initially discovered in histones, it is now recognized as a more widespread modification.[2][3][4] The formation of N6-formyllysine can occur through several mechanisms, including enzymatic processes and non-enzymatic reactions resulting from oxidative stress or exposure to formaldehyde.[2][3][5][6][7][8][9][10]

The biological significance of N6-formyllysine is an active area of research. Due to its structural similarity to the well-studied N6-acetyllysine modification, it is hypothesized to interfere with acetylation-dependent signaling pathways.[2][3][5][7][10] Formylation can block other PTMs at the same lysine residue, such as methylation and ubiquitination, thereby impacting protein function, stability, and interaction networks.[4] Given its association with oxidative damage and formaldehyde exposure, N6-formyllysine is also being investigated as a potential biomarker for various pathological conditions, including cancer.[3][6][8][9][11][12]

Definitively identifying the specific lysine residue(s) undergoing formylation is paramount to unraveling the functional consequences of this modification. While mass spectrometry is a powerful tool for identifying PTMs, site-directed mutagenesis provides the ultimate confirmation by demonstrating the absence of the modification upon removal of the target lysine residue.

The Mutagenesis Workflow: A Step-by-Step Guide to Confirmation

The core principle of using mutagenesis to confirm a PTM site is straightforward: by replacing the target lysine residue with an amino acid that cannot be formylated (e.g., arginine or alanine), the disappearance of the modification signal provides strong evidence that the original lysine was indeed the site of formylation.

Below is a detailed workflow for this process:

Diagram: Experimental Workflow for N6-Formyllysine Site Confirmation

workflow cluster_hypothesis Hypothesis Generation cluster_mutagenesis Mutagenesis & Expression cluster_analysis Analytical Confirmation cluster_conclusion Conclusion Hypothesis Putative N6-formyllysine site identified (e.g., by Mass Spec) Mutagenesis Site-Directed Mutagenesis (e.g., K to R or K to A) Hypothesis->Mutagenesis Design Primers Expression Protein Expression (Wild-Type vs. Mutant) Mutagenesis->Expression Purification Protein Purification Expression->Purification MS_Analysis Mass Spectrometry Purification->MS_Analysis Analyze WT and Mutant WB_Analysis Western Blot (if antibody is available) Purification->WB_Analysis Probe WT and Mutant Confirmation Confirmation of N6-formyllysine Site MS_Analysis->Confirmation Absence of formylation in mutant WB_Analysis->Confirmation Loss of signal in mutant

Caption: Workflow for confirming N6-formyllysine modification.

Experimental Protocols

Part 1: Site-Directed Mutagenesis

  • Primer Design: Design primers for site-directed mutagenesis to substitute the target lysine codon (e.g., AAG or AAA) with an arginine codon (e.g., CGT, CGC, CGA, or CGG) or an alanine codon (e.g., GCT, GCC, GCA, or GCG). Arginine is often a good choice as it maintains the positive charge, minimizing potential structural perturbations. Alanine, being small and uncharged, can also be used to assess the importance of the positive charge at that position.

  • PCR Mutagenesis: Perform PCR using a high-fidelity DNA polymerase with the expression plasmid containing your wild-type (WT) protein as the template and the designed mutagenic primers.

  • Template Digestion: Digest the parental, non-mutated DNA template with a methylation-sensitive restriction enzyme, such as DpnI.

  • Transformation: Transform the mutated plasmid into competent E. coli cells and select for colonies.

  • Sequence Verification: Isolate the plasmid DNA from several colonies and confirm the desired mutation and the integrity of the rest of the gene by DNA sequencing.

Part 2: Protein Expression and Purification

  • Expression System: Choose an appropriate expression system (e.g., bacterial, yeast, insect, or mammalian cells) based on the properties of your protein and the requirements for proper folding and other potential PTMs.

  • Transfection/Transformation: Introduce the WT and mutant plasmids into the chosen expression host.

  • Protein Expression: Induce protein expression under optimal conditions. It is crucial to treat the cells expressing both the WT and mutant proteins identically to ensure any observed differences are due to the mutation and not experimental variability.

  • Lysis and Purification: Lyse the cells and purify the WT and mutant proteins using an appropriate chromatography strategy (e.g., affinity, ion-exchange, size-exclusion). Ensure high purity to avoid interference from contaminating proteins during analysis.

Part 3: Analytical Confirmation

The final and most critical step is to analyze the purified WT and mutant proteins to determine the presence or absence of the N6-formyllysine modification.

Comparing Analytical Techniques for N6-Formyllysine Detection

Several techniques can be employed to detect N6-formyllysine. The choice of method will depend on the available instrumentation, the nature of the protein, and the desired level of sensitivity and specificity.

TechniquePrincipleAdvantagesDisadvantages
Mass Spectrometry (LC-MS/MS) Identifies the mass shift (+28 Da) corresponding to formylation on a specific lysine-containing peptide.- High sensitivity and specificity.[5][11] - Can pinpoint the exact modification site. - Can quantify the extent of modification.- Requires specialized equipment and expertise. - Can be challenging to distinguish from dimethylation (+28.03 Da) without high-resolution instruments.[1]
Western Blotting Uses an antibody that specifically recognizes N6-formyllysine.- Relatively simple and widely available. - Good for qualitative assessment of overall formylation levels.- Availability and specificity of anti-N6-formyllysine antibodies can be limited.[1] - Does not identify the specific site of modification.
Chemical Probes Utilizes chemical reagents that selectively react with formylated lysine residues.- Can provide an alternative method for detection.- Potential for side reactions and incomplete labeling. - May not be as sensitive or specific as other methods.

Recommendation: For definitive confirmation, a combination of mass spectrometry on both the WT and mutant proteins is the gold standard. A loss of the +28 Da mass shift on the target peptide in the mutant protein provides unequivocal evidence. If a reliable antibody is available, Western blotting can serve as a valuable complementary technique to quickly assess the overall change in formylation levels between the WT and mutant proteins.

Interpreting the Results and Troubleshooting

Expected Outcome:

  • Mass Spectrometry: Analysis of the WT protein should reveal a peptide with a mass corresponding to the target lysine residue plus the formyl group. In the mutant protein, this modified peptide should be absent.

  • Western Blotting: The WT protein should show a signal with the anti-N6-formyllysine antibody, while the mutant protein should exhibit a significantly reduced or absent signal, assuming the mutated lysine was the primary or sole site of formylation.

Potential Pitfalls and Solutions:

  • No formylation detected in the WT protein:

    • The modification may be substoichiometric or occur under specific cellular conditions. Consider enriching for the modified protein or treating cells with agents known to induce formylation (e.g., formaldehyde) if ethically and scientifically appropriate for your model.

    • The formylation may be labile and lost during sample preparation. Optimize your purification protocol to minimize exposure to harsh conditions.

  • Residual formylation signal in the mutant protein:

    • There may be other lysine residues in the protein that are also formylated. A more extensive mutagenesis study targeting other potential sites may be necessary.

    • The Western blot signal could be due to non-specific antibody binding. Ensure you have appropriate controls, such as a knockout or knockdown of your protein of interest.

  • Mutant protein is not expressed or is unstable:

    • The lysine to arginine/alanine mutation may have disrupted a critical structural or functional site. Consider mutating to a more conservative amino acid or using a different expression system.

Conclusion: The Power of Mutagenesis in PTM Validation

Site-directed mutagenesis is an indispensable tool for validating putative post-translational modification sites. By providing a clear "yes" or "no" answer to the question of whether a specific lysine residue is formylated, this technique offers a level of certainty that is difficult to achieve with other methods alone. The workflow and comparative data presented in this guide provide a robust framework for researchers to confidently identify and characterize N6-formyllysine modifications, paving the way for a deeper understanding of their roles in health and disease.

References

  • Edrissi, B., Taghizadeh, K., & Dedon, P. C. (2013). Quantitative Analysis of Histone Modifications: Formaldehyde Is a Source of Pathological N6-Formyllysine That Is Refractory to Histone Deacetylases. PLoS ONE, 8(2), e54778. [Link]

  • Edrissi, B. (2013). N6-Formylation of Lysine: A Pathological Secondary Modification of Proteins. DSpace@MIT. [Link]

  • Wiśniewski, J. R., Zougman, A., & Mann, M. (2008). Nε-Formylation of lysine is a widespread post-translational modification of nuclear proteins occurring at residues involved in regulation of chromatin function. Nucleic Acids Research, 36(2), 570–577. [Link]

  • Jiang, T., Zhou, X., Taghizadeh, K., Dong, M., & Dedon, P. C. (2007). N-formylation of lysine in histone proteins as a secondary modification arising from oxidative DNA damage. Proceedings of the National Academy of Sciences, 104(1), 60-65. [Link]

  • Edrissi, B., Taghizadeh, K., Moeller, B. C., Kracko, D., Doyle-Eisele, M., Swenberg, J. A., & Dedon, P. C. (2013). Dosimetry of N6-formyllysine adducts following [13C2H2]-formaldehyde exposures in rats. Chemical Research in Toxicology, 26(10), 1421–1423. [Link]

  • Gao, X., Wang, Y., & Li, W. (2022). Enhanced ADCC Activity of a C-Terminal Lysine Variant of an IgG1 Antibody Driven by N-Linked MAN5 Glycan Using a Reporter Gene Assay. Molecules, 27(15), 4976. [Link]

  • Edrissi, B., Moeller, B. C., Taghizadeh, K., Doyle-Eisele, M., Kracko, D., Swenberg, J. A., & Dedon, P. C. (2017). Formation and loss of N6-formyllysine in nasal epithelium in long-term, low-dose inhalation studies in rats. Toxicology, 389, 73–80. [Link]

  • Jiang, T., Zhou, X., Taghizadeh, K., Dong, M., & Dedon, P. C. (2007). N-formylation of lysine in histone proteins as a secondary modification arising from oxidative DNA damage. PNAS, 104(1), 60–65. [Link]

  • Edrissi, B., Moeller, B. C., Taghizadeh, K., Doyle-Eisele, M., Kracko, D., Swenberg, J. A., & Dedon, P. C. (2017). N6-Formyllysine as a Biomarker of Formaldehyde Exposure: Formation and Loss of N6-Formyllysine in Nasal Epithelium in Long-Term, Low-Dose Inhalation Studies in Rats. Chemical Research in Toxicology, 30(8), 1545–1553. [Link]

  • Creative Biolabs. (n.d.). Formylation Specific Antibody Introduction. Retrieved January 25, 2026, from [Link]

  • Means, A. K., & Finke, R. G. (2024). Noncanonical Amino Acids in Biocatalysis. Chemical Reviews. [Link]

  • Edrissi, B., Moeller, B. C., Taghizadeh, K., Doyle-Eisele, M., Kracko, D., Swenberg, J. A., & Dedon, P. C. (2017). N6-Formyllysine as a Biomarker of Formaldehyde Exposure: Formation and Loss of N6-Formyllysine in Nasal Epithelium in Long-Term, Low-Dose Inhalation Studies in Rats. Chemical research in toxicology, 30(8), 1545–1553. [Link]

  • Edrissi, B., Taghizadeh, K., Moeller, B. C., Kracko, D., Doyle-Eisele, M., Swenberg, J. A., & Dedon, P. C. (2013). Dosimetry of N⁶-formyllysine adducts following [¹³C²H₂]-formaldehyde exposures in rats. Chemical research in toxicology, 26(10), 1421–1423. [Link]

  • Jiang, T., Zhou, X., Taghizadeh, K., Dong, M., & Dedon, P. C. (2007). N-formylation of lysine in histone proteins as a secondary modification arising from oxidative DNA damage. Proceedings of the National Academy of Sciences of the United States of America, 104(1), 60–65. [Link]

Sources

Comparative

A Comparative Guide to the Chemical Stability of Formyllysine and Other Acyl-Lysine Modifications

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist In the intricate world of protein post-translational modifications (PTMs), the acylation of lysine residues stand...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

In the intricate world of protein post-translational modifications (PTMs), the acylation of lysine residues stands out as a critical regulator of cellular processes. While acetylation has long been in the spotlight, a diverse array of other acyl modifications, including formylation, succinylation, and crotonylation, are gaining prominence for their unique biological roles. A key determinant of the physiological impact of these modifications is their inherent chemical stability. This guide provides an in-depth, comparative analysis of the stability of formyllysine versus other common acyl-lysine modifications, offering field-proven insights and experimental frameworks for researchers in drug development and molecular biology.

Introduction: The Significance of Lysine Acylation and its Stability

Lysine acylation, the addition of an acyl group to the ε-amino group of a lysine residue, is a fundamental mechanism for modulating protein function. This modification neutralizes the positive charge of the lysine side chain and introduces a new chemical moiety, thereby altering protein conformation, protein-protein interactions, and enzymatic activity. The stability of the amide bond formed between the acyl group and the lysine is a crucial factor governing the persistence and, consequently, the biological readout of the modification. While enzymatic "erasers" like histone deacetylases (HDACs) play a pivotal role in the turnover of many acyl groups, the intrinsic chemical lability of the acyl-lysine bond itself contributes to its non-enzymatic removal and overall dynamics. Understanding this chemical stability is paramount for designing therapeutics that target acylation pathways and for interpreting the functional consequences of these modifications.

The Chemical Landscape of Acyl-Lysine Modifications

The diverse array of acyl-CoA molecules within the cell gives rise to a variety of lysine acylations, each with distinct physicochemical properties. This guide focuses on four key modifications:

  • Formylation (-CHO): The smallest acyl group, a single carbon addition.

  • Acetylation (-COCH₃): A two-carbon modification, extensively studied in epigenetics.

  • Succinylation (-COCH₂CH₂COOH): A four-carbon modification that introduces a negative charge.

  • Crotonylation (-COCH=CHCH₃): An unsaturated four-carbon modification with a planar structure.

The chemical nature of the acyl group—its size, charge, and electronic properties—directly influences the stability of the resulting amide bond.

Comparative Chemical Stability: A Deeper Dive

While direct, comprehensive comparative studies on the chemical hydrolysis rates of all four modifications under identical conditions are limited in the published literature, we can synthesize a comparative understanding based on fundamental chemical principles and available data.

General Principles of Amide Bond Stability

The amide bond is notoriously stable, with an estimated half-life of hundreds of years at neutral pH and ambient temperature. Its stability is attributed to the resonance delocalization of the nitrogen lone pair into the carbonyl group, which imparts a partial double-bond character to the C-N bond. Hydrolysis of the amide bond is significantly accelerated under acidic or basic conditions.

Formyllysine: An Exceptionally Stable Mark

N6-formyllysine is recognized as a notably stable pathological and physiological modification. A key reason for its persistence in the cellular environment is its resistance to enzymatic removal by known histone deacetylases (HDACs) and sirtuins. This enzymatic stability underscores the importance of its intrinsic chemical stability in governing its cellular lifespan.

  • In Vivo Stability: Studies on the decay of N6-formyllysine in cellular proteins have revealed a bi-exponential decay pattern, with a fast-phase half-life of approximately 25 hours and a slow-phase half-life of around 182 hours[1]. This indicates a long-term persistence within the cell, far exceeding that of many dynamically regulated PTMs.

From a chemical standpoint, the small, electron-donating formyl group contributes to a stable amide linkage. The lack of steric hindrance allows for a planar and strong amide bond.

Acetyllysine, Succinyllysine, and Crotonyllysine: A Spectrum of Lability

While generally stable, other acyl-lysine modifications exhibit different degrees of chemical lability influenced by the nature of the acyl group.

  • Acetyllysine: As the most well-studied acyl modification, acetyllysine is known to be a dynamic mark, readily added and removed by enzymes. Its chemical stability is considered a baseline for comparison.

  • Succinyllysine: The introduction of a carboxylate group in succinyllysine results in a bulkier and negatively charged modification. This can induce greater structural changes in proteins compared to acetylation[2]. While quantitative data on its chemical hydrolysis rate compared to formyllysine is scarce, the increased size and potential for intramolecular interactions could influence its stability.

  • Crotonyllysine: The unsaturated nature of the crotonyl group introduces a planar, rigid structure. While enzymatically regulated, the chemical properties of the double bond might influence the resonance stabilization of the amide bond, potentially altering its susceptibility to hydrolysis compared to saturated acyl groups.

A Qualitative Comparison of Stability

Based on the available evidence and chemical principles, we can propose a qualitative ranking of the intrinsic chemical stability of these modifications:

Formyllysine > Acetyllysine ≈ Crotonyllysine ≈ Succinyllysine

It is important to emphasize that this is a generalized comparison, and the local protein environment can significantly influence the stability of any given acyl-lysine residue.

Experimental Workflow for Assessing Acyl-Lysine Stability

To provide a framework for researchers to quantitatively assess the comparative stability of different acyl-lysine modifications, we propose the following experimental workflow. This protocol is designed to be a self-validating system, allowing for direct comparison under controlled in vitro conditions.

Workflow Overview

The workflow involves synthesizing peptides with site-specifically incorporated acyl-lysine modifications, subjecting them to controlled hydrolysis conditions, and quantifying the decay of the modified peptide over time using LC-MS/MS.

Figure 1. Experimental workflow for comparative stability analysis.

Detailed Experimental Protocol

Objective: To determine and compare the chemical half-lives of formyl-, acetyl-, succinyl-, and crotonyl-lysine containing peptides under acidic, neutral, and basic conditions.

Materials:

  • Custom-synthesized peptides with a single, site-specific acyl-lysine modification (e.g., G-K(acyl)-G-G-L-G-A). Purity >95% confirmed by HPLC and mass spectrometry.

  • Buffers:

    • Acidic: 0.1 M Glycine-HCl, pH 3.0

    • Neutral: 0.1 M Phosphate-buffered saline (PBS), pH 7.4

    • Basic: 0.1 M Sodium Bicarbonate, pH 10.0

  • Thermomixer or water bath set to 37°C and 55°C.

  • Quenching solution: 10% Formic Acid.

  • LC-MS/MS system.

Procedure:

  • Peptide Stock Preparation: Prepare 1 mM stock solutions of each acylated peptide in water.

  • Reaction Setup:

    • For each peptide and each buffer condition, prepare a reaction mixture by diluting the peptide stock solution to a final concentration of 100 µM in the respective buffer.

    • Prepare a sufficient volume for all time points.

  • Incubation:

    • Incubate the reaction mixtures at both 37°C and 55°C to assess the effect of temperature on stability.

  • Time-Course Sampling:

    • At designated time points (e.g., 0, 1, 2, 4, 8, 24, 48, 72 hours), withdraw an aliquot (e.g., 20 µL) from each reaction mixture.

    • Immediately quench the reaction by adding the aliquot to an equal volume of the quenching solution. This will stop the hydrolysis by rapidly lowering the pH.

    • Store the quenched samples at -80°C until LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Analyze the quenched samples by LC-MS/MS.

    • Develop a targeted method to monitor the parent ion of the intact acylated peptide and the parent ion of the non-acylated peptide.

    • Use the peak area of the intact acylated peptide for quantification.

  • Data Analysis:

    • For each condition, plot the natural logarithm of the peak area of the intact acylated peptide against time.

    • The slope of the linear regression will be equal to the negative of the observed hydrolysis rate constant (-k_obs).

    • Calculate the half-life (t½) using the formula: t½ = ln(2) / k_obs.

Data Presentation and Interpretation

The quantitative data generated from the experimental workflow should be summarized in clear, structured tables for easy comparison.

Table 1: Comparative Half-lives (t½, in hours) of Acyl-Lysine Peptides at 37°C

Acyl ModificationpH 3.0pH 7.4pH 10.0
Formyllysine [Expected: High Stability][Expected: Very High Stability][Expected: Moderate Stability]
Acetyllysine [Expected: Moderate Stability][Expected: High Stability][Expected: Low Stability]
Succinyllysine [Expected: Moderate Stability][Expected: High Stability][Expected: Low Stability]
Crotonyllysine [Expected: Moderate Stability][Expected: High Stability][Expected: Low Stability]

(Note: The values in the table are expected trends. Actual values must be determined experimentally.)

Interpretation of Results:

  • A longer half-life indicates greater chemical stability.

  • Comparison of half-lives across different pH values will reveal the pH-dependent lability of each modification.

  • Comparison of half-lives at 37°C and 55°C will provide insight into the temperature dependence of the hydrolysis reactions.

The Causality Behind Experimental Choices

  • Choice of Peptides: Short, synthetic peptides are used to isolate the chemical stability of the acyl-lysine bond from the complexities of a folded protein structure, which can have a significant impact on the local environment and stability of the modification.

  • Choice of Buffers and pH: The use of distinct acidic, neutral, and basic buffers allows for a comprehensive assessment of the pH-dependent hydrolysis mechanisms.

  • Choice of Temperatures: Incubating at both physiological temperature (37°C) and an elevated temperature (55°C) allows for the acceleration of the hydrolysis reaction, enabling the determination of stability for highly stable modifications within a practical timeframe.

  • LC-MS/MS Quantification: This technique provides the sensitivity and specificity required to accurately quantify the remaining acylated peptide at each time point, even in the presence of the hydrolysis product.

Signaling Pathways and Logical Relationships

The differential stability of these modifications has profound implications for their roles in cellular signaling.

signaling_implications cluster_stability Chemical Stability cluster_turnover Cellular Turnover cluster_function Biological Function Formyl Formyllysine (High Stability) Formyl_Turnover Slow Turnover (Resistant to Erasers) Formyl->Formyl_Turnover Acetyl Acetyllysine (Moderate Stability) Other_Turnover Dynamic Turnover (Enzymatically Regulated) Acetyl->Other_Turnover Succinyl Succinyllysine (Moderate Stability) Succinyl->Other_Turnover Crotonyl Crotonyllysine (Moderate Stability) Crotonyl->Other_Turnover Long_Term Long-term Regulation, Stable Epigenetic Mark Formyl_Turnover->Long_Term Dynamic_Signal Dynamic Signaling, Rapid Response Other_Turnover->Dynamic_Signal caption Figure 2. Relationship between stability and function.

Figure 2. Relationship between stability and function.

As illustrated in Figure 2, the high stability of formyllysine, coupled with its resistance to enzymatic removal, positions it as a candidate for a long-term, stable regulatory mark. In contrast, the more dynamic nature of acetylation, succinylation, and crotonylation, which are subject to both enzymatic turnover and a degree of chemical lability, makes them well-suited for rapid and transient signaling events.

Conclusion and Future Directions

The chemical stability of acyl-lysine modifications is a critical, yet often overlooked, aspect of their biological function. This guide has provided a comparative overview of the stability of formyllysine versus other common acylations and has outlined a robust experimental framework for their quantitative assessment. Formyllysine emerges as a particularly stable modification, a property that likely contributes to its unique role in cellular physiology and pathology.

For researchers and drug development professionals, a deeper understanding of the chemical stability of these modifications will be instrumental in:

  • Designing more effective and specific inhibitors of acyl-modifying enzymes.

  • Developing novel therapeutic strategies that modulate the stability of specific acyl-lysine marks.

  • Accurately interpreting the functional consequences of changes in the cellular "acyl-ome."

Future research should focus on generating comprehensive, quantitative data on the chemical stability of a wider range of acyl-lysine modifications under various conditions. Such data will be invaluable for building predictive models of protein function and for advancing our understanding of the complex interplay between metabolism, signaling, and disease.

References

  • Edrissi, B., Taghizadeh, K., Moeller, B. C., Yu, R., Kracko, D., Doyle-Eisele, M., Swenberg, J. A., & Dedon, P. C. (2017). N6-Formyllysine as a Biomarker of Formaldehyde Exposure: Formation and Loss of N6-Formyllysine in Nasal Epithelium in Long-Term, Low-Dose Inhalation Studies in Rats. Chemical Research in Toxicology, 30(8), 1572–1576. [Link]

  • Zhang, Z., Tan, M., Xie, Z., Dai, L., Chen, Y., & Zhao, Y. (2011). Identification of lysine succinylation as a new post-translational modification. Nature Chemical Biology, 7(1), 58–63. [Link]

  • Jiang, T., Zhou, X., Taghizadeh, K., Dong, M., & Dedon, P. C. (2007). N-formylation of lysine in histone proteins as a secondary modification arising from oxidative stress. Proceedings of the National Academy of Sciences of the United States of America, 104(1), 60–65. [Link]

  • Tan, M., Luo, H., Lee, S., Jin, F., Yang, J. S., Montellier, E., Buchou, T., Cheng, Z., Rousseaux, S., Rajagopal, N., Lu, Z., Ye, Z., Zhu, Q., Wysocka, J., Ye, Y., Khochbin, S., Ren, B., & Zhao, Y. (2011). Identification of 67 histone marks and histone lysine crotonylation as a new type of histone modification. Cell, 146(6), 1016–1028. [Link]

  • Edrissi, B., Moeller, B. C., Taghizadeh, K., & Dedon, P. C. (2013). Quantitative analysis of histone modifications: formaldehyde is a source of pathological N6-formyllysine that is refractory to histone deacetylases. PLoS genetics, 9(2), e1003328. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the Rigorous Validation of N6-formyllysine in Proteomics Datasets Using Synthetic Standards

For researchers, clinical scientists, and drug development professionals, the confident identification of post-translational modifications (PTMs) is paramount. PTMs dramatically expand the functional diversity of the pro...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, clinical scientists, and drug development professionals, the confident identification of post-translational modifications (PTMs) is paramount. PTMs dramatically expand the functional diversity of the proteome, regulating everything from signaling cascades to protein stability[1][2][3]. Among the myriad of lysine modifications, N6-formyllysine (fK) presents a unique and significant analytical challenge. Arising from sources like formaldehyde exposure and cellular metabolism, fK is implicated in pathological processes and may serve as a critical biomarker[4][5][6].

However, its identification in complex proteomics datasets is fraught with peril. The mass shift induced by formylation (+27.9949 Da) is nearly isobaric to other common modifications, and its potential for spontaneous, non-enzymatic formation during sample preparation can lead to false positives[7]. This guide provides an in-depth, experience-driven framework for moving beyond putative identification to confident validation, establishing the use of stable isotope-labeled synthetic standards as the definitive method for confirming N6-formyllysine sites. We will dissect the causality behind each experimental choice, providing not just a protocol, but a robust, self-validating system for generating high-confidence data.

The Analytical Conundrum: Why N6-formyllysine Demands More Than a Database Search

Standard bottom-up proteomics workflows, which involve protein digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS), are powerful tools for PTM discovery[3][8]. A typical analysis pipeline identifies peptides by matching their experimental tandem mass spectra (MS/MS) to theoretical spectra generated from a protein sequence database[9]. While effective, this approach has inherent limitations when identifying challenging PTMs like fK:

  • Isobaric Ambiguity: The +27.9949 Da mass shift of formylation is nearly identical to that of trimethylation (+42.0470 Da, with a -14.0157 Da difference from lysine's methyl group making it appear similar in some contexts) and can be confused with combinations of other modifications. Relying solely on precursor mass accuracy is insufficient.

  • Low Stoichiometry & Abundance: Like many signaling PTMs, fK is often present on only a small fraction of a given protein population at any time[10][11]. This low abundance can result in low-quality MS/MS spectra that are difficult to distinguish from noise, leading to ambiguous database scores.

  • Spontaneous Formation: A significant challenge is the spontaneous formylation of lysine residues during sample preparation, particularly when using reagents like formic acid in mobile phases or during protein fixation with formaldehyde[7]. This artifactual modification is chemically indistinguishable from the endogenous PTM, making it a major source of false-positive identifications.

  • Database Search Limitations: Search algorithms can incorrectly assign a formylation to a peptide if the true sequence or a different modification is absent from the search space, leading to a "best-fit" but incorrect assignment[9].

The Gold Standard: Synthetic Isotope-Labeled Peptides

The most rigorous method for validating a peptide-spectrum match (PSM) is to compare the analytical properties of the endogenous peptide with those of a chemically identical, purified synthetic version[12][13]. By using a synthetic peptide containing stable heavy isotopes (e.g., ¹³C, ¹⁵N), we create a standard that is chemically identical to the target peptide but mass-shifted. This allows for the direct comparison of the endogenous (light) and synthetic (heavy) peptides within the same analytical run.

This approach provides a multi-point validation system that is exceptionally trustworthy:

  • Chromatographic Co-elution: The light and heavy peptides, having identical amino acid sequences and modifications, should exhibit identical chromatographic behavior and elute from the LC column at the same time.

  • MS/MS Spectral Similarity: The fragmentation pattern of the endogenous peptide must closely match that of the heavy-labeled synthetic standard.

  • Quantitative Confirmation: The known concentration of the spiked-in standard can be used for absolute quantification of the endogenous, biologically relevant fK-modified peptide.

This strategy transforms the validation process from a statistical inference based on database scores to a direct, empirical confirmation.

Workflow for High-Confidence fK Validation

The following workflow outlines the logical and experimental steps required to validate putative N6-formyllysine sites identified in a discovery proteomics experiment.

Validation_Workflow cluster_discovery Discovery Phase cluster_validation Validation Phase BiologicalSample Biological Sample (Cells, Tissue, etc.) Digestion Protein Digestion (e.g., Trypsin) BiologicalSample->Digestion LCMS LC-MS/MS Analysis (Shotgun Proteomics) Digestion->LCMS DBSearch Database Search (e.g., MaxQuant, Comet) LCMS->DBSearch CandidateList Generate Candidate List of Putative fK Peptides DBSearch->CandidateList Synth Synthesize Heavy Isotope-Labeled fK Peptide CandidateList->Synth Select High-Priority Candidates Spike Spike Heavy Peptide into Biological Sample Digest Synth->Spike TargetedLCMS Targeted or Parallel Reaction Monitoring (PRM) LC-MS/MS Spike->TargetedLCMS DataAnalysis Comparative Data Analysis (RT, MS/MS, Co-elution) TargetedLCMS->DataAnalysis Validated Validated fK Site DataAnalysis->Validated

Caption: High-level workflow from discovery to validation of N6-formyllysine sites.

Experimental Protocols & Methodologies

1. Candidate Selection and Standard Synthesis

  • Rationale: From your initial discovery dataset, prioritize putative fK peptides for validation based on biological interest, sequence uniqueness, and suitability for synthesis and MS detection (typically 7-25 amino acids).

  • Protocol:

    • Filter the database search results for peptides containing a potential N6-formyllysine modification.

    • Rank these candidates based on their database score (e.g., Andromeda, XCorr), intensity, and biological context.

    • Select the top candidates and order corresponding synthetic peptides from a reputable vendor.

    • Crucial Specification: Order the peptide with a stable isotope label on the C-terminal lysine (¹³C₆, ¹⁵N₂) or arginine (¹³C₆, ¹⁵N₄). Ensure the N6-formyllysine modification is included in the synthesis. The final product should be HPLC-purified (>95% purity) and its concentration accurately determined by amino acid analysis.

2. Sample Preparation and Standard Spiking

  • Rationale: The goal is to introduce a known amount of the heavy standard into the complex biological matrix to serve as an internal reference. The ideal spiking point is after protein digestion but before any fractionation or cleanup steps to account for sample loss during processing.

  • Protocol:

    • Lyse cells or tissues and perform protein digestion as was done in the discovery experiment (e.g., trypsin digestion).

    • Quantify the total peptide concentration of the biological digest using a BCA or similar assay.

    • Reconstitute the heavy-labeled synthetic fK peptide in an appropriate solvent (e.g., 0.1% formic acid in water).

    • Spike the heavy standard into the biological peptide mixture at a concentration expected to be similar to the endogenous peptide (e.g., 10-100 fmol of heavy peptide per 1 µg of biological digest). This may require optimization.

3. LC-MS/MS Analysis: Targeted vs. Discovery Re-analysis

  • Rationale: The analytical method must be capable of detecting both the light and heavy forms of the peptide and generating high-quality MS/MS spectra for both.

  • Method A (Recommended): Targeted Analysis (Parallel Reaction Monitoring - PRM)

    • Set up the mass spectrometer to specifically isolate the precursor m/z for both the light (endogenous) and heavy (synthetic) peptides in alternating scans.

    • Generate high-resolution MS/MS spectra for both precursor ions throughout their chromatographic elution. This method provides the highest sensitivity and quality of data for validation.

  • Method B: Data-Dependent Acquisition (DDA) with an Inclusion List

    • Add the m/z values for both light and heavy peptides to an inclusion list.

    • The mass spectrometer will prioritize selecting these ions for fragmentation when they are detected. This is a viable alternative if PRM is not available.

4. Data Analysis and Validation Criteria

  • Rationale: This is the critical step where the empirical evidence is compared. The analysis relies on three key metrics that must all be met for a confident validation.

  • Protocol:

    • Extract ion chromatograms (XICs) for both the light and heavy peptide precursors. The peaks should appear at the same retention time (RT).

    • Extract the MS/MS spectra from the apex of both chromatographic peaks.

    • Perform a quantitative comparison of the spectra and a qualitative assessment of the RT alignment.

Caption: The logical decision process for validating an fK site using synthetic standards.

Quantitative Data Summary and Comparison

The following table outlines the key metrics and acceptable thresholds for high-confidence validation. Software such as Skyline or vendor-specific programs can be used to calculate these values.

MetricDescriptionHigh-Confidence ThresholdRationale
Retention Time Delta (ΔRT) The absolute difference in elution time between the light and heavy peptide peaks.< 0.1 min (or < 2% of peak width)Identical molecules should elute at virtually the same time. Minor shifts can occur at very low abundance, but large shifts indicate a different molecule.
Spectral Similarity Score A quantitative measure of the similarity between the MS/MS spectra of the light and heavy peptides. Common metrics include the Normalized Spectral Contrast Angle or the Pearson Correlation Coefficient (PCC).Score > 0.8This confirms that the two precursor ions fragment in an identical manner, which is the strongest evidence of identical peptide sequence and modification site.
Co-elution Correlation The correlation of the chromatographic peak shapes for the light and heavy peptides.Score > 0.9Both peptides should exhibit the same Gaussian peak shape as they transit the LC column. A high correlation ensures the signals are not from interfering species.
Comparison with Alternative Methods
MethodAdvantagesDisadvantagesConfidence Level
Synthetic Standard (This Guide) Provides definitive, multi-point confirmation (RT, MS/MS, co-elution). Controls for sample preparation artifacts. Enables absolute quantification.Requires purchasing or synthesizing custom peptides. More time-consuming and expensive upfront.Very High
High-Resolution MS/MS Only Can distinguish fK from some isobaric modifications if unique fragment ions are observed. No additional cost beyond the initial experiment.Cannot distinguish from isomers (fK on a different lysine). Does not control for spontaneous formation during sample prep. Often ambiguous for low-quality spectra.Low to Medium
Orthogonal Methods (e.g., Western Blot) Can confirm protein-level expression.Antibodies specific to fK on a particular site are rarely available. Does not provide site-specific validation. Low throughput.Low (for site validation)

Conclusion: Establishing Trust in Your Data

References

  • Noncanonical Amino Acids in Biocatalysis. Chemical Reviews.[Link]

  • Sources of N 6 -formyllysine. ResearchGate.[Link]

  • Noncanonical Amino Acids in Biocatalysis. PMC - NIH.[Link]

  • Validation of Top-Down Proteomics Data by Bottom-Up-Based N-Terminomics Reveals Pitfalls in Top-Down-Based Terminomics Workflows. ResearchGate.[Link]

  • Peptide–Spectrum Match Validation with Internal Standards (P–VIS). PubMed Central - NIH.[Link]

  • Quantitation of N6-Formyl-lysine Adduct Following Aristolochic Acid Exposure in Cells and Rat Tissues by Liquid Chromatography-Tandem Mass Spectrometry Coupled with Stable Isotope-Dilution Method. PubMed.[Link]

  • Dosimetry of N6-Formyllysine Adducts Following [13C2H2]-Formaldehyde Exposures in Rats. PMC - NIH.[Link]

  • Quantification of N 6-formylated lysine in bacterial protein digests using liquid chromatography/tandem mass spectrometry despite spontaneous formation and matrix effects. PubMed.[Link]

  • Database search engines and target database features impinge upon the identification of post‐translationally cis‐spliced peptides in HLA class I immunopeptidomes. NIH.[Link]

  • Identification of lysine succinylation as a new post-translational modification. PMC - NIH.[Link]

  • Inference and Validation of Protein Identifications. PMC - NIH.[Link]

  • Identification of Alternative Splicing in Proteomes of Human Melanoma Cell Lines without RNA Sequencing Data. MDPI.[Link]

  • N6-Formyllysine as a Biomarker of Formaldehyde Exposure: Formation and Loss of N6-Formyllysine in Nasal Epithelium in Long-Term, Low-Dose Inhalation Studies in Rats. ACS Publications.[Link]

  • Substrate and Functional Diversity of Protein Lysine Post-translational Modifications. PMC - NIH.[Link]

  • PROSPECT PTMs: Rich Labeled Tandem Mass Spectrometry Dataset of Modified Peptides for Machine Learning in Proteomics. NeurIPS.[Link]

  • What Have Data Standards Ever Done for Us? PMC - PubMed Central.[Link]

  • Challenges and Solutions in Proteomics. PMC - NIH.[Link]

  • Databases - Pastel BioScience. Pastel BioScience.[Link]

  • Reference Materials for Improving Reliability of Multiomics Profiling. PMC - PubMed Central.[Link]

  • How to Introduce Post-Translational Modifications (PTMs) in Proteins? YouTube.[Link]

  • The challenge of detecting modifications on proteins. ResearchGate.[Link]

  • PROSPECT PTMs: Rich Labeled Tandem Mass Spectrometry Dataset of Modified Peptides for Machine Learning in Proteomics. OpenReview.[Link]

  • Proteogenomic analysis to identify missing proteins from haploid cell lines. UniProt.[Link]

  • Mass Spectral Analysis of Synthetic Peptides: Implications in Proteomics. Journal of Biomolecular Techniques.[Link]

  • The challenge of detecting modifications on proteins. PubMed.[Link]

  • Discovery of Post-Translational Modifications in Emiliania huxleyi. MDPI.[Link]

  • Identification of non-canonical peptides with moPepGen. PMC - PubMed Central.[Link]

  • New organic reference materials for hydrogen, carbon, and nitrogen stable isotope-ratio measurements: caffeines, n-alkanes, fatty acid methyl esters, glycines, L-valines, polyethylenes, and oils. USGS Publications Warehouse.[Link]

  • Using synthetic peptides to benchmark peptide identification software and search parameters for MS/MS data analysis. ResearchGate.[Link]

Sources

Comparative

A Comparative Guide to Histone Lysine Modifications: The Regulated Precision of Methylation vs. the Pathological Interference of N6-Formyllysine

For the Attention of: Researchers, Scientists, and Drug Development Professionals Introduction: Beyond the Genetic Code In the intricate landscape of cellular regulation, the histones that package our DNA are not merely...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of: Researchers, Scientists, and Drug Development Professionals

Introduction: Beyond the Genetic Code

In the intricate landscape of cellular regulation, the histones that package our DNA are not merely static spools but dynamic signaling platforms. Post-translational modifications (PTMs) to these proteins form a complex "histone code" that dictates chromatin accessibility and gene expression. Among the most studied of these is lysine methylation, a cornerstone of epigenetic regulation. However, the lysine residue is also susceptible to non-enzymatic, pathological modifications that can disrupt this carefully orchestrated system.

This guide provides an in-depth comparison of the biological impacts of a canonical, regulated PTM—lysine methylation—and a damage-associated, pathological modification, N6-formyllysine. We will explore their distinct origins, regulatory mechanisms, and functional consequences, providing field-proven insights into why distinguishing between these modifications is critical for research in epigenetics, toxicology, and disease pathogenesis.

Section 1: Histone Lysine Methylation - The Epitome of Epigenetic Control

Histone lysine methylation is a fundamental enzymatic process that exemplifies the precision of epigenetic regulation. It involves the transfer of one, two, or three methyl groups from the donor molecule S-adenosyl methionine (SAM) to the ε-amino group of a lysine residue.[1] This modification does not alter the positive charge of the lysine side chain but creates docking sites for specific effector proteins, thereby translating the chemical mark into a biological outcome.

The "Writer-Reader-Eraser" Paradigm

The dynamic nature of lysine methylation is governed by a sophisticated enzymatic machinery:

  • Writers (Histone Methyltransferases - HMTs): These enzymes, such as the SET domain-containing proteins, catalyze the addition of methyl groups with high specificity for both the lysine position (e.g., H3K4, H3K9, H3K27) and the degree of methylation (mono-, di-, or tri-methylation).[1]

  • Erasers (Histone Demethylases - HDMs): The discovery of enzymes like LSD1 and Jumonji C (JmjC) domain-containing proteins confirmed that methylation is a reversible and dynamic process.[2] These enzymes remove methyl marks, allowing for cellular responses to developmental and environmental cues.

  • Readers (Effector Proteins): These proteins contain specialized domains (e.g., Chromo, Tudor, PWWP) that recognize and bind to specific methylation states.[1] This binding event recruits other proteins and complexes that ultimately mediate the downstream biological effects, such as chromatin compaction or recruitment of the transcriptional machinery.

This interplay allows for a nuanced and responsive regulatory system. A classic example of this context-dependent function is the opposing roles of H3K4 trimethylation (H3K4me3) as a mark of active transcription and H3K27 trimethylation (H3K27me3) as a hallmark of transcriptional repression.[3]

Histone_Methylation_Cycle cluster_0 Epigenetic Regulation Unmodified_Lysine Histone Lysine Methylated_Lysine Methylated Lysine (me1/me2/me3) Unmodified_Lysine->Methylated_Lysine HMTs ('Writers') + SAM Methylated_Lysine->Unmodified_Lysine HDMs ('Erasers') Effector_Complex Reader Protein (e.g., Chromodomain) Methylated_Lysine->Effector_Complex Binding Gene_Regulation Transcriptional Activation or Repression Effector_Complex->Gene_Regulation Recruitment

Caption: The dynamic "Writer-Reader-Eraser" cycle of histone lysine methylation.

Section 2: N6-Formyllysine - A Pathological Intruder

In stark contrast to the regulated nature of methylation, N6-formyllysine (fK) is an adventitious modification that arises from cellular damage.[4] It is chemically similar to N6-acetyllysine but with a formyl group (-CHO) instead of an acetyl group (-COCH₃).

Biogenesis from Cellular Stress

N6-formyllysine is not installed by a specific "writer" enzyme. Instead, it forms through at least two primary chemical pathways:

  • Reaction with Formaldehyde: Endogenous formaldehyde, a metabolic byproduct of processes like histone demethylation and one-carbon metabolism, is a major source of fK.[5][6] Exogenous exposure to formaldehyde also drives its formation.[7] The aldehyde reacts with the lysine amine to form a Schiff base, which can be oxidized to the stable formamide of N6-formyllysine.[4]

  • Oxidative DNA Damage: Oxidative stress can lead to the oxidation of the deoxyribose sugar in DNA, producing a 3'-formylphosphate residue. This reactive species can then acylate a nearby lysine side chain on a histone protein, resulting in fK.[8]

Persistence and Irreversibility

A critical feature of N6-formyllysine is its stability. Extensive studies have shown that it is refractory to removal by all known classes of histone deacetylases (HDACs), including the NAD+-dependent sirtuins.[5][6][9] To date, no "eraser" enzyme for N6-formyllysine has been identified.[5][10] This means that once formed, this mark likely persists for the entire lifespan of the histone protein, representing a long-term form of molecular damage.[5]

Formyllysine_Formation cluster_1 Pathological Formation Lysine Histone Lysine Formyllysine N6-formyllysine (fK) (Stable Damage Adduct) Interference Blocks Acetylation/ Methylation Sites Formyllysine->Interference Functional Consequence Formaldehyde Endogenous/ Exogenous Formaldehyde Formaldehyde->Lysine Non-enzymatic reaction DNA_Damage Oxidative DNA Damage (3'-formylphosphate) DNA_Damage->Lysine Non-enzymatic reaction

Caption: Non-enzymatic pathways leading to the formation of N6-formyllysine on histones.

Section 3: Head-to-Head Comparison: A Tale of Two Modifications

The fundamental differences between lysine methylation and formylation dictate their opposing biological roles. Where methylation is a specific and reversible signal, formylation is a random and persistent lesion.

Comparative Analysis
FeatureHistone Lysine Methylation (Kme) N6-Formyllysine (fK)
Origin Enzymatic, physiological process.Non-enzymatic, pathological/adventitious.[4]
Regulation Dynamically regulated by "writers" (HMTs) and "erasers" (HDMs).[1][2]Unregulated formation; appears irreversible, refractory to HDACs.[6]
Specificity Highly specific for lysine residue and methylation state.[11]Randomly distributed, dependent on formaldehyde/oxidant proximity.[11]
Biological Role Direct signaling: creates binding sites for "reader" proteins to regulate gene expression.Interference: blocks sites of physiological PTMs, potentially disrupting signaling.[8][9]
Functional Output Context-dependent gene activation or repression.[12]Likely disruption of normal gene expression and chromatin structure.[4][6]
Disease Link Misregulation linked to developmental disorders and cancer.[3]Associated with formaldehyde toxicity, oxidative stress, and carcinogenesis.[7][9][13]
Quantitative Disparity in Abundance

Mass spectrometry-based quantification reveals a stark difference in the prevalence of these modifications. While methylation levels are highly variable and can be abundant at specific loci, the global level of formylation is significantly lower.

Histone ModificationAbundance in Human TK6 Cells (modifications per 10⁴ lysines)Reference
N6-formyllysine 1–4[5][6]
N6-acetyllysine 1.5–380[5][6]
N6-mono-methyllysine 5–870[5][6]
N6-di-methyllysine 0–1400[5][6]
N6-tri-methyllysine 0–390[5][6]

Causality Insight: The low abundance yet widespread, random distribution of N6-formyllysine supports the "interference hypothesis".[4][10] Even a low level of this persistent mark could have significant biological consequences if it occurs at a critical regulatory site—such as the lysine residue in the active site of an enzyme or a key lysine on a histone tail that is normally acetylated or methylated—effectively acting as a permanent roadblock to epigenetic signaling.[5][9]

Section 4: Experimental Methodologies for Differentiating Lysine Modifications

Distinguishing between and accurately quantifying these modifications is paramount. The choice of methodology depends on whether a global, quantitative overview or a locus-specific map is required.

Protocol 1: Global Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Trustworthiness: This is the gold standard for absolute and unbiased quantification of total histone modifications. It does not rely on antibody specificity and can distinguish between chemically similar adducts.

Experimental Rationale: The protocol is designed to completely hydrolyze histone proteins into their constituent amino acids, which are then separated by chromatography and identified by their unique mass-to-charge ratio and fragmentation patterns. Isotope-labeled internal standards for each modified lysine ensure precise quantification.

Step-by-Step Methodology:

  • Histone Extraction: Isolate nuclei from cell culture or tissue samples. Purify total histone proteins using a high-salt or acid extraction protocol.

  • Protein Hydrolysis: Accurately weigh the purified histone sample. Add a known quantity of isotope-labeled internal standards (e.g., [¹³C,²H₂]-N6-formyllysine). Perform complete enzymatic hydrolysis to single amino acids using a robust protease like Streptomyces griseus protease.[5]

    • Causality Note: Complete hydrolysis is critical. Incomplete digestion would lead to an underestimation of modification levels. Using a broad-specificity protease ensures all peptide bonds are cleaved.

  • Chromatographic Separation: Use an aqueous normal phase HPLC with a diamond-hydride column to separate lysine and its modified forms (fK, AcK, me1K, me2K, me3K).[11]

    • Causality Note: This specific chromatography is chosen for its ability to resolve these small, polar amino acids, which is challenging with standard reverse-phase columns.[11]

  • Mass Spectrometry Analysis: Couple the HPLC to a tandem quadrupole mass spectrometer operating in positive ion mode. Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify each analyte and its corresponding internal standard based on their unique precursor-to-product ion transitions.

  • Data Analysis: Calculate the amount of each modified lysine by comparing its peak area to that of its known-quantity internal standard. Express the data as a ratio relative to the total number of lysine residues in the sample.

LC_MS_Workflow Start Purified Histones Step1 Add Isotope-Labeled Internal Standards Start->Step1 Step2 Complete Protease Digestion (e.g., S. griseus) Step1->Step2 Step3 HPLC Separation (Aqueous Normal Phase) Step2->Step3 Step4 Tandem Mass Spectrometry (MRM Detection) Step3->Step4 End Absolute Quantification of fK, AcK, me1/2/3K Step4->End

Caption: Workflow for the absolute quantification of histone lysine modifications via LC-MS/MS.

Protocol 2: Locus-Specific Analysis by Chromatin Immunoprecipitation (ChIP)

Applicability Note: ChIP is the cornerstone for mapping the genomic location of specific histone modifications. It relies entirely on the availability of a high-affinity, high-specificity antibody that can recognize the target modification in the context of the full histone protein.

  • For Lysine Methylation: High-quality, commercially available antibodies for various methylation states (e.g., H3K4me3, H3K27me3) make ChIP-sequencing (ChIP-seq) a routine and powerful technique.

  • For N6-Formyllysine: A major challenge in the field is the lack of a validated, ChIP-grade antibody for N6-formyllysine. The small size of the formyl group and its chemical similarity to the acetyl group make generating a sufficiently specific antibody difficult. Therefore, locus-specific data for N6-formyllysine is currently unavailable. This technical limitation is why our understanding of fK is primarily based on the global, quantitative data from mass spectrometry.

Conclusion and Future Directions

The comparison between histone lysine methylation and N6-formyllysine highlights a critical duality in chromatin biology: the contrast between regulated, specific signaling and unregulated, stochastic damage.

  • Lysine methylation is a dynamic, reversible, and highly specific language of the cell, written, read, and erased to control gene expression programs.

  • N6-formyllysine is a persistent molecular lesion, a consequence of metabolic stress and environmental exposures. It acts as a disruptive force, potentially silencing epigenetic pathways by permanently blocking key regulatory sites.

For researchers in drug development and toxicology, this distinction is vital. While inhibitors of HMTs and HDMs are valuable tools for targeting the regulated methylation network, understanding the accumulation of damage marks like fK is crucial for assessing the impact of chemical exposures, aging, and diseases associated with oxidative stress.

Future research must focus on developing tools to detect N6-formyllysine at specific genomic loci, which will be essential for understanding its precise role in gene dysregulation. Furthermore, the search for a potential, undiscovered "eraser" enzyme for fK remains an important endeavor, as its identification would open new avenues for therapeutic intervention against this form of protein damage.

References

  • Jiang, T., Zhou, X., Taghizadeh, K., Dong, M., & Dedon, P. C. (2013). Quantitative Analysis of Histone Modifications: Formaldehyde Is a Source of Pathological N6-Formyllysine That Is Refractory to Histone Deacetylases. PLoS Genetics. [Link]

  • Dedon, P. C., et al. (2013). Quantitative Analysis of Histone Modifications: Formaldehyde Is a Source of Pathological N6- Formyllysine That Is Refractory to - DSpace@MIT. PLoS Genetics. [Link]

  • Jiang, T., et al. (2013). Sources of N 6 -formyllysine. The adduct can be generated in chromatin proteins from reaction of lysine with 3 9 - ResearchGate. PLoS Genetics. [Link]

  • Jiang, T., et al. (2013). (PDF) Quantitative Analysis of Histone Modifications: Formaldehyde Is a Source of Pathological N6-Formyllysine That Is Refractory to Histone Deacetylases - ResearchGate. PLoS Genetics. [Link]

  • Jiang, T., Zhou, X., Taghizadeh, K., Dong, M., & Dedon, P. C. (2013). Quantitative analysis of histone modifications: formaldehyde is a source of pathological n(6)-formyllysine that is refractory to histone deacetylases. PubMed. [Link]

  • Taghizadeh, K., et al. (2008). N-formylation of lysine in histone proteins as a secondary modification arising from oxidative DNA damage. Proceedings of the National Academy of Sciences. [Link]

  • Du, J., Johnson, L. M., Jacobsen, S. E., & Patel, D. J. (2015). Understanding the relationship between DNA methylation and histone lysine methylation. PMC. [Link]

  • Edrissi, B., et al. (2017). N6-Formyllysine as a Biomarker of Formaldehyde Exposure: Formation and Loss of N6-Formyllysine in Nasal Epithelium in Long-Term, Low-Dose Inhalation Studies in Rats. PubMed. [Link]

  • Edrissi, B., et al. (2016). Dosimetry of N6-Formyllysine Adducts Following [13C2H2]-Formaldehyde Exposures in Rats. PMC. [Link]

  • Edrissi, B., et al. (2017). Formation and loss of N6-formyllysine in nasal epithelium in long-term, low-dose inhalation studies in rats. NIH. [Link]

  • Basilicata, M. F., et al. (2024). Histone 3 lysine 9 dimethylation by the G9a-GLP heterodimer requires intranucleosomal product reading. bioRxiv. [Link]

  • Animated biology with Arpan. (2021). Histone methylation - Gene expression regulation. YouTube. [Link]

  • Li, Y., et al. (2024). Unraveling the Epigenetic Regulation of Regulatory T Cells in Cancer Immunity. MDPI. [Link]

  • Wikipedia. (n.d.). Histone methylation. Wikipedia. [Link]

  • USMLE QA. (2023). Mastering Histone Methylation: A Q&A Review for USMLE Step 1. YouTube. [Link]

  • Hyun, K., Jeon, J., Park, K., & Kim, J. (2012). Histone lysine methylation dynamics: establishment, regulation, and biological impact. PubMed. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Proper Disposal of N2-(tert-butoxycarbonyl)-N6-formyllysine

This document provides essential procedural guidance for the safe and compliant disposal of N2-(tert-butoxycarbonyl)-N6-formyllysine. As a protected amino acid derivative central to many peptide synthesis and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides essential procedural guidance for the safe and compliant disposal of N2-(tert-butoxycarbonyl)-N6-formyllysine. As a protected amino acid derivative central to many peptide synthesis and drug development workflows, understanding its chemical nature is paramount to ensuring laboratory safety and environmental stewardship. This guide moves beyond mere instruction to explain the chemical rationale behind each procedural step, empowering researchers to make informed safety decisions.

Hazard Assessment and Chemical Profile

While N2-(tert-butoxycarbonyl)-N6-formyllysine is not classified as a highly hazardous substance under the OSHA Hazard Communication Standard (29 CFR 1910.1200), it necessitates management as regulated chemical waste.[1] Its specific disposal protocol is dictated by the reactivity of its constituent functional groups: the tert-butoxycarbonyl (Boc) group and the lysine backbone.

FeatureAssessmentRationale & Implications for Disposal
Physical State Solid (Colorless to off-white)Spills are less likely to disperse rapidly than liquids. However, dust formation during handling and cleanup must be minimized.[1]
Boc Protecting Group Acid-LabileThe tert-butoxycarbonyl (Boc) group is readily cleaved under acidic conditions (e.g., with trifluoroacetic acid or HCl).[2] Causality : Accidental mixing with acidic waste streams could trigger an unintended deprotection reaction, releasing potentially flammable isobutylene gas and altering the chemical composition of the waste. Therefore, segregation from acidic waste is critical.
Lysine Backbone Amino Acid DerivativeThe core amino acid structure is a common biological molecule.[3][4] However, its presence does not permit disposal via sanitary sewer systems due to the attached synthetic protecting groups and general laboratory waste regulations.
Toxicity Profile Low Acute Toxicity (Anticipated)Based on data for similar Boc-protected amino acids, the compound is not considered acutely toxic.[1] However, as with any laboratory chemical, direct contact should be avoided. Standard personal protective equipment (PPE) is mandatory.[5] May cause skin and eye irritation upon contact.[6]

Core Principles of Chemical Waste Management

All disposal procedures must align with federal and institutional regulations. The U.S. Environmental Protection Agency (EPA) establishes the framework for hazardous waste management under the Resource Conservation and Recovery Act (RCRA), while OSHA ensures worker safety.[7][8] Your institution's Environmental Health and Safety (EHS) department translates these regulations into actionable laboratory protocols.

The Four Pillars of Compliant Disposal:

  • Identification: Characterize waste at the point of generation. All materials contaminated with N2-(tert-butoxycarbonyl)-N6-formyllysine are considered chemical waste.

  • Segregation: Do not mix this waste with incompatible materials.[9] Use dedicated, separate containers to prevent dangerous reactions.

  • Containerization: Use chemically compatible, leak-proof containers that can be securely closed.[10]

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name(s) of the contents.[11]

Step-by-Step Disposal Protocol for N2-(tert-butoxycarbonyl)-N6-formyllysine

This protocol applies to unused product, contaminated consumables (e.g., weigh boats, gloves, pipette tips), and residual material in empty containers.

Step 1: Designate a Satellite Accumulation Area (SAA)

  • At or near the point of waste generation, designate a specific location for your waste container.[12] This area must be under the control of laboratory personnel.

  • The SAA should not be in a high-traffic area and should be clearly marked.

Step 2: Select and Prepare the Waste Container

  • Choose a wide-mouth, high-density polyethylene (HDPE) or other compatible plastic container with a screw-top lid. Plastic is preferred for its durability.[11]

  • Ensure the container is clean, dry, and in good condition, free of cracks or residue.[10]

  • Affix a "Hazardous Waste" label provided by your EHS department before adding any waste. Fill in all required information: the full chemical name "N2-(tert-butoxycarbonyl)-N6-formyllysine," and the date accumulation begins.

Step 3: Waste Collection and Segregation

  • Solid Waste: Carefully place unused reagent, contaminated gloves, wipes, and weigh paper directly into the labeled container.

  • Empty Containers: "Empty" containers that held the pure compound must also be treated as waste. Sweep up any residual powder and add it to the waste container.[1] Do not rinse the container into the sink. Place the "empty," unrinsed container in the solid waste stream.

  • Contaminated Solvents: If the compound was used in a solution, collect the liquid waste in a separate, compatible (e.g., HDPE or glass) container labeled for halogenated or non-halogenated solvent waste, as appropriate. Clearly list N2-(tert-butoxycarbonyl)-N6-formyllysine as a component on the solvent waste label.

  • Critical Segregation: Ensure the waste container is NOT used for any other chemicals, especially strong acids or bases.[13]

Step 4: Secure Storage in the SAA

  • Keep the waste container tightly closed at all times, except when adding waste.[11] This prevents the release of dust and potential contamination.

  • Store the container in a secondary containment bin or tray to contain any potential leaks.[12]

Step 5: Arranging for Disposal

  • Once the container is full, or if you will no longer be generating this waste stream, contact your institution's EHS department to schedule a waste pickup.[13]

  • Do not allow waste to accumulate for more than one year from the start date on the label.[12]

  • Disposal must be handled by a licensed hazardous waste disposal contractor arranged by your institution.[13]

Disposal Workflow Diagram

The following diagram outlines the decision-making process for the proper disposal of N2-(tert-butoxycarbonyl)-N6-formyllysine and associated materials.

G cluster_assessment Step 1: Assess Waste Type cluster_solid Step 2: Solid Waste Handling cluster_liquid Step 2: Liquid Waste Handling cluster_storage Step 3: Accumulation & Storage start Waste Generation (Unused reagent, contaminated labware) waste_type Is the waste solid or liquid? start->waste_type solid_container Select labeled, compatible SOLID waste container (HDPE). waste_type->solid_container Solid liquid_container Select labeled, compatible LIQUID waste container. (Segregate Halogenated/ Non-Halogenated) waste_type->liquid_container Liquid add_solid Place waste in container. Minimize dust. solid_container->add_solid Action secure_storage Keep container tightly closed in designated Satellite Accumulation Area (SAA). add_solid->secure_storage add_liquid Pour waste via funnel. List all components. liquid_container->add_liquid Action add_liquid->secure_storage secondary_containment Use secondary containment. secure_storage->secondary_containment check_compat Ensure segregation from incompatible waste (e.g., acids). secondary_containment->check_compat end Contact EHS for Pickup by Licensed Disposal Vendor check_compat->end

Caption: Workflow for the safe disposal of N2-(tert-butoxycarbonyl)-N6-formyllysine waste.

Spill Management

In the event of a small spill of solid N2-(tert-butoxycarbonyl)-N6-formyllysine:

  • Alert Personnel: Notify others in the immediate area.

  • Don PPE: Ensure you are wearing a lab coat, safety glasses, and appropriate chemical-resistant gloves.

  • Containment: Gently sweep the solid material into a dustpan or onto a stiff piece of paper. Avoid creating dust.[1] Do not use a vacuum cleaner unless it is rated for hazardous dust.

  • Cleanup: Place the swept-up material and all cleanup materials (e.g., contaminated wipes) into your designated hazardous waste container.

  • Decontaminate: Wipe the spill area with a damp cloth or paper towel. Dispose of the wipe as hazardous waste.

  • Report: For large spills or if you are unsure how to proceed, evacuate the area and contact your institution's EHS department immediately.[14]

References

  • Benchchem. (n.d.). Proper Disposal of N'-tert-butyl(tert-butoxy)carbohydrazide: A Guide for Laboratory Professionals.
  • Kupper, R. J., et al. (2009). Large Scale Deprotection of a tert-Butoxycarbonyl (Boc) Group Using Aqueous HCl and Acetone. Organic Process Research & Development.
  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, May 30). Steps in Complying with Regulations for Hazardous Waste. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]

  • Wang, J., et al. (2018). Expanding lysine industry: industrial biomanufacturing of lysine and its derivatives. Applied Microbiology and Biotechnology, 102(12), 5039-5051.
  • Occupational Safety and Health Administration. (n.d.). Laboratory Safety Guidance. Retrieved from [Link]

  • Wang, J., et al. (2018). Expanding lysine industry: industrial biomanufacturing of lysine and its derivatives. PubMed. Retrieved from [Link]

  • Moeller, B. C., et al. (2018). Formation and loss of N6-formyllysine in nasal epithelium in long-term, low-dose inhalation studies in rats. Chemical Research in Toxicology, 31(8), 757-765.
  • Lundt, B. F., et al. (1978). Removal of t-butyl and t-butoxycarbonyl protecting groups with trifluoroacetic acid. Mechanisms, biproduct formation and evaluation of scavengers. International Journal of Peptide and Protein Research, 12(5), 258-268.
  • U.S. Environmental Protection Agency. (n.d.). Hazardous Waste. Retrieved from [Link]

  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Laboratories - Overview. Retrieved from [Link]

  • Daniels Health. (2023, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2023, April 15). Waste, Chemical, and Cleanup Enforcement. Retrieved from [Link]

  • Administration for Strategic Preparedness and Response (ASPR). (n.d.). OSHA Standards for Biological Laboratories. Retrieved from [Link]

  • ResearchGate. (2023, November 21). A Sustainable Approach to ε-Lys Branched GLP-1 Analogs. Request PDF.
  • Trelleborg. (n.d.). Materials Chemical Compatibility Guide. Retrieved from [Link]

  • MDPI. (2023). Preparation and Performance Study of Modified Graphene Oxide/Polyurethane Anti-Corrosion Coating.
  • Compliancy Group. (2023, September 18). OSHA Laboratory Standard. Retrieved from [Link]

  • California Department of Toxic Substances Control. (n.d.). Defining Hazardous Waste. Retrieved from [Link]

  • Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Management of Waste - Prudent Practices in the Laboratory. Retrieved from [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.